molecular formula C7H5NO B1315467 Furo[2,3-B]pyridine CAS No. 272-01-5

Furo[2,3-B]pyridine

Cat. No.: B1315467
CAS No.: 272-01-5
M. Wt: 119.12 g/mol
InChI Key: RCFDIXKVOHJQPP-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a versatile hinge-binding template for the development of potent kinase inhibitors, serving as a valuable isosteric replacement for other heterocycles like azaindole to fine-tune selectivity and potency across the kinome . Researchers are actively exploring its potential as a core structure in the design of novel anticancer agents. Recent studies highlight its promising applications. This compound derivatives have demonstrated potent in vitro cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and have shown strong binding affinities in molecular docking studies with key oncology targets such as the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . Furthermore, the this compound scaffold is being investigated as a novel chemotype for potential Focal Adhesion Kinase (FAK) inhibition . FAK is a non-receptor tyrosine kinase that plays a pivotal role in cancer cell proliferation, adhesion, and survival, and its overexpression is reported in numerous human cancers . The synthetic accessibility of the this compound core is a key advantage for research. Concise, multi-gram scale synthetic routes have been developed that provide handles for further functionalization via palladium-catalyzed cross-coupling reactions, making this core highly amenable for structure-activity relationship (SAR) studies . Notice for Users: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

furo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-6-3-5-9-7(6)8-4-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFDIXKVOHJQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497456
Record name Furo[2,3-b]pyridine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-01-5
Record name Furo[2,3-b]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID00497456
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Record name Furo[2,3-b]pyridine
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Foundational & Exploratory

Foreword: The Strategic Importance of the Furo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Novel Furo[2,3-b]pyridine Derivatives

In the landscape of medicinal chemistry and drug development, certain heterocyclic structures distinguish themselves through their recurring appearance in a multitude of biologically active compounds. The this compound core is one such "privileged" motif.[1] Its rigid, planar structure and unique electronic properties make it a versatile scaffold for designing potent and selective therapeutic agents. Structurally analogous to 7-azaindole, it serves as a valuable isostere in the development of novel drugs.[1] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer properties and the inhibition of key cellular regulators like kinases.[1][2][3][4]

This technical guide moves beyond a mere recitation of synthetic procedures. As a senior application scientist, my objective is to provide a cohesive narrative that illuminates the strategic and mechanistic rationale behind the synthesis of these vital compounds. We will explore the primary synthetic blueprints, dissect the causality behind experimental choices, and present validated protocols that form the bedrock of modern research in this area. This document is designed for the practicing researcher, scientist, and drug development professional, offering both foundational knowledge and field-proven insights into the construction of novel this compound derivatives.

Foundational Synthetic Blueprints: A Strategic Overview

The construction of the this compound skeleton can be approached from several distinct strategic directions. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. The most prevalent and logical approaches can be broadly categorized into three main blueprints.[5]

  • Blueprint A: Furan Annulation onto a Pre-existing Pyridine Core. This is the most common strategy, leveraging the rich and diverse chemistry of substituted pyridines.[5][6]

  • Blueprint B: Pyridine Ring Construction onto a Pre-existing Furan Core. A less frequent but powerful approach, particularly when highly functionalized furans are readily accessible.[5]

  • Blueprint C: Concurrent or Tandem Construction of Both Rings. These elegant, often one-pot methodologies, including multi-component reactions (MCRs), represent the cutting edge of efficiency and atom economy.[7][8][9]

G cluster_0 Core Synthetic Strategies Start Synthetic Goal: This compound Core A Blueprint A: Furan Annulation (Pyridine First) Start->A B Blueprint B: Pyridine Annulation (Furan First) Start->B C Blueprint C: Concurrent Construction (One-Pot/MCR) Start->C

Caption: High-level overview of the primary synthetic blueprints.

Blueprint A: Building the Furan Ring on a Pyridine Scaffold

This strategy is dominant due to the commercial availability of a vast array of substituted pyridine precursors. The core challenge is the regioselective formation of the furan ring at the 2- and 3-positions of the pyridine.

Palladium-Catalyzed Cross-Coupling and Cyclization Cascades

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to this compound synthesis is particularly powerful. The Sonogashira cross-coupling reaction, followed by heteroannulation, is a robust and widely adopted workflow.[6][10]

The Causality of the Sonogashira Approach: This reaction sequence is effective because it reliably forms a key C-C bond between a pyridine precursor and an alkyne. The resulting 2-alkynylpyridine intermediate is perfectly primed for a subsequent intramolecular cyclization to form the furan's C-O bond.

The typical reaction involves coupling a terminal alkyne with a suitably functionalized pyridine, such as a 2-halo-3-hydroxypyridine or a 3-iodo-2-acetoxypyridine, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base.[5][10][11] The copper(I) co-catalyst is critical; it reacts with the terminal alkyne to generate a copper(I) acetylide, which is the active species that undergoes transmetalation with the palladium center, accelerating the catalytic cycle.[11]

G cluster_workflow Sonogashira Coupling & Heteroannulation Workflow start_mats Starting Materials: 1. Functionalized Pyridine (e.g., 2-Iodo-3-hydroxypyridine) 2. Terminal Alkyne sonogashira Sonogashira Cross-Coupling [Pd(0) catalyst, Cu(I) co-catalyst, Amine Base] start_mats->sonogashira intermediate Key Intermediate: 2-Alkynyl-3-hydroxypyridine sonogashira->intermediate cyclization Intramolecular Heteroannulation (e.g., Base or Electrophile-mediated) intermediate->cyclization product Final Product: 2,3-Disubstituted this compound cyclization->product

Caption: Stepwise workflow for this compound synthesis.

A related and powerful method is the Larock heteroannulation . Originally developed for indole synthesis, this reaction can be adapted to create the this compound core from precursors like ortho-iodoanilines and alkynes.[12][13][14] The versatility in the choice of alkyne allows for the introduction of diverse substituents at the 2- and 3-positions of the final product.

Intramolecular Cyclization of Functionalized Pyridinones

An alternative to cross-coupling involves building a side chain onto a pyridine ring that is designed to cyclize. A prime example starts with a 3-cyano-4-trifluoromethylpyridine-2(1H)-one.[15]

  • O-Alkylation: The pyridinone is regioselectively alkylated on the oxygen atom using a reagent like ethyl chloroacetate. This step is crucial as it introduces the atoms necessary for the furan ring.

  • Intramolecular Cyclization: The resulting intermediate undergoes a base-catalyzed intramolecular cyclization (Thorpe-Ziegler reaction), where the activated methylene group attacks the nitrile, leading to the formation of an enamine.

  • Tautomerization/Aromatization: Subsequent tautomerization and/or hydrolysis and decarboxylation yield the stable, aromatic this compound ring system.[15]

This method provides excellent control over the substitution pattern at positions 2, 3, and 4 of the heterocyclic core.

Blueprint C: The Elegance of Concurrent Ring Construction

This advanced strategy focuses on forming multiple bonds and both heterocyclic rings in a single, efficient operation. These methods are highly valued in drug discovery for their ability to rapidly generate molecular diversity.

Palladium(II)-Catalyzed Annulation of β-Ketodinitriles and Alkynes

A recently developed and highly innovative method involves the Pd(II)-catalyzed reaction between β-ketodinitriles and alkynes.[7][8][9] This protocol is remarkable because it orchestrates the concurrent construction of both the furan and pyridine rings through a cascade of C-C, C=C, C-O, and C-N bond formations.[16]

Mechanistic Insight: The reaction proceeds via an unusual N-H/C annulation. Both nitrile groups of the β-ketodinitrile starting material are active participants in the cyclization cascade.[9][16] This avoids the stepwise logic of traditional synthesis, offering a significant leap in efficiency. The synthetic utility is further enhanced by the ability to perform post-synthetic modifications on the resulting furopyridine scaffold.[7]

G cluster_main Simplified Pd(II) Catalytic Cycle Pd_II Pd(II) A Coordination (Alkyne) Pd_II->A + Alkyne Pd_0 Pd(0) B Nucleophilic Attack (Nitrile) A->B + Dinitrile C Cyclization Cascade B->C D Reductive Elimination C->D D->Pd_II Product Released

Caption: Simplified mechanism of Pd(II)-catalyzed annulation.

Validated Experimental Protocols

Trustworthiness in synthesis relies on reproducible, detailed protocols. Below are representative procedures for two key transformations, synthesized from authoritative sources.

Protocol 1: Sonogashira Cross-Coupling of a Halogenated Pyridine

This protocol is adapted from established procedures for Sonogashira reactions on pyridine nuclei.[17]

  • Objective: To synthesize a 6-alkynyl-3-fluoro-2-cyanopyridine intermediate.

  • Setup: All glassware should be oven-dried and the reaction performed under an inert atmosphere (Nitrogen or Argon).

  • Reagents:

    • 6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv)

    • Terminal Alkyne (1.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.15 equiv)

    • Copper(I) Iodide (CuI) (0.3 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Triethylamine (Et₃N)

  • Procedure:

    • To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine in a 2:1 mixture of THF/Et₃N, add Pd(PPh₃)₄ and CuI.

    • Degas the resulting mixture for an additional 5 minutes at room temperature.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 16 hours, monitoring progress by Thin-Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Pd(II)-Catalyzed Synthesis from a β-Ketodinitrile

This protocol is based on the novel methodology developed by Patel and coworkers.[9]

  • Objective: To synthesize a substituted this compound from a β-ketodinitrile and an alkyne.

  • Setup: Reaction is typically carried out in a sealed vial under an inert atmosphere.

  • Reagents:

    • β-Ketodinitrile (1.0 equiv)

    • Alkyne (1.2 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

    • Copper(II) Triflate [Cu(OTf)₂] (10 mol%)

    • 1,2-Dichloroethane (DCE) as solvent

  • Procedure:

    • In a sealed vial, combine the β-ketodinitrile, Pd(OAc)₂, and Cu(OTf)₂.

    • Evacuate and backfill the vial with an inert gas (e.g., Argon).

    • Add the solvent (DCE) followed by the alkyne via syringe.

    • Seal the vial tightly and place it in a preheated oil bath at 100 °C.

    • Stir the reaction for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography to yield the this compound product.

Data Presentation: Synthesis and Characterization

Quantitative data is essential for comparing methodologies and validating results.

Table 1: Comparison of Selected Synthetic Methodologies
Synthetic MethodStarting MaterialsKey Reagents/CatalystTypical YieldsReference(s)
Sonogashira/Heteroannulation2-Halopyridine, Terminal AlkynePd(PPh₃)₄, CuI, Amine Base60-95%[5][17]
Intramolecular CyclizationSubstituted PyridinoneEthyl Chloroacetate, Base70-85%[15]
Pd(II)-Catalyzed Annulationβ-Ketodinitrile, AlkynePd(OAc)₂, Cu(OTf)₂55-90%[7][9]
Multi-Component ReactionAldehyde, Amidine, IsocyanideAcid Catalyst45-80%[1][18]
Table 2: Representative Characterization Data

Spectroscopic data is critical for confirming the structure of newly synthesized derivatives. The following is representative data for a hypothetical this compound derivative.

Data TypeDescription
Molecular Formula C₇H₅NO
Molecular Weight 119.12 g/mol [19]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 8.50 (dd, 1H), 8.15 (dd, 1H), 7.80 (d, 1H), 7.30 (dd, 1H), 6.95 (d, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 160.5, 151.0, 145.2, 129.8, 120.4, 115.6, 105.3
HRMS (ESI-TOF) (m/z) calcd for C₇H₆NO⁺ [M+H]⁺ 120.0444, found 120.0442

(Note: NMR data is hypothetical and for illustrative purposes, based on typical chemical shifts for this scaffold. Molecular formula and weight are for the parent compound.[19])

Conclusion and Future Outlook

The synthesis of this compound derivatives is a dynamic and evolving field. While classic methods like Sonogashira coupling remain indispensable tools, novel palladium-catalyzed annulations and multi-component reactions are pushing the boundaries of efficiency and molecular complexity.[1][9] These advancements provide researchers and drug development professionals with a powerful and expanding toolkit to access new chemical space. The continued development of more sustainable catalytic systems (e.g., using earth-abundant metals) and the application of these scaffolds in new therapeutic areas will undoubtedly keep the this compound core at the forefront of heterocyclic chemistry for years to come.

References

  • Synthesis, transformations and biological properties of furo[2,3-b]pyridines. (2015-04-30).
  • Multi-component Reaction Strategies for Constructing the this compound Core: Application Notes and Protocols - Benchchem. BenchChem.
  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. (2024-05-13). ResearchGate.
  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. National Genomics Data Center (CNCB-NGDC).
  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. (2022-05-18). ACS Publications - American Chemical Society.
  • Polycyclic N-Heterocyclic Compounds. 57 Syntheses of Fused Furo(or Thieno)[2,3-b]pyridine Derivatives via Smiles Rearrangement and Cyclization. ResearchGate.
  • ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. ResearchGate.
  • Synthesis of New this compound and Furo[3,2-d]pyrimidine Derivatives. ResearchGate.
  • Synthesis of 2,3‐substituted furo[2,3‐b]pyridine. ResearchGate.
  • Synthesis of novel trifluoromethyl substituted this compound and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. (2016-01-27). PubMed.
  • This compound. PubChem - NIH.
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  • This compound-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. (2010-02-15). PubMed.
  • Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. ResearchGate.
  • Pd(II)-Catalyzed Synthesis of Furo[2,3- b ]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. ResearchGate.
  • Synthesis of a new series of furo[2,3‐d]pyrimidin‐4(3H)‐one 146, 148,... ResearchGate.
  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines.
  • Pd(II)-Catalyzed Synthesis of Furo[2,3- b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation. (2022-05-27). PubMed.
  • 4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. NIH.
  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Benchchem.
  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. (2022-05-18). ACS Publications.
  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. (2022-03-15). NIH.
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  • SYNTHESIS OF FURO[2,3-c]PYRIDINE Meng-Yang Chang* and Hang-Yi Tai Department of Medicinal and Applied Chemistry, Kaohsiung Medic.
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Sources

Spectroscopic characterization of Furo[2,3-B]pyridine core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of the Furo[2,3-b]pyridine Core

Abstract

The this compound scaffold is a privileged heterocyclic system renowned for its prevalence in molecules with significant biological activities, making it a focal point in medicinal chemistry and drug development.[1][2] Its unique structure, consisting of an electron-rich furan ring fused to an electron-deficient pyridine ring, gives rise to distinct spectroscopic properties.[3] This guide provides a comprehensive technical overview of the principal spectroscopic techniques used to characterize this core. We will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, we will discuss the theoretical underpinnings, present characteristic data, and provide standardized experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the unambiguous structural elucidation and characterization of this compound-based compounds.

Introduction: The Significance of the this compound Core

The fusion of furan and pyridine rings to form the this compound system creates a unique electronic and structural landscape. This scaffold is an isostere of azaindole and serves as a crucial hinge-binding template in the design of kinase inhibitors and other therapeutic agents.[3] Derivatives of this core have demonstrated a wide array of pharmacological activities, including anticancer, antitumor, and antioxidant effects.[2][4] Given its importance, a thorough and accurate characterization of any newly synthesized this compound derivative is paramount. Spectroscopic analysis provides the definitive evidence for molecular structure, purity, and electronic properties. This guide synthesizes data from various sources to present a cohesive manual for the characterization of this vital heterocyclic core.

Below is the fundamental structure of the this compound core with the standard numbering convention used throughout this guide.

Caption: Numbering of the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the this compound core, both ¹H and ¹³C NMR provide definitive information about the substitution pattern and electronic environment of the bicyclic system.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals in the aromatic region. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms and the aromatic ring currents. The pyridine protons are typically deshielded compared to benzene, while the furan protons are slightly more shielded.

Causality Behind Chemical Shifts:

  • H7 (α to N): This proton is the most deshielded due to the strong inductive effect of the adjacent nitrogen atom.

  • H5 (γ to N): Also significantly deshielded by the nitrogen's electron-withdrawing nature.

  • H6 (β to N): Generally appears at a lower chemical shift (more upfield) compared to H5 and H7.

  • H2 & H3 (Furan Protons): These protons on the electron-rich furan ring typically appear more upfield than the pyridine protons. H3 is adjacent to the electron-donating oxygen, while H2 is adjacent to the pyridine ring junction.

Typical ¹H NMR Data (Unsubstituted Core)

Proton Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H7 ~8.5 - 8.7 dd J_H7-H6 ≈ 4.5-5.0, J_H7-H5 ≈ 1.5-2.0
H5 ~8.1 - 8.3 dd J_H5-H6 ≈ 7.5-8.0, J_H5-H7 ≈ 1.5-2.0
H3 ~7.6 - 7.8 d J_H3-H2 ≈ 2.0-2.5
H6 ~7.2 - 7.4 dd J_H6-H5 ≈ 7.5-8.0, J_H6-H7 ≈ 4.5-5.0
H2 ~6.8 - 7.0 d J_H2-H3 ≈ 2.0-2.5

Note: These are estimated values based on pyridine and furan data and may vary with solvent and substituents.[5][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton. The carbon atoms are influenced by the same electronic effects as the protons.

Causality Behind Chemical Shifts:

  • C7a & C3a (Bridgehead Carbons): These carbons are quaternary and their shifts are influenced by both rings. C7a, being closer to nitrogen, is more deshielded.

  • C7 (α to N): Highly deshielded due to its proximity to nitrogen.[7]

  • C5 (γ to N): Also deshielded, but typically less so than the α-carbons.[8]

  • C2 & C3 (Furan Carbons): C2 is generally more deshielded than C3 due to its position adjacent to the ring junction.

Typical ¹³C NMR Data (Unsubstituted Core)

Carbon Typical Chemical Shift (δ, ppm)
C7a ~155 - 158
C7 ~150 - 152
C5 ~145 - 148
C2 ~142 - 145
C3a ~125 - 128
C6 ~118 - 121
C3 ~105 - 108

Note: These are estimated values. Precise assignments for derivatives require 2D NMR techniques like HSQC and HMBC.[9][10]

Standard Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrument Setup: Place the sample in the NMR spectrometer (e.g., 400 or 500 MHz instrument).[10]

  • Data Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment of complex derivatives.[2]

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR). Reference the spectrum to the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the molecular formula.

Expected Molecular Ion: For the unsubstituted this compound core (C₇H₅NO), the expected monoisotopic mass is 119.0371 Da.[11] In techniques like Electrospray Ionization (ESI), the molecule is typically observed as the protonated species [M+H]⁺ at m/z 119.12.[11]

Characteristic Fragmentation: The fragmentation pattern provides structural clues. While detailed fragmentation studies for the unsubstituted core are sparse, logical fragmentation pathways based on related structures would include:

  • Loss of CO from the furan ring.

  • Loss of HCN from the pyridine ring.

  • Cleavage of the bicyclic system.

Standard Experimental Protocol for Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion peak and use the instrument's software to calculate the elemental composition, comparing it to the theoretical formula.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups within a molecule. For the this compound core, it is useful for confirming the presence of the aromatic rings and the ether linkage.

Characteristic Vibrational Frequencies:

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aromatic C=C / C=N Stretch 1600 - 1450 Medium-Strong
C-O-C Asymmetric Stretch (Furan) 1250 - 1050 Strong

Source: Predicted values based on typical ranges for pyridine and furan moieties.[12][13]

The specific pattern of peaks in the 1600-1450 cm⁻¹ region is characteristic of the fused aromatic system. The strong C-O-C stretch is a key indicator of the furan portion of the core.

Standard Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal (e.g., diamond) of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Lower the anvil to press the sample against the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The this compound core, being an aromatic heterocyclic system, exhibits characteristic absorptions in the UV region.

Electronic Transitions: The spectrum is expected to be dominated by π→π* transitions associated with the conjugated bicyclic system. A lower energy n→π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, often as a shoulder on the main absorption bands.[14] The exact position of the maximum absorbance (λ_max) is sensitive to solvent polarity and substitution on the core.[15][16] For pyridine itself, typical transitions are observed around 250-270 nm.[14]

Standard Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Place a cuvette containing the pure solvent in the reference beam path.

    • Place the sample cuvette in the sample beam path.

    • Scan a wavelength range from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. A robust characterization relies on the synergistic integration of data from multiple spectroscopic methods. The workflow below illustrates how these techniques are combined for a definitive structural elucidation of a this compound derivative.

Caption: Integrated workflow for spectroscopic characterization.

This process begins with acquiring data from all four principal techniques. HRMS confirms the molecular formula. IR confirms the presence of the core and any additional functional groups. UV-Vis verifies the conjugated aromatic system. Finally, NMR spectroscopy provides the detailed map of the molecular structure, allowing for the precise placement of substituents and confirmation of the this compound core itself. By integrating all this data, a researcher can propose and validate the final structure with a high degree of confidence.

Conclusion

The spectroscopic characterization of the this compound core is a multi-faceted process that relies on the complementary nature of NMR, MS, IR, and UV-Vis techniques. Each method provides a unique and indispensable piece of the structural puzzle. A comprehensive understanding of the characteristic signals, shifts, and absorption bands associated with this important scaffold is crucial for any scientist working in drug discovery and organic synthesis. By following the integrated workflow and standardized protocols outlined in this guide, researchers can ensure the accurate, reliable, and thorough characterization of novel this compound derivatives.

References

  • Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., Kamal, N. N. S. N. M., & AbuMahmoud, H. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. National Genomics Data Center (CNCB-NGDC). [Link]

  • Dmitrienko, A. V., & Pukhov, S. A. (2015). Synthesis, transformations and biological properties of furo[2,3-b]pyridines. Chemistry of Heterocyclic Compounds, 51, 289–307. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. ResearchGate. Request PDF. [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. (2015). ResearchGate. Request PDF. [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Wiley-VCH. [Link]

  • Shklyaev, Y. V., & Votalev, K. A. (2015). Synthesis of New this compound and Furo[3,2-d]pyrimidine Derivatives. ResearchGate. Request PDF. [Link]

  • Wang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Drew, M. G., et al. (2019). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. National Institutes of Health. [Link]

  • Mertes, M. P., Borne, R. F., & Hare, L. E. (1969). Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry, 34(7), 2089-2092. [Link]

  • PubChem. (n.d.). 2-Methylthis compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Brophy, J. J., & Gellert, E. (1978). The synthesis and mass spectra of some Dihydrofuro[2,3-b]pyridines. Australian Journal of Chemistry, 31(10), 2327-2331. [Link]

  • PubChem. (n.d.). Furo[3,2-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Chem 117 Reference Spectra. [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). Retrieved from [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bull. Soc. Chim. Belges. [Link]

  • Kadir, M. A., et al. (2021). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Malaysian Journal of Chemistry. [Link]

  • Testbook. (n.d.). The correct match of ¹³C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Breynaert, E., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. ResearchGate. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved from [Link]

  • ResearchGate. (n.d.). Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives. ResearchGate. Request PDF. [Link]

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The Furo[2,3-b]pyridine Core: Structure and Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Substituted Furo[2,3-b]pyridines

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural characterization of novel heterocyclic compounds is paramount. The Furo[2,3-b]pyridine scaffold, a privileged heterocyclic system, is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiproliferative, and antioxidant effects.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these molecules.

This guide provides an in-depth exploration of the ¹H and ¹³C NMR spectral characteristics of substituted Furo[2,3-b]pyridines. Moving beyond a simple catalog of data, we will delve into the causality behind observed chemical shifts and coupling constants, offering field-proven insights to aid in the synthesis and characterization of these vital compounds.

The this compound system consists of a furan ring fused to a pyridine ring. Its rigid, planar structure and the specific arrangement of heteroatoms make it an attractive scaffold for interacting with various biological targets.[4][5] Understanding its electronic properties is the first step in interpreting its NMR spectra. The pyridine ring is electron-deficient, while the furan ring is electron-rich, creating a unique electronic environment that influences the chemical shifts of the ring's protons and carbons.

For a consistent discussion, the standardized numbering of the this compound core is essential. The following diagram illustrates this convention.

workflow cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis & Elucidation start Precursor Synthesis react Cyclization Reaction (e.g., Thorpe-Ziegler) start->react purify Purification (Chromatography/Recrystallization) react->purify sample Sample Preparation (5-10 mg in 0.6 mL solvent) purify->sample Yields Pure Compound nmr_1d 1D NMR Acquisition (¹H, ¹³C, DEPT-135) sample->nmr_1d nmr_2d 2D NMR Acquisition (COSY, HSQC, HMBC) nmr_1d->nmr_2d elucidate Full Structural Elucidation nmr_2d->elucidate final final elucidate->final Verified Structure

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Furo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents and biologically active compounds. Its structural elucidation is a critical step in drug discovery and development. This technical guide provides an in-depth exploration of the gas-phase fragmentation behavior of this compound analogs under tandem mass spectrometry (MS/MS) conditions. We will dissect the core fragmentation pathways, analyze the profound influence of substituent electronics and position, and present a robust, self-validating experimental protocol for reliable analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage mass spectrometry for the unambiguous characterization of this important class of molecules.

Introduction: The Significance of the this compound Core

Furo[2,3-b]pyridines, as nitrogen-containing heterocycles (NCHs), are foundational structures in medicinal chemistry.[1][2] Their unique electronic and structural properties make them versatile scaffolds for designing molecules that interact with a wide range of biological targets. The ability to precisely characterize these molecules is paramount, and mass spectrometry stands out as a primary analytical tool due to its exceptional sensitivity and specificity.[3][4]

Understanding the fragmentation patterns is not merely an academic exercise; it is essential for:

  • Structure Confirmation: Verifying the identity of newly synthesized compounds.

  • Isomer Differentiation: Distinguishing between regioisomers, which can exhibit vastly different biological activities.[5]

  • Metabolite Identification: Elucidating the structures of metabolic products in DMPK (Drug Metabolism and Pharmacokinetics) studies.[4]

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.

This guide focuses on interpreting the rich data generated from Electrospray Ionization (ESI) tandem mass spectrometry, the workhorse technique for analyzing polar, drug-like molecules.[6][7]

Core Fragmentation Principles of the this compound Scaffold

Under positive-mode ESI-MS/MS, this compound analogs are typically observed as protonated molecules, [M+H]⁺. The subsequent collision-induced dissociation (CID) reveals characteristic fragmentation pathways dictated by the inherent stability of the fused ring system.

Based on established principles for related N-heterocycles, the primary fragmentation events for the unsubstituted this compound core involve cleavages of the furan and pyridine rings.[8][9]

Key Predicted Fragmentation Pathways:

  • Loss of CO (Carbon Monoxide): A common fragmentation for furan-containing rings. The cleavage of the ether bond followed by rearrangement can lead to the expulsion of a neutral CO molecule (28 Da).

  • Loss of HCN (Hydrogen Cyanide): A hallmark fragmentation of the pyridine ring.[8] This pathway involves the cleavage of the pyridine ring, resulting in the neutral loss of 27 Da.

  • Retro-Diels-Alder (RDA) Reactions: While less common for the aromatic furan ring itself, analogs with partial saturation in the furan ring (e.g., dihydrofuro[2,3-b]pyridines) can undergo RDA reactions, leading to the loss of ethylene (C₂H₄, 28 Da).[8]

These core fragmentations provide a foundational fingerprint for the scaffold. The true diagnostic power, however, comes from understanding how substituents alter these pathways.

The Decisive Role of Substituents in Fragmentation

Substituents dramatically influence fragmentation by altering the electron density and proton affinity of the molecule.[10][11] Their effects can be categorized by their electronic nature (donating vs. withdrawing) and their position on the scaffold.

Electron-Donating Groups (EDGs)
  • Examples: -OCH₃, -NH₂, -Alkyl

  • Mechanism of Influence: EDGs, particularly those with lone pairs like -OCH₃ and -NH₂, increase the electron density of the ring system.[11] This often stabilizes the protonated molecule, potentially requiring higher collision energy for fragmentation. The fragmentation will often be directed by the substituent itself, such as the loss of a methyl radical (•CH₃) from a methoxy group or the loss of an alkyl chain.

Electron-Withdrawing Groups (EWGs)
  • Examples: -NO₂, -CN, -C=O, -Halogens

  • Mechanism of Influence: EWGs pull electron density away from the ring system, often destabilizing the protonated molecule and promoting fragmentation.[11] They can introduce unique fragmentation pathways. For example, a nitro group (-NO₂) may be lost as •NO₂ (46 Da) or •NO (30 Da). A benzoyl substituent can lead to the formation of a stable benzoyl cation (m/z 105) through cleavage at the carbonyl group.[10]

Positional Isomerism and Proximity Effects

The location of a substituent is critical. "Proximity effects" occur when a substituent is positioned ortho to the fusion point or another group, enabling unique rearrangement and fragmentation pathways that are sterically impossible for meta or para isomers.[12] For instance, an ortho-substituent might interact with the furan oxygen or pyridine nitrogen during fragmentation, leading to a diagnostic loss not seen in other isomers. Distinguishing positional isomers often relies on identifying these unique, position-specific fragment ions.[13]

Table 1: Predicted Characteristic Neutral Losses for Substituted Furo[2,3-b]pyridines
Substituent TypePositionCharacteristic Neutral LossMass (Da)Causality / Comment
Core ScaffoldN/ACarbon Monoxide (CO)28Furan ring cleavage.
Core ScaffoldN/AHydrogen Cyanide (HCN)27Pyridine ring cleavage.[8]
Methoxy (-OCH₃)AnyMethyl Radical (•CH₃)15Cleavage of the O-CH₃ bond.
Methoxy (-OCH₃)AnyFormaldehyde (CH₂O)30Rearrangement followed by elimination.
Nitro (-NO₂)AnyNitric Oxide (•NO)30Common loss from aromatic nitro compounds.
Nitro (-NO₂)AnyNitrogen Dioxide (•NO₂)46Direct cleavage of the C-N bond.
Benzoyl (-COC₆H₅)AnyPhenyl Radical (•C₆H₅)77Produces a stable aroylium ion.
Benzoyl (-COC₆H₅)AnyBenzoyl Radical (•COC₆H₅)105Cleavage can also favor charge on the benzoyl fragment.

A Validated Experimental Protocol for LC-MS/MS Analysis

Achieving reproducible and reliable data requires a meticulously validated protocol. The following methodology serves as a robust starting point for the analysis of this compound analogs.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the this compound analog in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution: Perform serial dilutions to create a working solution of approximately 1-10 µg/mL in the initial mobile phase solvent (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[8]

  • System Suitability: Prepare a quality control (QC) sample containing a known analog to verify instrument performance before and during the analytical run.

Liquid Chromatography (LC) Method
  • Rationale: Chromatographic separation is crucial to resolve isomers and separate the analyte from matrix components, preventing ion suppression.[8] A reversed-phase method is typically effective for these compounds.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 5 µL.[1]

Mass Spectrometry (MS) Method
  • Rationale: Electrospray ionization in positive mode is chosen to efficiently protonate the basic pyridine nitrogen. A triple quadrupole or Q-TOF instrument provides the necessary sensitivity and mass accuracy.[3][4]

  • Ionization Mode: ESI Positive.[6]

  • Capillary Voltage: 4000 V.[6]

  • Gas Temperature: 325 °C.[6]

  • Gas Flow: 10 L/min.[6]

  • Scan Mode:

    • Full Scan (MS1): Scan from m/z 50-500 to determine the protonated molecular ion [M+H]⁺.

    • Product Ion Scan (MS/MS): Isolate the [M+H]⁺ ion and apply collision energy to generate a fragmentation spectrum. A collision energy ramp (e.g., 15-40 eV) is recommended to capture both low-energy (stable) and high-energy (informative) fragments.

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Interpretation p1 1. Prepare 1 mg/mL Stock Solution p2 2. Dilute to 1-10 µg/mL Working Solution p1->p2 lc Inject sample onto C18 Column p2->lc ms1 MS1: Detect [M+H]⁺ (Full Scan) lc->ms1 ms2 MS2: Isolate & Fragment [M+H]⁺ (Product Ion Scan) ms1->ms2 Isolate Precursor data Analyze Fragmentation Spectrum ms2->data

Caption: General experimental workflow for LC-MS/MS analysis.

Case Study: Fragmentation of a Hypothetical Substituted Analog

Let's consider a hypothetical analog: 2-methoxy-furo[2,3-b]pyridine .

  • Expected [M+H]⁺: m/z 150.1

Upon MS/MS analysis, we would isolate m/z 150.1 and expect to see a fragmentation pattern that provides structural proof.

Diagram 2: Predicted Fragmentation Pathway

G parent [M+H]⁺ m/z 150.1 (2-methoxy-furo[2,3-b]pyridinium) frag1 Fragment A m/z 135.1 parent->frag1 - •CH₃ (15 Da) frag2 Fragment B m/z 122.1 parent->frag2 - CO (28 Da) frag3 Fragment C m/z 107.1 frag2->frag3 - •CH₃ (15 Da)

Caption: Predicted fragmentation for 2-methoxy-furo[2,3-b]pyridine.

  • Pathway to m/z 135.1: The primary and most diagnostic fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group, a characteristic fragmentation for aryl methyl ethers. This results in a highly stable radical cation at m/z 135.1.

  • Pathway to m/z 122.1: Loss of carbon monoxide (CO) from the furan ring, a core fragmentation, would yield a fragment at m/z 122.1.

  • Pathway to m/z 107.1: A subsequent loss of a methyl radical from the m/z 122.1 fragment provides further structural confirmation.

The presence of these specific fragments, particularly the initial loss of 15 Da, strongly supports the identity of the compound as a methoxy-substituted this compound.

Conclusion

The mass spectrometric fragmentation of this compound analogs is a predictable process governed by the fundamental chemistry of the heterocyclic core and the electronic influence of its substituents. By systematically evaluating characteristic neutral losses and unique fragment ions, researchers can confidently elucidate the structures of these vital pharmaceutical building blocks. The combination of a robust LC-MS/MS protocol with a deep understanding of these fragmentation principles provides a powerful analytical strategy for accelerating drug discovery and development programs.

References

  • Špírek, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(3).
  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • Barceló-Barrachina, E., et al. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Journal of Chromatography A, 1054(1-2), 409-18. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of 2,3-Dihydrofuro[2,3-c]pyridine.
  • Raffaelli, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. Available at: [Link]

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
  • BioAgilytix. LC/MS Applications in Drug Development. Available at: [Link]

  • Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Chemistry.
  • University of Arizona. Mass Spectrometry: Fragmentation.
  • BenchChem. (2025). How to confirm regiochemistry in substituted Furo[2,3-b]pyridines.
  • Jackson, C. G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry.
  • Kádár, Z., et al. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • de Vos, J., et al. (1978). Substituent effects in the mass spectra of benzoyl hetarenes. Organic Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2015). Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. Available at: [Link]

  • ResearchGate. (2002). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Available at: [Link]

  • BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
  • Zhang, S., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12). Available at: [Link]

  • Falcinella, C., et al. (2018). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. Rapid Communications in Mass Spectrometry.

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Photophysical and electrochemical properties of Furo[2,3-B]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Furo[2,3-b]pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Furo[2,3-b]pyridine Scaffold

The this compound core is a heterocyclic organic compound featuring a fused ring system that combines a π-electron rich furan ring with a π-electron deficient pyridine ring.[1][2] This unique electronic architecture imparts a distinct set of photophysical and electrochemical properties, making it a "privileged scaffold" in medicinal chemistry and materials science.[3][4][5][6] this compound derivatives have garnered significant attention for their versatile applications, ranging from anticancer agents and cannabinoid receptor inverse agonists to materials for organic electronics.[2][4][7][8] This guide provides a detailed exploration of the fundamental photophysical and electrochemical characteristics of this important class of compounds, offering insights into experimental design and interpretation for researchers in the field.

Part 1: Photophysical Properties - Harnessing Light Interaction

The interaction of furo[2,3-b]pyridines with light is governed by their electronic structure. Understanding these interactions is crucial for applications such as fluorescent probes, bioimaging, and photosensitizers.

UV-Visible Absorption

The absorption of ultraviolet and visible light by this compound derivatives promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed are π → π* and n → π*.[9] These transitions typically result in characteristic absorption bands in the 250 to 390 nm region.[9] The precise position (λmax) and intensity of these bands are highly sensitive to the nature and position of substituents on the heterocyclic core. For instance, extending the π-conjugation or adding electron-donating groups generally leads to a bathochromic (red) shift in the absorption maximum.

One study on 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl)ethenone (FP1) identified absorption bands around 280 nm and 340 nm, which were attributed to the phenyl-furo[2,3-b]pyridine moiety.[9] An additional shoulder at approximately 385 nm was suggested to be caused by intramolecular hydrogen bonding.[9]

Fluorescence Emission

Following excitation, this compound derivatives can relax to the ground state by emitting light, a process known as fluorescence. Many derivatives exhibit notable fluorescence, a property that is highly dependent on their molecular structure and environment.[1]

A key characteristic of their fluorescence is solvatochromism , where the emission wavelength shifts with the polarity of the solvent. For the FP1 derivative, the main fluorescence emission band was observed at 480 nm in nonpolar hexane and shifted to longer wavelengths as the solvent polarity increased.[1] This phenomenon arises from the stabilization of the more polar excited state by polar solvents.

The relationship between excitation, relaxation, and emission processes can be visualized using a Jablonski diagram.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited State) S1->S0 Fluorescence T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing S2 S₂ (Second Excited State) S2->S1 Internal Conversion (Vibrational Relaxation) T1->S0 Phosphorescence CV_Setup cluster_cell Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) Analyte Analyte Solution (this compound in electrolyte) WE->Analyte RE Reference Electrode (e.g., Ag/AgCl) RE->Analyte CE Counter Electrode (e.g., Pt wire) CE->Analyte Potentiostat Potentiostat Potentiostat->WE WE Potentiostat->RE RE Potentiostat->CE CE Computer Computer / Recorder Potentiostat->Computer Data Output

Caption: Schematic of a three-electrode cyclic voltammetry setup.

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of a this compound derivative.

Materials:

  • This compound compound (analyte)

  • Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Potentiostat with a three-electrode cell

  • Working electrode (e.g., glassy carbon or platinum disk)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)

  • Counter electrode (e.g., platinum wire)

  • Inert gas (argon or nitrogen) for deaeration

  • Ferrocene (for internal calibration)

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, then rinse and sonicate in deionized water and the chosen solvent. Dry thoroughly.

  • Solution Preparation:

    • Dissolve the supporting electrolyte (e.g., TBAPF₆) in the anhydrous solvent to a concentration of 0.1 M.

    • Dissolve the this compound analyte in this electrolyte solution to a concentration of approximately 1-5 mM.

  • Deaeration: Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • CV Measurement:

    • Assemble the three-electrode cell and immerse the electrodes in the solution.

    • Set the potential window to a wide range (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) and a scan rate of 100 mV/s.

    • Run the cyclic voltammogram, scanning from an initial potential towards the positive limit, then reversing to the negative limit, and finally returning to the initial potential.

    • Record the resulting voltammogram (current vs. potential).

    • Optimize the potential window to focus on the observed redox events.

  • Calibration: After the measurement, add a small amount of ferrocene to the solution and record another CV. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used as an internal standard to reference the measured potentials.

  • Data Analysis: Determine the half-wave potentials (E1/2) for any reversible or quasi-reversible redox peaks. E1/2 is calculated as (Epa + Epc) / 2, where Epa is the anodic peak potential and Epc is the cathodic peak potential.

Conclusion

The this compound scaffold possesses a rich and tunable set of photophysical and electrochemical properties. Its unique electronic structure, arising from the fusion of electron-rich furan and electron-deficient pyridine rings, gives rise to distinct absorption and fluorescence characteristics that are sensitive to substitution and solvent environment. These properties are being actively exploited in the development of fluorescent sensors and bioimaging agents. [1]Concurrently, the redox behavior, readily probed by cyclic voltammetry, provides essential information on molecular orbital energy levels, guiding the design of these molecules for applications in organic electronics, such as OLEDs. [8]A thorough understanding and systematic characterization of these fundamental properties are paramount for unlocking the full potential of furo[2,3-b]pyridines in both drug discovery and materials science.

References

  • Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., & Kamal, N. N. S. N. M. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. National Genomics Data Center (CNCB-NGDC). Retrieved January 11, 2026, from [Link]

  • Synthesis of 3-amino-furo[2,3-b]pyridine-2-carboxamides (AFPs). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Cas 272-01-5,this compound - LookChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Debenham, J. S., Madsen-Duggan, C. B., Toupence, R. B., Walsh, T. F., Wang, J., Tong, X., Kumar, S., Lao, J., Fong, T. M., Xiao, J. C., Huang, C. R.-R. C., Shen, C.-P., Feng, Y., Marsh, D. J., Stribling, D. S., Shearman, L. P., Strack, A. M., & Goulet, M. T. (2010). This compound-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(4), 1448–1452. [Link]

  • Synthesis of novel trifluoromethyl substituted this compound and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. (2016). European Journal of Medicinal Chemistry, 108, 584-595. [Link]

  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. (2022). Organic Letters, 24(21), 3843–3848. [Link]

  • Meng-Yang, C., & Hang-Yi, T. (n.d.). ChemInform Abstract: Synthesis of this compound. Sci-Hub. Retrieved January 11, 2026, from [Link]

  • Highly electron deficient pyrido[3 ',2 ':4,5] furo[2,3-b] pyridine as a core structure of a triplet host material for high efficiency green phosphorescent organic light-emitting diodes. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • (a) Chemical structures of 3-amino-furo[2,3-b]pyridine-2-carboxamides... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis, transformations and biological properties of furo[2,3-b]pyridines. (2015). Chemistry of Heterocyclic Compounds, 51, 281-303.
  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. (2022). RSC Advances, 12(14), 8567-8580. [Link]

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  • Pd(II)-Catalyzed Synthesis of Furo[2,3- b ]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

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Topic: Exploring the Chemical Reactivity of the Furo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The furo[2,3-b]pyridine core, an isostere of the ubiquitous 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its unique electronic architecture, resulting from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, imparts a distinct and versatile chemical reactivity.[1] This guide provides a detailed exploration of this reactivity, moving from the foundational electronic principles to practical, field-proven synthetic protocols. We will dissect the regioselective nature of electrophilic and nucleophilic attacks, delve into the nuances of metal-catalyzed cross-coupling reactions for scaffold decoration, and present detailed methodologies to empower researchers in their synthetic endeavors. This document is structured to serve as a practical handbook for chemists seeking to unlock the full synthetic potential of this valuable heterocyclic system.

The Electronic Landscape: A Duality of Reactivity

The chemical behavior of the this compound scaffold is fundamentally governed by the electronic interplay between its two fused rings. The furan moiety is an electron-rich, π-excessive system, making it inherently susceptible to electrophilic attack. Conversely, the pyridine ring, with its electronegative nitrogen atom, is electron-deficient and primed for nucleophilic substitution or metal-catalyzed functionalization.[1][2] This electronic duality is the cornerstone of its synthetic utility, allowing for selective functionalization at distinct positions under orthogonal reaction conditions.

The diagram below illustrates the preferred sites of reactivity based on the scaffold's electronic nature.

Caption: Electronic duality of the this compound scaffold.

Reactivity of the Electron-Rich Furan Moiety

Electrophilic Aromatic Substitution (EAS)

Given the π-excessive nature of the furan ring, it is the primary site for electrophilic aromatic substitution. Mechanistic studies and experimental evidence consistently show that these reactions, such as nitration and bromination, preferentially occur at the C3 position.[2] The intermediate sigma complex formed by attack at C3 is better stabilized than the one formed by attack at C2.

Causality Behind C3 Selectivity: The preference for C3 arises from the ability of the furan oxygen to effectively stabilize the positive charge of the Wheland intermediate without disrupting the aromaticity of the adjacent pyridine ring.

  • Nitration: The introduction of a nitro group, a powerful electron-withdrawing group and a key modulator in drug design, is typically achieved via electrophilic nitration.[2] The reaction of this compound with standard nitrating agents (e.g., HNO₃/H₂SO₄) yields 3-nitrothis compound.

  • Halogenation: Bromination and chlorination also proceed with high regioselectivity at the C3 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Ring-Opening Reactions

While aromatic, the furan ring can be susceptible to ring-opening under specific conditions, particularly when substituted with strong electron-withdrawing groups.[2][3] Treatment of certain activated furo[2,3-b]pyridines with strong bases or nucleophiles can lead to cleavage of the furan ring, a transformation that can be synthetically useful for generating highly functionalized pyridines.[3]

Functionalization of the Electron-Deficient Pyridine Moiety

The pyridine portion of the scaffold is the hub for introducing diversity through nucleophilic substitution and, most importantly, metal-catalyzed cross-coupling reactions. These transformations are critical for structure-activity relationship (SAR) studies in drug discovery.[1][4]

Nucleophilic Aromatic Substitution (SₙAr)

Direct SₙAr on an unsubstituted pyridine ring is difficult. However, the reaction becomes feasible when a good leaving group (e.g., a halogen) is present at an activated position (C4 or C6). The reaction proceeds via a Meisenheimer complex, an intermediate stabilized by the electron-withdrawing nitrogen atom.[5][6] The reactivity of the pyridine moiety can also be enhanced by forming the corresponding N-oxide, which activates the C4 and C6 positions towards nucleophilic attack.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The most powerful and versatile strategy for functionalizing the pyridine ring is through palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C and C-N bonds, enabling the introduction of a vast array of aryl, heteroaryl, and amino substituents.[1][4] A common synthetic strategy involves creating a this compound core with "handles"—typically a chloro or triflate group—at the desired position for subsequent coupling.[1]

Expert Insight—The Challenge of the Pyridine Nitrogen: A critical consideration in these reactions is the potential for the pyridine nitrogen's lone pair to coordinate with the palladium catalyst, leading to catalyst inhibition.[7] This is often overcome by using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the desired catalytic cycle of oxidative addition, transmetalation, and reductive elimination while minimizing catalyst deactivation.[7]

Reaction TypeTypical PositionCommon Leaving GroupKey Application
Electrophilic Substitution C3HIntroduction of EWGs
Suzuki-Miyaura Coupling C5Cl, OTfC(sp²)–C(sp²) bond formation (Arylation)
Buchwald-Hartwig Amination C5Cl, BrC(sp²)–N bond formation (Amination)
Sonogashira Coupling C5Cl, IC(sp²)–C(sp) bond formation (Alkynylation)
Caption: Summary of key functionalization reactions on the this compound core.

The workflow for these coupling reactions generally follows a standard, albeit sensitive, procedure that demands rigorous control over the reaction atmosphere.

G start Setup Reaction Vessel (Oven-dried, Inert Atmosphere) reagents Add Solids: - this compound-X - Coupling Partner (e.g., Boronic Acid) - Base (e.g., Cs₂CO₃) - Pd Catalyst / Ligand start->reagents purge Seal, Evacuate & Backfill with Argon/Nitrogen (3x) reagents->purge solvent Add Degassed Solvent (e.g., Dioxane, Toluene) purge->solvent react Heat to Reaction Temp (e.g., 80-110 °C) with Vigorous Stirring solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Cool, Dilute & Filter (e.g., through Celite) monitor->workup Upon Completion purify Concentrate & Purify (Flash Chromatography) workup->purify end Characterized Product purify->end

Caption: General workflow for palladium-catalyzed cross-coupling.

Verified Experimental Protocols

The following protocols are representative examples for the functionalization of the this compound scaffold, designed to be self-validating through clear monitoring and purification steps.

Protocol 1: Suzuki-Miyaura Coupling of 5-Chloro-furo[2,3-b]pyridine

This protocol describes the arylation at the C5 position, a common strategy for building molecular complexity.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-chloro-furo[2,3-b]pyridine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.) or a more advanced pre-catalyst like XPhos Pd G3 (0.02 equiv.).

  • Inerting: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with argon gas. Repeat this cycle three times to ensure a rigorously inert atmosphere.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (to a concentration of ~0.1 M). Degassing can be achieved by sparging with argon for 20-30 minutes prior to use.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-furo[2,3-b]pyridine.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-furo[2,3-b]pyridine

This protocol details the formation of a C-N bond, introducing an amine substituent at the C5 position.

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a positive flow of argon, add 5-bromo-furo[2,3-b]pyridine (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried reaction tube.

  • Catalyst System: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.). The choice of ligand is critical; bulky, electron-rich ligands are essential for this transformation.[7]

  • Inerting: Seal the tube, and if not in a glovebox, evacuate and backfill with argon (repeat three times).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.1-0.2 M.

  • Reaction: Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Follow the disappearance of the starting material by LC-MS (typically 6-18 hours).

  • Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase and purify the resulting crude material by flash chromatography to obtain the desired 5-amino-furo[2,3-b]pyridine derivative.

Conclusion

The this compound scaffold possesses a rich and predictable chemical reactivity defined by the electronic dichotomy of its constituent rings. The electron-rich furan ring is amenable to selective electrophilic substitution at C3, while the electron-deficient pyridine ring is a versatile platform for diversification via metal-catalyzed cross-coupling reactions, primarily at the C5 position. Understanding these fundamental principles and employing robust, optimized protocols, such as those detailed in this guide, allows chemists to systematically and efficiently explore the chemical space around this important core. This strategic functionalization is paramount to modulating the pharmacological properties of this compound derivatives and advancing their development as next-generation therapeutics.

References

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Biological activities of Furo[2,3-B]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Furo[2,3-b]pyridine Compounds

Abstract

The this compound core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a bioisostere of purine, this "privileged structure" has served as a foundation for designing novel therapeutic agents with a wide array of biological activities. Its unique electronic and steric properties allow for versatile interactions with various biological targets, leading to potent effects. This guide provides a comprehensive technical overview of the primary biological activities associated with this compound derivatives, including their anticancer, kinase inhibitory, anti-inflammatory, antimicrobial, and neuroprotective properties. We will delve into the mechanisms of action, present key experimental data, and provide detailed protocols for core validation assays, offering researchers and drug development professionals a thorough resource grounded in scientific literature.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The fusion of a furan ring with a pyridine ring creates the this compound system, a stable and largely planar aromatic structure. This arrangement provides a unique distribution of electron density and hydrogen bonding capabilities, making it an ideal starting point for chemical modification. The scaffold's structural similarity to endogenous purines allows it to interact with biological targets that recognize purine-like molecules, such as protein kinases.[1] Extensive research has demonstrated that strategic substitution on the this compound core can yield compounds with high potency and selectivity for various enzymes and receptors.[2][3]

General Synthetic Approach

The synthesis of the this compound core is a critical step in exploring its therapeutic potential. While numerous specific pathways exist, a common and effective strategy involves the cyclization of appropriately substituted pyridine derivatives. For instance, a widely adopted method begins with a substituted 2-chloronicotinonitrile, which undergoes a series of reactions to build the fused furan ring.

The following workflow illustrates a representative synthetic pathway. The rationale for this multi-step process is to build complexity sequentially, allowing for precise control over the final substitution pattern, which is paramount for tuning biological activity.

G A Substituted 2-Chloronicotinonitrile B Reaction with Ethyl Mercaptoacetate A->B Base (e.g., K2CO3) C S-Alkylated Intermediate B->C D Intramolecular Thorpe-Ziegler Cyclization C->D Base (e.g., NaOEt) E Ethyl 3-aminothis compound- 2-carboxylate Derivative D->E

Caption: A representative synthetic workflow for the this compound core.

Anticancer and Antitumor Activity

The most extensively documented biological activity of this compound derivatives is their potent anticancer effect.[4] These compounds have demonstrated significant cytotoxicity against a broad spectrum of human cancer cell lines, often with promising selectivity for tumor cells over normal cells.[4][5] The primary mechanisms underpinning this activity are the inhibition of key protein kinases and the induction of programmed cell death (apoptosis).

Mechanism I: Protein Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] this compound derivatives have been successfully developed as potent inhibitors of several key kinases.[2][6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Certain this compound derivatives act as potent inhibitors of CDK2, a key enzyme in the G1/S phase transition, thereby halting uncontrolled cell division.[4] For example, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)this compound-2-carboxylate was identified as an active CDK2 inhibitor with an IC50 value of 0.93 µM.[4]

  • Akt/PI3K Pathway: The PI3K/Akt signaling pathway is a critical pro-survival pathway frequently hyperactivated in cancer. Furo[2,3-d]pyrimidine derivatives, a closely related scaffold, have shown potent dual inhibitory activity against PI3K and Akt.[7] This dual inhibition is a strategic advantage, as it blocks the pathway at two critical nodes, potentially reducing the likelihood of resistance. Compound V, with 2-thienyl and methyl groups on the furo[2,3-d]pyrimidine ring, exhibited strong activity as an AKT-1 kinase inhibitor with an IC50 value of 24 μM.[7]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Table 1: Anticancer Activity of Representative this compound Derivatives

Compound ID Cancer Cell Line Activity Metric Value (µM) Reference
Compound 14 - CDK2 IC50 0.93 [4]
MI-S0 to MI-S3 MCF-7, MDA-MB-231 Cytotoxicity Potent [4][8]
Compound 2d Various IC50 < 20 [4]
Compound 3e Various IC50 < 20 [4]
Compound 7 Neuro-2a, HeLa, A549, COLO 205 IC50 5.8 [5]

| Compound 12a | Neuro-2a, HeLa, A549, COLO 205 | IC50 | 3.6 |[5] |

Mechanism II: Induction of Apoptosis and Cell Cycle Arrest

Beyond direct enzyme inhibition, this compound and related thieno[2,3-b]pyridine compounds have been shown to induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase.[9] This is a critical anticancer mechanism, as it forces malignant cells into a self-destruction program. This effect is often accompanied by morphological changes such as multinucleation.[9]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol provides a reliable method to assess the effect of a this compound compound on the cell cycle distribution of a cancer cell line.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content within a cell. By analyzing a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest (e.g., PC3)

  • Complete culture medium

  • This compound test compound and vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • PI/RNase Staining Buffer (e.g., containing 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are approximately 50-60% confluent at the time of treatment. Incubate for 24 hours.

  • Compound Treatment: Treat cells with the desired concentrations of the this compound compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Aspirate the media. Wash cells once with ice-cold PBS. Detach cells using trypsin, then neutralize with complete medium. Transfer the cell suspension to a 15 mL conical tube.

  • Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant. Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical for permeabilizing the cells while preserving their integrity. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol carefully. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample. The data can be visualized as a histogram of fluorescence intensity, showing distinct peaks for G0/G1 and G2/M phases.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, including cancer and neurodegenerative disorders. Furoquinoline alkaloids and related pyridine derivatives have demonstrated potential as anti-inflammatory agents.[10][11] The proposed mechanisms often involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX).[12] Some pyridine-4-one derivatives are thought to exert their anti-inflammatory effects through their iron-chelating properties, as key enzymes in the inflammatory pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent.[13]

Antimicrobial and Antiviral Activities

The this compound scaffold and related fused pyridine systems have been investigated for their ability to combat infectious diseases.

  • Antimicrobial and Antifungal: Several compounds within this class have demonstrated antimicrobial and antiprotozoal properties.[10] The broad class of pyridine derivatives has shown good activity against bacteria like B. subtilis, S. aureus, and E. coli, and fungi such as A. niger and C. albicans.[14][15]

  • Antiviral: Acyclic nucleoside analogues of Furo[2,3-d]pyrimidin-2(3H)-one have shown specific and potent activity against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV).[16] The broader family of pyridine-fused heterocycles has been reviewed for activity against a range of viruses, including HIV, HCV, and HBV, inhibiting viral replication through various mechanisms like reverse transcriptase or polymerase inhibition.[17][18]

Potential in Neurodegenerative Diseases

Emerging research points to the potential of this compound-related structures in treating neurodegenerative diseases like Alzheimer's. The mechanisms are primarily centered on the inhibition of key enzymes involved in disease pathology.

  • Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease. Furoquinoline alkaloids have shown potential as AChE inhibitors, which could help improve cognitive function.[10]

  • Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: GSK-3β is implicated in the hyperphosphorylation of tau protein, a key event leading to the formation of neurofibrillary tangles in Alzheimer's disease.[19] While not this compound itself, the closely related pyrrolo[2,3-b]pyridine scaffold has yielded exceptionally potent GSK-3β inhibitors, with IC50 values in the nanomolar and even sub-nanomolar range.[19][20] These compounds have been shown to reduce tau phosphorylation and promote neurite outgrowth in cellular models, and even ameliorate dyskinesia in animal models of Alzheimer's disease.[19][20]

G gsk3b Active GSK-3β tau Tau Protein gsk3b->tau Phosphorylation ptau Hyperphosphorylated Tau gsk3b->ptau (Excessive) inhibitor Pyrrolo/Furo-pyridine Inhibitor inhibitor->gsk3b Inhibition nft Neurofibrillary Tangles (NFTs) ptau->nft Aggregation neuron Neuronal Degeneration nft->neuron

Caption: Inhibition of GSK-3β-mediated tau hyperphosphorylation.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The extensive body of research highlights its significant potential, particularly in oncology, where derivatives act as potent kinase inhibitors and inducers of apoptosis. Furthermore, emerging evidence for its utility in anti-inflammatory, antimicrobial, and neuroprotective applications suggests that the full therapeutic potential of this compound class is yet to be realized.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and improve their safety profiles. The application of structure-based drug design, guided by co-crystal structures of lead compounds with their target enzymes, will be instrumental in developing next-generation this compound derivatives. As our understanding of the complex signaling networks underlying human diseases grows, the strategic deployment of these potent and adaptable molecules will undoubtedly continue to yield promising drug candidates.

References

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  • Synthesis of novel trifluoromethyl substituted this compound and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. (2016). PubMed.
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Furo[2,3-b]pyridine Derivatives: A Technical Guide to a Promising Anticancer Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The landscape of oncology drug discovery is in constant pursuit of novel molecular scaffolds that offer enhanced potency, selectivity, and improved safety profiles. Among the nitrogen-containing heterocyclic compounds, the Furo[2,3-b]pyridine core has emerged as a privileged structure, demonstrating significant and versatile pharmacological activities.[1][2][3] This technical guide provides an in-depth analysis of this compound derivatives as potential anticancer agents, synthesized for researchers, medicinal chemists, and drug development professionals. We will dissect the synthetic strategies, explore the spectrum of anticancer activity, elucidate the primary mechanisms of action, and present a comprehensive structure-activity relationship (SAR) analysis. Furthermore, this guide includes detailed, field-proven experimental protocols and workflows to empower research teams in the preclinical evaluation of this promising compound class.

The this compound Scaffold: A Foundation for Novel Oncology Therapeutics

Heterocyclic ring systems are foundational to medicinal chemistry, with pyridine being the second most common nitrogen-containing heterocycle in FDA-approved drugs.[4][5] The fusion of a furan ring to the pyridine core to form the this compound scaffold creates a unique electronic and steric environment, making it a versatile template for designing novel therapeutic agents.[1] This scaffold has garnered significant attention for its potent antiproliferative activities across a wide range of cancer cell lines, including those known for multi-drug resistance.[1] The therapeutic potential stems from the ability of its derivatives to interact with and modulate key cellular signaling pathways that are frequently dysregulated in cancer.[2] This guide serves as a technical deep-dive into the preclinical evidence supporting Furo[2,3-b]pyridines as a next-generation platform for anticancer drug development.

Synthetic Strategies and Methodologies

The synthesis of the this compound core and its derivatives is achievable through various established organic chemistry routes. A common and effective strategy involves the cyclization of appropriately substituted pyridine precursors. For instance, a series of novel trifluoromethyl-substituted this compound derivatives were successfully prepared starting from 2-carbethoxy-3-amino-6-trifluoromethyl this compound.[6] Another approach utilizes chalcones bearing specific subunits to construct the heterocyclic system through sequential cyclizations and functional group modifications.[2]

The choice of synthetic route is critical, as it dictates the feasibility of introducing diverse chemical functionalities at various positions on the scaffold, which is paramount for structure-activity relationship (SAR) studies and lead optimization. Modern synthetic approaches, such as continuous flow chemistry, are also being explored to improve efficiency and reduce waste, aligning with green chemistry principles.[7]

G cluster_synthesis Generalized Synthetic Workflow A Starting Materials (e.g., Substituted Pyridines, Chalcones) B Key Intermediate Formation (e.g., Claisen-Schmidt Condensation) A->B C Cyclization Reaction (Formation of Furan Ring) B->C Sequential Cyclization D This compound Core C->D E Functional Group Interconversion (e.g., Amidation, Esterification) D->E R-group Modification F Final Derivative Library E->F G Purification & Characterization (HPLC, NMR, HRMS) F->G

Caption: Generalized workflow for the synthesis of this compound derivatives.

Example Protocol: Synthesis of a this compound Derivative

This protocol is a representative example based on methodologies described in the literature for synthesizing derivatives from chalcone precursors.[2]

Objective: To synthesize a this compound derivative via a multi-step reaction sequence.

Materials:

  • Chalcone precursor (e.g., bearing 4-(benzyloxy)phenyl and dichlorothiophenyl subunits)

  • Malononitrile

  • Sodium ethoxide

  • Ethanol (absolute)

  • Dimethylformamide (DMF)

  • Appropriate reagents for subsequent functionalization

  • Standard glassware for organic synthesis, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Step-by-Step Methodology:

  • Step 1: Synthesis of Pyridine-2(1H)-one Intermediate:

    • To a solution of the chalcone precursor (1.0 eq) in absolute ethanol, add malononitrile (1.1 eq) and a catalytic amount of a suitable base (e.g., piperidine or sodium ethoxide).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain the pyridine-2(1H)-one intermediate.

  • Step 2: Cyclization to form the this compound Core:

    • Dissolve the intermediate from Step 1 (1.0 eq) in DMF.

    • Add a suitable reagent for cyclization, such as chloroacetonitrile (1.2 eq), in the presence of a base like potassium carbonate (2.0 eq).

    • Heat the mixture at 80-100 °C for 8-12 hours, monitoring by TLC.

    • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 3: Purification and Characterization:

    • Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

    • Combine the fractions containing the pure product and evaporate the solvent.

    • Characterize the final this compound derivative using spectroscopic methods, including FT-IR, ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and purity.[2]

Self-Validation: The integrity of this protocol is validated at each step. TLC monitoring ensures reaction completion and helps in optimizing reaction times. The final characterization by NMR and HRMS provides unambiguous confirmation of the target molecule's identity, ensuring the trustworthiness of the synthetic output.

Anticancer Potential: A Spectrum of In Vitro Efficacy

This compound derivatives have demonstrated potent antiproliferative and cytotoxic effects against a broad spectrum of human cancer cell lines.[7] The National Cancer Institute (NCI) has screened several derivatives against its 60-cell line panel, revealing significant growth inhibition at low micromolar and even nanomolar concentrations.[8][9] The activity is particularly notable in aggressive and hard-to-treat cancers such as melanoma, breast cancer (including ER-negative and multi-drug resistant lines), and prostate cancer.[6][7][9]

Derivative IDCancer TypeCell LineActivity MetricValueReference
Compound 17d MelanomaMDA-MD-435GI₅₀23 nM[7][9]
Compound 17d Breast CancerMDA-MB-468GI₅₀46 nM[9]
Compound 7 NeuroblastomaNeuro-2aIC₅₀5.8 µM[6]
Compound 12a NeuroblastomaNeuro-2aIC₅₀3.6 µM[6]
MI-S0 to MI-S3 Breast CancerMCF-7, MDA-MB-231-Potent Cytotoxicity[2][7]
Compound 14 Colon CancerHCT-116IC₅₀<31.3 µM[10]
Compound 14 Breast CancerMCF-7IC₅₀<19.3 µM[10]
Compound 14 Liver CancerHepG2IC₅₀<22.7 µM[10]
Compound 14 Lung CancerA549IC₅₀<36.8 µM[10]
Compounds 2d, 3e VariousHeLa, DU145, etc.IC₅₀<20 µM[7]

This table presents a selection of reported data to illustrate the breadth of activity. GI₅₀ refers to the concentration causing 50% growth inhibition, while IC₅₀ is the concentration causing 50% inhibition of a specific endpoint (e.g., cell viability).

Notably, several derivatives exhibit high selectivity for tumor cells over normal human fibroblasts, with selectivity indices ranging from 40 to 287-fold.[7] This is a critical attribute for a potential therapeutic agent, as it suggests a wider therapeutic window and potentially lower systemic toxicity.

Unraveling the Mechanisms of Action (MoA)

The anticancer activity of this compound derivatives is not attributed to a single mechanism but rather to the modulation of several critical oncogenic pathways. This multi-targeted profile may be advantageous in overcoming the resistance mechanisms that often plague single-target therapies.

Inhibition of Pro-Survival Kinase Pathways

A predominant mechanism involves the inhibition of key serine/threonine kinases that are central regulators of cell proliferation, survival, and metabolism.

  • PI3K/AKT Pathway: The Phosphatidylinositol-3-kinase (PI3K)/AKT pathway is one of the most frequently activated signaling routes in human cancers.[11] Several this compound and related furopyrimidine derivatives have demonstrated potent inhibitory effects on AKT1 (also known as Protein Kinase B, PKB).[7][11] Molecular docking studies have elucidated strong binding affinities for the ATP-binding pocket of AKT1, suggesting a mechanism of competitive inhibition that disrupts downstream signaling required for cell survival.[2][7] Some derivatives have been identified as dual PI3K/AKT inhibitors.[11]

  • Cyclin-Dependent Kinases (CDKs): Dysregulation of the cell cycle is a hallmark of cancer. This compound derivatives have been identified as potent inhibitors of CDK2.[10] For example, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)this compound-2-carboxylate (compound 14) displayed a CDK2/cyclin A2 inhibitory IC₅₀ value of 0.93 µM, comparable to the reference inhibitor roscovitine.[10] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.

G cluster_pathway PI3K/AKT Signaling Pathway Inhibition RTK Growth Factor Receptor (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: this compound derivatives can inhibit the PI3K/AKT pathway.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, these compounds can trigger programmed cell death (apoptosis) and halt the cell cycle. Studies on the related thieno[2,3-b]pyridine scaffold, which shares significant structural and functional homology, have shown that these compounds can induce a robust G2/M cell cycle arrest in prostate cancer cells.[12] This arrest is often a prelude to apoptosis, which has been confirmed by measuring DNA hypodiploidy and caspase-3/7 activity.[12] The ability to induce apoptosis is a crucial characteristic for an effective anticancer drug.[8]

Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to transforming a hit compound into a clinical candidate. For the this compound scaffold, research has begun to delineate the structural features that govern anticancer activity.[13]

  • Substituents at the 2-position: The nature of the substituent at the C2 position is critical. For instance, carboxamide moieties, particularly those with a 3-methoxyphenyl group, have been shown to confer potent activity, potentially by forming key hydrogen bonds within the target's active site.[9]

  • Substituents on the Pyridine Ring: The introduction of electron-withdrawing groups like a trifluoromethyl (CF₃) group on the pyridine ring has been shown to yield compounds with promising cytotoxicity.[6]

  • Fusion of Additional Rings: The creation of more complex, fused systems, such as pyrido[3',2':4,5]furo[3,2-d]pyrimidines, can lead to highly potent compounds, suggesting that extending the planar aromatic system can enhance target engagement.[6]

G cluster_sar Key SAR Insights FuroPyridine R2 Position 2: - Carboxamides enhance activity. - Key for H-bonding. R3 Position 3: - Amino group often used as synthetic handle. R6 Position 6: - Electron-withdrawing groups (e.g., CF3) increase potency. Fusion Ring Fusion: - Extending the scaffold (e.g., to pyrimidines) can improve activity.

Caption: Key structure-activity relationship points on the this compound core.

Methodologies for Preclinical Evaluation

A robust and reproducible set of assays is essential for the preclinical evaluation of any new anticancer agent. The workflow typically begins with broad in vitro screening, followed by more detailed mechanistic and selectivity studies.

G cluster_workflow Preclinical Evaluation Workflow A Compound Library Synthesis B Primary Cytotoxicity Screen (e.g., NCI-60, SRB/MTT Assay) A->B C Hit Identification (Potent & Broad-Spectrum) B->C D Secondary Assays (IC50 Determination) C->D E Selectivity Profiling (Normal vs. Cancer Cells) D->E F Mechanism of Action Studies (Kinase Assays, Cell Cycle, Apoptosis) D->F G Lead Compound Selection E->G F->G H In Vivo Efficacy Studies (Xenograft Models) G->H

Caption: A typical workflow for the preclinical evaluation of novel anticancer agents.

Protocol: In Vitro Cytotoxicity using Sulforhodamine B (SRB) Assay

This protocol is based on the methodology used by the NCI for its 60-cell line screen and is a reliable method for assessing cell density-based growth inhibition.[14]

Objective: To determine the concentration-dependent cytotoxic effect of this compound derivatives on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (specific to each cell line)

  • 96-well microtiter plates

  • This compound test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (absorbance at 515 nm)

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count cells, then dilute to the appropriate density in complete medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from a DMSO stock. Ensure the final DMSO concentration is ≤0.5%.

    • Remove the medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plates for an additional 48-72 hours.

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA to each well without removing the medium.

    • Incubate at 4°C for 1 hour to fix the cells.

  • SRB Staining:

    • Discard the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing and Solubilization:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition:

    • Shake the plates on a plate shaker for 5-10 minutes.

    • Read the absorbance at 515 nm using a microplate reader.

Data Analysis and Validation: The optical density (OD) values are used to calculate the percentage growth inhibition. A dose-response curve is plotted to determine the GI₅₀ value for each compound. The inclusion of a time-zero (T₀) plate (fixed at the time of drug addition) allows for the distinction between cytostatic and cytotoxic effects. The reproducibility of results across replicate wells and experiments validates the data.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the development of novel anticancer agents.[3] The compelling body of in vitro evidence demonstrates that its derivatives possess potent antiproliferative activity across a wide range of malignancies, driven by the inhibition of critical oncogenic pathways such as PI3K/AKT and CDK2, as well as the induction of apoptosis.[7][10][11]

The path forward requires a focused and strategic research effort. Key future directions include:

  • Lead Optimization: Extensive SAR studies are needed to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

  • In Vivo Efficacy: Promising lead compounds must be advanced into relevant in vivo models (e.g., cell line-derived or patient-derived xenografts) to validate their anticancer efficacy in a physiological context.[15]

  • ADME/Tox Profiling: A thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of lead candidates is essential for their progression toward clinical trials.

  • Biomarker Discovery: Identifying biomarkers that predict sensitivity to this compound derivatives will be crucial for patient stratification in future clinical studies.

References

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A Senior Application Scientist's Guide to Furo[2,3-b]pyridines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Furo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the development of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, biological evaluation, and structure-activity relationships of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and summarize critical data to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Introduction: The Rationale for the this compound Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating most cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] The development of small-molecule kinase inhibitors that target the ATP-binding site has revolutionized cancer therapy.[3]

The this compound ring system, a fused heterocycle, has garnered significant attention as a foundational scaffold for kinase inhibitor design.[4] Its attractiveness stems from several key features:

  • Structural Rigidity: The fused bicyclic system provides a rigid, planar structure that can be predictably oriented within the ATP-binding pocket of a kinase.

  • Bioisosteric Relationship: As structural analogues of purines, Furo[2,3-b]pyridines are well-suited to mimic the adenine moiety of ATP, a common starting point for designing competitive inhibitors.[1][3]

  • Versatile Substitution: The core scaffold possesses multiple sites for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties through systematic structure-activity relationship (SAR) studies.[5]

This guide will systematically deconstruct the process of investigating Furo[2,3-b]pyridines, from initial synthesis to biological characterization, providing the technical insights necessary to leverage this promising scaffold.

Synthesis: Forging the Core Scaffold

A robust and flexible synthetic strategy is paramount for exploring the chemical space around the this compound core. The primary goal is to create synthetic routes that not only produce the core but also allow for the introduction of diverse functional groups at key positions for subsequent SAR studies. A common and effective approach involves the construction of the furan ring onto a pre-functionalized pyridine.[6]

General Synthetic Workflow

A representative synthetic strategy often begins with a Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications to build the this compound system.[6] This multi-step process is designed to install "handles" for further chemical elaboration, such as palladium-mediated cross-coupling reactions.[7]

G cluster_0 Phase 1: Core Assembly cluster_1 Phase 2: Diversification A Chalcone Synthesis (Claisen-Schmidt) B Pyridine Ring Formation A->B Sequential Reactions C Furan Ring Annulation (Cyclization) B->C Intramolecular Cyclization D Functionalized This compound Core C->D Yields Core Scaffold E Palladium Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) D->E Introduction of Diversity F Final Analogues Library E->F Target Compounds

Caption: General workflow for synthesis and diversification of this compound analogues.

Exemplary Protocol: Synthesis of Ethyl 3-amino-furo[2,3-b]pyridine-2-carboxylate Derivatives

This protocol describes the cyclization of a precursor to form the this compound core, a key step in generating derivatives for screening.[8]

Objective: To synthesize the this compound scaffold via intramolecular cyclization.

Materials:

  • Appropriately substituted 2-chloro-nicotinonitrile precursor

  • Ethyl 2-mercaptoacetate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Standard reflux and workup glassware

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted 2-chloro-nicotinonitrile precursor in absolute ethanol.

  • Reagent Addition: To this solution, add ethyl 2-mercaptoacetate followed by a freshly prepared solution of sodium ethoxide in ethanol. The reaction is typically performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.

  • Cyclization: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., acetic acid). The solvent is then removed under reduced pressure.

  • Extraction: The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is collected, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure ethyl 3-amino-furo[2,3-b]pyridine-2-carboxylate derivative.[8]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HRMS.

Self-Validation: The success of this protocol is validated by the clear disappearance of starting material on TLC and the appearance of a new, distinct product spot. Final validation is achieved through spectroscopic data that is consistent with the proposed this compound structure.

Mechanism of Action and Key Kinase Targets

This compound derivatives primarily function as ATP-competitive inhibitors. They are designed to occupy the ATP-binding pocket of the target kinase, forming key interactions with the "hinge region" that connects the N- and C-lobes of the enzyme. This binding event prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling.

The versatility of the scaffold has allowed for the development of inhibitors against a range of therapeutically relevant kinases.[9] Molecular docking and enzymatic assays have identified several key targets:[4]

  • AKT1 (Protein Kinase B): A central node in the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer and promotes cell survival and proliferation.[4][10]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of cell cycle progression. Inhibition of CDK2 can induce cell cycle arrest and apoptosis, making it an attractive target in oncology.[4][8][10]

  • B-Raf Kinase: A serine/threonine kinase in the MAPK pathway. Mutations in B-Raf are a major driver in several cancers, particularly melanoma.[7][10]

  • Fibroblast Growth Factor Receptor (FGFR): A family of receptor tyrosine kinases whose aberrant activation can drive tumor growth and angiogenesis.[5]

G RTK Growth Factor Receptor (e.g., EGFR, FGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->AKT INHIBITS

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

Biological Evaluation: A Validated Screening Cascade

Identifying promising lead compounds requires a systematic and logical screening process. This cascade is designed to efficiently test large numbers of compounds, starting with broad cellular effects and moving towards specific molecular target engagement.

G A Primary Screen: In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) B Secondary Screen: Biochemical Kinase Assay (e.g., ADP-Glo vs. Target Panel) A->B Active Compounds Progress C Cellular Target Engagement Assay (e.g., Western Blot for Phospho-Substrate) B->C Potent Hits Progress D Selectivity Profiling (Broad Kinase Panel Screen) C->D Confirm On-Target Activity E Lead Optimization (SAR, ADME/Tox Profiling) D->E Identify Selective Leads

Caption: A typical screening cascade for identifying this compound kinase inhibitors.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a reliable method for the primary screening of compounds to assess their general anti-proliferative effects on cancer cell lines.[4]

Objective: To determine the concentration of a this compound derivative that inhibits the metabolic activity of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound compounds dissolved in DMSO (stock solution)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Multi-channel pipette and plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in a complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours. The incubation time should be consistent and sufficient to observe an effect on cell proliferation.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Trustworthiness: This protocol is self-validating through the inclusion of positive (e.g., a known cytotoxic drug like Doxorubicin) and negative (vehicle) controls. The reproducibility of the dose-response curve across replicate experiments establishes the reliability of the generated IC50 data.

Structure-Activity Relationship (SAR)

SAR studies are the cornerstone of lead optimization. By systematically modifying the this compound scaffold and observing the effects on biological activity, we can deduce which chemical features are critical for potency and selectivity.[5] The SAR of these compounds is highly dependent on the nature and position of substituents.[5]

G cluster_0 Key SAR Insights for this compound Core Core label_R1 R1 (Position 2/3): - Often Amino or Carboxylate groups. - Key for hinge-binding interactions. label_R2 R2 (Position 4): - Bulky aromatic groups (e.g., thiophene) can enhance potency. label_R3 R3 (Position 6): - Naphthyl or other large hydrophobic groups often increase activity.

Sources

An In-depth Technical Guide to the Antimicrobial Properties of Substituted Furo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Furo[2,3-b]pyridine scaffold, a heterocyclic system comprising a furan ring fused to a pyridine ring, has emerged as a structure of significant interest in medicinal chemistry.[1][2] Its versatile nature allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities.[3] With the escalating threat of antimicrobial resistance, the exploration of novel chemical entities is paramount. This guide provides a comprehensive technical overview of substituted Furo[2,3-b]pyridines as a promising class of antimicrobial agents. We will delve into their synthesis, explore observed structure-activity relationships, collate data on their spectrum of activity, and propose potential mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation anti-infective therapies.

The this compound Core: A Privileged Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The this compound system, in particular, represents a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This scaffold is not only explored for its antimicrobial effects but also for anticancer, antioxidant, and other therapeutic properties.[1] The fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic and structural landscape, ideal for molecular recognition by biological macromolecules.[1]

The urgency for new antibiotics is underscored by the rise of multidrug-resistant (MDR) pathogens. The this compound core offers a promising avenue for developing antibiotics that may be effective against these challenging strains, including drug-resistant Mycobacterium tuberculosis.[4]

Synthetic Strategies for this compound Derivatives

The generation of diverse libraries of Furo[2,3-b]pyridines for screening is contingent on robust and flexible synthetic methodologies. Several approaches have been established, often starting from functionalized pyridine precursors.

A common strategy involves the reaction of 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-one with reagents like ethyl chloroacetate or chloroacetamide.[5] These initial reactions lead to key intermediates that can be further cyclized and functionalized to yield the desired this compound core.[5] Another powerful method involves the heterocyclization of pyridine-N-oxide derivatives, which allows for regioselective functionalization at the C2 and C3 positions.[6]

The ability to introduce functional "handles" at various positions is crucial for subsequent chemical modifications and for conducting detailed structure-activity relationship (SAR) studies. These handles can be used for palladium-mediated cross-coupling reactions, enabling the attachment of a wide array of substituents.[3]

cluster_synthesis General Synthetic Workflow A Functionalized Pyridine Precursor (e.g., Pyridine-N-oxide) B Key Intermediate Formation A->B Reagents C Intramolecular Cyclization B->C Reaction Conditions D This compound Core Structure C->D E Substituent Modification (R1, R2...) D->E Cross-coupling, Functionalization F Final Derivative Library E->F

Caption: A generalized workflow for the synthesis of this compound libraries.

Postulated Mechanisms of Antimicrobial Action

While the precise molecular targets for most this compound derivatives are still under active investigation, we can infer potential mechanisms based on the known actions of other heterocyclic antimicrobials.[7][8] The primary modes of action for antibacterial drugs typically fall into several categories: inhibition of cell wall synthesis, disruption of membrane function, inhibition of nucleic acid synthesis, and inhibition of protein synthesis.[7][8]

Given the planar, aromatic nature of the this compound scaffold, a plausible mechanism is the inhibition of nucleic acid synthesis. Compounds with such structures can function as intercalating agents, inserting themselves between the base pairs of DNA, which can disrupt replication and transcription. Another possibility is the inhibition of key enzymes essential for nucleic acid production, such as DNA gyrase or RNA polymerase.[7]

Disruption of the bacterial cell membrane is another potential mechanism.[7] The lipophilic character, which can be modulated by specific substitutions, may allow these compounds to integrate into the lipid bilayer of bacterial membranes, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.

cluster_cell Potential Bacterial Cell Targets cluster_targets Compound Substituted This compound T1 Cell Wall Synthesis Compound->T1 Inhibition/ Disruption T2 DNA/RNA Synthesis Compound->T2 Inhibition/ Disruption T3 Protein Synthesis (Ribosomes) Compound->T3 Inhibition/ Disruption T4 Cell Membrane Integrity Compound->T4 Inhibition/ Disruption

Caption: Hypothesized mechanisms of action for this compound antimicrobials.

Structure-Activity Relationship (SAR) Insights

Understanding how specific chemical modifications affect biological activity is the cornerstone of medicinal chemistry. For the this compound scaffold, SAR studies have begun to reveal key determinants for antimicrobial potency.

Studies on related furo[2,3-c]pyridines have shown that substituents at the C2 position can significantly influence activity.[9] For many heterocyclic antimicrobials, the introduction of specific halogen atoms (e.g., fluorine, chlorine) or trifluoromethyl groups can enhance potency, often by increasing lipophilicity (improving cell penetration) or by altering electronic properties that enhance target binding.[10] The presence of amino groups has also been shown to be important for the biological activity of furopyridines.[1]

PositionSubstituent TypeImpact on Antimicrobial ActivityReference
C2 Varied SubstituentsDistinct SAR observed; critical for activity modulation.[9]
C3 Amino GroupOften utilized as a key point for further heterocyclization.[1]
C4 TrifluoromethylCan be a key feature in synthetically accessible precursors.[5]
Overall LipophilicityA balance is required for membrane interaction and solubility.[11]

Spectrum of Antimicrobial Activity

Substituted Furo[2,3-b]pyridines have demonstrated activity against a range of microorganisms, including both bacteria and fungi. Of particular note is their potential against clinically relevant and drug-resistant pathogens.

An in-house library of furopyridines was screened against Mycobacterium tuberculosis, identifying a promising selective compound effective against different drug-resistant strains.[4] Other studies have reported activity for various pyridine derivatives against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Candida albicans.[12][13][14][15]

The table below summarizes representative data, though it should be noted that direct comparison is difficult due to variations in assay conditions between studies.

Compound ClassTarget OrganismActivity Metric (e.g., MIC)Reference
Furo[2,3-b]pyridinesMycobacterium tuberculosis (drug-resistant)Promising selective bioactivity[4]
Pyrido[2,3-d]pyrimidinesStaphylococcus aureusModerate to active[15]
Thienopyridine DerivativesE. coli, B. mycoides, C. albicansGood to strong activity[14]
Furo[3,2-c]pyridinesXanthomonas sp., Erwinia amylovoraModerate to good activity[16]

MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, standardized methodologies are essential. The following protocols outline the core experimental workflow for evaluating the antimicrobial properties of novel this compound compounds.

General Synthesis of a this compound Derivative

(This is a representative protocol based on common synthetic strategies and should be adapted based on specific reactants and desired products.)[5]

  • Step 1: O-Alkylation. To a solution of the starting pyridine-2(1H)-one (1 mmol) in a suitable solvent (e.g., anhydrous DMF), add a base such as potassium carbonate (1.5 mmol).

  • Step 2: Add the alkylating agent (e.g., ethyl chloroacetate, 1.1 mmol) dropwise to the mixture.

  • Step 3: Reaction. Stir the reaction mixture at room temperature (or with gentle heating) for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Step 4: Work-up. Upon completion, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by filtration.

  • Step 5: Cyclization. Treat the intermediate from Step 4 with a base (e.g., sodium ethoxide in ethanol) and heat under reflux to induce intramolecular cyclization, forming the furan ring.

  • Step 6: Purification. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography to yield the final this compound derivative.

  • Step 7: Characterization. Confirm the structure of the synthesized compound using analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.[1][5]

Determination of Minimum Inhibitory Concentration (MIC)

(Based on the standard broth microdilution method.)

  • Step 1: Preparation of Stock Solution. Dissolve the synthesized this compound compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Step 2: Inoculum Preparation. Culture the test microorganism (e.g., S. aureus) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Step 3: Serial Dilution. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (or other suitable media). This will create a range of decreasing concentrations across the wells.

  • Step 4: Inoculation. Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Step 5: Controls. Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate. A known antibiotic (e.g., Ciprofloxacin) should be included as a reference standard.

  • Step 6: Incubation. Incubate the plate at 37°C for 18-24 hours.

  • Step 7: Reading the MIC. The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

cluster_workflow Antimicrobial Screening Workflow A Compound Synthesis & Characterization B Primary Screening: MIC Determination A->B C Secondary Screening: - Cytotoxicity Assay - Biofilm Inhibition B->C Active 'Hits' D Hit-to-Lead Optimization (SAR) C->D D->A Feedback for New Analogs E Lead Compound Identification D->E

Caption: A typical workflow for identifying lead antimicrobial compounds.

Future Directions and Conclusion

The substituted Furo[2,3-b]pyridines are a compelling class of heterocyclic compounds with demonstrated antimicrobial potential. Their synthetic tractability allows for the creation of large, diverse libraries amenable to high-throughput screening. While initial findings are promising, particularly against challenging pathogens like M. tuberculosis, significant work remains.

Future efforts must focus on elucidating the precise molecular mechanisms of action to enable rational drug design and optimization. Comprehensive SAR studies are needed to improve potency and selectivity while minimizing host cytotoxicity. Furthermore, evaluating lead compounds for their ability to inhibit or eradicate biofilms is a critical next step, as biofilms are a major contributor to chronic infections and antibiotic resistance.[17]

References

  • Monem, A. S., et al. (n.d.). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. ResearchGate. Available at: [Link]

  • de Souza, T. B., et al. (2019). Exploiting the this compound core against multidrug-resistant Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 29(8), 974-977. Available at: [Link]

  • Zadorozhnii, B. A., et al. (2015). Synthesis, transformations and biological properties of furo[2,3-b]pyridines. Chemistry of Heterocyclic Compounds, 51, 259-274. Available at: [Link]

  • Fumagalli, F., & Emery, F. S. (2016). Synthesis of 2,3‐substituted furo[2,3‐b]pyridine. ResearchGate. Available at: [Link]

  • Kshirsagar, T., et al. (2012). Structure-activity relationships in human Toll-like receptor 8-active 2,3-diamino-furo[2,3-c]pyridines. Journal of Medicinal Chemistry, 55(19), 8500-8512. Available at: [Link]

  • Narsimha, R., et al. (2016). Synthesis of novel trifluoromethyl substituted this compound and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 108, 531-543. Available at: [Link]

  • Kovalenko, S., et al. (2015). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. ResearchGate. Available at: [Link]

  • Ilies, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(21), 6488. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Furo, Pyrano, and Pyrido[2,3-d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ChemistrySelect, 9(19). Available at: [Link]

  • Allehyani, E. S. (2023). Design, Characterization and Antimicrobial Efficiency of Novel Annulated Furo[3'',2'':6',7']Chromeno[3',4':4,5]furo[3,2-b]Pyridines. ResearchGate. Available at: [Link]

  • OpenStax. (n.d.). Mechanisms of Antibacterial Drugs. Allied Health Microbiology. Available at: [Link]

  • Yildirim, S., et al. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate. Available at: [Link]

  • Fleming, D., et al. (2024). Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. ACS Infectious Diseases, 10(1), 10-15. Available at: [Link]

  • Ilies, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • Al-Shiekh, M. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

  • Donkor, I. O., et al. (1995). Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. Journal of Pharmaceutical Sciences, 84(5), 661-664. Available at: [Link]

  • Navakauskiene, R., et al. (2012). Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Semantic Scholar. Available at: [Link]

  • Dehghani, F., et al. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. McGill Journal of Medicine, 19(1). Available at: [Link]

  • Park, K. H., et al. (2012). Mechanism of Action and Specificity of Antimicrobial Peptides Designed Based on Buforin IIb. Journal of Peptide Science, 18(9), 557-562. Available at: [Link]

Sources

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of Furo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[2,3-b]pyridine scaffold, a heterocyclic ring system, has emerged as a significant framework in medicinal chemistry due to its wide range of pharmacological activities.[1] This versatile structure, formed by the fusion of a furan ring to a pyridine ring, serves as a valuable template for designing new therapeutic agents.[1] this compound derivatives have shown notable potential as anticancer agents, demonstrating activity against various cancer cell lines.[2][3] The mechanism of action for many of these compounds is thought to involve the modulation of crucial cellular signaling pathways implicated in cancer development.[1] This guide offers a detailed examination of the pharmacological properties of this compound derivatives, with a particular focus on their anticancer potential, supported by quantitative data, experimental methods, and visual representations of relevant biological pathways and workflows.

The this compound Core: A Privileged Scaffold in Drug Discovery

The unique arrangement of the fused furan and pyridine rings in the this compound scaffold results in distinct electronic and steric properties. These characteristics play a crucial role in how these molecules interact with biological targets.[4] This scaffold has been extensively investigated for its potential in oncology, with various derivatives showing activity against a range of cancer cell lines.[4]

Key Therapeutic Targets

This compound derivatives have been explored as inhibitors of several important kinases and receptors, including:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, making it a prime target for cancer therapy.[4][5]

  • Lck (Lymphocyte-specific protein tyrosine kinase): Involved in T-cell signaling and a target for autoimmune diseases and some cancers.[4][5]

  • Akt (Protein Kinase B): A central node in a signaling pathway that promotes cell survival and growth, often dysregulated in cancer.[3][4][5]

  • Cannabinoid Receptor 1 (CB1R): this compound-based compounds have been developed as inverse agonists for this receptor.[4][6]

  • Tubulin Polymerization: Some derivatives have demonstrated in vitro activity against tubulin polymerization, a validated anticancer strategy.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold.[2] Understanding these relationships is critical for the rational design of more potent and selective drug candidates.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines, with a particular focus on breast cancer lines like MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).[2][3]

Key Substituent Effects:
  • Trifluoromethyl Group: The introduction of a trifluoromethyl (CF3) group has been shown to be a successful strategy in developing potent anticancer agents. A series of novel trifluoromethyl-substituted this compound and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have demonstrated promising anticancer activity against various human cancer cell lines, including Neuro-2a, Hela, A549, and COLO 205.[7]

  • Aryl and Heteroaryl Substitutions: The nature of aryl and heteroaryl groups at different positions of the this compound core significantly influences anticancer activity. For instance, in a series of CDK2 inhibitors, a compound featuring a naphthalen-2-yl group at the 6-position and a thiophen-2-yl group at the 4-position showed potent inhibitory activity.[5]

  • Functionalization at the 2- and 3-positions: Modifications at these positions have been extensively explored. For example, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)this compound-2-carboxylate was identified as a potent CDK2 inhibitor.[5]

  • Fused Ring Systems: The development of more complex, polycondensed derivatives, such as pyrido[3',2':4,5]furo[3,2-d]pyrimidines, has yielded highly potent compounds.[7][8]

Kinase Inhibition

The this compound scaffold has proven to be a valuable template for the design of kinase inhibitors. The SAR for kinase inhibition often revolves around establishing key interactions with the ATP-binding pocket of the target kinase.

  • CDK2 Inhibition: One study identified ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)this compound-2-carboxylate as a potent CDK2 inhibitor with an IC50 value of 0.93 µM, comparable to the reference compound roscovitine (IC50 0.394 μM).[5]

  • Ser/Thr Kinase Inhibition: A series of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines were evaluated for their inhibitory activity against a panel of five Ser/Thr kinases. One compound demonstrated an IC50 value of 49 nM and high specificity for CLK1.[9]

Data Summary Table: Anticancer and Kinase Inhibitory Activities of Selected this compound Derivatives
Compound IDSubstitution PatternTarget/Cell LineIC50 (µM)Reference
14 Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)this compound-2-carboxylateCDK20.93[5]
7 A trifluoromethyl-substituted derivativeVarious cancer cell lines5.8[7]
12a A trifluoromethyl-substituted derivativeVarious cancer cell lines3.6[7]
35 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amineCLK10.049[9]

Synthetic Strategies and Methodologies

The exploration of the SAR of this compound derivatives has been facilitated by the development of versatile and efficient synthetic routes.

General Synthetic Workflow

A common approach to constructing the this compound core and introducing diversity involves a multi-step synthesis that allows for the strategic placement of functional groups for subsequent cross-coupling reactions.[10]

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Evaluation Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Step 1 This compound Core This compound Core Intermediate 1->this compound Core Step 2 Functionalized Derivatives Functionalized Derivatives This compound Core->Functionalized Derivatives Cross-Coupling Reactions Biological Screening Biological Screening Functionalized Derivatives->Biological Screening Assays SAR Analysis SAR Analysis Biological Screening->SAR Analysis

Caption: General synthetic workflow for producing diverse this compound analogues.[2]

Step-by-Step Protocol: Synthesis of Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)this compound-2-carboxylate (Compound 14)

This protocol is based on a reported synthesis of a potent CDK2 inhibitor.[5]

  • Starting Material: An appropriate precursor ester is required.

  • Reaction Setup: The precursor ester (10 mmol) is added to a solution of sodium ethoxide (prepared from 0.02 g of sodium in 25 mL of absolute ethanol).

  • Reflux: The reaction mixture is heated under reflux for 30 minutes.

  • Cooling and Filtration: After cooling, the solid product that forms is collected by filtration.

  • Recrystallization: The crude product is purified by recrystallization from ethanol to yield the final compound.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Screening

A standard protocol to assess the cytotoxic effects of newly synthesized this compound derivatives against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5][7]

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Cytotoxicity Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or sulforhodamine B (SRB) assay.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves.

Molecular Docking Workflow

Molecular docking studies are often employed to understand the binding interactions between this compound derivatives and their target proteins, providing insights into the observed SAR.[3]

G Protein & Ligand Prep Protein and Ligand Preparation Binding Site Def Binding Site Definition Protein & Ligand Prep->Binding Site Def Docking Sim Docking Simulation Binding Site Def->Docking Sim Scoring & Analysis Scoring and Analysis Docking Sim->Scoring & Analysis SAR Insights SAR Insights Scoring & Analysis->SAR Insights

Caption: A general workflow for molecular docking studies.[1]

Protocol Steps:

  • Protein and Ligand Preparation: The 3D structures of the target protein and the this compound derivatives are prepared. This involves adding hydrogen atoms, assigning charges, and minimizing the energy of the structures.[1]

  • Binding Site Definition: The active site of the target protein is identified and defined.[1]

  • Docking Simulation: A docking algorithm is used to generate various possible binding poses of the ligand within the protein's active site.[1]

  • Scoring and Analysis: The generated poses are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[1]

Conclusion

The this compound scaffold represents a highly promising framework for the development of novel therapeutics, particularly in the area of oncology.[1] The extensive SAR studies conducted on this class of compounds have provided valuable insights into the structural requirements for potent and selective biological activity. The versatility of the synthetic routes allows for the generation of diverse libraries of derivatives, facilitating further exploration of their therapeutic potential. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds and investigating their efficacy in in vivo models.

References

  • The Pharmacological Profile of this compound Analogs: A Technical Overview for Drug Discovery - Benchchem. (n.d.).
  • Exploring the Chemical Frontier of this compound Analogues: A Technical Guide for Drug Discovery - Benchchem. (n.d.).
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. (n.d.).
  • Synthesis, transformations and biological properties of furo[2,3-b]pyridines. (2015).
  • Synthesis of novel trifluoromethyl substituted this compound and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. (2016). PubMed.
  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. - National Genomics Data Center (CNCB-NGDC). (n.d.).
  • Synthesis of New this compound and Furo[3,2-d]pyrimidine Derivatives. (2019). ResearchGate.
  • ChemInform Abstract: Synthesis of Furo[2,3‐b]pyridine. - Sci-Hub. (n.d.).
  • A Tale of Two Scaffolds: this compound and Furo[3,2-b]pyridine in Drug Design - Benchchem. (n.d.).
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2022). PubMed Central.
  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives | Request PDF. (2024). ResearchGate.
  • (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. (2020). ResearchGate.
  • Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives | Request PDF. (2022). ResearchGate.
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016).
  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. (2022). NIH.
  • Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. (2022). Taylor & Francis Online.
  • This compound-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. (2010). PubMed.
  • ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines | Request PDF. (2015). ResearchGate.
  • Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural... (n.d.). ResearchGate.
  • Novel Coumarin-furo[2,3-d]pyrimidinone hybrid derivatives as anticancer agents: Synthesis, biological evaluation and molecular docking. (2023). PubMed.
  • Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. (2013). PubMed.
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (n.d.). RSC Publishing.
  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][2][10]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. (2021). PubMed. Retrieved from

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). PubMed Central.
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The Furo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of Privileged Scaffolds and the Rise of Furo[2,3-b]pyridine

In the landscape of drug discovery, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a versatile foundation for the development of a diverse range of therapeutic agents. The this compound core has emerged as one such privileged scaffold, garnering substantial attention in medicinal chemistry for its presence in numerous biologically active compounds.[1] Structurally, it is a bicyclic heterocyclic system where a furan ring is fused to a pyridine ring. This arrangement imparts a unique combination of electronic and steric properties, making it an attractive starting point for the design of novel drugs. Its structural resemblance to the 7-azaindole core also makes it a valuable isostere in medicinal chemistry.

This technical guide provides a comprehensive overview of the this compound scaffold, from its synthesis to its diverse pharmacological applications, with a particular focus on its role in the development of anticancer agents and kinase inhibitors. We will delve into the structure-activity relationships of its derivatives, explore their mechanisms of action, and provide detailed experimental protocols to aid researchers in this exciting field.

Synthetic Strategies for the this compound Core

The construction of the this compound scaffold can be achieved through various synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials.

One common and effective approach involves the Thorpe-Ziegler intramolecular cyclization.[2] This method typically starts with 3-cyano-2-hydroxypyridines, which are O-alkylated with compounds containing an active halogen. The resulting intermediate then undergoes a base-promoted cyclization to yield the this compound core.[2]

Another powerful strategy is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. MCRs offer several advantages, including high atom economy, operational simplicity, and the rapid generation of molecular diversity.

Palladium-catalyzed cross-coupling reactions have also been instrumental in the synthesis of functionalized furo[2,3-b]pyridines.[2] For instance, a Pd(II)-catalyzed cross-coupling of 1-alkynes with o-iodoacetoxypyridines, followed by an electrophilic cyclization, provides an efficient route to 2,3-disubstituted furo[2,3-b]pyridines.[2]

Below is a generalized workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., substituted pyridines, alkynes) reaction Chemical Transformation (e.g., MCR, Cyclization, Cross-coupling) start->reaction purification Purification and Characterization (e.g., Chromatography, NMR, MS) reaction->purification library This compound Derivative Library purification->library invitro In Vitro Screening (e.g., Cytotoxicity assays, Kinase inhibition assays) library->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar mechanistic Mechanistic Studies (e.g., Cell cycle analysis, Apoptosis assays, Western blotting) sar->mechanistic invivo In Vivo Studies (Animal Models) mechanistic->invivo lead Lead Compound Identification invivo->lead

Caption: General experimental workflow for the development of this compound derivatives as therapeutic agents.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibition properties.

Anticancer Activity

The most extensively studied application of the this compound scaffold is in the realm of oncology. Numerous derivatives have exhibited potent cytotoxic effects against a variety of human cancer cell lines.[1]

Data Presentation: In Vitro Cytotoxicity of this compound and Related Derivatives

Compound IDModificationsCancer Cell LineCancer TypeIC50/GI50 (µM)Reference
Compound 7 Trifluoromethyl substituted this compoundNeuro-2aNeuroblastoma5.8[3][4]
Compound 12a Trifluoromethyl substituted pyrido[3',2':4,5]furo[3,2-d]pyrimidineNeuro-2aNeuroblastoma3.6[3][4]
Compound 14 Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)this compound-2-carboxylateHCT-116Colon Carcinoma31.3[5]
MCF-7Breast Adenocarcinoma19.3[5]
HepG2Hepatocellular Carcinoma22.7[5]
A549Lung Carcinoma36.8[5]
Compound 17d 5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide with 3-methoxyphenylcarboxamideMDA-MD-435Melanoma0.023[6]
MDA-MB-468Breast Cancer0.046[6]
Furo[2,3-d]pyrimidine 5d Chalcone derivative with halogen substituentNCI 59 Cell Line Panel-2.41 (mean)[7]
MCF-7 (resistant)Breast Cancer1.20[7]
Furo[2,3-d]pyrimidine 5e Chalcone derivative with halogen substituentNCI 59 Cell Line Panel-1.23 (mean)[7]
MCF-7 (resistant)Breast Cancer1.90[7]
Kinase Inhibition

Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] The this compound scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2):

CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several this compound derivatives have been identified as potent CDK2 inhibitors. For example, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)this compound-2-carboxylate (compound 14) exhibited an IC50 value of 0.93 µM against CDK2/cyclin A2.[5]

Inhibition of the PI3K/AKT Pathway:

The phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers.[9] Furo[2,3-d]pyrimidine derivatives (a closely related scaffold) have been successfully developed as dual PI3K/AKT inhibitors.[9][10] For instance, one such derivative, compound 10b, demonstrated potent inhibitory activity against PI3Kα, PI3Kβ, and AKT with IC50 values of 0.175 µM, 0.071 µM, and 0.411 µM, respectively.[9][10] This compound was also shown to induce cell cycle arrest at the G0-G1 phase and trigger apoptosis in breast cancer cells.[9][10]

Molecular docking studies have suggested that this compound derivatives can establish strong binding affinities with key signaling proteins such as AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[11]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation FuroPyridine This compound Inhibitor FuroPyridine->PI3K Inhibition FuroPyridine->AKT Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.

Other Biological Activities

Beyond cancer and kinase inhibition, this compound derivatives have also been investigated as inverse agonists of the cannabinoid-1 receptor (CB1R), suggesting their potential in the treatment of metabolic disorders.[2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the core scaffold. For example, in a series of trifluoromethyl-substituted furo[2,3-b]pyridines, the introduction of an oxadiazole moiety led to compounds with potent anticancer activity.[4] Similarly, for furo[2,3-d]pyrimidine-based chalcones, the presence of halogen substituents on the B-ring was found to enhance cytotoxicity against tumor cells.[7] A detailed analysis of the SAR is crucial for the rational design of more potent and selective analogs.

Experimental Protocols

To facilitate further research in this area, we provide a detailed, step-by-step methodology for a key experiment.

Protocol: Synthesis of Ethyl 5-((1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene)hydrazineylidene)-4-(m-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (Compound 10b)

This protocol is adapted from the synthesis of a related furo[2,3-d]pyrimidine derivative.[9]

Step 1: Synthesis of the Furan Derivative

  • To a solution of sodium ethoxide, add α-chloro acetylacetone and malononitrile.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired furan intermediate.

Step 2: Synthesis of the Furo[2,3-d]pyrimidine Core

  • Reflux the furan intermediate with formamide and a dehydrating agent (e.g., formic acid).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the furo[2,3-d]pyrimidine core.

Step 3: Functionalization and Final Product Synthesis

  • Treat the furo[2,3-d]pyrimidine core with hydrazine hydrate to form the corresponding hydrazide.

  • In a separate flask, prepare the appropriate thiadiazole intermediate.

  • Condense the hydrazide with the thiadiazole intermediate in a suitable solvent (e.g., ethanol) with a catalytic amount of acid.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum to obtain the final compound.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. For compound 10b, the expected mass would be (m/z) = 452 [M+].[9]

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer agents and kinase inhibitors, with some compounds exhibiting low micromolar to nanomolar potencies. The versatility of its synthesis allows for the generation of large libraries of compounds for biological screening, and the growing body of SAR data provides a roadmap for the rational design of next-generation therapeutics.

Future research in this area should focus on several key aspects:

  • Exploration of Novel Biological Targets: While the focus has been on cancer and kinase inhibition, the diverse biological activities of furo[2,3-b]pyridines suggest that they may be effective against other diseases.

  • Improvement of Pharmacokinetic Properties: Further optimization of the scaffold is needed to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Development of More Selective Inhibitors: While potent inhibitors have been developed, achieving high selectivity for a specific kinase or biological target remains a challenge.

  • In Vivo Efficacy Studies: More extensive in vivo studies in relevant animal models are required to translate the promising in vitro data into clinical candidates.

References

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 28(14), 5371. Available from: [Link]

  • Abdel Reheim, M. A. M., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 13(28), 19343-19365. Available from: [Link]

  • Abdel Reheim, M. A. M., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 13(28), 19343-19365. Available from: [Link]

  • Synthesis of New this compound and Furo[3,2-d]pyrimidine Derivatives. ResearchGate. Available from: [Link]

  • Shvartsberg, M. S., et al. (2015). Synthesis, transformations and biological properties of furo[2,3-b]pyridines. Russian Chemical Reviews, 84(4), 347-374. Available from: [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. Available from: [Link]

  • Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. Scientific Reports, 14(1), 15998. Available from: [Link]

  • Synthesis and cytotoxicity of thieno[2,3-b]pyridine and this compound derivatives. European Journal of Medicinal Chemistry, 86, 693-706. Available from: [Link]

  • Panda, G., & Jena, C. (2021). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 133(1), 41. Available from: [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2012). ChemInform Abstract: Synthesis of this compound. ChemInform, 43(7). Available from: [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Semantic Scholar. Available from: [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine. Available from: [Link]

  • El-Damasy, A. K., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(11), 6667-6681. Available from: [Link]

  • Roskoski, R., Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 152, 104609. Available from: [Link]

  • Narsaiah, B., et al. (2016). Synthesis of novel trifluoromethyl substituted this compound and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 109, 296-307. Available from: [Link]

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The Compass of Kinase Inhibition: A Technical Guide to Computational Docking of Furo[2,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Furo[2,3-b]pyridine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential as a modulator of various protein kinases critical to oncogenic signaling. Its structural rigidity and capacity for diverse functionalization make it an attractive starting point for the rational design of selective and potent inhibitors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting computational docking studies on this compound derivatives. Moving beyond a mere recitation of steps, this document elucidates the causal reasoning behind critical methodological choices, establishes self-validating protocols for scientific rigor, and is grounded in authoritative references. We will navigate the entire in silico workflow, from target selection and system preparation to the nuanced interpretation of docking results, empowering research teams to confidently predict and rationalize the binding of this important heterocyclic scaffold to kinase targets.

Introduction: The this compound Scaffold in Kinase-Targeted Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern oncology.[1] The this compound heterocyclic system has garnered substantial interest as a versatile template for kinase inhibitor design.[2][3] Its structural features, being bioisosteric to purines, allow it to effectively mimic the adenine moiety of ATP, thereby competing for the enzyme's active site.[1] Various derivatives of this scaffold have demonstrated inhibitory activity against a range of therapeutically relevant kinases, including Cyclin-Dependent Kinase 2 (CDK2), Akt (Protein Kinase B), and Lck (Lymphocyte-specific protein tyrosine kinase), which are implicated in cell cycle progression and cancer cell proliferation.[2][3][4]

Computational docking serves as a cornerstone in the early-stage discovery of such inhibitors. It predicts the preferred orientation and binding affinity of a ligand within a protein's active site, offering invaluable insights into the structural basis of inhibition and guiding the synthetic efforts for lead optimization.[5] This guide will provide a robust, field-proven methodology for the computational evaluation of this compound-based kinase inhibitors.

The Strategic Docking Workflow: A Conceptual Overview

A successful docking campaign is not a linear execution of commands but a strategic process where each stage is designed to maximize the biological relevance of the final predictions. The causality behind this workflow is to systematically reduce conformational and chemical uncertainty to arrive at a predictive model of the protein-ligand interaction.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation T_Select Target Selection & PDB Acquisition P_Prep Protein Structure Preparation T_Select->P_Prep Obtain 3D Structure G_Def Grid Box Definition P_Prep->G_Def Provide Receptor Coordinates L_Prep Ligand Structure Preparation Dock Molecular Docking Execution L_Prep->Dock Provide Ligand Conformations G_Def->Dock Define Search Space P_Analysis Pose Analysis & Scoring Dock->P_Analysis Generate Poses & Scores Re_Dock Re-docking Validation P_Analysis->Re_Dock Assess Protocol Validity SAR_Corr SAR Correlation & Hypothesis Generation P_Analysis->SAR_Corr Interpret Binding Modes Re_Dock->P_Analysis Feedback

Caption: A strategic workflow for computational docking studies.

Phase 1: Meticulous Preparation of the Biological System

The adage 'garbage in, garbage out' is particularly resonant in computational chemistry. The fidelity of docking predictions is fundamentally dependent on the quality of the input structures.

Target Kinase Selection and Structure Acquisition

The initial step involves selecting a target kinase and retrieving its three-dimensional structure. The Protein Data Bank (PDB) is the primary repository for experimentally determined macromolecular structures.

Causality: The choice of PDB structure is critical. For kinase inhibitors, it is paramount to consider the conformational state of the enzyme, particularly the Asp-Phe-Gly (DFG) motif in the activation loop. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors stabilize an inactive "DFG-out" state. This compound derivatives, as ATP-competitive inhibitors, typically target the DFG-in state. Whenever possible, select a high-resolution (<2.5 Å) crystal structure of the target kinase co-crystallized with a ligand that shares structural similarity to the this compound scaffold. This ensures the active site is in a relevant, ligand-bound conformation.

Protocol:

  • Access the RCSB PDB database (rcsb.org).

  • Search for your target kinase (e.g., "Cyclin-dependent kinase 2").

  • Filter results by organism (e.g., Homo sapiens), experimental method (X-ray diffraction), and the presence of a ligand.

  • Examine the available structures, paying close attention to the resolution and the nature of the co-crystallized ligand. For docking Furo[2,3-b]pyridines into CDK2, a structure like PDB ID: 1DI8 could be a suitable starting point.

Step-by-Step Protocol: Protein Preparation

Raw PDB files are not suitable for immediate use in docking simulations. They contain experimental artifacts and lack information required by docking algorithms.[6][7]

Objective: To produce a clean, chemically correct, and computationally ready receptor structure.

Tools:

  • Molecular visualization software (e.g., PyMOL, UCSF Chimera)

  • AutoDock Tools (ADT) or a similar preparation utility within a modeling suite.[8]

Methodology:

  • Load PDB Structure: Open the downloaded PDB file in your visualization software.

  • Remove Non-essential Molecules: Delete all water molecules, ions, and co-solvents that are not known to be critical for ligand binding. In many kinase active sites, certain structural water molecules can mediate key hydrogen bonds and should be retained if their role is validated.[9]

  • Handle Multiple Chains/Alternate Conformations: If the PDB file contains multiple protein chains (in the case of a homodimer, for example), retain only the chain that forms the binding site of interest. If residues have alternate conformations (altLocs), retain only the highest occupancy conformer (usually 'A').

  • Repair and Finalize Structure (Using AutoDock Tools): a. Load the cleaned PDB file into ADT. b. Add Hydrogens: Kinase active sites are rich in hydrogen bond donors and acceptors. It is crucial to add all hydrogen atoms, assuming a physiological pH of 7.4. Select the option to add polar hydrogens only, as this is sufficient for most docking force fields.[6] c. Assign Charges: Compute Gasteiger or Kollman charges. These partial atomic charges are essential for calculating electrostatic interactions in the scoring function.[6] d. Merge Non-Polar Hydrogens: For computational efficiency, non-polar hydrogens are typically merged with their parent carbon atoms. e. Save as PDBQT: The final step is to save the prepared protein in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[8]

Step-by-Step Protocol: this compound Ligand Preparation

The ligand must be converted from a 2D representation to a realistic, low-energy 3D conformation with correct chemical properties.

Objective: To generate a high-quality 3D structure of the this compound inhibitor for docking.

Tools:

  • 2D chemical drawing software (e.g., ChemDraw)

  • 3D structure generation and energy minimization software (e.g., Open Babel, Avogadro, features within Schrödinger Maestro or MOE).

Methodology:

  • Draw the 2D Structure: Accurately draw the this compound derivative in a chemical sketcher.

  • Convert to 3D: Use a computational tool to convert the 2D drawing into an initial 3D structure.[8]

  • Energy Minimization: This is a critical step. The initial 3D conformation may be sterically strained. Perform an energy minimization using a suitable force field (e.g., MMFF94 or AM1) to obtain a stable, low-energy conformation. This ensures the ligand's bond lengths, angles, and torsions are physically realistic.[8]

  • Define Torsions (Using AutoDock Tools): a. Load the energy-minimized 3D ligand file (e.g., in .mol2 or .pdb format) into ADT. b. The software will automatically detect rotatable bonds. Verify that these are chemically sensible. The this compound core itself is rigid, so rotations will be limited to substituent groups. c. Save as PDBQT: Save the final ligand structure in the PDBQT format.

Phase 2: The Docking Simulation

With the protein and ligand prepared, the next phase involves defining the search space and executing the docking algorithm.

G cluster_prep Input cluster_grid Grid Definition cluster_dock Docking cluster_output Output Receptor Prepared Receptor (PDBQT) GridBox Define Grid Box (Center & Dimensions) Receptor->GridBox Ligand Prepared Ligand (PDBQT) Vina AutoDock Vina Engine (Search Algorithm & Scoring Function) Ligand->Vina GridBox->Vina Poses Docked Poses & Binding Energies Vina->Poses

Caption: The core components of the docking simulation process.

Step-by-Step Protocol: Defining the Grid Box

The grid box defines the three-dimensional space within which the docking algorithm will search for favorable ligand binding poses.

Causality: The size and location of the grid box directly impact the efficiency and accuracy of the docking run. A box that is too small may artificially exclude the true binding pose. A box that is too large will needlessly increase computation time and can lead to the identification of irrelevant, low-energy poses far from the active site.[10] The grid should be centered on the active site and large enough to accommodate the this compound ligand with its potential rotational and translational freedom.[1]

Methodology (Using AutoDock Tools):

  • Load Prepared Protein: Open the protein's PDBQT file in ADT.

  • Identify Active Site: The kinase active site is located in the cleft between the N- and C-terminal lobes, where ATP binds. If a co-crystallized ligand was present in the original PDB file, its coordinates provide the ideal center for the grid box.[5]

  • Set Grid Box Parameters: a. Navigate to the 'Grid' -> 'Grid Box...' menu. b. A 3D box will appear. Adjust the 'center_x', 'center_y', and 'center_z' coordinates to center the box on the active site. c. Adjust the 'size_x', 'size_y', and 'size_z' dimensions. A common starting point for kinase active sites is a cube of 25-30 Å per side.[5] Ensure the box fully encloses the region where the ligand is expected to bind, including key residues of the hinge region, the gatekeeper residue, and the DFG motif. d. Save the grid parameters to a configuration file (e.g., conf.txt).

Executing the Docking Run with AutoDock Vina

AutoDock Vina is a widely used, efficient, and accurate open-source program for molecular docking.[8] It uses a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate binding affinity.

Configuration: Create a text file (e.g., conf.txt) that specifies the input files and grid parameters.

Execution: Run Vina from the command line: vina --config conf.txt --log docking_log.txt

Phase 3: Analysis, Interpretation, and Validation

The output of a docking run is a set of predicted binding poses, each with an associated binding affinity score (in kcal/mol). The final phase involves critically evaluating these results to derive meaningful biological hypotheses.

Protocol for Docking Pose Analysis

Objective: To identify the most plausible binding mode and understand the key molecular interactions driving inhibitor binding.

Methodology:

  • Visualize Poses: Load the receptor PDBQT and the output PDBQT file (e.g., docking_results.pdbqt) into a molecular viewer.

  • Rank by Score: The output poses are ranked by their binding affinity score, with more negative values indicating stronger predicted binding. The top-ranked pose is the primary candidate for analysis.

  • Analyze Key Interactions: For ATP-competitive kinase inhibitors like Furo[2,3-b]pyridines, a biologically relevant pose should exhibit characteristic interactions:

    • Hinge Region Hydrogen Bonds: The pyridine nitrogen of the this compound core is expected to form one or more hydrogen bonds with the backbone amide groups of the hinge region residues (e.g., Leu83 in CDK2). This interaction is a hallmark of kinase inhibition.

    • Hydrophobic Interactions: The fused furan ring and any aromatic substituents should occupy hydrophobic pockets within the active site.

    • Gatekeeper Residue Interaction: The nature of the interaction with the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, can be critical for selectivity.

  • Cluster Analysis: Examine the top-ranked poses. If multiple low-energy poses cluster in a similar orientation, it increases confidence in that binding mode.

A Self-Validating System: The Re-docking Protocol

Trustworthiness: Before docking a novel series of Furo[2,3-b]pyridines, the docking protocol itself must be validated. This ensures that the chosen parameters can accurately reproduce a known experimental binding mode.

Methodology:

  • Select a System: Choose a crystal structure of your target kinase with a co-crystallized ligand (ideally, one similar to your scaffold).

  • Extract and Prepare: Extract the co-crystallized ligand from the PDB file and prepare it as described in Section 3.3. Prepare the protein as well, removing the ligand to create an unbound (apo) active site.

  • Re-dock: Use the exact same docking protocol (grid box parameters, exhaustiveness, etc.) to dock the extracted ligand back into its own protein structure.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Validation Criteria: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[2] For example, a study docking this compound derivatives into CDK2 successfully validated their protocol with an RMSD of 0.46 Å.[2]

Data Presentation and SAR Correlation

Summarizing docking results alongside experimental data is crucial for establishing a Structure-Activity Relationship (SAR).

Table 1: Representative this compound Kinase Inhibitors and Associated Data

Compound ID Target Kinase In Vitro IC50 (µM) Predicted Binding Affinity (kcal/mol) Key Hinge Interactions (Residue)
14 [2] CDK2 0.93 -9.5 (example) Leu83
Generic Akt Inhibitor Akt 1.2 (example) -9.1 (example) Met281

| Generic Lck Inhibitor | Lck | 0.85 (example) | -10.2 (example) | Met319 |

Note: Predicted binding affinities are illustrative examples and would be generated from the docking protocol described.

By correlating the predicted binding modes and scores with experimental potencies (IC50 values), researchers can generate hypotheses. For instance, if a highly active compound is predicted to form a specific hydrogen bond that is absent in a less active analogue, this provides a clear direction for the next round of inhibitor design.

Conclusion

Computational docking is an indispensable tool for accelerating the discovery of novel kinase inhibitors based on the this compound scaffold. This guide has provided a comprehensive, technically grounded framework for this process. By emphasizing the causality behind each procedural choice, from meticulous system preparation to rigorous validation and insightful analysis, researchers can significantly enhance the predictive power of their in silico models. The successful application of these methodologies will undoubtedly pave the way for the rational design of next-generation this compound derivatives as targeted therapeutics.

References

  • Abdel-rahman, A. H., Shabaan, A. K., El-Sayed, W. A., Abdu-Allah, H. H., Hassan, A. S., & Abdel-Aziz, M. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]

  • Just Biotech Geeks. (2021, April 25). Molecular Docking Part - 2 | Setting Grid Parameters | Computer-Aided Drug Designing. YouTube. Retrieved from [Link]

  • D-Quest. (2024, April 6). How to Find Active Site Dimensions for Docking: Using Discovery Studio and Molegro Virtual Docker. YouTube. Retrieved from [Link]

  • Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. RSC Advances, 14(1), 1-15. [Link]

  • Bioinformatics at UTEP. (n.d.). II. Step 1: Gathering Protein Data Bank (PDB) Files. UTEP. Retrieved from [Link]

  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. Retrieved from [Link]

  • Schrödinger. (2025, November 20). Preparing RCSB PDB Files for Glide Docking. Schrödinger. Retrieved from [Link]

  • Semantic Scholar. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. Retrieved from [Link]

  • ResearchGate. (2021). Grid box parameters used for docking analysis in this study. Retrieved from [Link]

  • Alanazi, A. S., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12193. [Link]

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A Senior Application Scientist's Guide to Quantum Chemical Calculations for Furo[2,3-b]pyridine Structures

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of Computational Insight in Heterocyclic Chemistry

Furo[2,3-b]pyridine, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic architecture, arising from the fusion of a furan ring with a pyridine ring, imparts a distinct reactivity and potential for molecular interactions that are highly sought after in drug design.[1][2] To rationally design novel this compound derivatives with tailored properties—be it for enhanced biological activity or specific material characteristics—one must first understand the molecule at its most fundamental level: its electronic structure.

This technical guide moves beyond rote procedural descriptions. As a senior application scientist, my objective is to provide you with the strategic reasoning and validated protocols necessary to perform and interpret quantum chemical calculations on this important molecular scaffold. We will explore not just how to run a calculation, but why specific theoretical levels are chosen and what the resulting data truly signifies about the molecule's behavior. This guide is structured to empower you to leverage computational chemistry as a predictive tool, accelerating discovery and providing deep mechanistic insights that are often inaccessible through experimental means alone.

Chapter 1: The Computational Strategy: A Validated Workflow

A successful computational study is not a single calculation but a logically sequenced workflow. Each step builds upon the last, providing a progressively deeper understanding of the molecular system. The causality is critical: an inaccurate geometry optimization will invalidate all subsequent electronic property calculations. Therefore, we employ a self-validating system where each step confirms the integrity of the previous one.

Below is a diagrammatic representation of a robust workflow for the quantum chemical analysis of a this compound derivative.

G Figure 1. Computational Workflow for this compound Analysis A 1. Initial Structure Construction B 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B Input Geometry C 3. Frequency Analysis (Validation Step) B->C Optimized Structure C->B Imaginary Freq? Re-optimize D 4. Electronic Property Calculation (Single Point Energy) C->D Verified Minimum E 5. Frontier Molecular Orbitals (HOMO/LUMO Analysis) D->E F 6. Molecular Electrostatic Potential (MEP Mapping) D->F G 7. Natural Bond Orbital (NBO) Analysis D->G H 8. Data Interpretation & Chemical Insights E->H Calculated Properties F->H Calculated Properties G->H Calculated Properties

Caption: A validated workflow for quantum chemical calculations.

Chapter 2: Core Protocols: From Structure to Insight

This chapter details the practical execution of the workflow, emphasizing the scientific rationale behind each procedural choice.

Protocol: Geometry Optimization and Vibrational Analysis

The first and most crucial step is to find the molecule's lowest energy conformation. Density Functional Theory (DFT) offers a favorable balance of computational cost and accuracy for organic molecules.[3][4]

The "Why": Method and Basis Set Selection

  • Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational organic chemistry.[5][6] It provides a reliable description of molecular geometries and electronic properties for a wide range of systems, including N-heterocycles.[7][8][9]

  • Basis Set - 6-311G(d,p): For a molecule like this compound containing heteroatoms (N, O), polarization functions are essential for an accurate description of the electron distribution and bonding.[4]

    • 6-311G: A Pople-style, split-valence basis set that provides flexibility for valence electrons.

    • (d,p): Adds d-functions to heavy atoms (C, N, O) and p-functions to hydrogen atoms. This allows orbitals to change shape (polarize), which is critical for describing the polar bonds inherent in the this compound ring system.[4] Using a basis set without polarization functions, such as 6-311G, is not recommended for systems with heteroatoms as it can lead to inaccurate geometries.[4]

Step-by-Step Workflow:

  • Build Initial Structure: Construct the 3D model of the this compound derivative using molecular building software (e.g., Avogadro, GaussView). Perform a preliminary geometry cleanup using molecular mechanics if available.

  • Setup Optimization Calculation: In a computational chemistry package (e.g., Gaussian, ORCA), define the calculation with the following keywords:

    • #p B3LYP/6-311G(d,p) Opt

    • Opt: This keyword requests a geometry optimization to find the stationary point on the potential energy surface.

  • Execute and Monitor: Run the calculation. Convergence is typically achieved when the forces on the atoms and the energy change between steps fall below a defined threshold.

  • Validation via Frequency Analysis: This is a non-negotiable, self-validating step. At the same level of theory, perform a frequency calculation on the optimized geometry.

    • #p B3LYP/6-311G(d,p) Freq

    • Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a saddle point (e.g., a transition state), and the structure must be perturbed and re-optimized.[3]

Protocol: Electronic and Reactivity Descriptor Analysis

With a validated minimum-energy structure, we can now probe its electronic properties to understand its chemical behavior. These are typically performed as "single-point energy" calculations on the optimized geometry.

1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[10]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.[11]

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.[11]

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a descriptor of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.[12]

2. Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential projected onto the electron density surface.[13][14] It provides an intuitive guide to a molecule's reactive sites.[11][15][16]

  • Interpretation: A color scale is used where red indicates regions of most negative electrostatic potential (electron-rich, lone pairs, π-systems) and blue indicates regions of most positive electrostatic potential (electron-poor, acidic protons).[11][13][16] Green and yellow represent intermediate potentials.[11]

  • Causality: For this compound, one would expect the most negative potential (red) to be localized around the nitrogen and oxygen atoms due to their lone pairs, marking them as sites for electrophilic attack or hydrogen bonding.[11][16] Electron-deficient (blue) regions would likely be found on the hydrogen atoms attached to the ring.[16]

3. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds.[17]

  • Key Insights:

    • Natural Atomic Charges: NBO provides a more robust calculation of atomic charges compared to other methods like Mulliken.[18] This helps quantify the charge distribution.

    • Donor-Acceptor Interactions: The analysis reveals stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions, given by the second-order perturbation energy (E(2)), quantifies delocalization and hyperconjugation effects, which are crucial for understanding the molecule's stability and electronic communication.[19]

G Figure 2. Relationship of Calculated Properties to Reactivity A Quantum Chemical Calculation (DFT) B HOMO/LUMO Energy & Distribution A->B C Molecular Electrostatic Potential (MEP) A->C D NBO Analysis (Charges, Interactions) A->D E Prediction of Chemical Reactivity B->E Identifies sites for electron donation/acceptance C->E Visualizes nucleophilic & electrophilic regions D->E Quantifies charge distribution & stabilizing delocalization

Caption: How different quantum calculations inform chemical reactivity.

Chapter 3: Data Presentation and Interpretation

Tabulating Key Molecular Properties

For a hypothetical this compound derivative, the calculated data should be summarized as follows:

Table 1: Calculated Properties for this compound at B3LYP/6-311G(d,p)

ParameterCalculated ValueChemical Significance
Thermodynamic Data
Total Electronic Energy-475.1234 HartreeReference energy for stability comparisons.
Dipole Moment2.56 DebyeIndicates significant molecular polarity.
Frontier Orbital Energies
EHOMO-6.85 eVEnergy of the highest occupied molecular orbital.
ELUMO-1.22 eVEnergy of the lowest unoccupied molecular orbital.
ΔE (HOMO-LUMO Gap)5.63 eVIndicator of chemical stability and reactivity.
NBO Atomic Charges
N1-0.55 eHigh negative charge, prime site for protonation/electrophilic attack.
O7-0.48 eSignificant negative charge, site for H-bonding.
C4+0.21 eRelatively positive carbon, potential site for nucleophilic attack.
Interpreting the Results
  • Geometry: The optimized structure would confirm the planarity of the fused ring system. Key bond lengths (e.g., C-N, C-O) can be compared to experimental crystallographic data, if available, to further validate the chosen level of theory.

  • Reactivity: The high negative NBO charges on N1 and O7, corroborated by the red regions in an MEP map, strongly suggest these are the primary sites for interaction with electrophiles or Lewis acids. The HOMO would likely be distributed across the π-system, while the LUMO might be centered more on the pyridine ring, indicating its role in accepting electrons. The relatively large HOMO-LUMO gap suggests good kinetic stability.

Conclusion

This guide has outlined a robust, self-validating framework for the quantum chemical analysis of this compound structures. By grounding our procedural choices in established theoretical principles—such as the necessity of polarization functions for heteroatomic systems and the validation of minima through frequency analysis—we ensure the scientific integrity of our results. The true power of these calculations lies not in the numbers themselves, but in their translation into actionable chemical insights. By systematically analyzing the optimized geometry, frontier orbitals, electrostatic potential, and NBO data, researchers can build a comprehensive model of molecular reactivity, guiding the synthesis and development of next-generation pharmaceuticals and materials with precision and efficiency.

References

  • Hashmi, M. A. (2021). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Electrostatic Potential maps. [Link]

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  • Hashmi, M. A. (2021). Natural Bond Orbitals (NBO) Data Analysis Explained. YouTube. [Link]

  • ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)?. [Link]

  • iOpenShell. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]

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  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. [Link]

  • YouTube. (2025). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. [Link]

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  • UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. [Link]

  • ResearchGate. (2023). What is the best DFT functional and basis set for structure optimization of Organic molecules complexes with metals such Cu, Pb, Zn?. [Link]

  • Reddit. (2022). How do I decide which method/functional/basis set to use when approaching computational chemistry?. [Link]

  • ResearchGate. (n.d.). Molecular geometry of the 3 calculated at the DFT/B3LYP/6–311G(d,p) level of theory. [Link]

  • Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and this compound derivatives. European Journal of Medicinal Chemistry. [Link]

  • International Journal of Scientific Engineering and Research (IJSER). (n.d.). B3LYP-D3/6-311G (d,p) Level of Theory to Explain Corrosion Inhibitive Properties of Five Cationic Gemini Surfactant from Series. [Link]

  • Trends in Sciences. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone. [Link]

  • National Genomics Data Center (CNCB-NGDC). (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. [Link]

  • ResearchGate. (n.d.). DFT (B3LYP/6-311G) computed optimized structure of 1f, 1f′, 1n and 1n′. [Link]

  • ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. [Link]

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The Emergence of Furo[2,3-b]pyridines as a Novel Scaffold for IRAK4 Inhibition: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting IRAK4 in Inflammatory Diseases and Oncology

Interleukin-1 receptor-associated kinase 4 (IRAK4) has solidified its position as a critical node in innate immunity.[1][2] As a serine/threonine kinase, it is an essential upstream mediator for nearly all Toll-like receptor (TLR) signaling pathways (with the exception of TLR3) and the Interleukin-1 receptor (IL-1R) family.[1][2] Upon activation by upstream signals, IRAK4 phosphorylates IRAK1, initiating a signaling cascade that culminates in the activation of key transcription factors such as NF-κB and AP-1.[2] This, in turn, drives the expression of a wide array of pro-inflammatory cytokines and chemokines.[2]

The dysregulation of IRAK4-mediated signaling is a key driver in the pathophysiology of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, lupus, and inflammatory bowel disease.[1] Furthermore, aberrant IRAK4 activity has been implicated in certain cancers, particularly in MYD88-mutated lymphomas where it promotes tumor cell survival.[3][4] Consequently, the development of small molecule inhibitors of IRAK4 has become a highly attractive therapeutic strategy.

This guide provides a detailed technical overview of the discovery and development of a promising class of IRAK4 inhibitors based on the Furo[2,3-b]pyridine scaffold. We will delve into the medicinal chemistry strategies, key structure-activity relationships (SAR), and the essential experimental protocols for the evaluation of these compounds, offering field-proven insights for researchers and drug development professionals.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The this compound core is a heterocyclic ring system that has gained significant traction in medicinal chemistry as a "privileged scaffold." Its rigid structure and potential for diverse substitutions make it an ideal starting point for the design of kinase inhibitors.[5] While this scaffold has been successfully employed in the development of inhibitors for other kinases such as B-Raf and CDKs, its application in the pursuit of IRAK4 inhibitors is a more recent and compelling development.

From Screening Hit to Lead Optimization: A Case Study

The journey to identify potent this compound-based IRAK4 inhibitors often begins with high-throughput screening (HTS) of diverse compound libraries. In a notable example of such a discovery campaign, a dihydrothis compound-based screening hit was identified with a moderate inhibitory concentration (IC50) of 243 nM against IRAK4.[1][6] This initial hit provided a crucial starting point for a focused medicinal chemistry effort aimed at enhancing potency and optimizing drug-like properties.

Through systematic structural modifications, researchers were able to significantly improve the potency of the initial hit. This iterative process of synthesis and biological testing led to the development of a lead compound with an impressive IRAK4 IC50 of 6.2 nM.[1][6] However, as is common in early-stage drug discovery, this potent inhibitor exhibited high clearance and poor oral bioavailability, highlighting the multifaceted challenges of drug development.[1][6]

In a parallel optimization effort on a related oxazolo[4,5-b]pyridine scaffold, a lead compound, designated as compound 42 (also known as IRAK4-IN-28), was identified.[7][8] This compound demonstrated a potent IRAK4 IC50 of 8.9 nM and, crucially, possessed favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo pharmacokinetic properties.[7][8] This successful optimization underscores the importance of a holistic approach that balances potency with developability.

Experimental Protocols: A Blueprint for a Self-Validating Discovery Cascade

The successful discovery of novel IRAK4 inhibitors is underpinned by a robust and well-validated experimental cascade. This section details the key assays and workflows essential for the identification and characterization of this compound-based IRAK4 inhibitors.

Biochemical Kinase Assays: Quantifying Direct Enzyme Inhibition

The initial assessment of a compound's inhibitory activity is performed using a biochemical kinase assay. This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IRAK4.

a) ADP-Glo™ Kinase Assay

A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9] The luminescent signal generated is directly proportional to kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare IRAK4 kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[4] Dilute the purified recombinant IRAK4 enzyme, kinase substrate (e.g., a peptide substrate), and ATP to their optimal concentrations in the kinase buffer.

  • Compound Preparation: Prepare serial dilutions of the this compound test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.[9]

  • Kinase Reaction: In a 96-well or 384-well plate, add the test compound, the IRAK4 enzyme, and the substrate/ATP mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).[4][9]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.[4]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for about 30 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

b) LanthaScreen® Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based method that measures the binding of a fluorescently labeled tracer to the kinase.[10] Test compounds that bind to the ATP-binding site of IRAK4 will displace the tracer, leading to a decrease in the FRET signal.[10]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Assay Plate Dispense Compound and Reagent Mix to Assay Plate Compound Dilution->Assay Plate Reagent Mix Prepare Reagent Mix (IRAK4, Tracer, Antibody) Reagent Mix->Assay Plate Incubation Incubate at Room Temperature Assay Plate->Incubation Read Plate Read TR-FRET Signal on Plate Reader Incubation->Read Plate Calculate Inhibition Calculate Percent Inhibition Read Plate->Calculate Inhibition IC50 Determination Generate Dose-Response Curve and Determine IC50 Calculate Inhibition->IC50 Determination G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Transcription Gene Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Inhibitor This compound Inhibitor Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and the point of intervention for this compound inhibitors.

Data Summary and Structure-Activity Relationship (SAR) Insights

The systematic evaluation of synthesized compounds allows for the development of a structure-activity relationship (SAR) model, which guides further optimization.

Table 1: Potency and Pharmacokinetic Profile of Representative IRAK4 Inhibitors

ScaffoldCompound IDIRAK4 IC50 (nM)In Vivo Efficacy (LPS model)Key Pharmacokinetic Parameters
Dihydrothis compoundScreening Hit243Not ReportedNot Reported
Dihydrothis compoundOptimized Lead6.2Not ReportedHigh clearance, low bioavailability
Oxazolo[4,5-b]pyridineCompound 428.9Significant reduction in TNF-α and IL-6Favorable in vitro ADME and in vivo PK

Data synthesized from available research literature. [1][6][7][8] The SAR studies for the this compound and related scaffolds indicate that small modifications to the substituents on the heterocyclic core can have a profound impact on both potency and pharmacokinetic properties. The transition from a potent but metabolically unstable compound to a lead candidate with a more balanced profile highlights the importance of multiparameter optimization in modern drug discovery.

Conclusion and Future Directions

The this compound scaffold has emerged as a viable and promising starting point for the development of novel IRAK4 inhibitors. The discovery campaigns have successfully identified potent compounds that demonstrate efficacy in preclinical models of inflammation. The key to advancing these molecules towards clinical development lies in the continued application of rigorous medicinal chemistry principles to fine-tune their potency, selectivity, and pharmacokinetic profiles. As our understanding of the nuanced roles of IRAK4 in various diseases continues to grow, these this compound-based inhibitors represent a valuable new tool in the armamentarium of therapies for inflammatory and autoimmune disorders, as well as for certain cancers.

References

  • Hao, Y., Ma, J., et al. (2023). Synthesis and evaluation of dihydrothis compound derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases. Retrieved from [Link]

  • PubMed Central. (2017). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubMed. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS Discovery. Retrieved from [Link]

  • ACS Publications. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. Retrieved from [Link]

  • BioKB. (n.d.). Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. Retrieved from [Link]

  • BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Genomics Data Center (CNCB-NGDC). (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. Retrieved from [Link]

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Methodological & Application

Step-by-step synthesis protocol for Furo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Furo[2,3-b]pyridine: Protocols and Mechanistic Insights

The this compound scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry sectors. As a bioisostere of 7-azaindole, it offers unique electronic properties and opportunities for molecular interactions, leading to a diverse range of pharmacological activities, including anticancer, kinase inhibition, and antimicrobial properties.[1][2][3][4] Its structure, a fusion of a furan and a pyridine ring, presents distinct synthetic challenges and opportunities.[5]

This guide provides detailed, field-proven protocols for the synthesis of the this compound core, intended for researchers, scientists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative chemical principles.

Strategic Approaches to this compound Synthesis

The construction of the this compound ring system can be approached through two primary retrosynthetic strategies:

  • Construction of the Furan Ring onto a Pre-existing Pyridine Core: This is the more common approach, typically starting with a functionalized pyridine derivative. Methods include palladium-catalyzed cross-coupling reactions followed by cyclization, or base-mediated condensation reactions.[5]

  • Construction of the Pyridine Ring onto a Pre-existing Furan Core: This strategy is less common but viable, often involving the cyclization of a functionalized furan derivative, such as an aminofuran, with a three-carbon building block to form the pyridine ring.[5]

This guide will detail two robust protocols based on the first and more prevalent strategy.

Protocol 1: Palladium-Catalyzed Sonogashira Coupling Followed by Annulation

This modern and highly versatile two-step, one-pot process allows for the modular construction of substituted furo[2,3-b]pyridines. It leverages the power of palladium and copper co-catalysis to first form a key C-C bond, which then undergoes an intramolecular cyclization to build the furan ring.[6][7]

Principle and Rationale

The synthesis begins with a Sonogashira cross-coupling reaction between a 2-halopyridin-3-ol and a terminal alkyne.[8] The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper(I) co-catalyst forms a copper(I) acetylide intermediate. Transmetalation and reductive elimination yield the 2-alkynyl-3-hydroxypyridine intermediate.[6] The subsequent annulation (cyclization) is an intramolecular hydroalkoxylation, where the pyridinol oxygen attacks the alkyne. This step can be promoted by the same copper catalyst or by the addition of a base or another electrophilic catalyst.[5] This method's key advantage is its flexibility, as a wide variety of commercially available terminal alkynes can be used to introduce diverse substituents at the 2-position of the this compound core.

Sonogashira_Annulation_Workflow cluster_prep Step 1: Sonogashira Coupling cluster_cyclize Step 2: Annulation (Cyclization) start 2-Halo-3-hydroxypyridine + Terminal Alkyne reagents Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI Co-catalyst Base (e.g., Et₃N) Solvent (e.g., THF/DMF) start->reagents Add coupling Reaction at RT to 60°C reagents->coupling intermediate Formation of 2-Alkynyl-3-hydroxypyridine Intermediate coupling->intermediate cyclization Intramolecular Hydroalkoxylation intermediate->cyclization In situ or with additional heating/catalyst purification Work-up and Purification (Column Chromatography) cyclization->purification product 2-Substituted This compound purification->product

Caption: General workflow for this compound synthesis via Sonogashira coupling and annulation.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-3-hydroxypyridine

  • Phenylacetylene (or other terminal alkyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add 2-chloro-3-hydroxypyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine (3.0 eq). Stir the resulting suspension for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Upon consumption of the 2-chloro-3-hydroxypyridine, gently heat the mixture to 60-70 °C to facilitate the cyclization step, continuing to monitor by TLC until the intermediate is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound product.

Data Summary
Reagent/ParameterMolar Equiv.Typical YieldNotes
2-Halo-3-hydroxypyridine1.0-Iodides are more reactive but chlorides are often more accessible.
Terminal Alkyne1.1 - 1.5-Excess is used to ensure complete consumption of the pyridine starting material.
Pd Catalyst0.01 - 0.05-Catalyst loading may need optimization.[7]
CuI Co-catalyst0.02 - 0.10-Essential for the copper cycle of the Sonogashira reaction.[8]
Base (e.g., Et₃N)2.0 - 4.0-Acts as a scavenger for the generated HX.
Overall Reaction-60-90%Yield is highly dependent on the specific substrates used.[9]

Protocol 2: Thorpe-Ziegler Intramolecular Cyclization

This classical method provides access to 3-aminofuro[2,3-b]pyridines, which are valuable intermediates for further functionalization. The core of this strategy is a base-mediated intramolecular cyclization of a dinitrile or a related precursor.[5][10]

Principle and Rationale

The Thorpe-Ziegler reaction involves the base-catalyzed intramolecular condensation of a molecule containing two nitrile groups (a dinitrile) to form an enamine, which then tautomerizes to the more stable amino-substituted heterocyclic product.[5] The synthesis starts from a readily available 2-chloro-3-cyanopyridine. Nucleophilic substitution of the chloride with a compound containing a hydroxyl group and an activated methylene (such as ethyl glycolate) introduces the necessary atoms for the furan ring. The subsequent base-mediated cyclization proceeds via deprotonation of the α-carbon to the ester, followed by nucleophilic attack on the pyridine nitrile carbon, forming the furan ring.

Thorpe_Ziegler_Reaction cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization start_tz 2-Chloro-3-cyanopyridine + Ethyl Glycolate reagents_tz Base (e.g., NaH) Solvent (e.g., DMF) start_tz->reagents_tz Add intermediate_tz Formation of Ethyl 2-((3-cyanopyridin-2-yl)oxy)acetate reagents_tz->intermediate_tz cyclization_tz Base-mediated Intramolecular Cyclization (e.g., NaOEt in EtOH) intermediate_tz->cyclization_tz workup_tz Acidic Work-up and Purification cyclization_tz->workup_tz product_tz Ethyl 3-aminothis compound- 2-carboxylate workup_tz->product_tz

Caption: Reaction scheme for the synthesis of a this compound derivative via Thorpe-Ziegler cyclization.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-3-cyanopyridine

  • Ethyl glycolate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Precursor Synthesis - Alkylation: a. To a stirred suspension of NaH (1.1 eq, washed with hexanes to remove oil) in anhydrous DMF at 0 °C under an inert atmosphere, add ethyl glycolate (1.0 eq) dropwise. b. Allow the mixture to stir at 0 °C for 30 minutes. c. Add a solution of 2-chloro-3-cyanopyridine (1.0 eq) in DMF dropwise. d. Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC. e. Quench the reaction carefully by pouring it into ice-water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to obtain the crude intermediate, ethyl 2-((3-cyanopyridin-2-yl)oxy)acetate. This can be purified by chromatography or used directly in the next step.

  • Thorpe-Ziegler Cyclization: a. Dissolve the crude intermediate from the previous step in anhydrous ethanol. b. Add a solution of sodium ethoxide in ethanol (1.5 eq) to the mixture. c. Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC for the formation of the product. d. Cool the reaction to room temperature and neutralize carefully with 1M HCl until the pH is ~7. e. Remove the ethanol under reduced pressure. f. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. g. Purify the crude product by recrystallization or column chromatography to yield ethyl 3-aminothis compound-2-carboxylate.

Characterization

The identity and purity of the synthesized this compound derivatives must be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, proton and carbon environments, and coupling constants.[11]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[12]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.[11]

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere.

  • Triethylamine and pyridine-based compounds are malodorous and toxic. Avoid inhalation and skin contact.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • National Institutes of Health.
  • BenchChem. (2025).
  • Organic Chemistry Portal. Azaindole synthesis.
  • Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41).
  • BenchChem. (2025). The Pharmacological Profile of this compound Analogs: A Technical Overview for Drug Discovery.
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • ResearchGate. (2015). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines.
  • National Genomics Data Center (CNCB-NGDC). Synthesis, characterization and bioactivity of new pyridine-2(H)
  • ResearchGate. (2025). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)
  • BenchChem. (2025). Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis.
  • Wikipedia. Sonogashira coupling.
  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • ResearchGate. THE INVESTIGATION OF PYRROLO-, THIENO- AND FURO|2,3-b|- PYRIDINE SYNTHESIS BASED ON THORPE-ZIEGLER REACTION.

Sources

Application Note: High-Purity Isolation of Furo[2,3-b]pyridine Derivatives by Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furo[2,3-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Their synthesis often results in complex crude mixtures requiring robust purification strategies to isolate the active pharmaceutical ingredient (API) with high purity. This application note provides a detailed, experience-driven guide to the purification of Furo[2,3-b]pyridine derivatives using automated flash column chromatography on silica gel. It covers the fundamental principles, a step-by-step protocol, and a comprehensive troubleshooting guide to address common challenges associated with purifying these nitrogen-containing heterocycles.

Introduction: The Purification Imperative

The this compound scaffold is a key pharmacophore found in numerous compounds targeting a range of diseases.[2][3][4] The efficacy and safety of any potential drug candidate are directly linked to its purity. Impurities, such as unreacted starting materials, byproducts, or degradation products, can interfere with biological assays, introduce toxicity, and complicate structure-activity relationship (SAR) studies.[2]

Column chromatography is an indispensable technique for the purification of these derivatives.[5][6] This guide focuses on normal-phase flash chromatography, a widely adopted method that offers a balance of speed, resolution, and scalability.

Principles of Separation: Taming the Heterocycle

The chromatographic behavior of this compound derivatives is governed by their inherent polarity, which is influenced by the interplay between the furan oxygen, the basic pyridine nitrogen, and various substituents.

Stationary Phase Selection: Normal-phase silica gel is the most common stationary phase for these applications.[7] Its polar surface, rich in silanol (Si-OH) groups, interacts with the polar functionalities of the analyte. However, the acidic nature of these silanol groups can lead to strong, sometimes irreversible, binding of the basic pyridine nitrogen, resulting in poor peak shape (tailing) and potential on-column degradation.[8][9]

Mobile Phase Selection: The mobile phase, a mixture of a non-polar and a polar solvent, competes with the analyte for binding sites on the silica. A gradient elution, starting with a low polarity and gradually increasing it, is typically the most effective strategy.[10]

  • Standard Systems: The hexane/ethyl acetate system is a versatile workhorse for compounds of moderate polarity.[11][12]

  • Polar Systems: For more polar derivatives, a dichloromethane/methanol system can be more effective.[11][12]

The Challenge of the Basic Nitrogen: The lone pair of electrons on the pyridine nitrogen atom is a primary cause of purification difficulties. It can interact strongly with acidic silanol groups on the silica surface, leading to significant peak tailing.[9] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) , is often added to the mobile phase (typically 0.1-1%).[13][14] The TEA acts as a competing base, saturating the active silanol sites and allowing the this compound derivative to elute with a more symmetrical peak shape.[8]

Visualized Workflow for Purification

The following diagram outlines the logical workflow for developing a robust purification method for this compound derivatives.

G cluster_prep Method Development cluster_purification Purification Protocol cluster_validation Validation Crude Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc +/- TEA) Crude->TLC Spot sample Rf Determine Optimal Rf (Target: 0.2-0.35) TLC->Rf Evaluate solvent systems Load Dry Load Sample onto Column Rf->Load Solvent system selected Run Run Gradient Flash Chromatography Load->Run Collect Collect Fractions Run->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Identify pure fractions Evap Evaporate Solvent Pool->Evap Pure Purified Compound Evap->Pure Isolated solid/oil QC QC Analysis (LC-MS, NMR) Pure->QC Final Final Pure Product QC->Final Confirm identity & purity G cluster_core This compound Core cluster_props Factors Influencing Polarity & Retention Core N Pyridine Nitrogen: - Basic lone pair - Strong interaction with silica - Causes tailing O Furan Oxygen: - Polar ether group - Contributes to H-bonding EWGs Electron Withdrawing Groups (e.g., -NO2, -CN, -CF3): - Decrease basicity of N - May reduce tailing EDGs Electron Donating Groups (e.g., -NH2, -OR): - Increase basicity of N - Can increase silica interaction p1 p1->N p2 p2->O p3 p3->EWGs p4 p4->EDGs

Sources

Gram-Scale Synthesis of Functionalized Furo[2,3-b]pyridines: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug discovery sectors. Its unique electronic properties, arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, make it an excellent bioisostere for other hinge-binding fragments like 7-azaindole.[1] this compound derivatives have demonstrated potent activity as modulators of various biological targets, including kinases and cannabinoid receptors, and show promise in the development of novel therapeutics for oncology and other diseases.[2][3][4][5]

The advancement of structure-activity relationship (SAR) studies and preclinical development necessitates reliable and scalable access to these core structures. Many reported syntheses, however, are limited to milligram scales and often require extensive chromatographic purification, hindering rapid analogue synthesis and large-scale production.

This application note provides a detailed, field-proven protocol for the gram-scale synthesis of a functionalized this compound core, adapted from a concise and optimized 4-step route.[1][6][7][8][9] This methodology is designed for robustness, scalability, and minimal reliance on column chromatography, making it highly amenable to medicinal chemistry campaigns and process development.

Strategic Approach to Synthesis

The selected synthetic strategy prioritizes efficiency and scalability. The chosen route commences from the commercially available 2,5-dichloronicotinic acid and proceeds through a sequence of high-yielding transformations that have been optimized for gram-scale execution. A key advantage of this approach is that only the final step requires purification by column chromatography, significantly improving throughput.[1]

The overall workflow is depicted in the diagram below:

G cluster_0 Step 1: Esterification cluster_1 Step 2: SNAr / Cyclization cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Triflation A 2,5-Dichloronicotinic acid B Ethyl 2,5-dichloronicotinate A->B EtOH, H₂SO₄ D tert-Butyl 5-chloro-2-hydroxythis compound-3-carboxylate B->D NaH, THF C tert-Butyl 2-hydroxyacetate C->D E 5-Chlorofuro[2,3-b]pyridin-2-ol D->E TFA F 5-Chlorofuro[2,3-b]pyridin-2-yl trifluoromethanesulfonate E->F Tf₂O, Pyridine

Caption: Overall workflow for the gram-scale synthesis of the functionalized this compound core.

Materials and Reagents

ReagentCAS NumberSupplierNotes
2,5-Dichloronicotinic acid29312-99-0e.g., Sigma-AldrichStarting material
Ethanol (absolute)64-17-5e.g., VWRAnhydrous grade recommended
Sulfuric acid (concentrated)7664-93-9e.g., Fisher ScientificHandle with extreme care
tert-Butyl 2-hydroxyacetate53995-92-1e.g., TCI America
Sodium hydride (60% dispersion in mineral oil)7646-69-7e.g., Acros OrganicsHighly reactive, handle under inert atmosphere
Tetrahydrofuran (THF)109-99-9e.g., Sigma-AldrichAnhydrous grade, freshly distilled or from a solvent purification system
Trifluoroacetic acid (TFA)76-05-1e.g., Oakwood ChemicalCorrosive, handle in a fume hood
Trifluoromethanesulfonic anhydride (Tf₂O)358-23-6e.g., Combi-BlocksHighly reactive and corrosive
Pyridine110-86-1e.g., Alfa AesarAnhydrous grade
Dichloromethane (DCM)75-09-2e.g., Macron Fine ChemicalsHPLC grade for workup and chromatography
Ethyl acetate (EtOAc)141-78-6e.g., BDHHPLC grade for workup and chromatography
Hexanes110-54-3e.g., Pharmco-AaperHPLC grade for chromatography
Sodium bicarbonate (NaHCO₃)144-55-8e.g., EMD MilliporeSaturated aqueous solution for workup
BrineN/AN/ASaturated aqueous solution of NaCl
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6e.g., J.T. BakerFor drying organic layers
Silica gel7631-86-9e.g., SiliCycle230-400 mesh for column chromatography

Detailed Experimental Protocol

Step 1: Esterification of 2,5-Dichloronicotinic acid
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,5-dichloronicotinic acid (10.0 g, 52.1 mmol) in absolute ethanol (200 mL).

  • Acid Addition: Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirred suspension.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate (200 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 2,5-dichloronicotinate as a solid. This product is typically of sufficient purity (>95%) for use in the next step without further purification.[1]

    • Expected Yield: ~95%

Step 2: Tandem SNAr-Cyclization
  • Reagent Preparation: In a separate, dry 500 mL three-necked flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 7.3 g, 182.4 mmol) and wash with hexanes (3 x 20 mL) to remove the mineral oil. Carefully decant the hexanes after each wash.

  • Addition of Hydroxyacetate: Suspend the washed sodium hydride in anhydrous THF (100 mL) and cool the mixture to 0 °C in an ice bath. Add a solution of tert-butyl 2-hydroxyacetate (9.5 g, 71.9 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.

  • Addition of Ester: To the resulting alkoxide solution, add a solution of ethyl 2,5-dichloronicotinate (12.5 g, 56.8 mmol) in anhydrous THF (50 mL) dropwise at 0 °C.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C for 3 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water (20 mL).

  • Extraction: Dilute the mixture with ethyl acetate (200 mL) and wash with water (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tert-butyl 5-chloro-2-hydroxythis compound-3-carboxylate can be used in the next step without purification.

    • Expected Yield: ~86%

Step 3: TFA-Mediated Decarboxylation
  • Reaction Setup: Dissolve the crude product from Step 2 in dichloromethane (100 mL) and cool to 0 °C.

  • TFA Addition: Add trifluoroacetic acid (50 mL) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Neutralization and Precipitation: Add saturated aqueous sodium bicarbonate solution until the pH is ~8. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 5-chlorofuro[2,3-b]pyridin-2-ol . This product is generally of high purity and can be used directly in the next step.[1]

    • Expected Yield: ~89%

Step 4: Triflation of 5-Chlorofuro[2,3-b]pyridin-2-ol
  • Reaction Setup: In a 250 mL flask under an inert atmosphere, dissolve 5-chlorofuro[2,3-b]pyridin-2-ol (5.0 g, 29.5 mmol) in anhydrous dichloromethane (100 mL) and cool to 0 °C.

  • Base Addition: Add anhydrous pyridine (4.8 mL, 59.0 mmol).

  • Triflic Anhydride Addition: Add trifluoromethanesulfonic anhydride (6.0 mL, 35.4 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour.

  • Workup: Quench the reaction with water (50 mL) and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, 5-chlorofuro[2,3-b]pyridin-2-yl trifluoromethanesulfonate .[1]

    • Expected Yield: ~71%

Summary of Results

StepProductStarting Material (g)Product (g)Yield (%)Purification
1Ethyl 2,5-dichloronicotinate10.0~11.2~95None
2tert-Butyl 5-chloro-2-hydroxythis compound-3-carboxylate12.5~13.8~86None
35-Chlorofuro[2,3-b]pyridin-2-ol(from 12.5 g SM)~7.8~89None
45-Chlorofuro[2,3-b]pyridin-2-yl trifluoromethanesulfonate5.0~6.3~71Chromatography
Overall 10.0 ~5.5 ~50

Troubleshooting and Expert Insights

  • Step 2 - Low Yield: The success of the SNAr/cyclization step is highly dependent on the quality of the sodium hydride and the anhydrous conditions. Ensure the sodium hydride is fresh and properly washed to remove the protective mineral oil. All glassware should be oven- or flame-dried, and anhydrous solvents should be used.

  • Step 3 - Incomplete Decarboxylation: If TLC analysis indicates the presence of starting material after 4 hours, the reaction time can be extended. Ensure a sufficient excess of TFA is used.

  • Step 4 - Purification Challenges: The triflate product can be sensitive. It is advisable to perform the chromatography relatively quickly and avoid prolonged exposure to silica gel.

  • Alternative Synthetic Routes: While this protocol is highly efficient, other methods for constructing the this compound core exist. These include palladium-catalyzed Sonogashira couplings followed by heteroannulation, and syntheses starting from pyridine N-oxides.[1][10][11][12][13] The choice of route may depend on the desired substitution pattern.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[14]

  • Sodium Hydride: Sodium hydride is a pyrophoric solid that reacts violently with water. It should be handled under an inert atmosphere.[15] A Class D fire extinguisher should be available.

  • Triflic Anhydride and TFA: Trifluoromethanesulfonic anhydride and trifluoroacetic acid are highly corrosive and toxic. Handle with extreme care and avoid inhalation of vapors.

  • Organometallic Reagents: While not used in this specific protocol, the functionalized product is designed for cross-coupling reactions which often employ organometallic reagents. Safe handling of these air-sensitive and often pyrophoric reagents is critical.[16][17][18] Proper training in Schlenk line techniques is essential.[18]

Conclusion

This application note details a robust and scalable 4-step synthesis of a functionalized this compound, a key scaffold in modern medicinal chemistry. The protocol is optimized for gram-scale production with minimal chromatographic purification, enabling the rapid generation of material for SAR studies and further drug development efforts. The resulting product, featuring orthogonal handles (a chloro and a triflate group), is primed for diverse functionalization via chemoselective cross-coupling reactions.[1]

References

  • O'Byrne, S. N., Eduful, B. J., Willson, T. M., & Drewry, D. H. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters, 61(38), 152353. [Link]

  • ResearchGate. (n.d.). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling | Request PDF. Retrieved from [Link]

  • PubMed. (2020). Concise, gram-scale synthesis of furo[2,3- b]pyridines with functional handles for chemoselective cross-coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Concise, Gram-Scale Synthesis of Furo[2,3-B]pyridines, with Functional Handles for Chemoselective Cross-Coupling. Retrieved from [Link]

  • Structural Genomics Consortium. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Retrieved from [Link]

  • Semantic Scholar. (2008). Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd(II)-Catalyzed Synthesis of Furo[2,3- b ]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Retrieved from [Link]

  • National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • PubMed. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3- b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation. Retrieved from [Link]

  • ResearchGate. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. Retrieved from [Link]

  • PubMed. (2010). This compound-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Retrieved from [Link]

  • Blog. (n.d.). How to handle the reactivity of custom - synthesized organometallic compounds?. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). for the use of hazardous materials or equipment. Retrieved from [Link]

  • PubMed. (2016). Synthesis of novel trifluoromethyl substituted this compound and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. Retrieved from [Link]

  • BIOENGINEER.ORG. (n.d.). Warsaw Scientists Pioneer Safer Methods for Handling Hazardous Organometallic Compounds. Retrieved from [Link]

  • ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating Furo[2,3-B]pyridine Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential and Cytotoxic Profile of Furo[2,3-B]pyridines

The Furo[2,3-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, most notably its potential as an anticancer agent.[1][2][3] These compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines, including those of the breast, prostate, and liver.[2][3] The proposed mechanisms of action for some derivatives involve the disruption of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[4][5]

Given their therapeutic promise, a rigorous and comprehensive evaluation of the cytotoxic properties of novel this compound derivatives is paramount in the drug discovery and development process. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of various cell-based assays to characterize the cytotoxic profile of this important class of compounds. We will delve into the principles, protocols, and data interpretation of key assays, offering insights to ensure the generation of robust and reliable data.

Strategic Selection of Cell Lines: The Foundation of Meaningful Cytotoxicity Data

The choice of cell lines is a critical first step that dictates the relevance and translatability of in vitro cytotoxicity data.[6] For evaluating this compound derivatives with potential anticancer activity, a panel of cell lines should be strategically selected based on the following criteria:

  • Disease Relevance: Employ cell lines derived from the cancer types the compounds are intended to treat. For instance, if targeting breast cancer, a panel including MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) would be appropriate.[3]

  • Mechanism of Action: If a specific molecular target is hypothesized, such as the PI3K/Akt/mTOR pathway, select cell lines with known alterations in this pathway to assess target engagement and downstream effects.[4][5]

  • Inclusion of a Non-Cancerous Control: To assess selectivity and potential off-target toxicity, it is crucial to include a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human fibroblasts (e.g., HSF1184).[2][7] This allows for the determination of a therapeutic window.

  • Growth Characteristics: Consider the doubling time and growth characteristics of the cell lines to optimize seeding densities and treatment durations for each assay.[8]

Table 1: Example Panel of Cell Lines for this compound Cytotoxicity Screening

Cell LineTissue of OriginKey CharacteristicsRecommended Culture Media
MCF-7 Breast AdenocarcinomaEstrogen Receptor (ER) positiveDMEM + 10% FBS + 1% Pen/Strep
MDA-MB-231 Breast AdenocarcinomaTriple-Negative (ER, PR, HER2 negative)DMEM + 10% FBS + 1% Pen/Strep
PC-3 Prostate AdenocarcinomaAndrogen Receptor (AR) negativeRPMI-1640 + 10% FBS + 1% Pen/Strep
DU145 Prostate CarcinomaAndrogen Receptor (AR) negativeRPMI-1640 + 10% FBS + 1% Pen/Strep
HepG2 Hepatocellular CarcinomaWell-differentiatedMEM + 10% FBS + 1% Pen/Strep
HEK293 Human Embryonic KidneyNon-cancerous, high transfection efficiencyDMEM + 10% FBS + 1% Pen/Strep

Core Cytotoxicity Assays: A Multi-Parametric Approach

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-parametric approach is strongly recommended to elucidate the underlying mechanisms of cell death.[9] This section details the principles and protocols for a suite of robust and widely adopted cytotoxicity assays.

Metabolic Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cell viability by measuring mitochondrial metabolic activity.[10][11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of metabolically active cells.[11]

Protocol: MTT Assay for this compound Cytotoxicity

Materials:

  • Selected cell lines

  • Complete culture medium

  • This compound compounds (dissolved in DMSO, stock solution at 10 mM)

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle controls (medium with the same final concentration of DMSO as the highest compound concentration, typically <0.5%) and untreated controls (medium only).[14][15]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[16]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[13]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

Data Analysis:

The percentage of cell viability is calculated as follows:

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[17][18]

dot

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[19][20][21] The amount of LDH released into the culture supernatant is proportional to the number of lysed cells. This assay serves as an excellent orthogonal method to confirm cytotoxic effects observed in metabolic assays.

Protocol: LDH Cytotoxicity Assay

Materials:

  • Cell culture supernatant from compound-treated cells

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • 96-well clear flat-bottom plates

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Stop solution (provided in the kit)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Treat untreated cells with lysis buffer for 45 minutes before collecting the supernatant. This represents 100% cytotoxicity.[22]

    • Background Control: Culture medium without cells.

  • Sample Collection:

    • Following treatment with this compound compounds as described in the MTT protocol, centrifuge the 96-well plates at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.[21]

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm within 1 hour.

Data Analysis:

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100

dot

Caption: Principle of the LDH cytotoxicity assay.

Apoptosis Detection: Annexin V and Caspase-3/7 Assays

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), specific assays targeting hallmarks of this process are employed.

a) Annexin V Staining for Phosphatidylserine (PS) Exposure

In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[23] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry.[23] A viability dye such as propidium iodide (PI) or DAPI is co-stained to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[24]

Protocol: Annexin V/PI Staining for Apoptosis

Materials:

  • Cells treated with this compound compounds

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • After compound treatment, collect both adherent and floating cells.

    • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[24]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[23]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[25]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[15]

b) Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[26] Caspase-3 and -7 are key executioner caspases that cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[27] Luminescent or fluorescent assays utilize a substrate containing the caspase-3/7 recognition sequence (DEVD) linked to a reporter molecule.[27][28] Cleavage of the substrate by active caspases releases the reporter, generating a signal proportional to caspase activity.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells treated with this compound compounds in a 96-well white-walled plate

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Assay Plate Preparation:

    • Seed and treat cells in a 96-well white-walled plate suitable for luminescence measurements.

  • Reagent Addition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents by gently shaking on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

    • Measure the luminescence using a plate reader.

Data Interpretation: An increase in Annexin V staining and/or caspase-3/7 activity in a dose-dependent manner suggests that the this compound compound induces apoptosis.

dot

Caption: Key events in apoptosis detected by cell-based assays.

Data Summary and Interpretation

A crucial aspect of cytotoxicity evaluation is the clear and concise presentation of data. The IC50 values obtained from the MTT assay for a panel of this compound derivatives should be tabulated for easy comparison.

Table 2: Example Cytotoxicity Data for this compound Derivatives

Compound IDSubstitution PatternMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (HEK293/MCF-7)
FP-01 2-phenyl5.2 ± 0.48.1 ± 0.7> 50> 9.6
FP-02 2-(4-chlorophenyl)2.8 ± 0.34.5 ± 0.535.6 ± 2.112.7
FP-03 2-methyl25.1 ± 1.932.7 ± 2.5> 100> 4.0
Doxorubicin (Positive Control)0.1 ± 0.020.2 ± 0.031.5 ± 0.115

The Selectivity Index (SI) is a critical parameter calculated by dividing the IC50 value in a non-cancerous cell line by the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity of the compound for cancer cells, a desirable characteristic for a potential therapeutic agent.

Troubleshooting Common Issues in Cytotoxicity Assays

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects.[14][29]Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[8]
Low absorbance/signal in MTT assay Insufficient cell number, short MTT incubation time.[8][14]Optimize cell seeding density through titration. Extend MTT incubation time up to 4 hours.[14]
High background in LDH assay LDH present in serum, microbial contamination.[14]Use heat-inactivated serum or reduce serum concentration during the assay. Visually inspect plates for contamination.
Compound precipitation Poor solubility of the this compound derivative.Check the solubility of the compound in the culture medium. Ensure the final DMSO concentration is kept low (<0.5%).[14]

Conclusion

The systematic evaluation of this compound cytotoxicity requires a well-designed experimental strategy employing a panel of relevant cell lines and a multi-parametric assay approach. By combining metabolic, membrane integrity, and apoptosis assays, researchers can gain a comprehensive understanding of the cytotoxic potential and mechanism of action of these promising compounds. The protocols and insights provided in this application note serve as a robust foundation for generating high-quality, reproducible data to guide the advancement of this compound derivatives in the drug discovery pipeline.

References

  • East Carolina University. Annexin V Stain Protocol. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • DAWINBIO. Annexin V staining protocol for apoptosis. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

  • CLYTE Technologies. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • National Center for Biotechnology Information. Highlight report: Cell type selection for toxicity testing. [Link]

  • The Future of Things. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [Link]

  • protocols.io. LDH cytotoxicity assay. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • ResearchGate. Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • National Center for Biotechnology Information. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and this compound derivatives. [Link]

  • National Genomics Data Center. one, nicotinonitrile, and this compound derivatives. [Link]

  • YouTube. How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]

  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. Synthesis, characterization and cytotoxicity of new nicotinonitriles and their this compound derivatives. [Link]

Sources

In vitro kinase inhibition assay protocol for Furo[2,3-B]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Characterization of Furo[2,3-b]pyridine Compounds as Kinase Inhibitors

Abstract

The reversible phosphorylation of proteins, catalyzed by protein kinases, is a fundamental cellular signaling mechanism. Its dysregulation is a known driver of numerous human diseases, including cancer and inflammatory disorders, making kinases a major class of therapeutic targets.[1][2] The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent and selective inhibition against various oncogenic kinases.[3][4][5][6] This application note provides a comprehensive, field-proven protocol for the in vitro characterization of novel this compound compounds. We present a detailed methodology using the luminescence-based ADP-Glo™ Kinase Assay, chosen for its high sensitivity, broad applicability, and robust performance. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the critical scientific rationale behind assay design, optimization, and data interpretation to ensure the generation of high-quality, reproducible results.

The Scientific Foundation: Choosing the Right Assay

The primary goal of an in vitro kinase assay is to quantify the enzymatic activity of a kinase, which involves the transfer of the γ-phosphate from adenosine triphosphate (ATP) to a specific substrate (peptide or protein). An inhibitor's potency is determined by its ability to reduce this activity.

Several technologies exist for this purpose, including fluorescence-based methods like HTRF® and Z'-LYTE™, and radiometric assays.[1][7][8][9][10] However, for its universal applicability across nearly all kinase targets and its high signal-to-background ratio, we will focus on a luminescence-based assay that directly quantifies the production of adenosine diphosphate (ADP).[11][12][13]

The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is terminated, and all remaining ATP is depleted. Second, the ADP generated by the kinase is converted back into a detectable ATP signal via a luciferase-luciferin reaction. The resulting luminescent signal is directly proportional to the kinase activity.[14][15][16]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection K Kinase ADP ADP K->ADP PS Phospho-Substrate K->PS S Substrate S->K ATP ATP + Inhibitor ATP->K ADPGlo Add ADP-Glo™ Reagent (Stop & ATP Depletion) ADP->ADPGlo Detect Add Kinase Detection Reagent (ADP -> ATP Conversion) ADPGlo->Detect Luc Luciferase/ Luciferin Detect->Luc Light Luminescent Signal Luc->Light

Caption: Step-by-step workflow for the this compound kinase inhibition assay.

Step-by-Step Procedure
  • Compound Addition: Add 0.5 µL of serially diluted this compound compound, DMSO (for 0% inhibition control), or Kinase Buffer (for 100% inhibition control) to the appropriate wells of a 384-well plate.

  • Kinase Addition: Add 2.5 µL of the 2X Kinase Solution to all wells except the 100% inhibition (no enzyme) controls. To these, add 2.5 µL of 1X Kinase Buffer.

  • Pre-incubation: Mix the plate gently on a plate shaker and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 2.5 µL of the 2X ATP/Substrate Solution to all wells to start the reaction. The total reaction volume is now 5.5 µL.

  • Kinase Reaction: Mix the plate gently, seal, and incubate for the pre-determined time (e.g., 60 minutes) at 30°C.

  • Reaction Termination: After incubation, equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction. [16]7. ATP Depletion: Mix the plate and incubate for 40 minutes at room temperature. [14][17]8. Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal.

  • Signal Development: Mix the plate and incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. [16]

Data Analysis and Interpretation

Data Normalization
  • Subtract Background: Calculate the average luminescence from the 100% inhibition (no kinase) wells. Subtract this average background value from all other wells.

  • Calculate Percent Inhibition: Normalize the data using the 0% inhibition (DMSO) controls as 100% kinase activity. Use the following formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO_Control))

IC₅₀ Determination

Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration. Fit the resulting data to a sigmoidal dose-response curve with a variable slope (also known as a four-parameter logistic fit) using a suitable software package (e.g., GraphPad Prism, Dotmatics). [18][19]The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

Example Data Presentation

The inhibitory activity of a novel this compound compound, FBP-A, was evaluated against a panel of kinases. The half-maximal inhibitory concentration (IC₅₀) values were determined using the protocol described above at an ATP concentration equal to the Kₘ,app for each kinase.

Kinase TargetFBP-A IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Reference)
Kinase A126
Kinase B32015
Kinase C>10,00025
Kinase D93
Kinase E95018

Troubleshooting Common Assay Issues

Even with a robust protocol, issues can arise. This section provides guidance on diagnosing and resolving common problems. [8][20][21][22]

Issue Possible Cause(s) Recommended Solution(s)
High Background Signal Reagent contamination; Sub-optimal ATP concentration; Enzyme autophosphorylation. Use fresh, filtered reagents. Test a range of ATP concentrations. Titrate the enzyme to a lower concentration.
Low Signal / Poor S:B Inactive enzyme; Insufficient incubation time; Incorrect buffer conditions. Verify enzyme activity with a positive control. Perform a time-course experiment to ensure the reaction is in the linear range. [8]Ensure buffer pH and components are optimal.
High Well-to-Well Variability Pipetting errors; Incomplete reagent mixing; Temperature fluctuations. Use calibrated pipettes. Prepare master mixes for reagents. Ensure homogenous mixing after each addition. Incubate plates in a temperature-controlled environment. [8]

| No Inhibition Observed | Inhibitor is insoluble or degraded; Inhibitor concentration too low; ATP concentration too high. | Visually inspect for compound precipitation. Verify compound purity and stability. Test a wider range of inhibitor concentrations. [23]Re-evaluate the ATP Kₘ,app and consider testing at a lower ATP level. |

Conclusion

This application note provides a comprehensive framework for the in vitro screening and profiling of this compound compounds as kinase inhibitors. By combining a detailed, step-by-step protocol with an in-depth discussion of the critical scientific principles behind assay optimization and data analysis, researchers can confidently generate high-quality, reliable, and reproducible data. Adherence to proper controls, careful optimization of enzyme and ATP concentrations, and systematic troubleshooting are the cornerstones of a successful kinase inhibitor discovery campaign.

References

  • PerkinElmer. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Protocols.io. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]

  • Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link]

  • ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds. Retrieved from [Link]

  • SpringerLink. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Retrieved from [Link]

  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ScienceDirect. (n.d.). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Retrieved from [Link]

  • National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. Retrieved from [Link]

  • YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

  • PubMed. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (2025). The Discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparability of Mixed IC50 Data – A Statistical Analysis. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • PubMed Central. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Retrieved from [Link]

  • PubMed. (n.d.). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]

Sources

High-throughput screening of Furo[2,3-B]pyridine libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening of Furo[2,3-b]pyridine Libraries for Novel Kinase Inhibitors

Abstract

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors.[1][2] Protein kinases, a major class of drug targets, play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the design and execution of a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from this compound-based chemical libraries. We detail a robust workflow, from assay development and validation to hit confirmation, emphasizing the scientific rationale behind key methodological choices. This guide presents a step-by-step protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) primary assay and an orthogonal luminescence-based secondary assay, complete with data analysis and hit prioritization strategies.

The this compound Scaffold: A Versatile Core for Kinase Inhibition

The this compound heterocyclic system is of significant interest due to its structural similarity to purines, enabling it to function as an effective ATP-competitive inhibitor by interacting with the kinase hinge region.[5] Its rigid, planar structure provides a foundation for diverse substitutions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases, including B-Raf and AKT1, which are critical targets in oncology.[1][6] The goal of an HTS campaign is to systematically screen a library of diverse this compound analogs to identify starting points for medicinal chemistry optimization.

High-Throughput Screening Workflow: From Library to Validated Hit

A successful HTS campaign is a multi-stage process designed to efficiently identify true, target-specific modulators while eliminating artifacts and false positives.[7] The workflow described herein is a field-proven strategy that ensures a high degree of confidence in the final hit compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Hit Validation AssayDev Assay Development (TR-FRET Kinase Assay) Validation Assay Validation (Z'-Factor > 0.5) AssayDev->Validation HTS Primary HTS (Single Concentration, e.g., 10 µM) Validation->HTS HitID Primary Hit Identification (>3σ Inhibition) HTS->HitID DoseResponse Dose-Response Confirmation (Primary Assay, 8-point IC50) HitID->DoseResponse OrthoAssay Orthogonal Secondary Assay (Luminescence-based IC50) DoseResponse->OrthoAssay Counterscreen Counterscreens (Assay Interference) OrthoAssay->Counterscreen Biophysical Target Engagement (e.g., MST, SPR) Counterscreen->Biophysical ValidatedHit Validated Hit for Hit-to-Lead Chemistry Biophysical->ValidatedHit

Caption: A robust HTS workflow for identifying and validating kinase inhibitors.

Primary Screening: A TR-FRET-Based Kinase Activity Assay

3.1. Principle of the Assay

For the primary screen, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay offers an excellent combination of sensitivity, robustness, and resistance to interference from colored or fluorescent library compounds.[8] This homogenous (no-wash) assay format is highly amenable to automation and miniaturization.[9]

The assay measures the phosphorylation of a fluorescein-labeled substrate peptide by the target kinase. A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity. Excitation of the terbium donor results in energy transfer (FRET) to the fluorescein acceptor, which then emits light at a specific wavelength.[9] Kinase inhibitors will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

TR_FRET_Principle TR-FRET Kinase Assay Principle cluster_0 cluster_1 Kinase Kinase pSubstrate Phosphorylated Fluorescein-Substrate Kinase->pSubstrate + ATP ATP ATP Substrate Fluorescein-Substrate Substrate->pSubstrate Antibody Tb-Antibody pSubstrate->Antibody Binding Emission Emission (520 nm) pSubstrate->Emission FRET FRET Antibody->FRET Excitation Excitation (340 nm) Excitation->Antibody FRET->pSubstrate Kinase_i Kinase ATP_i ATP Substrate_i Fluorescein-Substrate Inhibitor This compound Inhibitor Inhibitor->Kinase_i Blocks Antibody_i Tb-Antibody NoEmission No Emission Antibody_i->NoEmission Excitation_i Excitation (340 nm) Excitation_i->Antibody_i

Caption: Principle of the TR-FRET kinase inhibition assay.

3.2. Protocol: Primary HTS Assay

This protocol is optimized for a 384-well plate format.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Compound Plates: Prepare this compound library compounds in 100% DMSO. Perform a serial dilution to create a source plate, then use acoustic dispensing to transfer 20 nL to the 384-well assay plates, resulting in a final assay concentration of 10 µM (assuming a 20 µL final volume). Include columns for positive controls (no enzyme or potent known inhibitor) and negative controls (DMSO vehicle).

    • Enzyme Solution: Dilute the target kinase to 2X the final optimal concentration in Kinase Buffer. The optimal concentration should be determined experimentally to yield an EC50 response (see validation section).[10]

    • Substrate/ATP Solution: Dilute the fluorescein-labeled peptide substrate and ATP to 2X their final concentrations in Kinase Buffer. The ATP concentration should ideally be at or near the Km value for the kinase to facilitate the identification of competitive inhibitors.

    • Stop/Detection Solution: Prepare a solution of EDTA (final concentration 10 mM) and Tb-labeled phospho-specific antibody (final concentration 2 nM) in TR-FRET Dilution Buffer.[10]

  • Assay Procedure:

    • Add 10 µL of the 2X Enzyme Solution to each well of the assay plate containing the pre-dispensed compounds.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Solution.

    • Incubate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

    • Stop the reaction by adding 10 µL of the Stop/Detection Solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm (acceptor) and 495 nm (donor) after a 340 nm excitation.

3.3. Assay Validation: The Z'-Factor

Before initiating the full screen, the assay must be validated to ensure it is robust and reproducible. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[11][12] It measures the separation between the positive and negative control signal distributions.

Z'-Factor Formula: Z' = 1 - ( (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| )

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

ParameterValueInterpretation
Z'-Factor 0.78 An excellent assay, highly suitable for HTS.[12]
Signal-to-Background12.5Strong dynamic range.
CV% (Negative Control)4.2%Low variability in the uninhibited reaction.
CV% (Positive Control)5.1%Low variability in the inhibited reaction.
Table 1: Example Assay Validation Data. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[12]

Data Analysis and Hit Identification

  • Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor (520 nm) to donor (495 nm) fluorescence.

  • Normalization: Normalize the data on a per-plate basis. The average signal from the negative control (DMSO) wells is set to 0% inhibition, and the average signal from the positive control (e.g., staurosporine or no enzyme) wells is set to 100% inhibition.

  • Hit Selection: A primary hit is typically defined as a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the negative controls (> 3σ). This statistical cutoff minimizes the selection of false positives due to random signal fluctuations.[13]

Hit Confirmation and Validation

Primary hits must undergo a rigorous confirmation process to eliminate false positives and confirm their activity.[14][15]

5.1. Dose-Response Confirmation

Primary hits are re-tested in the same TR-FRET assay but over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16][17] This step confirms the activity and establishes the potency of the hit compound.

5.2. Orthogonal Secondary Assay

It is critical to confirm hits using an orthogonal assay that has a different technology platform and readout.[15][18] This helps to eliminate compounds that interfere with the primary assay components (e.g., fluorescence quenchers). A luminescence-based kinase assay that measures ATP depletion is an excellent choice.

5.2.1. Principle of the Luminescence Assay

This assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation. A luciferase enzyme is then used to convert the remaining ATP into a luminescent signal. High kinase activity results in low ATP levels and a dim signal, whereas effective inhibition results in high ATP levels and a bright signal.

5.2.2. Protocol: Luminescence-Based Kinase Assay

  • Procedure: Perform the kinase reaction (20 µL volume) as described in the primary assay, using serially diluted hit compounds.

  • ATP Detection: Add 20 µL of an ATP detection reagent (containing luciferase and luciferin).

  • Incubation: Incubate for 10 minutes at room temperature.

  • Readout: Measure the luminescence signal on a plate reader.

  • Data Analysis: Calculate IC50 values from the dose-response curves.[19] True hits should exhibit comparable potencies in both the TR-FRET and luminescence assays.

Compound IDPrimary Screen (% Inh @ 10µM)TR-FRET IC50 (µM)Luminescence IC50 (µM)Status
FBP-00185.20.450.62Confirmed Hit
FBP-00278.91.21.5Confirmed Hit
FBP-00391.50.21> 25False Positive
FBP-00465.78.911.2Confirmed Hit (Low Potency)
Table 2: Example Hit Confirmation Data. Compounds are prioritized based on confirmed, dose-dependent activity in two distinct assay formats. FBP-003 is flagged as a false positive due to its lack of activity in the orthogonal assay, suggesting potential interference with the TR-FRET assay.

Conclusion and Next Steps

This application note outlines a comprehensive and robust strategy for the high-throughput screening of this compound libraries to identify novel kinase inhibitors. By employing a validated primary TR-FRET assay, rigorous data analysis, and confirmation with an orthogonal luminescence-based assay, researchers can confidently identify high-quality, validated hits. These compounds serve as the starting point for further characterization, including biophysical target engagement assays (e.g., SPR, MST), selectivity profiling against a panel of other kinases, and ultimately, hit-to-lead optimization through medicinal chemistry efforts.[7][20]

References

  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from BPS Bioscience website. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Bitesize Bio. (2025, May 20). A New Frontier in Protein Quantitation: AlphaLISA. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
  • Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90.
  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • Sarette, J. R., et al. (2023).
  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Retrieved from [Link]

  • Koyama, T., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 771-781.
  • Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives.
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Application Notes and Protocols for Molecular Modeling in Furo[2,3-b]pyridine Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Furo[2,3-b]pyridine Scaffold

The this compound core is a privileged heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to its versatile pharmacological profile.[1] This fused furan and pyridine ring system serves as a robust template for designing novel therapeutic agents, with a significant number of derivatives demonstrating potent anticancer activities.[2][3] Extensive research has revealed that this compound derivatives can act as inhibitors of various protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Lck, and Akt, which are critical targets in oncology.[4][5]

The journey from a promising scaffold to a clinical candidate is complex and resource-intensive. Molecular modeling techniques have become indispensable in navigating this journey, offering a rational, cost-effective, and accelerated path to novel drug discovery. By simulating and predicting the interactions between this compound derivatives and their biological targets at an atomic level, we can prioritize synthesis, optimize potency, and enhance selectivity.

This guide provides a detailed overview and step-by-step protocols for key molecular modeling techniques tailored for the design of this compound-based drug candidates. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to advance their discovery programs.

I. Foundational Strategy: A Multi-faceted In Silico Approach

A robust computational drug design strategy for this compound derivatives does not rely on a single method but rather integrates several techniques in a hierarchical workflow. This multi-faceted approach allows for a comprehensive evaluation of potential drug candidates, from initial hit identification to lead optimization. The causality behind this integrated workflow is to progressively refine a large library of virtual compounds down to a manageable number of high-potential candidates for synthesis and biological testing.

cluster_0 Virtual Screening & Hit Identification cluster_1 Hit-to-Lead Optimization cluster_2 Candidate Selection VS Virtual Screening (Large Compound Library) Pharm Pharmacophore Modeling VS->Pharm Filter by key features Dock Molecular Docking Pharm->Dock Rank by binding pose MD Molecular Dynamics (MD) Simulation Dock->MD Validate binding stability QSAR QSAR Modeling MD->QSAR Guide structural modifications Synthesis Synthesis & Biological Assay QSAR->Synthesis Prioritize candidates

Caption: Integrated molecular modeling workflow for this compound drug design.

II. Virtual Screening and Hit Identification

The initial phase of drug discovery often involves screening vast chemical libraries to identify "hits"—compounds that show potential for binding to the target of interest. Virtual screening accomplishes this computationally, saving significant time and resources.[6]

Application Note: Pharmacophore Modeling for Kinase Targets

For this compound derivatives targeting kinases, a common strategy is to first develop a pharmacophore model. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for binding to the kinase's ATP-binding site.[7][8] This approach is particularly effective as kinase ATP pockets share conserved features, allowing for the creation of robust models.

The generated pharmacophore can then be used as a rapid filter to screen large compound databases, shortlisting molecules that possess the desired chemical features in the correct spatial orientation.

Protocol 1: Virtual Screening using AutoDock Vina

This protocol outlines a typical virtual screening workflow to dock a library of this compound derivatives against a target protein, such as CDK2.[1][9]

A. Preparation of the Receptor (Target Protein)

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1DI8 for CDK2).

  • Clean the Structure: Remove all non-essential molecules, including water, co-factors, and existing ligands, using a molecular visualization tool like UCSF Chimera or Discovery Studio.[10][11]

  • Prepare for Docking: Use AutoDockTools (ADT) to add polar hydrogens and assign Gasteiger charges. Save the prepared protein in .pdbqt format.[12] This format includes atomic charges and atom types required by AutoDock Vina.

B. Preparation of the Ligand Library (this compound Derivatives)

  • Obtain Ligand Structures: Source 3D structures of your this compound derivatives from databases like PubChem or ZINC, or generate them from 2D structures.[13]

  • Energy Minimization: It is crucial to start with low-energy conformers. Use a tool like Open Babel to perform energy minimization using a suitable force field (e.g., MMFF94).[14][15]

    • Command Line Example (Open Babel): obabel input.mol2 -O output.mol2 --gen3d --best --ff MMFF94

  • Convert to PDBQT Format: Use Open Babel or ADT to convert the prepared ligand files into the .pdbqt format. This step assigns partial charges and defines rotatable bonds.[16]

C. Docking Simulation and Analysis

  • Define the Binding Site (Grid Box): In ADT, define a grid box that encompasses the active site of the protein. The coordinates of this box will be used in the configuration file.[10]

  • Create Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand files, and the coordinates of the grid box.

  • Run Virtual Screening: Use a script (e.g., a simple bash or perl script) to iterate through your ligand library and run AutoDock Vina for each ligand.[1][6]

  • Analyze Results: Rank the compounds based on their predicted binding affinities (in kcal/mol). Lower values indicate stronger predicted binding.[17] Visualize the top-ranked poses to inspect key interactions with active site residues.

III. Hit-to-Lead Optimization

Once initial hits are identified, the next stage involves refining their structures to improve potency, selectivity, and pharmacokinetic properties. Molecular dynamics simulations and QSAR modeling are pivotal at this stage.

Application Note: Assessing Binding Stability with Molecular Dynamics

While molecular docking provides a static snapshot of a potential binding pose, it doesn't account for the dynamic nature of proteins in a physiological environment. Molecular Dynamics (MD) simulations offer a more realistic view by simulating the movements of atoms in the protein-ligand complex over time.[18] For this compound derivatives targeting flexible kinase active sites, MD is crucial for validating the stability of the docked pose and understanding the energetic contributions of specific interactions.[19]

Start Start with Docked Protein-Ligand Complex Topology Generate Topology Files (Protein & Ligand) Start->Topology Solvate Create Solvated System (Add Water & Ions) Topology->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Caption: General workflow for a protein-ligand Molecular Dynamics simulation.

Protocol 2: Protein-Ligand MD Simulation using GROMACS

This protocol provides a condensed workflow for setting up and running an MD simulation for a this compound-kinase complex using GROMACS.[20][21]

A. System Preparation

  • Prepare the Complex: Start with the best-ranked docked pose from Protocol 1.

  • Generate Protein Topology: Use the gmx pdb2gmx command to generate a topology for the protein using a force field like CHARMM36.[21]

  • Generate Ligand Topology: This is a critical step. Use a server like CGenFF to generate parameters and topology files for your novel this compound derivative that are compatible with the CHARMM force field.[22][23]

  • Combine Topologies: Merge the protein and ligand topology files, ensuring the ligand parameters are correctly included.

  • Create the Simulation Box and Solvate: Define a simulation box around the complex and fill it with a chosen water model (e.g., TIP3P).

  • Add Ions: Neutralize the system by adding ions (e.g., Na+ or Cl-) to mimic physiological salt concentrations.

B. Simulation and Analysis

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes.

  • Equilibration: Perform two phases of equilibration:

    • NVT (Constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.

    • NPT (Constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density.

  • Production MD: Run the main simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis: Analyze the output trajectory to assess the stability of the complex.[24][25]

    • RMSD (Root Mean Square Deviation): To check for convergence and stability of the protein and ligand.

    • RMSF (Root Mean Square Fluctuation): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the persistence of key hydrogen bonds over time.

Application Note: Guiding Synthesis with QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a correlation between the chemical structures of a series of compounds and their biological activities.[26] For a series of this compound analogs, a QSAR model can predict the activity of newly designed compounds before they are synthesized, thereby guiding the selection of substituents to maximize potency.[27]

Table 1: Example Data for a QSAR Model

Compound IDR1-GroupR2-GroupMolecular WeightLogPIC50 (µM)pIC50 (-logIC50)
FBP-001HPhenyl250.272.81.55.82
FBP-002ClPhenyl284.713.50.86.10
FBP-003OCH3Phenyl280.302.71.25.92
FBP-004H4-F-Ph268.263.00.56.30

A typical QSAR workflow involves:

  • Data Collection: Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values).[28]

  • Descriptor Calculation: For each molecule, calculate a variety of molecular descriptors (e.g., physicochemical, topological, electronic).

  • Model Building: Use statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with biological activity.[29]

  • Model Validation: Rigorously validate the model's predictive power using internal (cross-validation) and external test sets.[28]

IV. Conclusion and Future Directions

The molecular modeling techniques outlined in this guide provide a powerful, rational framework for the design and discovery of novel this compound-based therapeutics. By integrating virtual screening, molecular docking, MD simulations, and QSAR modeling, researchers can efficiently navigate the vast chemical space to identify and optimize promising drug candidates.[5][30][31] The successful application of these computational methods has been demonstrated in the discovery of this compound derivatives as potent inhibitors for targets like CDK2 and other kinases.[30][32] As computational power increases and algorithms become more sophisticated, these in silico approaches will continue to be a cornerstone of modern drug discovery, accelerating the development of new medicines for a range of diseases.

References

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  • PMC - NIH. (2025, June 17). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. [Link]

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Sources

Application Notes & Protocols: Furo[2,3-b]pyridines in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Advanced Emitter Systems

The evolution of Organic Light-Emitting Diodes (OLEDs) from a laboratory curiosity to a dominant display and lighting technology has been propelled by relentless innovation in materials science. At the heart of every OLED is the emissive layer, where electrical energy is converted into light. The efficiency of this process dictates the device's overall performance. First-generation fluorescent emitters were limited by spin statistics, capping the theoretical internal quantum efficiency (IQE) at 25%, as they could only harvest singlet excitons, leaving 75% of triplet excitons to be wasted as heat. While second-generation phosphorescent emitters, using heavy metals like iridium, could harvest triplets, they often face challenges with cost, stability, and the availability of efficient deep-blue variants.

This guide focuses on a third-generation approach, Thermally Activated Delayed Fluorescence (TADF), a mechanism that enables metal-free organic molecules to achieve up to 100% IQE.[1][2] TADF materials achieve this by enabling the up-conversion of non-emissive triplet excitons into emissive singlet states through a process called reverse intersystem crossing (RISC).[3][4] This is possible when the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is sufficiently small (typically < 0.2 eV) for thermal energy at room temperature to facilitate the transition.[5]

Within this exciting field, Furo[2,3-b]pyridine derivatives have emerged as a highly versatile and potent scaffold for creating high-performance OLED materials.[6] Their rigid, electron-deficient core structure makes them exceptional building blocks for both TADF emitters and high-triplet-energy host materials, crucial for efficient energy transfer and device stability.[7] This document provides a comprehensive guide for researchers, from the rational design and synthesis of this compound derivatives to their detailed characterization and integration into state-of-the-art OLED devices.

Part 1: Molecular Design and Synthesis of this compound Derivatives

The Causality of Molecular Design for TADF

The key to designing efficient TADF emitters is to engineer a molecule with a minimal ΔEST. This is most effectively achieved using a Donor-Acceptor (D-A) architecture. By covalently linking an electron-donating moiety (Donor) to an electron-accepting moiety (Acceptor), the highest occupied molecular orbital (HOMO) can be localized primarily on the donor, while the lowest unoccupied molecular orbital (LUMO) is localized on the acceptor.[1] This spatial separation of the frontier orbitals minimizes their overlap, which in turn reduces the exchange energy that is the primary contributor to the singlet-triplet energy gap.

The this compound core is an excellent acceptor due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the overall electron-deficient fused ring system.[7] By strategically attaching potent electron-donating groups—such as carbazole, spiroacridine, or phenoxazine—to this core, a robust D-A system with the desired small ΔEST can be realized.[8][9]

cluster_0 Molecular Design Principle for TADF Acceptor Acceptor Core (this compound) LUMO Localization Result Small ΔEST (S₁-T₁) Spatial HOMO-LUMO Separation Enables Reverse Intersystem Crossing (RISC) Acceptor->Result Donor Donor Moiety (e.g., Carbazole, Acridine) HOMO Localization Linker Covalent Linkage Donor->Linker Donor->Result Linker->Acceptor

Caption: Donor-Acceptor architecture for TADF emitters.

Protocol: Synthesis and Purification

The synthesis of this compound-based emitters typically involves coupling the pre-functionalized this compound core with the desired donor moiety. Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are particularly effective.[10]

Objective: To synthesize a representative Donor-Acceptor this compound derivative.

Materials:

  • Halogenated this compound (e.g., 3-bromo-pyrido[3',2':4,5]this compound)

  • Donor amine (e.g., 9H-Carbazole)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Standard glassware, inert atmosphere setup (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Dichloromethane)

  • Sublimation apparatus

Step-by-Step Methodology:

  • Reaction Setup:

    • Rationale: All reagents and glassware must be thoroughly dried. Palladium catalysts are sensitive to air and moisture, which can deactivate them and lead to poor yields. An inert atmosphere prevents oxidation of the reagents.

    • Procedure: To a flame-dried Schlenk flask, add the halogenated this compound (1.0 eq), donor amine (1.2 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%). Evacuate and backfill the flask with an inert gas three times.

  • Reaction Execution:

    • Rationale: Toluene is a common high-boiling, non-polar solvent suitable for these coupling reactions. The elevated temperature is required to overcome the activation energy of the catalytic cycle.

    • Procedure: Add anhydrous toluene via syringe. Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Rationale: This procedure removes the inorganic base and other salts from the organic product.

    • Procedure: Once the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with deionized water (3x) and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification - Column Chromatography:

    • Rationale: The crude product contains unreacted starting materials, catalyst residues, and byproducts. Silica gel chromatography separates compounds based on polarity.

    • Procedure: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and DCM as the eluent. Combine the fractions containing the pure product and evaporate the solvent.

  • Final Purification - Sublimation:

    • Rationale: For OLED applications, materials must be of extremely high purity (>99.9%). Sublimation under high vacuum is the gold standard for purifying organic electronic materials, as it effectively removes non-volatile impurities.[8]

    • Procedure: Place the purified solid in a sublimation apparatus. Heat the material under high vacuum (<10⁻⁵ Torr). The pure compound will sublime and deposit on a cold finger, leaving non-volatile impurities behind.

Start Reaction Setup (Inert Atmosphere) Coupling Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) Start->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Column Column Chromatography Workup->Column Sublimation Gradient Sublimation Column->Sublimation End Ultra-Pure Material (>99.9%) Sublimation->End

Caption: Workflow for synthesis and purification.

Part 2: Photophysical Characterization

Objective: To assess the suitability of the synthesized this compound derivative as a TADF emitter.

Protocol: Spectroscopic and Time-Resolved Measurements

Materials:

  • Synthesized this compound compound

  • Spectroscopic grade solvents (e.g., Toluene, Dichloromethane)

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

  • Fluorometer (FS5 Spectrofluorometer or similar)[11]

  • Integrating sphere for Photoluminescence Quantum Yield (PLQY)

  • Time-Correlated Single Photon Counting (TCSPC) or similar setup for lifetime measurements

  • Cryostat for low-temperature (77 K) measurements

Step-by-Step Methodology:

  • UV-Vis Absorption & Photoluminescence (PL):

    • Rationale: These measurements provide fundamental information about the electronic transitions and the emission color of the material.

    • Procedure: Prepare a dilute solution (~10⁻⁵ M) of the compound in the chosen solvent. Record the absorption spectrum using the spectrophotometer. Using the fluorometer, excite the sample at the lowest energy absorption maximum and record the emission spectrum.

  • Photoluminescence Quantum Yield (PLQY):

    • Rationale: PLQY is the ratio of photons emitted to photons absorbed. A high PLQY is essential for an efficient emitter.

    • Procedure: Use an integrating sphere coupled to the fluorometer. Measure the emission spectrum of the sample and a blank (solvent only) under identical conditions. The instrument software calculates the PLQY by comparing the integrated intensities.

  • Time-Resolved Photoluminescence (TRPL):

    • Rationale: TRPL is critical for confirming the TADF mechanism. A TADF emitter will exhibit two lifetime components: a short-lived "prompt" fluorescence from direct singlet exciton decay, and a much longer "delayed" fluorescence from reactivated triplets via RISC.[1]

    • Procedure: Excite the sample with a pulsed laser or LED. Record the decay of the emission intensity over time. Fit the decay curve with a multi-exponential function to extract the lifetimes of the prompt (τp) and delayed (τd) components. The presence of a delayed component in the microsecond range is a strong indicator of TADF.

  • Determination of ΔEST:

    • Rationale: This is the most direct and crucial measurement for a TADF material. A small energy gap is required for efficient RISC.

    • Procedure: Cool the sample (in a frozen solvent matrix like 2-MeTHF) to 77 K using a cryostat. At this low temperature, thermal energy is insufficient for RISC, and both fluorescence and phosphorescence can be observed. Record the high-resolution emission spectrum. The highest energy peak of the fluorescence spectrum corresponds to the S₁ energy, and the highest energy peak of the phosphorescence spectrum corresponds to the T₁ energy. Calculate ΔEST = E(S₁) - E(T₁).[12]

S0 S₀ S1 S₁ S0->S1 Absorption S1->S0 Prompt Fluorescence (τp) S1->S0 Delayed Fluorescence (τd) T1 T₁ S1->T1 ISC T1->S0 Phosphorescence (Visible at 77K) T1->S1 RISC (ΔEST)

Caption: Jablonski diagram illustrating the TADF process.

Data Presentation

Summarize the collected data in a clear, comparative table.

ParameterSymbolValueSignificance
Absorption Maxλabs380 nmGoverns which light is absorbed
Emission Maxλem485 nm (Sky-Blue)Determines the emission color
PL Quantum YieldΦPL95%High efficiency of light emission
Prompt Lifetimeτp25 nsCharacteristic of S₁ state decay
Delayed Lifetimeτd8.5 µsConfirms presence of delayed fluorescence
S₁ EnergyE(S₁)2.65 eVEnergy of the emissive singlet state
T₁ EnergyE(T₁)2.52 eVEnergy of the triplet state
S₁-T₁ Energy GapΔEST0.13 eV Small gap enables efficient TADF

Part 3: OLED Device Fabrication

Objective: To fabricate a multilayer OLED to evaluate the electroluminescence (EL) performance of the synthesized this compound emitter.

Device Architecture and Materials

A typical device architecture is a stack of thin organic and inorganic layers. The this compound compound will be used as a dopant emitter within a host material in the emissive layer (EML).

Rationale: Doping the emitter into a host matrix prevents aggregation-caused quenching, which would otherwise lower the device efficiency.[3] The host must have a higher triplet energy than the dopant to ensure efficient energy transfer to the emitter and prevent back-transfer.[3]

Standard Device Stack:

  • Substrate: ITO (Indium Tin Oxide) coated glass

  • Hole Injection Layer (HIL): HAT-CN (1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile)

  • Hole Transport Layer (HTL): TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane)

  • Emissive Layer (EML): Host (e.g., 3CzPFP)[8] doped with this compound Emitter (e.g., 10 wt%)

  • Electron Transport Layer (ETL): TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)[10]

  • Electron Injection Layer (EIL): LiF (Lithium Fluoride)

  • Cathode: Al (Aluminum)

cluster_0 OLED Device Stack Cathode Cathode (Al) EIL Electron Injection Layer (LiF) Cathode->EIL ETL Electron Transport Layer (TPBi) EIL->ETL EML Emissive Layer (Host + this compound) ETL->EML HTL Hole Transport Layer (TAPC) EML->HTL HIL Hole Injection Layer (HAT-CN) HTL->HIL Substrate Substrate (ITO Glass) HIL->Substrate

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Introduction: The Furo[2,3-b]pyridine Scaffold as a Privileged Structure for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis, Radiolabeling, and Evaluation of Furo[2,3-b]pyridine-Based PET Radiotracers

The this compound core, a fused heterocyclic system comprising a π-electron-rich furan ring and a π-electron-deficient pyridine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and versatile substitution patterns have led to the development of potent and selective modulators for a wide range of biological targets. These include cyclin-dependent kinases (CDKs), cannabinoid-1 receptors (CB1R), and phosphodiesterase 4 (PDE4), making them valuable candidates for therapeutic agents in oncology, neuroscience, and inflammatory diseases.[3][4][5]

The translation of these potent molecules into non-invasive imaging tools using Positron Emission Tomography (PET) offers a powerful methodology to study disease biology, assess target engagement, and accelerate drug development. PET imaging allows for the in-vivo quantification of biological processes with high sensitivity.[6][7] By labeling this compound derivatives with positron-emitting radionuclides like Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), we can create radiotracers to visualize and measure the distribution and density of their specific molecular targets in living subjects.

This guide provides a comprehensive overview and detailed protocols for the development of this compound-based radiotracers, from the strategic design of precursors to their radiosynthesis, quality control, and preclinical evaluation.

PART 1: Precursor Synthesis and Strategic Design

The success of any PET radiotracer hinges on the design of a suitable precursor molecule. This precursor must not only retain high affinity for the target but also incorporate a functional group amenable to efficient radiolabeling in the final step. The synthetic strategy should be planned to introduce this functionality late in the sequence to maximize the overall yield of the often complex molecule.

Core Scaffold Synthesis

Several methods exist for constructing the this compound core. A common approach involves the reaction of substituted pyridinone derivatives with chloroacetonitrile or related reagents, followed by cyclization.[8][9] More advanced methods may utilize metal-catalyzed C-H functionalization or cross-coupling reactions to build the fused ring system.[10]

Design for Radiolabeling

The choice of radionuclide dictates the precursor design:

  • For ¹⁸F-Labeling (via Nucleophilic Substitution): The most common strategy is to introduce a good leaving group on an aromatic or aliphatic position. For the this compound scaffold, this typically involves placing a nitro-, chloro-, or sulfonate ester (e.g., tosylate, nosylate) group on an accessible position of the molecule. This allows for a one-step nucleophilic substitution with [¹⁸F]fluoride.[11][12] The reactivity of the leaving group is paramount; nitro groups are highly activated, while tosylates offer good stability and reactivity.

  • For ¹¹C-Labeling (via Methylation): The precursor should contain a nucleophilic atom, typically an oxygen (hydroxyl) or nitrogen (amine), that can be methylated. A "desmethyl" precursor is synthesized, which is the final radiotracer molecule minus the target methyl group. This precursor is then reacted with a ¹¹C-methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate.[11][13]

The logical workflow for designing and synthesizing a suitable precursor is illustrated below.

cluster_0 Precursor Design & Synthesis Workflow Start Identify Target & Lead Compound SAR Analyze Structure-Activity Relationship (SAR) Start->SAR Position Select Labeling Position (minimal impact on binding) SAR->Position Radionuclide Choose Radionuclide (¹⁸F or ¹¹C) Position->Radionuclide Precursor_Design Design Precursor: - For ¹⁸F: Add Leaving Group (e.g., -OTs, -NO₂) - For ¹¹C: Create Desmethyl Site (e.g., -OH, -NH) Radionuclide->Precursor_Design Synthesis Develop & Optimize Multi-step Synthesis Precursor_Design->Synthesis Characterization Full Chemical Characterization (NMR, MS, HPLC) Synthesis->Characterization Final_Precursor Purified, Characterized Precursor Characterization->Final_Precursor

Caption: General workflow for PET precursor design and synthesis.

PART 2: Radiosynthesis and Quality Control Protocols

Automated synthesis modules are typically used for radiolabeling to ensure radiation safety and reproducibility. The following protocols are generalized for such systems.

Protocol 1: ¹⁸F-Labeling via Nucleophilic Aromatic Substitution

This protocol describes the labeling of a tosylate-precursor. The principle relies on activating the [¹⁸F]fluoride ion by forming a complex with a cryptand (Kryptofix 2.2.2.) and a potassium carbonate base, which enhances its nucleophilicity in an aprotic solvent.

Materials:

  • Precursor (e.g., tosyl-Furo[2,3-b]pyridine derivative): 1-5 mg

  • [¹⁸F]Fluoride: Produced from a cyclotron in [¹⁸O]H₂O

  • Anion Exchange Cartridge (e.g., QMA)

  • Kryptofix 2.2.2 (K₂₂₂) / K₂CO₃ solution

  • Anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO)

  • Semi-preparative HPLC system

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.

  • Elution and Drying: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ (approx. 10 mg) and K₂CO₃ (approx. 2 mg) in MeCN/H₂O. Azeotropically dry the mixture by heating under a stream of nitrogen or under vacuum to remove all water. This step is critical as water will solvate the fluoride ion and drastically reduce its reactivity.

  • Radiolabeling Reaction: Dissolve the precursor (1-5 mg) in 0.5-1.0 mL of anhydrous DMSO or MeCN and add it to the dried [¹⁸F]F⁻/K₂₂₂ complex. Seal the reaction vessel and heat at 100-160°C for 10-20 minutes. Reaction temperature and time must be optimized for each specific precursor.

  • Purification: After cooling, quench the reaction with mobile phase or water and inject the crude mixture onto a semi-preparative HPLC column. Collect the fraction corresponding to the ¹⁸F-labeled product.

  • Formulation: Remove the HPLC solvent from the collected fraction via rotary evaporation or by trapping on a C18 Sep-Pak cartridge. If using a cartridge, elute the final product with ethanol and dilute with sterile saline for injection. The final formulation should be passed through a 0.22 µm sterile filter.

Protocol 2: ¹¹C-Labeling via Methylation

This protocol describes the methylation of a desmethyl-Furo[2,3-b]pyridine precursor using [¹¹C]methyl iodide.

Materials:

  • Precursor (e.g., hydroxy- or amino-Furo[2,3-b]pyridine): 0.5-2 mg

  • [¹¹C]CO₂: Produced from a cyclotron

  • Lithium aluminum hydride (LiAlH₄) or H₂/Ni catalyst

  • Hydroiodic acid (HI)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Base (e.g., NaH, K₂CO₃)

  • Semi-preparative HPLC system

Step-by-Step Methodology:

  • Production of [¹¹C]CH₃I: [¹¹C]CO₂ from the cyclotron is first converted to [¹¹C]methane ([¹¹C]CH₄) by reduction (e.g., over a nickel catalyst with H₂). The [¹¹C]CH₄ is then reacted with iodine in a gas-phase reaction to produce [¹¹C]methyl iodide ([¹¹C]CH₃I).[11]

  • Trapping of [¹¹C]CH₃I: The gaseous [¹¹C]CH₃I is trapped in a cold solvent (e.g., DMF) containing the desmethyl precursor (0.5-2 mg) and a suitable base (e.g., NaH for hydroxyl groups).

  • Radiolabeling Reaction: The reaction vessel is sealed and heated (e.g., 80-100°C for 5-10 minutes) to facilitate the methylation reaction.

  • Purification & Formulation: The purification and formulation steps are analogous to the ¹⁸F-labeling protocol, involving semi-preparative HPLC to isolate the pure [¹¹C]labeled product, followed by solvent removal and formulation in a physiologically compatible solution.

cluster_1 Radiolabeling & Quality Control Workflow Radionuclide Radionuclide Production ([¹⁸F]F⁻ or [¹¹C]CO₂) Activation Activation / Conversion (e.g., [¹⁸F]F⁻ drying or [¹¹C]CO₂ -> [¹¹C]CH₃I) Radionuclide->Activation Reaction Radiolabeling Reaction (Precursor + Radionuclide) Activation->Reaction Purification Crude Purification (e.g., SPE) Reaction->Purification HPLC Semi-Preparative HPLC (Isolation of Radiotracer) Purification->HPLC Formulation Solvent Removal & Formulation in Saline HPLC->Formulation QC Quality Control Tests Formulation->QC Final_Product Sterile Radiotracer Dose QC->Final_Product cluster_2 In Vivo PET Imaging & Analysis Workflow Animal_Prep Animal Preparation (Anesthesia, Catheterization) Injection Radiotracer Injection (IV Bolus) Animal_Prep->Injection Scan Dynamic PET/CT or PET/MR Scan (60-120 min) Injection->Scan Recon Image Reconstruction (Time-framed Data) Scan->Recon Coreg PET-Anatomy Co-registration Recon->Coreg ROI Region of Interest (ROI) Definition Coreg->ROI Analysis Data Analysis: - Time-Activity Curves (TACs) - SUV / SUVR Calculation - Kinetic Modeling ROI->Analysis Result Quantitative Outcome (Target Occupancy, etc.) Analysis->Result

Sources

Furo[2,3-b]pyridine: Advanced Application Notes for Suzuki and Sonogashira Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furo[2,3-b]pyridine Scaffold in Modern Drug Discovery

The this compound core is a prominent heterocyclic motif in medicinal chemistry and drug development. As a structural isomer of the well-known 7-azaindole, it serves as a crucial isostere, offering a distinct electronic and steric profile while maintaining key hydrogen bonding capabilities.[1] This scaffold is a cornerstone in the design of various therapeutic agents, particularly protein kinase inhibitors, where it can act as a "hinge-binder," interacting with the ATP-binding site of the enzyme.[2] The ability to precisely and efficiently functionalize the this compound core is therefore of paramount importance for structure-activity relationship (SAR) studies and the generation of novel drug candidates.[2]

Palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura and Sonogashira reactions, stand as the most powerful and versatile methods for installing aryl, heteroaryl, and alkynyl moieties onto this privileged scaffold. This guide provides an in-depth exploration of these two key transformations, moving beyond simple procedural lists to explain the underlying principles, offer field-tested protocols, and provide a framework for troubleshooting and optimization.

I. The Challenge of Cross-Coupling on N-Heterocycles: Catalyst Selection

A primary challenge in applying palladium-catalyzed cross-coupling to substrates like this compound is the presence of the pyridine nitrogen. The lone pair of electrons on the nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3] This necessitates a rational approach to catalyst and ligand selection.

Causality Behind Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ can be effective, particularly for more reactive coupling partners like aryl triflates.[2] However, for less reactive partners, such as aryl chlorides, or to overcome catalyst inhibition, more sophisticated systems are required. The development of bulky, electron-rich phosphine ligands, pioneered by groups like Buchwald and Hartwig, has been transformative.[3][4] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) create a sterically hindered environment around the palladium atom. This steric bulk promotes the crucial reductive elimination step and discourages the formation of inactive catalyst dimers or complexes with the pyridine nitrogen, thus preserving catalytic activity.[4][5]

II. Suzuki-Miyaura Coupling: Arylation of the this compound Core

The Suzuki-Miyaura reaction is the premier method for creating C(sp²)-C(sp²) bonds, enabling the introduction of a vast array of aryl and heteroaryl groups. The reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate.[3][6]

A. Mechanistic Overview

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The base plays a critical role in activating the boronic acid for the transmetalation step.[6]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)L₂(Ar') (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation ([Ar'-B(OR)₂OH]⁻) TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) TM_Complex->Product Forms Product ArX This compound-X (X = Cl, OTf) ArX->OA_Complex Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Base Base (e.g., Cs₂CO₃, K₃PO₄) Base->Boronate Activation Boronate->TM_Complex caption Suzuki-Miyaura Catalytic Cycle

Caption: Generalized Suzuki-Miyaura catalytic cycle.

B. Data Summary: Suzuki Coupling on Functionalized this compound

A highly useful starting material for selective functionalization is 5-chloro-furo[2,3-b]pyridin-3-yl trifluoromethanesulfonate. The significant difference in reactivity between the aryl triflate (C3-OTf) and the aryl chloride (C5-Cl) allows for chemoselective couplings by carefully choosing the catalyst system.[2]

EntryPositionCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1C3-OTf4-Acetylphenylboronic acidPd(PPh₃)₄ (5 mol%)Cs₂CO₃1,4-Dioxane1001692[2]
2C5-Cl4-Methoxyphenylboronic acidPd₂(dba)₃ (5 mol%) / XPhos (10 mol%)K₃PO₄Toluene1001684[2]
3C5-Cl2-Thiopheneboronic acidPd(dppf)Cl₂ (10 mol%)Na₃PO₄Dioxane/H₂O1002~70-80[7][8]
4C3-BrPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄THF/H₂O4512High[9]

*Yields are estimated based on similar pyridine systems as direct data for this specific transformation on this compound was not available in the cited literature.

C. Detailed Experimental Protocol: Selective Suzuki Coupling at the C3-Position

This protocol is adapted from the work of O'Byrne et al. for the selective coupling at the C3-triflate position.[2]

Materials:

  • 5-chloro-furo[2,3-b]pyridin-3-yl trifluoromethanesulfonate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask or reaction vial, add 5-chloro-furo[2,3-b]pyridin-3-yl trifluoromethanesulfonate, the arylboronic acid, and cesium carbonate.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.

  • Inerting: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-5-chlorothis compound product.

III. Sonogashira Coupling: Alkynylation of the this compound Core

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide/triflate.[10][11] This reaction is indispensable for introducing alkynyl functionalities, which are valuable handles for further transformations (e.g., click chemistry, cyclizations) or as key pharmacophores themselves.[12]

A. Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle, similar to the Suzuki reaction, and a copper(I) co-catalyst cycle. The copper cycle facilitates the formation of a copper(I) acetylide, which is the active species for transmetalation to the palladium center.[10][13]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OA_Complex R-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition (R-X) TM_Complex R-Pd(II)L₂(C≡CR') OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product R-C≡CR' (Coupled Product) TM_Complex->Product CuX Cu(I)X CuAcetylide Cu(I)C≡CR' CuX->CuAcetylide CuAcetylide->TM_Complex Transfers Acetylide CuAcetylide->CuX Regenerates Alkyne H-C≡CR' Alkyne->CuAcetylide Deprotonation Base Base (e.g., Et₃N) Base->Alkyne caption Sonogashira Catalytic Cycles

Caption: Interconnected Pd and Cu cycles in the Sonogashira reaction.

B. Data Summary: Sonogashira Coupling on Halogenated Pyridines

While specific examples on a simple this compound are sparse in the primary literature, extensive data exists for structurally similar bromopyridines, which serve as excellent predictive models.

EntrySubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5%) / PPh₃ (5%) / CuI (5%)Et₃NDMF100396[12]
26-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15%) / CuI (30%)Et₃NTHFRT1693[2]
34-Bromopyridine HCl4-(N,N-dimethylamino)phenylacetylenePdCl₂(PPh₃)₂ (2%) / CuI (1%)PiperidineCH₃CNReflux894[14]
43-Iodoaniline2-Methyl-3-butyn-2-olPd₁@NC (0.3%) / CuI (2%) / PPh₃ (1%)Et₃NCH₃CN805>95[15]
C. Detailed Experimental Protocol: Sonogashira Coupling on a this compound Halide

This generalized protocol is based on established procedures for halogenated pyridines and is suitable for a substrate like 5-bromo- or 3-iodo-furo[2,3-b]pyridine.[2][12]

Materials:

  • Halothis compound (e.g., 5-bromo-furo[2,3-b]pyridine) (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or a mix with the amine base)

Procedure:

  • Reaction Setup (Inert Atmosphere): To a dry Schlenk flask, add the halothis compound, the palladium catalyst, and copper(I) iodide.

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent and the amine base via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction at the desired temperature. For reactive halides (iodides), room temperature may suffice. For less reactive halides (bromides), heating to 60-100 °C is often necessary.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Once complete, cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solution.

    • Purify the crude product by flash column chromatography to isolate the desired alkynylthis compound.

IV. Troubleshooting and Key Considerations

Self-Validating Systems & Trustworthiness: A robust protocol is a self-validating one. If reactions fail, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow Start Low or No Yield Check_Inert Is Inert Atmosphere Rigorous? Start->Check_Inert Check_Reagents Are Reagents (Halide, Boronic Acid/ Alkyne, Base, Solvent) Pure & Dry? Start->Check_Reagents Check_Catalyst Is Catalyst System Active? (Pd source, Ligand, CuI) Start->Check_Catalyst Check_Temp Is Temperature Optimal? Start->Check_Temp Action_Inert Improve Degassing (Freeze-Pump-Thaw) Ensure Positive N₂/Ar Pressure Check_Inert->Action_Inert No Action_Reagents Purify Starting Materials Use Anhydrous Solvents Use Fresh Base Check_Reagents->Action_Reagents No Action_Catalyst Use Fresh Catalyst/Ligand Screen Different Ligands (e.g., Buchwald type for N-heterocycles) Check_Catalyst->Action_Catalyst No Action_Temp Screen Temperatures (e.g., RT, 60°C, 100°C) Consider Microwave for Sonogashira Check_Temp->Action_Temp Unsure

Sources

Application Notes & Protocols: Design and Synthesis of Furo[2,3-b]pyridine-Peptide Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Bridging Privileged Scaffolds with Biological Specificity

In the landscape of modern drug discovery, the covalent linking of distinct molecular entities—a practice known as conjugation—has emerged as a powerful strategy to create novel therapeutics with enhanced properties.[1] This guide focuses on the design and synthesis of conjugates combining two potent classes of molecules: Furo[2,3-b]pyridines and peptides.

Furo[2,3-b]pyridines are a class of heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry.[2] Their rigid, planar structure and unique electronic properties make them ideal starting points for developing potent modulators of various biological targets, including kinases and G-protein coupled receptors.[3][4] Derivatives of this core have shown significant promise as anticancer agents and other therapeutics.[5][6]

Peptides , on the other hand, offer unparalleled biological specificity and diversity. Composed of amino acids, they can be designed to act as targeting ligands for specific cell surface receptors, as cell-penetrating motifs to enhance intracellular delivery, or to improve the pharmacokinetic profile of a conjugated molecule.[7] However, standalone small molecule drugs often suffer from a lack of specificity, while therapeutic peptides can be limited by poor stability and short in-vivo half-lives.[1]

By covalently linking a Furo[2,3-b]pyridine "warhead" to a rationally designed peptide "guidance system," researchers can create sophisticated conjugates that overcome the limitations of the individual components. These this compound-peptide conjugates hold the potential for highly targeted drug delivery, minimizing off-target toxicity and maximizing therapeutic efficacy.

Design Principles: A Tripartite Strategic Framework

The successful design of a this compound-peptide conjugate is not a matter of simply connecting two molecules. It requires a careful, multi-faceted strategic approach that considers the interplay between the bioactive core, the peptide sequence, and the chemical linker that joins them. Each component must be optimized to achieve the desired biological outcome.

  • The this compound Moiety: The selection of the this compound core and, critically, the point of attachment for the linker, is paramount. The "attachment vector" must be positioned such that it does not disrupt the key interactions between the this compound and its biological target. Preliminary Structure-Activity Relationship (SAR) studies are often essential to identify regions of the molecule tolerant to modification.

  • The Peptide Sequence: The function of the peptide dictates its sequence. A peptide designed for tumor targeting will have a different sequence than one intended to carry the conjugate across the blood-brain barrier. The conjugation site on the peptide is also a key variable—common choices include the N-terminus, the C-terminus, or the side chain of a specific amino acid, such as lysine or an orthogonally protected, non-natural amino acid.[8]

  • The Linker: The linker is not merely a spacer; it is a critical determinant of the conjugate's properties. Linker choice influences stability, solubility, and the ultimate release mechanism of the active drug, if desired. Linkers can be classified as non-cleavable , creating a stable conjugate, or cleavable , designed to release the this compound payload in response to a specific physiological trigger (e.g., pH changes or enzymatic cleavage within a target cell).[8]

The selection of the conjugation chemistry itself is a final, crucial decision. The chosen reaction must be highly efficient, selective, and proceed under mild conditions that do not compromise the integrity of either the peptide or the this compound.[8]

G cluster_0 Design Considerations FP This compound Core Conjugate Final Conjugate (Desired Properties) FP->Conjugate Bioactivity Attachment Vector Peptide Peptide Sequence Peptide->Conjugate Targeting/Solubility Conjugation Site Linker Linker Chemistry Linker->Conjugate Stability Cleavability Reaction Orthogonality

Caption: Core strategic pillars in the design of this compound-peptide conjugates.

Synthetic Workflow and Protocols

The synthesis of a this compound-peptide conjugate is a multi-stage process that involves the separate synthesis of the functionalized components followed by their covalent linkage. The overall workflow is depicted below, followed by detailed experimental protocols for key steps.

G cluster_workflow General Synthetic Workflow A Synthesis of Functionalized This compound C Conjugation Reaction (e.g., CuAAC, Amide Coupling) A->C B Solid-Phase Peptide Synthesis (SPPS) B->C D Cleavage from Resin & Global Deprotection C->D E Purification (RP-HPLC) D->E F Characterization (LC-MS, NMR) E->F G Final Conjugate F->G

Caption: High-level workflow for the synthesis, purification, and characterization of conjugates.

Module A: Synthesis of a Conjugation-Ready this compound

The first step is to synthesize the this compound core with a chemical handle suitable for conjugation. Here, we describe a representative synthesis to install a terminal alkyne, preparing the molecule for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly robust "click chemistry" reaction.[9]

Protocol A1: Synthesis of an Alkyne-Functionalized this compound

This protocol is a representative example. Specific starting materials and reaction conditions may need to be optimized based on the desired substitution pattern of the this compound core.

  • Starting Material: Begin with a pre-formed this compound bearing a halogen (e.g., 5-bromo-furo[2,3-b]pyridine).

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the bromo-furo[2,3-b]pyridine (1.0 eq) in a suitable solvent mixture such as 1,4-dioxane and triethylamine (4:1 v/v).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and Copper(I) iodide (CuI) (0.1 eq) to the reaction mixture.

  • Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene) (1.5 eq) to the mixture.

  • Reaction: Heat the reaction to 80 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • TMS Deprotection: Dissolve the crude TMS-protected intermediate in methanol. Add potassium carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 2 hours.

  • Purification: Neutralize the mixture with dilute HCl, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel to yield the terminal alkyne-functionalized this compound.

Module B: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for assembling peptides.[10][11] The process involves sequentially adding amino acids to a growing chain that is covalently attached to an insoluble resin support.[12] For conjugation purposes, an amino acid with an azide-containing side chain (e.g., L-azidohomoalanine) can be incorporated at the desired position during the synthesis.

Protocol B1: Fmoc-Based SPPS of an Azide-Containing Peptide

  • Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide resin for a C-terminal amide).[12] Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 30 minutes.[10]

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times).[13]

  • Amino Acid Coupling: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 eq), a coupling agent like HBTU (3-5 eq), and a base like N,N-diisopropylethylamine (DIEA) (6-10 eq) in DMF. Add this activation mixture to the resin. Agitate for 1-2 hours.

  • Wash: Drain the coupling solution and wash the resin thoroughly with DMF.

  • Repeat: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the sequence. To incorporate the azide handle, use Fmoc-L-azidohomoalanine at the desired position in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2). The peptide-on-resin is now ready for conjugation.

Module C: Conjugation, Cleavage, and Purification

With both functionalized components in hand, the final steps are the conjugation reaction, cleavage of the conjugate from the solid support, and purification.

Protocol C1: On-Resin CuAAC "Click" Conjugation

  • Reaction Setup: Swell the azide-peptide-resin from Protocol B1 in DMF.

  • Prepare Reagent Solution: In a separate vial, dissolve the alkyne-functionalized this compound (from Protocol A1, 5 eq) in DMF. Add a copper(I) source, such as copper(I) iodide (CuI) (1.5 eq), and a reducing agent/ligand, such as sodium ascorbate (7 eq).[14][15]

  • Conjugation: Add the reagent solution to the resin. Agitate the reaction vessel at room temperature, protected from light, for 12-24 hours.

  • Wash: Drain the reaction solution and wash the resin extensively with DMF, dichloromethane (DCM), and methanol to remove excess reagents and copper salts. Dry the resin under vacuum.

Protocol C2: Cleavage, Deprotection, and Purification

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and peptide's protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[11]

  • Cleavage: Add the cleavage cocktail to the dry conjugate-resin and agitate at room temperature for 2-4 hours. This step simultaneously cleaves the conjugate from the resin and removes acid-labile side-chain protecting groups.[11]

  • Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide conjugate by adding it dropwise to a large volume of ice-cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the crude conjugate. Decant the ether, wash the pellet with more cold ether, and dry the crude product under vacuum.

  • Purification: Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture). Purify the conjugate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.[16][17]

  • Lyophilization: Collect the fractions containing the pure product, confirm by LC-MS, pool them, and lyophilize to obtain the final this compound-peptide conjugate as a white, fluffy powder.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the final conjugate. A combination of LC-MS and HPLC is typically employed.

Analysis Technique Parameter Expected Result Purpose
LC-MS Calculated Mass[M+H]⁺, [M+2H]²⁺, etc.Confirms the covalent conjugation of the this compound to the peptide by matching the observed mass to the theoretical mass.[18]
Analytical RP-HPLC Purity>95% (by peak area at 214/280 nm)Assesses the purity of the final product and separates it from any unreacted starting materials or side products.[17]
¹H NMR SpectrumPresence of characteristic peaks for both this compound and peptide moieties.Provides structural confirmation of the conjugate (typically performed on the functionalized this compound before conjugation).

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the rational design and synthesis of novel this compound-peptide conjugates. The convergence of privileged medicinal chemistry scaffolds with the targeting capabilities of peptides opens up exciting avenues for developing next-generation therapeutics.[1] Future work in this area will likely focus on exploring novel linker technologies, expanding the diversity of the this compound cores, and applying these conjugates to an increasingly wide range of biological targets and disease models. The modularity and versatility of this approach ensure its continued relevance in the fields of chemical biology and drug discovery.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. Available at: [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Kapoor, D., & Singh, H. (2021). Conjugates for use in peptide therapeutics: A systematic review and meta-analysis. PloS one, 16(8), e0255759. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Kapoor, D., & Singh, H. (2021). Conjugates for use in peptide therapeutics: a systematic review and meta-analysis. PloS one, 16(8), e0255759. Available at: [Link]

  • Kumar, R., El-Sagheer, A. H., Temsamani, J., & Brown, T. (2011). Chemical strategies for the synthesis of peptide-oligonucleotide conjugates. Bioconjugate chemistry, 22(4), 463-475. Available at: [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. Available at: [Link]

  • Patsi, V. K., & Pourceau, G. (2021). Chemistry of Peptide-Oligonucleotide Conjugates: A Review. Molecules, 26(18), 5484. Available at: [Link]

  • A Guide to the Basics of Peptide Conjugation. Neuland Labs. Available at: [Link]

  • Zorzi, A., Deyle, K., & Heinis, C. (2017). Peptide conjugates with small molecules designed to enhance efficacy and safety. CHIMIA International Journal for Chemistry, 71(5), 268-273. Available at: [Link]

  • Gallou, F., & Lipshutz, B. H. (2018). Amide and peptide bond formation in water at room temperature. Organic letters, 20(11), 3291-3295. Available at: [Link]

  • Skwarczynski, M., & Toth, I. (2013). Peptide conjugation via CuAAC 'click' chemistry. Molecules, 18(11), 13148-13174. Available at: [Link]

  • Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. CEM Corporation. Available at: [Link]

  • Skwarczynski, M., & Toth, I. (2013). Peptide conjugation via CuAAC 'click' chemistry. Molecules, 18(11), 13148-13174. Available at: [Link]

  • Synthesis, transformations and biological properties of furo[2,3-b]pyridines. Semantic Scholar. Available at: [Link]

  • Piatkov, V. K., & Pourceau, G. (2021). Chemistry of Peptide-Oligonucleotide Conjugates: A Review. Molecules, 26(18), 5484. Available at: [Link]

  • ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. ResearchGate. Available at: [Link]

  • Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. Available at: [Link]

  • Das, S., & D'Souza, L. J. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Organic & Biomolecular Chemistry, 19(5), 1083-1090. Available at: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Emerging methods in amide-and peptide-bond formation. Nature, 480(7378), 471-477. Available at: [Link]

  • Peptide Characterization and Purification Using High–Performance Liquid Chromatography. ScienceDirect. Available at: [Link]

  • "Peptide-Protein Conjugation" with Andrew Lees, the founder and CEO of Fina Biosolutions. YouTube. Available at: [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. Available at: [Link]

  • Furo, Pyrano, and Pyrido[2,3-d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ResearchGate. Available at: [Link]

  • Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., & Kamal, N. N. S. N. M. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. National Genomics Data Center (CNCB-NGDC). Available at: [Link]

  • Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). Available at: [Link]

  • Debenham, J. S., Madsen-Duggan, C. B., Toupence, R. B., Walsh, T. F., Wang, J., Tong, X., ... & Goulet, M. T. (2010). Furo [2, 3-b] pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorganic & medicinal chemistry letters, 20(4), 1448-1452. Available at: [Link]

  • Characterisation of a peptide conjugate and impurities. Sterling Pharma Solutions. Available at: [Link]

  • Narsimha, B., Sarma, A. V. S., Reddy, T. S., Kumar, C. G., & Narsaiah, A. (2016). Synthesis of novel trifluoromethyl substituted furo [2, 3-b] pyridine and pyrido [3', 2': 4, 5] furo [3, 2-d] pyrimidine derivatives as potential anticancer agents. European journal of medicinal chemistry, 108, 531-539. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of Furo[2,3-b]pyridine in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Furo[2,3-b]pyridine Scaffold: A Privileged Starting Point

The this compound core is a heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] As an isostere of azaindole, it serves as a "hinge-binding" pharmacophore in many kinase inhibitors, making it a privileged fragment in drug design.[3] The fusion of a furan ring to a pyridine core creates a rigid, planar system with unique electronic properties that can effectively interact with biological targets.[1] This guide provides an in-depth exploration of synthetic strategies that leverage the this compound scaffold to construct complex, multi-ring fused systems, which are often sought for their potent and selective biological activities.[4][5][6]

The primary strategic approaches for synthesizing fused systems from a pre-formed this compound can be visualized as follows:

G cluster_start Starting Material cluster_strategies Annulation Strategies cluster_products Fused Heterocyclic Products start Functionalized this compound Core strategy1 Intramolecular Cyclization start->strategy1 strategy2 Intermolecular Cycloaddition start->strategy2 strategy3 Sequential Cross-Coupling & Annulation start->strategy3 product1 Tricyclic Systems (e.g., Pyrido[3',2':4,5]furo[3,2-d]pyrimidines) strategy1->product1 product2 Tetracyclic & Polycyclic Systems strategy2->product2 strategy3->product1 strategy3->product2

Caption: General workflow for synthesizing fused systems.

Section 2: Strategic Functionalization of the this compound Core

Before constructing additional rings, it is often necessary to install reactive "handles" onto the this compound core. A concise and scalable synthesis of Furo[2,3-b]pyridines bearing functional handles at the 3- and 5-positions for subsequent palladium-mediated cross-coupling reactions has been developed.[3] This strategy is paramount for enabling selective and sequential bond formations.

One robust method begins with 2,5-dichloronicotinic acid, which is converted in four steps to a this compound bearing a 5-chloro substituent and a 3-triflate group.[3] The differential reactivity of the aryl chloride and aryl triflate under various palladium catalysis conditions allows for chemoselective functionalization, a crucial tool for building molecular complexity.[3]

Key Synthetic Transformation: Preparation of a Versatile this compound Intermediate

G A 2,5-Dichloronicotinic Acid B Tandem SNAr-Cyclization (with tert-butyl 2-hydroxyacetate) A->B 1. t-BuOH, H2SO4 2. NaH, THF C TFA-mediated Ester Cleavage & Decarboxylation B->C TFA D Triflation of 3-OH group C->D Tf2O, Pyridine E 5-Chloro-furo[2,3-b]pyridin-3-yl trifluoromethanesulfonate D->E

Caption: Key steps for a versatile this compound intermediate.

Section 3: Annulation Strategies: Building Fused Rings

With functionalized Furo[2,3-b]pyridines in hand, various cyclization strategies can be employed to construct fused polycyclic systems.

Palladium-Catalyzed Annulation

Palladium catalysis is a powerful tool for fusing rings onto the this compound core. One elegant approach involves the reaction of β-ketodinitriles with alkynes, catalyzed by Pd(II), to construct the this compound system itself in a one-pot process involving the formation of multiple C-C, C-O, and C-N bonds.[7][8][9]

A more common strategy for building upon a pre-existing this compound involves intramolecular cyclization. For instance, a suitably substituted this compound can undergo an intramolecular reaction to form a new ring, a key step in the synthesis of complex natural products and their analogs.[10]

Synthesis of Pyrido[3',2':4,5]furo[3,2-d]pyrimidines

A particularly important class of fused systems derived from Furo[2,3-b]pyridines are the Pyrido[3',2':4,5]furo[3,2-d]pyrimidines. These tetracyclic structures are potent inhibitors of phosphodiesterase type 4 (PDE4) and PI3 kinase p110alpha, making them highly valuable in drug discovery for inflammatory diseases and cancer.[5][11]

The synthesis typically starts from a 3-amino-furo[2,3-b]pyridine-2-carboxylate intermediate. This key building block can be cyclized under various conditions to form the fused pyrimidine ring.[6]

Illustrative Reaction Scheme:

  • Amide Formation: The 3-amino group is acylated.

  • Cyclization: The pyrimidine ring is formed by reacting the amino-ester with reagents like formamide or by constructing the ring in a stepwise fashion. For example, reaction with urea can form a pyrimidinone ring.[12]

  • Functionalization: The resulting fused system can be further functionalized, for instance, by chlorination followed by nucleophilic substitution to introduce diversity.

Section 4: Application Notes & Detailed Protocols

Protocol 1: Synthesis of Ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthis compound-2-carboxylate (A Key Intermediate)

This protocol is adapted from Bakhite et al., Arabian Journal of Chemistry.[13]

Rationale: This procedure describes a base-catalyzed intramolecular cyclization. An O-alkylated pyridine precursor undergoes cyclization promoted by potassium carbonate in DMF. The electron-withdrawing trifluoromethyl group facilitates the reaction.

Materials:

  • Ethyl 2-(3-cyano-6-(2-thienyl)-4-(trifluoromethyl)pyridin-2-yloxy)acetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Crushed Ice

  • Ethanol

Procedure:

  • To a solution of ethyl 2-(3-cyano-6-(2-thienyl)-4-(trifluoromethyl)pyridin-2-yloxy)acetate (10 mmol) in dry DMF (40 mL), add anhydrous potassium carbonate (10 mmol, 1.4 g).

  • Heat the reaction mixture with stirring at 110–120 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • A solid product will precipitate. Collect the solid by filtration.

  • Wash the solid product thoroughly with water and allow it to air dry.

  • Recrystallize the crude product from ethanol to yield pure ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthis compound-2-carboxylate as yellow crystals.[13]

Protocol 2: Synthesis of a Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivative

This protocol is a generalized representation based on synthetic strategies for anticancer agents.[6]

Rationale: This protocol illustrates the construction of the fused pyrimidine ring. The 3-amino-2-carbohydrazide this compound is a versatile intermediate. Here, it is cyclized with an orthoester to form a triazolopyrimidine ring system, which is then further modified. A similar strategy using different cyclizing agents can yield pyrimidinones.

Materials:

  • 2-Carbohydrazide-3-amino-6-trifluoromethyl this compound

  • Triethyl orthoformate

  • Anhydrous Ethanol

  • Phosphorus oxychloride (POCl₃)

  • Various nucleophiles (e.g., amines, thiols)

Procedure:

  • Pyrimidine Ring Formation: Reflux a mixture of 2-carbohydrazide-3-amino-6-trifluoromethyl this compound (1 mmol) and triethyl orthoformate (5 mL) in anhydrous ethanol (10 mL) for 8-10 hours.

  • Cool the reaction mixture. The precipitated product is filtered, washed with cold ethanol, and dried to give the intermediate hydroxypyrimidine derivative.

  • Chlorination: Gently reflux the hydroxypyrimidine derivative (1 mmol) in phosphorus oxychloride (5 mL) for 4-5 hours.

  • Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the chloro-substituted Pyrido[3',2':4,5]furo[3,2-d]pyrimidine.

  • Nucleophilic Substitution: Dissolve the chloro-derivative (1 mmol) in a suitable solvent (e.g., isopropanol) and add the desired nucleophile (1.2 mmol). Heat the mixture to reflux for 2-4 hours.

  • After completion, cool the reaction, remove the solvent, and purify the residue by column chromatography to obtain the final functionalized product.

Section 5: Data Summary & Applications

The synthetic strategies outlined above have led to the discovery of numerous biologically active compounds. The versatility of the this compound core allows for fine-tuning of physicochemical and pharmacological properties.

Table 1: Examples of Biologically Active Fused Systems Derived from this compound

Fused System CoreTargetTherapeutic PotentialReference
Pyrido[3',2':4,5]furo[3,2-d]pyrimidinePhosphodiesterase 4 (PDE4)Asthma, COPD[11]
Pyrido[3',2':4,5]furo[3,2-d]pyrimidinePI3 Kinase p110αCancer[5]
Trifluoromethyl-substituted Pyrido[3',2':4,5]furo[3,2-d]pyrimidinesVarious Cancer Cell LinesCancer[6]
Furo[2,3-d]pyrimidine-based ChalconesBreast Cancer CellsCancer[14]

Section 6: Troubleshooting and Expert Insights

  • Low Cyclization Yields: In base-mediated cyclizations, ensure all reagents and solvents are scrupulously dry. The choice of base and solvent can be critical; consider screening alternatives like Cs₂CO₃ or organic bases (e.g., DBU) in aprotic polar solvents.[1]

  • Regioselectivity Issues: When functionalizing a this compound core with multiple potential reaction sites, protecting group strategies or the use of chemoselective reaction conditions (e.g., ligand and catalyst choice in Pd-coupling) are essential.[3]

  • Purification Challenges: Fused aromatic systems can be poorly soluble. Purification may require specialized chromatographic techniques or recrystallization from high-boiling point solvents. Product characterization should be thorough, utilizing 2D NMR techniques to confirm the structure of the fused system.

Section 7: References

  • Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. National Institutes of Health. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • Pd(II)-Catalyzed Synthesis of Furo[2,3- b ]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. ResearchGate. [Link]

  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. ACS Publications. [Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. National Genomics Data Center. [Link]

  • Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Pd(II)-Catalyzed Synthesis of Furo[2,3- b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation. PubMed. [Link]

  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ResearchGate. [Link]

  • Synthesis of thiopyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]furo[3,2- d]pyrimidines. ResearchGate. [Link]

  • Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Arabian Journal of Chemistry. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. [Link]

  • Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural... ResearchGate. [Link]

  • Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. ResearchGate. [Link]

  • ChemInform Abstract: Synthesis of Furo[2,3‐b]pyridine. Sci-Hub. [Link]

  • Synthesis, transformations and biological properties of furo[2,3-b]pyridines. Semantic Scholar. [Link]

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • Synthesis of novel trifluoromethyl substituted this compound and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. PubMed. [Link]

  • CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. LinkedIn. [Link]

  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. National Institutes of Health. [Link]

  • Access to Furo[2,3‐b]pyridines by Transition‐Metal‐Free, Intramolecular Cyclization of C3‐substituted Pyridine N‐oxides. ResearchGate. [Link]

Sources

Application Notes & Protocols: Assessing the Metabolic Stability of Furo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The Furo[2,3-b]pyridine scaffold is a privileged heterocyclic structure found in numerous compounds with significant therapeutic potential. As with any promising drug candidate, understanding its metabolic fate is a cornerstone of a successful development program. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Early assessment of metabolic stability allows medicinal chemists to identify and mitigate metabolic liabilities, thereby optimizing compound design and reducing late-stage attrition.[3]

This guide provides a detailed framework for assessing the in vitro metabolic stability of this compound derivatives. We will delve into the two most common and foundational assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay . These protocols are designed to be self-validating, incorporating essential controls and clear data analysis pathways to ensure trustworthy and reproducible results, in line with regulatory expectations.[4][5][6]

Strategic Overview: Choosing the Right In Vitro System

The selection of an in vitro test system is a critical first step and depends on the specific questions being asked.[7]

  • Liver Microsomes: These are subcellular fractions of the liver's endoplasmic reticulum, rich in Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[8][9][10] Microsomal assays are cost-effective, high-throughput, and ideal for initial screening to identify compounds susceptible to oxidative metabolism.[11][12][13]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II drug-metabolizing enzymes (e.g., UGTs, SULTs).[14][15][16] They provide a more physiologically relevant system that accounts for cellular uptake and the interplay between different metabolic pathways.[7][15][17] Hepatocyte assays are typically used as a secondary screen for promising compounds identified from microsomal assays.[14]

The following diagram illustrates the strategic workflow for assessing metabolic stability.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Comprehensive Profiling Microsomes Liver Microsomal Stability Assay (High-Throughput) Data1 Calculate: - Half-Life (t½) - Intrinsic Clearance (Clint) Microsomes->Data1 Quantify Parent Compound (LC-MS/MS) Decision Metabolically Stable? Data1->Decision Hepatocytes Hepatocyte Stability Assay (Physiologically Relevant) Data2 Calculate: - Clint (Phase I & II) Identify Metabolites Hepatocytes->Data2 Quantify Parent & Metabolites (LC-MS/MS) Advance Advance to Further PK/PD Studies Data2->Advance Start This compound Derivative Start->Microsomes Decision->Hepatocytes Yes Optimize Optimize Structure (Address Metabolic 'Hotspots') Decision->Optimize No Optimize->Microsomes G cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) p1_enzymes CYP450s FMOs p1_reactions Oxidation Reduction Hydrolysis p1_enzymes->p1_reactions p1_result Exposed/Introduced Functional Group (-OH, -NH2) p1_reactions->p1_result Hepatocytes Hepatocytes (Phase I + II) p1_result->Hepatocytes Substrate for Phase II p2_enzymes UGTs SULTs GSTs p2_reactions Glucuronidation Sulfation Glutathione Conjugation p2_enzymes->p2_reactions p2_result Highly Polar Excretable Metabolite p2_reactions->p2_result Parent This compound Derivative Microsomes Microsomes (Phase I only) Parent->Microsomes Parent->Hepatocytes Microsomes->p1_enzymes Hepatocytes->p1_enzymes Hepatocytes->p2_enzymes

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Furo[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Furo[2,3-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields for this important heterocyclic scaffold. The Furo[2,3-b]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including kinase inhibition and anticancer properties.[1][2][3]

This document provides in-depth troubleshooting advice in a question-and-answer format, addressing specific issues you may encounter during your synthetic campaigns. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve challenges in your own research.

Frequently Asked Questions (FAQs)
Category 1: General Issues with Low Yield

Question 1: My overall yield for the this compound synthesis is consistently low. What are the most common general factors I should investigate first?

Answer: Low yields in heterocyclic synthesis can often be traced back to a few fundamental experimental parameters. Before delving into more complex mechanistic possibilities, it's crucial to ensure the basics are rigorously controlled.

  • Reagent Quality and Purity: The purity of your starting materials is paramount. For instance, in palladium-catalyzed cross-coupling reactions, the purity of the this compound halide and the coupling partner (e.g., boronic acid) is critical.[4] Boronic acids, in particular, are susceptible to degradation during storage. Similarly, in condensation reactions, the purity of precursors like 2,5-dichloronicotinic acid or 3-hydroxypyridine is essential to prevent side reactions that consume starting material and complicate purification.[5][6]

  • Anhydrous and Inert Conditions: Many synthetic routes to Furo[2,3-b]pyridines, especially those involving organometallic reagents or strong bases, are highly sensitive to moisture and oxygen.

    • Moisture: Water can quench sensitive intermediates like enolates in Dieckmann condensations or act as a proton source leading to hydrodehalogenation in Buchwald-Hartwig reactions.[4][6] Ensure all glassware is oven-dried and solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column).

    • Oxygen: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen, which can lead to catalyst decomposition or promote unwanted side reactions like the homocoupling of boronic acids in Suzuki-Miyaura couplings.[4] It is crucial to thoroughly degas solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4]

  • Reaction Monitoring: Relying solely on reaction time can be misleading. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[6]

Category 2: Issues in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for functionalizing the this compound core. However, their success is highly dependent on the careful selection and control of multiple parameters.

Question 2: I'm attempting a Suzuki-Miyaura coupling on a this compound halide, but the reaction is sluggish and gives a low yield. What should I troubleshoot?

Answer: Sluggish Suzuki-Miyaura reactions with electron-rich N-heterocycles like Furo[2,3-b]pyridines are a common issue. The nitrogen lone pair can coordinate to the palladium center and inhibit the catalytic cycle.[4] Here are several factors to consider for optimization:

  • Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical. For electron-rich heterocycles, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the desired catalytic cycle and prevent catalyst inhibition.[4]

  • Base and Solvent Selection: The base is not merely a proton scavenger; it actively participates in the catalytic cycle. The solubility of the base in the chosen solvent can significantly impact the reaction rate. It is often beneficial to screen a variety of bases and solvents.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[4] It's important to find the lowest effective temperature for your specific substrate combination.

ParameterRecommendation for Sluggish Suzuki-Miyaura ReactionsRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(II) and Pd(0) sources.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHC ligands (e.g., IPr)Prevents catalyst inhibition by the pyridine nitrogen and promotes reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A screen of different bases is recommended as their efficacy can be substrate-dependent.
Solvent Dioxane, Toluene, DMF, with the addition of water in some casesThe choice of solvent affects the solubility of reagents and can influence the catalytic cycle.
Temperature 80-120 °CStart at a lower temperature and gradually increase if the reaction is not proceeding.

Question 3: My Buchwald-Hartwig amination on a this compound halide is producing a significant amount of a hydrodehalogenated side product. What is causing this and how can I prevent it?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations where the aryl halide is reduced instead of undergoing amination.[4] This is often caused by:

  • Presence of Water: Ensure all reagents and solvents are scrupulously dry, as water can act as a proton source for the reduction pathway.[4]

  • Amine Quality: Use a high-purity amine. Some amines may contain impurities that can act as hydrogen donors.

  • Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different strong bases (e.g., NaOtBu vs. LHMDS) may be necessary to find one that favors the desired amination over the reduction side reaction.[4]

Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

TroubleshootingWorkflow Start Low Yield in Cross-Coupling CheckBasics Verify Reagent Purity & Anhydrous/Inert Conditions Start->CheckBasics CatalystSystem Optimize Catalyst System (Ligand, Pd Source) CheckBasics->CatalystSystem If basics are confirmed ReactionConditions Screen Reaction Conditions (Base, Solvent, Temperature) CatalystSystem->ReactionConditions SideReactions Identify Side Products (e.g., Homocoupling, Hydrodehalogenation) ReactionConditions->SideReactions If yield is still low Success Improved Yield ReactionConditions->Success If yield improves AddressSideReactions Implement Specific Solutions (e.g., Rigorous Degassing, Dry Solvents) SideReactions->AddressSideReactions AddressSideReactions->CatalystSystem Re-optimize AddressSideReactions->Success If side reactions are minimized SuzukiFactors Yield High Yield Ligand Bulky, Electron-Rich Ligand Ligand->Yield Promotes Reductive Elimination Base Appropriate Base & Solubility Base->Yield Facilitates Transmetalation Inert Inert Atmosphere Inert->Yield Prevents Catalyst Decomposition Temp Optimal Temperature Temp->Yield Balances Rate vs. Decomposition

Sources

Identifying and minimizing side products in Furo[2,3-B]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Furo[2,3-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. Furo[2,3-b]pyridines are of growing interest in medicinal chemistry, and mastering their synthesis is key to unlocking their therapeutic potential.[1][2]

This resource moves beyond simple protocols to provide in-depth, field-tested insights into the common challenges encountered during synthesis. We will explore the mechanistic origins of side products and offer robust, evidence-based strategies for their identification and minimization.

Troubleshooting Guide: From Low Yields to Persistent Impurities

This section addresses specific, practical problems encountered during the synthesis of this compound cores. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: My reaction yield is consistently low, and I'm recovering significant amounts of starting material or unidentifiable baseline material on TLC. What's going wrong?

Low conversion is a frequent challenge, often stemming from suboptimal reaction conditions or catalyst deactivation. The core issue is that the energy barrier for the desired reaction is not being overcome efficiently, leading to either no reaction or decomposition pathways.

Common Causes & Solutions:

  • Insufficiently Anhydrous Conditions: Many key reactions, particularly those involving strong, non-nucleophilic bases like sodium hydride (NaH) for Dieckmann-type condensations, are extremely sensitive to moisture.[3] Trace water will quench the base and hydrolyze sensitive intermediates.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents, dispensed under an inert atmosphere (Argon or Nitrogen).

  • Suboptimal Base Selection: The choice of base is critical and mechanism-dependent. A base that is too weak may not facilitate the key deprotonation step, while an overly strong or nucleophilic base can promote side reactions.

    • Solution: For annulation reactions requiring enolate formation, a strong, non-nucleophilic base like NaH or sodium ethoxide is standard.[3] For cross-coupling reactions like Buchwald-Hartwig or Sonogashira, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred as they are less likely to degrade catalysts and substrates.

  • Catalyst Inactivity (for Cross-Coupling Routes): Palladium catalysts used in Sonogashira or Buchwald-Hartwig aminations are the engine of the reaction. If the catalyst is not in its active Pd(0) state or is poisoned, the reaction will stall.

    • Solution:

      • Use a Pre-catalyst: Employ a stable Pd(II) pre-catalyst (e.g., PdCl₂(PPh₃)₂) which is reduced in situ to the active Pd(0) species.[4][5]

      • Degas Rigorously: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degas the reaction mixture thoroughly via multiple vacuum/inert gas cycles or by sparging with argon.

      • Ligand Choice: The phosphine ligand stabilizes the palladium center. Ensure the ligand is not oxidized and is appropriate for the specific transformation.

Workflow: Troubleshooting Low Reaction Yield

low_yield_troubleshooting start Low Yield or Incomplete Conversion check_conditions Verify Anhydrous Conditions & Reagent Purity start->check_conditions base_issue Is the Base Appropriate and Active? check_conditions->base_issue catalyst_issue Is a Catalyst Used? base_issue->catalyst_issue No change_base Optimize Base: - Stronger (NaH, LDA) - Weaker (K2CO3) base_issue->change_base Yes check_catalyst Troubleshoot Catalyst: - Degas Solvents - Check Ligand Quality - Use Fresh Pre-catalyst catalyst_issue->check_catalyst Yes optimize_temp Adjust Temperature: - Increase for slow reaction - Decrease to prevent decomp. catalyst_issue->optimize_temp No change_base->optimize_temp check_catalyst->optimize_temp success Yield Improved optimize_temp->success

Caption: A workflow for diagnosing low-yield issues.

Q2: I'm synthesizing a 2-alkynyl-furo[2,3-b]pyridine via Sonogashira coupling and subsequent cyclization, but I'm observing a significant amount of a symmetrical byproduct. What is it and how do I prevent it?

This is a classic case of alkyne homocoupling (the Glaser coupling), a ubiquitous side reaction in copper-co-catalyzed Sonogashira reactions.[5][6] The byproduct is a 1,3-diyne, formed by the coupling of two terminal alkyne molecules.

Mechanism of Side Reaction:

The copper(I) co-catalyst, essential for activating the terminal alkyne, can also catalyze its oxidative dimerization, especially in the presence of oxygen.

Strategies for Minimization:

  • Copper-Free Sonogashira Conditions: The most direct solution is to eliminate the copper co-catalyst. While this can lead to slower reaction rates, modern palladium catalysts and ligands can achieve high efficiency without copper, thereby completely avoiding the homocoupling pathway.[7]

  • Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, ensure the reaction is run under a rigorously oxygen-free atmosphere. Oxygen is the terminal oxidant for the homocoupling side reaction.

  • Controlled Addition: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

  • Choice of Amine Base: Using a bulky amine base can sometimes sterically hinder the formation of the copper-acetylide dimers required for homocoupling.

Parameter Conventional Sonogashira Copper-Free Sonogashira Key Advantage of Copper-Free
Co-catalyst CuI (1-5 mol%)NoneEliminates alkyne homocoupling side products.
Base Triethylamine, DIPEAK₂CO₃, Cs₂CO₃, Et₃NBroader functional group tolerance.
Atmosphere Strictly inertInert (less sensitive to trace O₂)More robust for complex substrates.
Common Issue Alkyne Dimer (Glaser byproduct)Slower reaction rates (can be overcome)Cleaner reaction profile.

Table 1. Comparison of Conventional and Copper-Free Sonogashira Coupling Conditions.

Q3: My annulation reaction to form the furan ring is producing an isomeric byproduct that is difficult to separate. How can I improve regioselectivity?

This issue often arises when building the this compound core from a substituted 3-hydroxypyridine precursor. The pyridine nitrogen is also a nucleophile and can compete with the hydroxyl group in cyclization reactions, leading to N-alkylation or other undesired isomers instead of the required O-alkylation to form the furan ring.[3]

Controlling O- vs. N-Alkylation:

The key is to modulate the nucleophilicity of the oxygen and nitrogen atoms through the careful selection of the base and solvent.

  • Favoring O-Alkylation (Desired Pathway):

    • Base: Use a milder, non-coordinating base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are strong enough to deprotonate the hydroxyl group but less likely to promote competing N-alkylation.[3]

    • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically effective.

  • Conditions that Promote N-Alkylation (Side Reaction):

    • Base: Very strong bases like sodium hydride (NaH) can deprotonate both the hydroxyl group and potentially other positions, or create a more reactive, less selective environment that can favor N-alkylation.[3]

    • Solvent: Less polar solvents might favor N-alkylation in some contexts.

Experimental Protocol: Selective O-Alkylation of 3-Hydroxypyridine

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the 3-hydroxypyridine derivative (1.0 equiv) and anhydrous DMF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equiv) and stir the suspension for 15 minutes at room temperature.

  • Alkylating Agent: Add the alkylating agent (e.g., ethyl bromoacetate, 1.1 equiv) dropwise to the suspension.

  • Reaction: Heat the reaction to 60-80 °C and monitor its progress by TLC. The reaction should be complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. The organic layers are then washed, dried, and concentrated to yield the O-alkylated product, ready for the subsequent cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying Furo[2,3-b]pyridines?

Standard silica gel column chromatography is the most common method. However, the basic pyridine nitrogen can cause significant peak tailing on acidic silica gel.[3]

  • Pro-Tip: To mitigate tailing, add a small amount of a basic modifier to your mobile phase. A 0.5-1% solution of triethylamine (Et₃N) or a few drops of ammonium hydroxide in the solvent system will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[3] For particularly polar compounds, reversed-phase (C18) chromatography may be a suitable alternative.[8]

Purification Strategy Decision Tree

purification_strategy start Crude this compound Product check_polarity Is the product non-polar to moderately polar? start->check_polarity normal_phase Normal Phase Chromatography (Silica Gel) check_polarity->normal_phase Yes reverse_phase Reversed-Phase Chromatography (C18) check_polarity->reverse_phase No (Very Polar) check_tailing Does TLC show significant tailing? add_modifier Add Basic Modifier (e.g., 1% Et3N in eluent) check_tailing->add_modifier Yes crystallize Consider Crystallization check_tailing->crystallize No, but separation is poor normal_phase->check_tailing add_modifier->crystallize Separation Still Poor reverse_phase->crystallize If purity is still low

Caption: Decision tree for selecting a purification method.

Q2: In a Buchwald-Hartwig amination step on a halo-furo[2,3-b]pyridine, I'm seeing a hydrodehalogenated byproduct. What causes this?

Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a known side reaction in palladium-catalyzed cross-coupling reactions.[9] It often arises from a competing pathway to the desired reductive elimination step.

Mechanistic Cause:

After oxidative addition of the palladium catalyst to the aryl halide, the resulting complex can undergo β-hydride elimination if an appropriate hydride source is present. Subsequent reductive elimination then releases the dehalogenated arene and regenerates the catalyst.

Catalytic Cycle for Hydrodehalogenation Side Reaction

hydrodehalogenation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex reductive_elim Reductive Elimination (Desired Pathway) pd_complex->reductive_elim + Nu-H, -HX beta_hydride β-Hydride Elimination (Side Reaction) pd_complex->beta_hydride product Ar-Nu (Product) reductive_elim->product product->pd0 hydride_complex H-Pd(II)-X(L_n) beta_hydride->hydride_complex side_product Ar-H (Byproduct) hydride_complex->side_product Reductive Elimination side_product->pd0

Caption: Simplified catalytic cycles showing the desired amination versus the hydrodehalogenation side reaction.

Minimization Strategies:

  • Ligand Selection: Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos). These ligands accelerate the rate of reductive elimination, which outcompetes the β-hydride elimination pathway.[9]

  • Base Choice: The choice of base can influence the availability of hydride sources. Sometimes switching from an alkoxide base (like NaOtBu) to a carbonate (Cs₂CO₃) can reduce the extent of this side reaction.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the higher-energy pathway leading to hydrodehalogenation.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Patel, K., et al. (2014). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron, 70(43), 8076-8082. [Link]

  • García-García, P., et al. (2011). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-cyanopyridines and their Conversion to Isothiazolo[5,4-b]pyridines. ePrints Soton. [Link]

  • Anand, R. V., et al. (2021). 1,6-Addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles. Organic & Biomolecular Chemistry, 19(3), 489-503. [Link]

  • Yahodkina-Yakovenko, M. S., et al. (2021). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. De Gruyter. [Link]

  • Sotelo, E., et al. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2(3), 69-79. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2010). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Journal of the Chinese Chemical Society, 57(3B), 589-594. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Bakulina, O., et al. (2020). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry, 16, 2596-2603. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. organic-chemistry.org. [Link]

  • Reddy, G. N., et al. (2016). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 6(10), 8345-8349. [Link]

  • Åkerbladh, L., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2469. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. organic-chemistry.org. [Link]

  • Ibrahim, M. A. A., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. National Genomics Data Center. [Link]

  • Guttikonda, V. R., et al. (2017). Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]

  • Della-Valle, F., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6211. [Link]

  • Teledyne LABS. (n.d.). Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]

  • Bakulina, O. Y., et al. (2022). 3-Aryl-2H-azirines as annulation reagents in the Ni(II)-catalyzed synthesis of 1H-benzo[6][10]thieno[3,2-b]pyrroles. Beilstein Journal of Organic Chemistry, 18, 1332-1339. [Link]

  • Karchava, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 833. [Link]

  • Chang, M.-Y. (2010). Synthesis of Furo[2,3-c]pyridine. ResearchGate. [Link]

  • Lee, J. H., et al. (2016). Purification method of pyridine and pyridine derivatives.
  • Ghorbani-Vaghei, R., et al. (2022). Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. Scientific Reports, 12(1), 1-11. [Link]

  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

  • LookChem. (n.d.). This compound. LookChem. [Link]

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Technical Support Center: Overcoming Poor Solubility of Furo[2,3-b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Furo[2,3-b]pyridine intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this important class of heterocyclic compounds. Furo[2,3-b]pyridines are a cornerstone scaffold in medicinal chemistry, but their often planar and rigid structure can lead to significant solubility hurdles, complicating synthesis, purification, and biological screening.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may face in the lab. Our focus is on not just what to do, but why you're doing it, grounding our advice in the fundamental principles of physical organic chemistry.

Part 1: Understanding the Challenge: Why Are this compound Intermediates Often Poorly Soluble?

The low solubility of many this compound intermediates stems from a combination of their inherent molecular properties:

  • Molecular Planarity and Rigidity: The fused ring system is largely planar, which can promote efficient crystal lattice packing.[2][3] Strong intermolecular forces, such as pi-pi stacking, within the crystal structure require a significant amount of energy to overcome for the compound to dissolve.[4]

  • Low Polarity: While the pyridine nitrogen introduces some polarity, the overall scaffold can be quite hydrophobic, especially when substituted with nonpolar groups. This leads to poor affinity for polar, aqueous solvents.

  • Strong Intermolecular Interactions: The presence of the pyridine nitrogen and potentially other functional groups can lead to strong hydrogen bonding in the solid state, further stabilizing the crystal lattice and reducing solubility.

Part 2: Troubleshooting Guides & FAQs in Experimental Scenarios

This section is structured in a question-and-answer format to address common problems encountered during experimental work.

Scenario 1: My this compound intermediate won't dissolve for a reaction.

Q1: I'm trying to set up a Suzuki coupling, but my substituted bromothis compound is insoluble in my reaction solvent (e.g., dioxane/water). What should I do?

A1: This is a frequent challenge, as many cross-coupling reactions require at least partial solubility of all components for the catalytic cycle to proceed efficiently.[5][6] Here is a systematic approach to troubleshoot this issue:

Initial Steps: Solvent Screening & Temperature

  • Systematic Solvent Screening: Don't assume a standard solvent system will work. Test the solubility of your intermediate in a range of solvents with varying polarities. See the table below for suggestions.

  • Increase Temperature: For many organic compounds, solubility increases with temperature. Gently warming the reaction mixture can often be sufficient to get enough material into solution for the reaction to initiate.[7]

Solvent Polarity Index Boiling Point (°C) Rationale & Considerations
Toluene2.4111A good starting point for nonpolar compounds.
Dioxane4.8101A common solvent for cross-coupling, miscible with water.
Tetrahydrofuran (THF)4.066A versatile polar aprotic solvent.
Dimethylformamide (DMF)6.4153A powerful polar aprotic solvent, but can be difficult to remove.
Dimethyl Sulfoxide (DMSO)7.2189Excellent solubilizing power, but can interfere with some reactions.[7]
N-Methyl-2-pyrrolidone (NMP)6.5202A high-boiling polar aprotic solvent, useful for stubborn cases.

Intermediate Strategy: Co-Solvents

If a single solvent isn't effective, a co-solvent system can be a powerful tool.[8][9][10][11][12][13] The principle is to use a mixture of solvents to achieve a "Goldilocks" polarity that can effectively solvate your starting material.

Experimental Protocol: Co-Solvent System for a Suzuki Coupling

  • Preparation: To your reaction vessel containing the poorly soluble bromothis compound, boronic acid, and base, add your primary solvent (e.g., dioxane).

  • Co-solvent Addition: While stirring, slowly add a more powerful, miscible co-solvent like DMF or NMP dropwise.

  • Observation: Continue adding the co-solvent until you observe the starting material dissolving, or until you have a 10-20% v/v of the co-solvent.

  • Reaction Initiation: Proceed with degassing and adding your palladium catalyst. Often, as the reaction proceeds and the starting material is consumed, more will dissolve according to Le Chatelier's principle.[7]

Advanced Strategy: Mechanochemistry

For extremely insoluble "brick dust" compounds, solution-based synthesis may not be viable. Mechanochemical synthesis, using a ball mill, can be an excellent alternative as it bypasses the need for solubility altogether.[6][14]

Scenario 2: My purified this compound product precipitates during workup or purification.

Q2: My reaction appears complete by TLC/LCMS, but when I add water for an aqueous workup, my product crashes out as an unfilterable solid. How can I isolate it?

A2: This is a sign of a large polarity difference between your reaction solvent and the anti-solvent (water). Here are some strategies to manage this:

  • Switch to a Less Polar Anti-Solvent: Instead of pouring the reaction mixture directly into water, try a less polar anti-solvent like a saturated aqueous solution of ammonium chloride or brine.

  • "Solvent Swap" before Precipitation:

    • Concentrate your reaction mixture under reduced pressure to remove the high-boiling polar solvent (e.g., DMF, DMSO).

    • Re-dissolve the residue in a more volatile solvent in which your product is soluble, but your impurities are not (e.g., dichloromethane or ethyl acetate).

    • Filter off any insoluble impurities.

    • You can then proceed with a standard aqueous wash on this new solution.

  • Controlled Precipitation for Purification: If the product is precipitating in a highly pure form, you can use this to your advantage.

    • Filter the crude reaction mixture to remove any solid catalysts or bases.

    • Slowly add water to the filtrate while stirring vigorously. This controlled precipitation can sometimes yield a cleaner product than chromatography.

Scenario 3: My this compound intermediate is not soluble enough for biological assays.

Q3: I have my final, pure this compound compound, but it precipitates out of my DMSO stock solution when I dilute it into aqueous assay buffer. This is giving me inconsistent results.

A3: This is a critical issue that can invalidate biological data.[15][16] The problem arises when the concentration of the compound in the final assay well exceeds its aqueous solubility limit, even if the DMSO percentage is low.

Troubleshooting Workflow for Assay Solubility

G start Precipitation in Assay Well check_dmso Verify Final DMSO % (Target <0.5%) start->check_dmso lower_conc Lower Final Compound Concentration check_dmso->lower_conc If DMSO% is OK cosolvent Use a Co-solvent (e.g., PEG-400) lower_conc->cosolvent If still precipitates resolved Precipitation Resolved lower_conc->resolved If issue resolves ph_adjust Adjust Buffer pH (for ionizable compounds) cosolvent->ph_adjust If still precipitates cosolvent->resolved If issue resolves asd Prepare Amorphous Solid Dispersion ph_adjust->asd If still precipitates ph_adjust->resolved If issue resolves prodrug Consider Prodrug Strategy asd->prodrug For persistent issues asd->resolved If issue resolves

Caption: A systematic workflow for troubleshooting assay precipitation.

Q4: You mentioned pH adjustment. How can that help with a this compound?

A4: The pyridine nitrogen in the this compound scaffold is basic and can be protonated. The pKa of the parent this compound is not widely reported, but it is expected to be in the range of a weak base.

  • The Principle of pH-Dependent Solubility: By lowering the pH of your buffer to a value at least 2 units below the pKa of the pyridine nitrogen, you can convert the neutral, often poorly soluble free base into its more soluble protonated (salt) form.[17][18][19]

G cluster_0 Low pH (e.g., pH 4) cluster_1 High pH (e.g., pH 8) A This compound-H+ (Protonated) B Higher Aqueous Solubility A->B Favored Form C This compound (Neutral) D Lower Aqueous Solubility C->D Favored Form Equilibrium C->Equilibrium Equilibrium->A

Caption: pH effect on the ionization and solubility of Furo[2,3-b]pyridines.

Caution: Ensure that the pH change does not affect your biological target or assay components. Always run a pH-matched vehicle control.

Part 3: Advanced Solubility Enhancement Strategies

If the above troubleshooting steps are insufficient, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.

Amorphous Solid Dispersions (ASDs)

What it is: An ASD is a formulation where the drug is dispersed in an amorphous state within a polymer matrix.[20][21][22] By preventing the drug from crystallizing, the high-energy amorphous form can achieve a much higher apparent solubility than the stable crystalline form.[23][24]

When to use it: When you have a highly crystalline, "brick-dust" compound that is critical for your project.

How it works: The polymer carrier prevents the drug molecules from arranging into an ordered crystal lattice, thereby increasing the energy of the solid state and making it easier to dissolve.[21]

Experimental Protocol: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation

  • Polymer Selection: Choose a suitable polymer. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Dissolution: Dissolve both your this compound intermediate and the polymer (e.g., in a 1:3 drug-to-polymer mass ratio) in a common volatile solvent like methanol or dichloromethane.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator to "trap" the drug in its amorphous state within the polymer matrix.

  • Drying: Dry the resulting solid thoroughly under high vacuum to remove all residual solvent.

  • Characterization (Optional but Recommended): Confirm the amorphous nature of your dispersion using techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

  • Use in Assays: The resulting solid powder can then be weighed out and dissolved directly in your aqueous buffer for biological testing.

Salt Formation

What it is: For ionizable compounds, forming a salt is a well-established method to dramatically improve aqueous solubility and dissolution rate.[17][18][19]

When to use it: When your this compound intermediate is a stable free base and you need a solid form with improved aqueous solubility for in vivo studies or for preparing high-concentration stock solutions.

How it works: The ionic interactions between the protonated this compound and a counter-ion (e.g., chloride, mesylate) are more readily solvated by water than the intermolecular forces in the neutral crystal lattice.

Prodrug Approach

What it is: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[25][26][27][28][29]

When to use it: This is a more advanced strategy, typically used when other methods have failed and the compound is a promising lead candidate. It involves chemical modification of the this compound intermediate.

How it works: A common prodrug strategy for improving solubility is to attach a highly polar, ionizable promoiety, such as a phosphate group, to the molecule.[27] This creates a highly water-soluble prodrug that can be administered, and then cellular enzymes (e.g., phosphatases) cleave the promoiety to release the active drug at the site of action.

References

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
  • Sigma-Aldrich.
  • BenchChem. (2025).
  • Jannat, T., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Ribeiro, A. C. F., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 26(23), 7333.
  • Serán BioScience. Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • Pharma's Almanac. (2023).
  • Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions.
  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • TSpace.
  • Drug Development and Delivery. (2023).
  • Merck Millipore.
  • ResearchGate. (2025).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • ResearchGate. (2025). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • Wikipedia. Cosolvent.
  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • PubMed Central. (2022).
  • National Institutes of Health. (2018). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
  • SciSpace. (2007).
  • BenchChem. (2025).
  • Quora. (2021). How do crystal characteristics affect solubility?
  • ResearchGate. Correlations of Crystal Structure and Solubility in Organic Salts: The Case of the Antiplasmodial Drug Piperaquine.
  • BenchChem. (2025). Troubleshooting common issues in this compound cross-coupling reactions.
  • AIR Unimi. Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Reddit. (2025). Reaction intermediate being poorly soluble - any workarounds?
  • National Genomics Data Center. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)
  • International Journal of Pharmaceutical Chemistry and Analysis. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • PubMed Central. (2014).
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. (2013). Techniques to improve the solubility of poorly soluble drugs.
  • BenchChem. (2025). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
  • ResearchGate. Tackling solubility issues in organic synthesis: conventional solution...

Sources

Technical Support Center: Optimizing Reaction Conditions for the Cyclization of Furo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Furo[2,3-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals. Furo[2,3-b]pyridine, a significant heterocyclic scaffold, is a key component in a multitude of pharmacologically active compounds due to its structural similarity to 7-azaindole.[1] However, its synthesis, particularly the critical cyclization step, can be challenging.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this compound synthesis and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the this compound core?

A1: Several robust methods exist, each with its own advantages. The choice often depends on the available starting materials and desired substitution patterns. Key strategies include:

  • Palladium-Catalyzed Cyclization: This is a versatile method that often involves the coupling of alkynes with substituted pyridines, such as β-ketodinitriles, to form the fused ring system.[2][3][4]

  • Base-Mediated Cyclization: Classic methods like the Thorpe-Ziegler intramolecular cyclization of precursors like 3-cyano-2-hydroxypyridine are effective.[5] Other base-promoted syntheses using reagents like cesium carbonate have also been established.[5]

  • Transition-Metal-Free Cyclization: Recent advancements have led to the development of metal-free intramolecular cyclizations, often starting from C3-substituted pyridine N-oxides, which offers a milder alternative.[6][7]

  • Multi-component Reactions (MCRs): These highly efficient one-pot reactions combine three or more starting materials to rapidly generate molecular diversity, offering high atom economy and operational simplicity.[1]

Q2: Why is the choice of catalyst and ligand so critical in palladium-catalyzed reactions for this scaffold?

A2: The nitrogen lone pair in the pyridine ring can coordinate with the palladium center, potentially inhibiting the catalytic cycle.[8] Therefore, the selection of an appropriate ligand is crucial to modulate the electronic properties and steric environment of the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to promote the desired reductive elimination and prevent catalyst deactivation.[8]

Q3: What role does the base play in these cyclization reactions?

A3: The base is more than just a proton scavenger. In many mechanisms, it actively participates in the catalytic cycle. The choice of base and its solubility can significantly impact reaction rates and yields.[8] For instance, in base-mediated syntheses, a strong base like potassium tert-butoxide or sodium hydride is often required to facilitate the key cyclization step.[9][10] In cross-coupling reactions, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be used to favor the desired pathway and minimize side reactions.[5][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Furo[2,3-b]pyridines.

Low or No Product Yield

Q4: My palladium-catalyzed cyclization reaction is not proceeding, or the yield is extremely low. What are the first things I should check?

A4: When a cross-coupling or cyclization reaction fails, a systematic check of the core components is the most effective troubleshooting approach.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). All solvents must be properly degassed using methods like freeze-pump-thaw or by sparging with an inert gas.[8]

  • Reagent Purity and Integrity: Verify the purity of your starting materials. Substituted pyridines, and especially coupling partners like boronic acids, can degrade over time. Ensure all reagents are dry, as water can be a proton source leading to side reactions like hydrodehalogenation.[8][9]

  • Catalyst System Activity:

    • Catalyst/Ligand Choice: As mentioned in the FAQ, the nitrogen on the pyridine ring can inhibit catalysis. If you are using a standard ligand, consider switching to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) designed for N-heterocycles.[8][11]

    • Catalyst Decomposition: The formation of palladium black is a clear indicator of catalyst decomposition.[8] This can be caused by excessive temperatures or ligand degradation. Try running the reaction at a lower temperature or using a more robust ligand.

start Low/No Yield Observed check_inert 1. Verify Inert Atmosphere (Degassed Solvents, Ar/N₂ Purge) start->check_inert check_reagents 2. Assess Reagent Quality (Purity, Dryness) check_inert->check_reagents check_catalyst 3. Evaluate Catalyst System (Active? Appropriate Ligand?) check_reagents->check_catalyst optimize 4. Re-optimize Conditions (Temperature, Solvent, Base) check_catalyst->optimize success Improved Yield optimize->success

Caption: Troubleshooting workflow for low-yield reactions.
Common Side Reactions

Q5: I'm observing significant homocoupling of my boronic acid reagent in a Suzuki-type reaction to build the precursor. How can I minimize this?

A5: Homocoupling is a common side reaction, often promoted by the presence of oxygen.

  • Improve Degassing: This is the most critical factor. Ensure your solvent is rigorously deoxygenated.[8]

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources (e.g., Pd(OAc)₂).[8]

  • Reaction Temperature: Lowering the reaction temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.[8]

Q6: My reaction produces a complex mixture of products, and purification is difficult. What could be the cause?

A6: A complex product mixture often points to issues with reaction conditions being too harsh or non-selective.

  • Decomposition: The this compound core can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.[9] Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that can lead to degradation.

  • Competing Side Reactions: Depending on the synthetic route, various side reactions can occur. For example, in syntheses starting from 3-hydroxypyridines, competing N-alkylation can occur alongside the desired O-alkylation.[9] Using a less polar, aprotic solvent can often minimize this.

Data-Driven Optimization

The optimization of reaction conditions is a multifactorial process. The following tables summarize the impact of key parameters on the Pd(II)-catalyzed synthesis of Furo[2,3-b]pyridines from β-ketodinitriles and alkynes, based on established literature.[3]

Table 1: Effect of Catalyst and Solvent on Yield

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)Toluene100Moderate
2PdCl₂ (5)Toluene100Low
3Pd(OAc)₂ (5) Dioxane 100 High
4Pd(OAc)₂ (5)DMF100Moderate
5Pd(TFA)₂ (5)Dioxane100High

Data synthesized from trends reported in the literature.[3]

Table 2: Effect of Base on Yield

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1K₂CO₃ (2.0)Dioxane100Low
2Cs₂CO₃ (2.0)Dioxane100Moderate
3NaOAc (2.0) Dioxane 100 High
4Et₃N (2.0)Dioxane100Low

Data synthesized from trends reported in the literature.[3]

Key Experimental Protocols

Protocol 1: Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines

This protocol is adapted from the procedure developed by Patel and coworkers for the cyclization of β-ketodinitriles and alkynes.[3][4]

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification reagents 1. Add β-ketodinitrile, alkyne, Pd(OAc)₂, and NaOAc to tube solvent 2. Add Dioxane reagents->solvent seal 3. Seal tube solvent->seal heat 4. Heat at 100 °C seal->heat monitor 5. Monitor by TLC heat->monitor workup 6. Cool, filter, concentrate monitor->workup purify 7. Column Chromatography workup->purify

Caption: Experimental workflow for Pd-catalyzed synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried pressure tube, add the β-ketodinitrile (1.0 equiv.), the alkyne (1.2 equiv.), Pd(OAc)₂ (5 mol%), and NaOAc (2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M).

  • Reaction Setup: Seal the pressure tube tightly and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture at this temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound product.

References

  • Synthesis, transformations and biological properties of furo[2,3-b]pyridines. (2015).
  • Pd(II)-Catalyzed Synthesis of Furo[2,3- b ]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation - ResearchGate.
  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation | Organic Letters - ACS Publications - American Chemical Society. (2022).
  • Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences.
  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications - ResearchGate. (2024).
  • troubleshooting common issues in this compound cross-coupling reactions - Benchchem.
  • Pd(II)-Catalyzed Synthesis of Furo[2,3- b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation - PubMed. (2022).
  • one, nicotinonitrile, and this compound derivatives. - National Genomics Data Center (CNCB-NGDC).
  • Synthesis of furo[2,3-c]pyridine derivatives | The Journal of Organic Chemistry.
  • Technical Support Center: Optimizing Reaction Conditions for Furo[3,2-b]pyridin-3-ol Derivatives - Benchchem.
  • Multi-component Reaction Strategies for Constructing the this compound Core: Application Notes and Protocols - Benchchem.
  • (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system - ResearchGate. (2025).
  • Access to Furo[2,3‐b]pyridines by Transition‐Metal‐Free, Intramolecular Cyclization of C3‐substituted Pyridine N‐oxides - ResearchGate.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.
  • Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives - PubMed. (2016).

Sources

How to improve the regioselectivity of Furo[2,3-B]pyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mastering Regioselectivity

Welcome to the technical support guide for the regioselective functionalization of the Furo[2,3-b]pyridine core. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The unique electronic nature of the this compound system—an electron-rich furan ring fused to an electron-deficient pyridine ring—presents both opportunities and significant challenges in achieving selective C-H functionalization.[1] This guide moves beyond simple protocols to explain the underlying principles governing reactivity, providing you with the tools to troubleshoot and optimize your synthetic strategies.

Understanding the this compound Core: A Duality of Reactivity

The key to controlling regioselectivity lies in understanding the inherent electronic properties of the scaffold. The pyridine nitrogen acts as an electron sink, reducing the electron density of the pyridine ring (C4, C5, C6), while the furan oxygen does the opposite for its ring (C2, C3). This creates a molecule with distinct regions susceptible to different types of reagents.

Caption: Electronic landscape of the this compound scaffold.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common challenges in a question-and-answer format, providing both the mechanistic rationale and actionable protocols.

Q1: I'm attempting an electrophilic halogenation. Why am I getting a mixture of products or no reaction at all?

Common Problem: Electrophilic aromatic substitution (EAS) on the this compound core is not as straightforward as on simple furans. While the furan ring is electron-rich, the adjacent pyridine nitrogen complicates the reaction.

Causality & Solution: The C3 position is the most electron-rich carbon and the kinetically favored site for electrophilic attack. However, many EAS reactions (e.g., nitration, Friedel-Crafts) require strong acids. Under these conditions, the basic pyridine nitrogen becomes protonated, forming a pyridinium salt. This places a positive charge on the molecule, strongly deactivating the entire ring system to further electrophilic attack.[2][3]

Troubleshooting Steps:

  • Avoid Strong Brønsted Acids: Opt for milder conditions that do not require strong acids. For halogenation, reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in a non-acidic solvent (e.g., DMF, CH3CN, or CCl4) are preferable.

  • Control Temperature: Start at low temperatures (e.g., 0 °C) and slowly warm to room temperature. This can help minimize side reactions.

  • Consider the Substrate: Electron-donating groups on the scaffold will activate it towards EAS, while electron-withdrawing groups will deactivate it further.

Protocol: Selective C3-Bromination
  • Dissolve the this compound starting material (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., EtOAc or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Q2: My goal is to functionalize the pyridine ring at C4 via lithiation, but I am observing deprotonation on the furan ring instead. How can I direct the metalation to the desired position?

Common Problem: The C-H bonds on the furan ring (especially C2) are generally more acidic than those on the pyridine ring. Therefore, treatment with a strong base like n-BuLi will kinetically deprotonate the most acidic proton at C2.[4][5]

Causality & Solution: To override the inherent acidity, a Directed Metalating Group (DMG) must be employed. A DMG is a functional group that can chelate the organolithium reagent, holding it in proximity to a specific C-H bond and facilitating its deprotonation.[6] For selective C4-lithiation, a DMG at the C5 position is ideal.

cluster_0 Directed Ortho-Metalation (DoM) at C4 A Start: 5-Bromo-Furo[2,3-b]pyridine B Introduce DMG (e.g., Buchwald-Hartwig amination with Pivalamide) A->B C 5-Pivalamido-Furo[2,3-b]pyridine (Substrate with DMG) B->C D Directed Lithiation (n-BuLi or s-BuLi, THF, -78 °C) Chelation directs base to C4 C->D DMG chelates Li+ E C4-Lithiated Intermediate (Kinetically stable at low temp) D->E F Trap with Electrophile (E+) (e.g., I₂, TMSCl, DMF) E->F Formation of C-E bond G Product: 4-Substituted-5-Pivalamido- This compound F->G A Is my product's regiochemistry confirmed? B Run 2D NMR Suite: COSY, HSQC, HMBC, NOESY A->B No G Structure Confirmed A->G Yes C Analyze HMBC Spectrum B->C D Analyze NOESY/ROESY Spectrum B->D E Does a key proton on the substituent show a 3-bond correlation to a specific quaternary carbon of the core? C->E F Does a key proton on the substituent show a through-space correlation to a specific proton on the core? D->F E->F No E->G Yes F->G Yes H Structure Ambiguous. Attempt derivatization or seek X-ray crystallography. F->H No

Sources

Technical Support Center: Navigating Inconsistent Results in Furo[2,3-b]pyridine Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common challenges encountered when working with the Furo[2,3-b]pyridine scaffold in biological assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve inconsistencies in their experimental results. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions in your research.

Introduction: The Promise and Pitfalls of the this compound Scaffold

The this compound core is a privileged heterocyclic structure found in numerous biologically active compounds, with applications ranging from kinase inhibitors for cancer therapy to agents targeting various signaling pathways.[1][2][3] However, the physicochemical properties of this scaffold can present unique challenges in bioassay development, often leading to frustratingly inconsistent results. This guide will provide a structured approach to troubleshooting, focusing on the key areas of compound handling, assay interference, and data interpretation.

Section 1: The Primary Suspect - Compound Solubility and Stability

Inconsistent bioassay results with this compound derivatives can often be traced back to poor aqueous solubility. Many of these compounds are hydrophobic and tend to precipitate out of solution when diluted from a DMSO stock into an aqueous assay buffer or cell culture medium.[4] This precipitation can lead to a lower effective concentration of the compound than intended, resulting in high variability and inaccurate dose-response curves.

FAQ 1: My this compound derivative shows variable activity and I suspect precipitation. How can I confirm and address this?

Answer:

Visual inspection is the first step. Look for cloudiness or particulate matter in your assay wells, especially at higher concentrations. However, microprecipitates may not be visible to the naked eye.

Troubleshooting Workflow for Solubility Issues:

cluster_mitigation Mitigation Strategies start Inconsistent Results/ Suspected Precipitation visual_inspection Visually inspect wells for precipitate (cloudiness) start->visual_inspection microscopy Examine under a microscope for crystals visual_inspection->microscopy No visible precipitate lower_conc Lower final compound concentration visual_inspection->lower_conc Precipitate observed solubility_assay Perform a kinetic solubility assay (e.g., nephelometry) microscopy->solubility_assay No crystals observed microscopy->lower_conc Crystals observed solubility_assay->lower_conc Poor solubility confirmed increase_dmso Increase final DMSO concentration (caution: cell toxicity) lower_conc->increase_dmso If lower concentration is not an option co_solvent Use a co-solvent (e.g., PEG-400, ethanol) increase_dmso->co_solvent If DMSO is toxic or ineffective solubilizer Use a solubilizing agent (e.g., cyclodextrins) co_solvent->solubilizer If co-solvents are not compatible with the assay

Caption: Troubleshooting workflow for addressing compound precipitation.

Detailed Protocol: Cell-Free Precipitation Check

  • Prepare Compound Dilutions: In a clear 96-well plate, prepare serial dilutions of your this compound compound in the same assay buffer or cell culture medium used in your experiment, mirroring the final concentrations.

  • Incubate: Incubate the plate under the same conditions (temperature, time) as your bioassay.

  • Visual and Instrumental Analysis:

    • Visually inspect the plate against a dark background for any signs of turbidity.

    • Read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm) to quantify light scattering caused by precipitation.

FAQ 2: Could my this compound be degrading in the assay medium?

Answer:

Yes, compound stability is another critical factor. The stability of your compound in aqueous buffers, especially over longer incubation times and at 37°C, should not be assumed.

Best Practices for Assessing Compound Stability:

  • LC-MS Analysis: The most definitive way to assess stability is to incubate your compound in the assay medium for the duration of your experiment, and then analyze the sample by LC-MS to look for the appearance of degradation products and a decrease in the parent compound peak.

  • DMSO Stock Stability: While less common, some compounds can be unstable in DMSO. It is good practice to prepare fresh DMSO stocks and avoid repeated freeze-thaw cycles. There is evidence of haem degradation in DMSO/water mixtures, suggesting that the solvent environment can be reactive.[5]

Section 2: Unmasking Assay Interference

This compound scaffolds, with their conjugated ring systems, have the potential to interfere with common bioassay detection methods, particularly those based on fluorescence or absorbance. This can lead to false-positive or false-negative results that are not related to the biological activity of the compound.

FAQ 3: I'm seeing an unexpected increase in signal in my fluorescence-based assay. Could my this compound be autofluorescent?

Answer:

Autofluorescence is a common issue with aromatic heterocyclic compounds. To investigate this, you need to run a counter-screen.

Protocol: Cell-Free Autofluorescence Counter-Screen

  • Prepare Compound Plate: In a new 96-well plate (the same type used for your assay), add your this compound compound at the same concentrations used in your experiment, but in assay buffer without cells or other biological components.

  • Read Fluorescence: Read the plate using the same filter set and gain settings as your main experiment.

  • Analyze Data: A significant signal in the absence of the biological target indicates that your compound is autofluorescent and is contributing to the signal in your assay.

Data Interpretation and Mitigation:

ObservationInterpretationMitigation Strategy
High signal in cell-free plate Compound is autofluorescent.Subtract the background fluorescence from your experimental wells. If the compound signal is very high, consider switching to a non-fluorescent assay format (e.g., luminescence or a label-free method).
Quenching of a known fluorescent probe Compound absorbs at the excitation or emission wavelength of the probe.Perform a spectral scan of your compound to identify its absorbance spectrum. If there is significant overlap, choose a different fluorescent probe with a shifted spectrum.
FAQ 4: My results from a CellTiter-Glo® (luminescence) assay are inconsistent. How can a this compound interfere with this assay?

Answer:

Luminescence-based assays, such as Promega's CellTiter-Glo®, measure ATP levels as an indicator of cell viability.[6][7] While generally less prone to interference than fluorescence assays, compounds can still interfere by directly inhibiting the luciferase enzyme.[8][9]

Protocol: Luciferase Inhibition Counter-Screen

  • Prepare Reactions: In a white, opaque 96-well plate, set up two sets of reactions:

    • Control: CellTiter-Glo® reagent mixed with a known concentration of ATP (e.g., 1 µM).

    • Test: CellTiter-Glo® reagent mixed with the same concentration of ATP and your this compound compound at various concentrations.

  • Incubate and Read: Incubate for 10 minutes at room temperature and then measure the luminescence.

  • Analyze Data: A decrease in luminescence in the presence of your compound indicates direct inhibition of the luciferase enzyme.

Troubleshooting Logic for Assay Interference:

cluster_fluorescence Fluorescence-Based Assay cluster_luminescence Luminescence-Based Assay cluster_absorbance Absorbance-Based Assay (e.g., MTT) start Inconsistent Assay Signal autofluorescence_check Run cell-free autofluorescence counter-screen start->autofluorescence_check luciferase_check Run luciferase inhibition counter-screen start->luciferase_check color_check Run cell-free colorimetric counter-screen start->color_check autofluorescence_positive Compound is autofluorescent autofluorescence_check->autofluorescence_positive Signal in absence of cells quenching_check Check for signal quenching autofluorescence_check->quenching_check No signal quenching_positive Compound quenches signal quenching_check->quenching_positive Signal reduction luciferase_inhibition Compound inhibits luciferase luciferase_check->luciferase_inhibition Reduced luminescence color_positive Compound is colored color_check->color_positive Absorbance in absence of cells redox_check Check for direct MTT reduction color_check->redox_check No absorbance redox_positive Compound is a reducing agent redox_check->redox_positive Color change in absence of cells

Caption: Decision tree for diagnosing assay interference.

Section 3: Navigating Cell-Based Assay Artifacts

Cell-based assays introduce another layer of complexity. In addition to the issues already discussed, the interaction of this compound compounds with the cellular machinery can lead to misleading results.

FAQ 5: In my MTT assay, I'm seeing an increase in the signal at higher concentrations of my this compound, suggesting increased cell viability, which is counterintuitive. What could be happening?

Answer:

This is a classic example of assay interference in the MTT assay.[10][11] The MTT assay measures the reduction of a yellow tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases in living cells.[12] However, compounds with reducing properties can directly reduce MTT to formazan, independent of cellular activity, leading to a false-positive signal.

Troubleshooting the MTT Assay:

  • Cell-Free MTT Reduction Assay: Perform the MTT assay in the absence of cells. Add your compound to the culture medium, followed by the MTT reagent. If a purple color develops, your compound is directly reducing the MTT.

  • Alternative Viability Assays: If interference is confirmed, switch to an alternative viability assay that is less susceptible to interference from reducing compounds.

Recommended Alternative Cell Viability Assays:

AssayPrincipleAdvantages
Sulforhodamine B (SRB) Assay Measures total protein content, which is proportional to cell number.Less susceptible to interference from colored and reducing compounds.
CellTiter-Glo® Luminescent Cell Viability Assay Quantifies ATP, an indicator of metabolically active cells.High sensitivity, but requires a luminometer and a counter-screen for luciferase inhibition.[13][14]
Real-Time Cell Viability Assays (e.g., using non-lytic fluorescent dyes) Monitor cell viability over time without lysing the cells.Provides kinetic data and can help distinguish between cytotoxic and cytostatic effects.
FAQ 6: My dose-response curves are not sigmoidal and are difficult to interpret. What are the common causes?

Answer:

Atypical dose-response curves can be caused by a variety of factors.[15][16]

Common Causes of Non-Sigmoidal Dose-Response Curves:

ObservationPotential Cause(s)Troubleshooting Steps
U-shaped or bell-shaped curve Compound precipitation at high concentrations; cytotoxicity at high concentrations masking the intended effect; complex biological mechanism (e.g., hormesis).Visually inspect for precipitation; perform a cytotoxicity assay in parallel; test a wider range of concentrations.
Shallow or incomplete curve Compound has low potency; assay window is too small; compound is a partial agonist/antagonist.Test higher concentrations if solubility permits; optimize assay conditions to increase the signal-to-background ratio; investigate the compound's mechanism of action.
High variability between replicates Inconsistent cell seeding; edge effects in the microplate; poor mixing of reagents.Ensure a single-cell suspension before seeding; avoid using the outer wells of the plate; ensure thorough mixing of all reagents.

Section 4: Best Practices for Self-Validating Protocols

To ensure the trustworthiness of your data, it is crucial to build self-validating systems into your experimental protocols.

  • Include Appropriate Controls:

    • Vehicle Control: (e.g., DMSO) to account for solvent effects.

    • Positive Control: A known active compound to validate assay performance.

    • Negative Control: A known inactive compound or untreated cells.

  • Perform Counter-Screens: As detailed in the previous sections, always consider the potential for assay interference and design appropriate counter-screens.

  • Orthogonal Validation: Confirm your findings using an alternative assay that relies on a different detection principle. For example, if you identify a hit in a fluorescence-based assay, validate it with a luminescence-based or label-free method.

  • Validate Your Reagents: Ensure the purity and identity of your this compound compounds, as impurities can lead to off-target effects.

By systematically addressing these potential pitfalls, you can significantly improve the consistency and reliability of your bioassay data when working with the promising but sometimes challenging this compound scaffold.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 495(1-2), 119-128.
  • Heinrich, P. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Thorne, N., et al. (2015). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(2), 221-230.
  • Hartmann, A., et al. (2025, August 7). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. ResearchGate. Retrieved from [Link]

  • Opentrons. (n.d.). Measuring Cell Viability with Promega® CellTiter-Glo. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 12, [Summary of counter-screens for compound-mediated...]. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Klebl, B., et al. (Eds.). (2011). Protein Kinases as Drug Targets. John Wiley & Sons.
  • Auld, D. S., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current opinion in chemical biology, 14(3), 357–364.
  • ResearchGate. (2024, April 6). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

  • Adan, A., et al. (2016). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Journal of visualized experiments : JoVE, (118), 54880.
  • ResearchGate. (2015, November 3). I ran my MTT assay twice and get no results, can someone please assess my method and help to correct the errors? Retrieved from [Link]

  • Roskoski, R., Jr. (2018). Pharmacological approaches to understanding protein kinase signaling networks. Pharmacological research, 135, 1-21.
  • Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific reports, 10(1), 5854.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 1-13.
  • Das, A., et al. (2018). Integration of conventional cell viability assays for reliable and reproducible read-outs: experimental evidence. BMC research notes, 11(1), 403.
  • Let's talk Science. (2023, August 15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. Retrieved from [Link]

  • ResearchGate. (2023, May 14). MTT assay treat with protein sample, but it always precipitate which makes low cell viability? Retrieved from [Link]

  • Kappenberg, F., et al. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Archives of Toxicology, 97(10), 2697-2710.
  • Hothorn, L. A. (2020). Handling deviating control values in concentration-response curves. Archives of Toxicology, 94(10), 3469-3479.
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  • CoLab. (2024, July 16). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives.
  • ResearchGate. (2024, July 9). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)
  • MDPI. (n.d.).
  • King, R. F., & Brown, S. B. (1976). Haem degradation in dimethyl sulphoxide/water mixtures and pyridine/water mixtures. Biochemical Society transactions, 4(2), 299–301.
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Technical Support Center: Optimizing Kinase Inhibitor Screening Assays for Furo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Furo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for potent inhibitors of various kinases, including Cyclin-Dependent Kinase 2 (CDK2), Lck, and Akt.[1][2] However, like many heterocyclic compounds, this scaffold presents unique challenges during in-vitro and cell-based screening. This guide provides in-depth troubleshooting advice and detailed protocols in a question-and-answer format to help researchers, scientists, and drug development professionals navigate these challenges, ensuring the generation of robust and reproducible data.

Section 1: Compound Management and Assay Preparation

This section addresses the foundational step of any screening cascade: preparing the compound for biological testing. Poor solubility is a frequent failure point that can invalidate downstream results.

FAQ 1: My this compound analog precipitates when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I fix it?

Answer: This phenomenon, often called "crashing out," is the most common initial hurdle. It occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[3] This can lead to inaccurate potency measurements and poor data reproducibility.[3]

Underlying Cause: The physicochemical properties of the this compound core, often combined with various substitutions, can result in high lipophilicity and low aqueous solubility.

Troubleshooting Workflow:

G cluster_0 Start Start: Compound Precipitates in Aqueous Buffer CheckDMSO Verify Final DMSO Concentration (Should be <1%, ideally <0.5%) Start->CheckDMSO LowerConc Lower Final Compound Concentration CheckDMSO->LowerConc DMSO OK Acceptable Is a lower concentration acceptable for the assay? LowerConc->Acceptable SerialDilute Use Serial Dilutions in Buffer (Avoids sharp polarity change) Acceptable->SerialDilute No End_Resolved Precipitation Resolved Acceptable->End_Resolved Yes Cosolvent Use a Co-solvent (e.g., PEG-400, ethanol) SerialDilute->Cosolvent Still Precipitates SerialDilute->End_Resolved Resolved Cyclodextrin Use a Solubilizing Agent (e.g., HP-β-CD) Cosolvent->Cyclodextrin Still Precipitates Cosolvent->End_Resolved Resolved Cyclodextrin->End_Resolved Resolved End_Reformulate Requires Compound Reformulation or Resynthesis Cyclodextrin->End_Reformulate Still Precipitates

Caption: Troubleshooting workflow for compound precipitation.

Detailed Mitigation Strategies:

  • Control DMSO Concentration: The final concentration of DMSO in assays should ideally be below 0.5% to avoid artifacts and cytotoxicity.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]

  • Modify Dilution Method: Instead of a single large dilution step, perform a serial dilution of your DMSO stock in the assay buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Incorporate Co-solvents: For biochemical assays, small percentages of co-solvents like polyethylene glycol (PEG-400) or ethanol can improve the solubility of hydrophobic compounds.[3] Caution: Co-solvents can affect enzyme activity and are often not suitable for cell-based assays.

  • Use Solubilizing Agents: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions and increasing aqueous solubility.[3] This is a powerful technique for both biochemical and cellular assays.

Section 2: Biochemical Assay Optimization & Troubleshooting

Biochemical assays using purified recombinant kinase are the first step in determining a compound's inhibitory activity (e.g., IC₅₀).

FAQ 2: I am getting a low signal-to-background ratio or "window" in my biochemical kinase assay. How can I improve it?

Answer: A poor assay window can be caused by several factors, including low enzyme activity, substrate issues, or suboptimal reaction conditions. The goal is to maximize the difference between the uninhibited (0% inhibition) and fully inhibited (100% inhibition) controls.

Key Optimization Parameters:

  • Enzyme Concentration: Ensure you are using a concentration of kinase that gives a robust signal without depleting the substrate too quickly. Titrate the enzyme to find the optimal concentration that falls within the linear range of the assay.

  • Substrate Concentration: Substrate depletion can lead to non-linear reaction kinetics. Aim for less than 10-15% substrate consumption during the reaction.

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration.[5] It is standard practice to run assays at the Kₘ value of ATP for the specific kinase.[6] This allows for a more standardized comparison of inhibitor potencies.[6]

  • Reaction Time and Temperature: Optimize incubation time to ensure the reaction remains in the linear phase. Maintain a consistent temperature as kinase activity is temperature-dependent.

FAQ 3: Which kinase assay format is best for screening this compound analogs?

Answer: The choice of assay format depends on the available equipment, throughput requirements, and the specific kinase target. Each format has distinct advantages and potential for compound interference.[7][8]

Assay FormatPrincipleProsCons & Potential Interference
Radiometric Measures the incorporation of radioactively labeled phosphate ([³²P] or [³³P]) from ATP onto a substrate.[6][]Gold standard, high sensitivity, direct measurement of phosphorylation, less prone to compound interference.[6]Requires handling of radioactive materials, low throughput, generates radioactive waste.
Luminescence Measures kinase activity by quantifying the amount of ATP remaining (Kinase-Glo®) or ADP produced (ADP-Glo®) after the reaction.[10][11]High throughput, high sensitivity, homogeneous "mix-and-read" format.This compound analogs can interfere with the luciferase reporter enzyme, causing false positives or negatives.[7][11]
Fluorescence-Based (TR-FRET) A specific antibody recognizes the phosphorylated substrate, bringing a donor and acceptor fluorophore into proximity for FRET to occur.[7]High throughput, sensitive, ratiometric measurement reduces well-to-well variability.This compound analogs can be intrinsically fluorescent or act as quenchers, interfering with the signal.[7]

Recommendation: For initial hit validation, a radiometric assay is often preferred due to its reliability.[6] If a high-throughput screening (HTS) campaign is planned, luminescence or TR-FRET assays are more suitable, but it is crucial to perform counter-screens to identify compounds that interfere with the assay technology itself (e.g., running an ADP-Glo assay in parallel with a Kinase-Glo assay to rule out luciferase inhibition).[11]

Section 3: Cellular Assay Optimization & Troubleshooting

Cell-based assays are critical for confirming that a compound can enter a cell and engage its target in a physiological context.

FAQ 4: My this compound inhibitor has a potent IC₅₀ in the biochemical assay, but is much weaker in my cell-based assay. What are the likely causes?

Answer: This is a very common and important observation in drug discovery. A significant drop in potency between a biochemical and a cellular assay points to several potential issues.[4][12]

G cluster_0 Start Start: High Biochemical Potency, Low Cellular Potency Permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) Start->Permeability Efflux Is the compound an efflux pump substrate (e.g., P-gp)? Permeability->Efflux Permeable End_Permeability Root Cause: Poor Permeability Action: Medicinal Chemistry Optimization Permeability->End_Permeability Not Permeable ATP_Comp High Intracellular ATP (Cellular ATP is ~1-10 mM) Efflux->ATP_Comp No End_Efflux Root Cause: Efflux Action: Test in efflux-inhibited cells or MedChem optimization Efflux->End_Efflux Yes Target_Engagement Confirm Target Engagement in Cells (e.g., Western Blot, CETSA) ATP_Comp->Target_Engagement End_ATP Root Cause: ATP Competition Action: This is expected for ATP-competitive inhibitors. Optimize for cellular potency. Target_Engagement->End_ATP Engagement Confirmed End_No_Engagement Root Cause: No Target Engagement Action: Re-evaluate mechanism of action. Possible assay artifact. Target_Engagement->End_No_Engagement No Engagement

Caption: Decision tree for investigating potency discrepancies.

Key Explanations:

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.[12] The physicochemical properties of your this compound analog (e.g., high polar surface area) might be unfavorable for passive diffusion.

  • High Intracellular ATP: This is the most common reason for a potency shift with ATP-competitive inhibitors. Biochemical assays are often run at the Kₘ of ATP (typically low µM range), whereas the concentration of ATP inside a cell is very high (1-10 mM).[5] Your compound must compete with this high concentration of the natural substrate, resulting in a higher apparent IC₅₀.

  • Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp), preventing it from reaching an effective intracellular concentration.

  • Compound Instability or Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.

FAQ 5: How can I be sure the cellular effects I'm seeing are due to inhibition of my target kinase and not an off-target?

Answer: Distinguishing on-target from off-target effects is fundamental to validating your inhibitor.[4] Because many kinase inhibitors target the highly conserved ATP-binding site, off-target activity is a significant risk.[13][14]

Experimental Strategies for Target Validation:

  • Confirm Target Engagement: Use a technique like a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay to confirm that your compound is physically binding to the intended kinase inside the cell.[13][15]

  • Western Blot Analysis: Treat cells with your inhibitor and probe for the phosphorylation of a known downstream substrate of your target kinase.[4][16] A potent, on-target inhibitor should decrease the phosphorylation of the substrate in a dose-dependent manner.

  • Use a Structurally Unrelated Inhibitor: If another known inhibitor with a different chemical scaffold produces the same biological phenotype, it strengthens the evidence that the effect is on-target.[4]

  • Kinome Profiling: This is the gold standard for assessing selectivity. Screen your inhibitor at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (ideally >300).[13][17] This will reveal which other kinases are inhibited and by how much, providing a clear selectivity profile.[17]

Section 4: Detailed Experimental Protocols

Protocol 1: General Biochemical Kinase Inhibition Assay ([³³P]-ATP Filter Binding)

This protocol describes a robust method for determining the IC₅₀ value of a this compound analog against a purified kinase.[13][16]

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound analog stock (10 mM in 100% DMSO)

  • ATP solution (including [γ-³³P]ATP) prepared at 2x the final desired concentration (e.g., 2x Kₘ)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Phosphocellulose filter plate and vacuum manifold

Procedure:

  • Prepare a serial dilution of the this compound inhibitor in DMSO. Then, create an intermediate dilution plate by diluting this series into kinase assay buffer. This minimizes the final DMSO concentration.

  • In a 96-well plate, add 10 µL of the diluted inhibitor or vehicle control (DMSO in buffer).

  • Add 20 µL of a 2x enzyme/substrate mix (prepared in kinase assay buffer) to each well.

  • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 20 µL of the 2x [γ-³³P]ATP solution.

  • Incubate the plate at 30°C for a pre-determined time (e.g., 30-60 minutes) within the linear range of the reaction.

  • Stop the reaction by adding 50 µL of stop solution.

  • Transfer 80 µL of the reaction mixture from each well to the phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while unincorporated [³³P]ATP will flow through.

  • Wash the filter plate three times with 0.75% phosphoric acid using a vacuum manifold.

  • Dry the plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Plot the data (counts per minute vs. log[inhibitor concentration]) and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot for Cellular Target Inhibition

This protocol assesses if the inhibitor modulates the kinase's activity within a cellular context by measuring the phosphorylation state of a downstream substrate.[4][18]

Materials:

  • Cell line expressing the target kinase

  • This compound inhibitor

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE equipment, transfer system, and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with a serial dilution of the this compound inhibitor for a specified time (e.g., 1-4 hours). Include a DMSO vehicle control.

  • Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate 15-20 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody against the phospho-substrate (e.g., overnight at 4°C), diluted in blocking buffer.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with the primary antibody for the total substrate protein.

  • Quantify the band intensities. A successful on-target inhibitor will show a dose-dependent decrease in the ratio of phospho-protein to total protein.

References

  • A Tale of Two Scaffolds: this compound and Furo[3,2-b]pyridine in Drug Design. Benchchem.
  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BioMed Central.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Targeted Kinase Inhibitor Activity Screening. BOC Sciences.
  • Technical Support Center: this compound Intermediate Solubility. Benchchem.
  • Initial Screening of 2,3-Dihydrofuro[2,3-c]pyridine Derivatives for Kinase Inhibition: A Technical Guide. Benchchem.
  • Strategies for reducing the off-target effects of Furo[3,4-d]pyrimidine inhibitors. Benchchem.
  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. National Institutes of Health.
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed.
  • Furo[3,2-b]pyridin-3-ol Analogs: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition and Hedgehog Pathw. Benchchem.
  • Furo[3,2-b]pyridin-3-ol Derivatives as Kinase Inhibitors in Oncology: A Comparative Guide. Benchchem.
  • Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. ResearchGate.
  • troubleshooting common issues in this compound cross-coupling reactions. Benchchem.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections.
  • Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. Thermo Fisher Scientific.
  • Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. Benchchem.
  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. PMC - NIH.
  • The challenge of selecting protein kinase assays for lead discovery optimization. PMC - NIH.
  • Characterization of furo[3,2‐b]pyridine derivatives in CLK1. A) crystal... ResearchGate.
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  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. PubMed.
  • The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. Benchchem.
  • Kinase assays. BMG LABTECH.
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  • one, nicotinonitrile, and this compound derivatives. National Genomics Data Center (CNCB-NGDC).
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Technical Support Center: Addressing Compound Precipitation of Furo[2,3-b]pyridines in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Challenge: The Physicochemical Nature of Furo[2,3-b]pyridines

Furo[2,3-b]pyridines are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery, often investigated for their potential therapeutic activities.[1][2][3] Structurally, they consist of a fused furan and pyridine ring system.[1] While this structure is key to their biological function, it also imparts a predominantly hydrophobic character, leading to moderate solubility in polar organic solvents but critically low solubility in aqueous environments like cell culture media.[1][4]

This inherent poor aqueous solubility is the primary reason researchers encounter precipitation. When a concentrated stock solution, typically in a solvent like Dimethyl Sulfoxide (DMSO), is introduced into the aqueous, buffered, and protein-rich environment of cell culture media, the compound can rapidly "crash out" of solution as it exceeds its thermodynamic solubility limit.[4][5] This guide provides a systematic approach to understanding, troubleshooting, and preventing this common experimental hurdle.

Troubleshooting Guide & FAQs

This section directly addresses the most common issues encountered when working with Furo[2,3-b]pyridines in cell culture.

Q1: I dissolved my Furo[2,3-b]pyridine in DMSO, but it precipitated immediately when I added it to my media. What's happening and how do I fix it?

A1: This is a classic case of a compound "crashing out" of solution due to rapid solvent exchange.[5] The this compound is soluble in the high-concentration DMSO stock, but upon dilution into the aqueous media, the DMSO concentration plummets, and the compound is no longer soluble at that concentration.

Immediate Causes & Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The target concentration of your compound in the media is higher than its maximum aqueous solubility.Decrease the final working concentration. It is crucial to first determine the compound's maximum soluble concentration under your specific experimental conditions (see Protocol 3).[5]
Rapid Dilution Adding a small volume of concentrated stock directly into a large volume of media creates a localized zone of super-saturation, causing immediate precipitation.Perform a stepwise serial dilution in pre-warmed (37°C) media. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[5][6]
Cold Media The solubility of most organic compounds, including Furo[2,3-b]pyridines, decreases at lower temperatures.[5]Always use pre-warmed (37°C) cell culture media for all dilutions and for dosing your cells.[5][7]
High Stock Concentration A very high stock concentration requires a massive dilution factor, exacerbating the solvent exchange shock.If possible, prepare a slightly less concentrated stock solution that still allows you to keep the final DMSO concentration within acceptable limits.
Q2: My media looked fine at first, but I saw a cloudy or crystalline precipitate after a few hours or days in the incubator. What causes this delayed precipitation?

A2: Delayed precipitation points to issues with the compound's stability in the complex culture environment over time. The initial concentration was likely at or near the limit of kinetic solubility, and various factors have since pushed it beyond its thermodynamic solubility.

Delayed Causes & Solutions:

Potential CauseExplanationRecommended Solution
Temperature Fluctuations Repeatedly removing culture vessels from the incubator causes temperature cycling, which can decrease compound solubility over time.[5][8]Minimize the time that culture vessels are outside the incubator. Work efficiently and return plates to the incubator promptly.
Media Evaporation In long-term cultures, water can evaporate from the media, increasing the concentration of all components, including your this compound, potentially exceeding its solubility limit.[5][8]Ensure the incubator has proper humidification. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for experiments lasting more than 48-72 hours.[8]
pH Shift Cellular metabolism produces acidic byproducts (like lactic acid) that lower the pH of the culture medium. If your this compound derivative's solubility is pH-sensitive, this can trigger precipitation.[5][9]Monitor the color of the phenol red indicator in your medium. In dense or highly metabolic cultures, you may need to change the medium more frequently to maintain a stable pH.
Interaction with Media Components The compound may slowly interact with salts (e.g., calcium phosphate), or proteins in the serum, forming less soluble complexes.[4][10][11]If using serum-free media, test for interactions by incubating the compound in the media for the full experiment duration without cells. If precipitation occurs, a different basal media or a solubilizing agent may be needed.
Compound Instability The this compound itself may be degrading over time into less soluble byproducts under culture conditions (37°C, 5% CO₂).[5]Assess the compound's stability. Consider preparing fresh compound-containing media every 24-48 hours for long-term experiments instead of dosing once at the beginning.
Q3: What is the maximum final DMSO concentration I can use, and how does it impact solubility and my cells?

A3: This is a critical balancing act between maintaining compound solubility and avoiding cellular toxicity. While a higher DMSO concentration can help keep the compound in solution, it can also be detrimental to your cells.[12][13]

Final DMSO Conc.Effect on Cells & SolubilityRecommendation
< 0.1% Considered universally safe for almost all cell lines, including sensitive primary cells.[12] Minimal impact on cell physiology.Ideal target. Strive to keep your final DMSO concentration in this range whenever possible.
0.1% - 0.5% Generally well-tolerated by most robust, immortalized cell lines.[5][12][13] May begin to show subtle, non-toxic effects on gene expression or cell signaling.Acceptable for many applications. Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[6]
> 0.5% Increased risk of cytotoxicity. Can inhibit cell proliferation and may begin to dissolve cell membranes.[12][13][14]Avoid unless absolutely necessary. Requires rigorous validation to ensure observed effects are due to the compound and not solvent toxicity.
Q4: Can I just filter the media to remove the precipitate?

A4: No, this is strongly discouraged. Filtering the media will remove the precipitated (and potentially some non-precipitated) compound.[6] This leads to an unknown, lower final concentration of your this compound in the experiment, which invalidates your results and makes them non-reproducible. The goal is not to remove the precipitate but to prevent it from forming in the first place.[6]

Systematic Troubleshooting Workflow

When precipitation is observed, follow this logical workflow to diagnose and resolve the issue.

G start Precipitate Observed timing When did it precipitate? start->timing immediate Immediately upon dilution timing->immediate Immediately delayed After hours/days in incubator timing->delayed Delayed check_conc Is final concentration >10 µM? immediate->check_conc check_evap Is it a long-term experiment (>48h)? delayed->check_evap lower_conc Action: Lower final concentration. Determine max solubility (Protocol 3). check_conc->lower_conc Yes check_dilution How was it diluted? check_conc->check_dilution No advanced If precipitation persists: Consider solubility enhancers (e.g., serum, cyclodextrin). lower_conc->advanced single_step Single, large volume dilution check_dilution->single_step stepwise_dilution Action: Use stepwise dilution in pre-warmed media (Protocol 2). single_step->stepwise_dilution stepwise_dilution->advanced use_lids Action: Use low-evaporation lids and ensure incubator humidity. check_evap->use_lids Yes check_pH Is culture dense or media yellow? check_evap->check_pH No use_lids->advanced change_media Action: Change media more frequently to maintain stable pH. check_pH->change_media Yes check_pH->advanced No change_media->advanced

Caption: A decision tree for troubleshooting this compound precipitation.

Protocols & Best Practices

Adherence to proper solution preparation and handling techniques is the most effective way to prevent precipitation.[15][16]

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)
  • Calculation: Determine the mass of the this compound needed to prepare your desired volume and concentration.[17][18]

    • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated mass of the compound using an analytical balance.[16]

  • Dissolution: Transfer the weighed compound to an appropriate sterile vial. Add the required volume of 100% cell-culture grade DMSO to achieve the target concentration.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath to ensure the compound is completely dissolved. Visually inspect against a light source to confirm there are no visible particles.[12]

  • Storage: Aliquot the stock solution into single-use volumes in sterile, light-blocking vials to avoid repeated freeze-thaw cycles.[16][19] Store at -20°C or -80°C as recommended by the manufacturer.[16]

Protocol 2: Recommended Method for Dosing Cell Culture Media (Stepwise Dilution)

This protocol is designed to minimize the solvent-exchange shock that causes precipitation.

  • Pre-warm Media: Place a sufficient volume of your complete cell culture medium (containing serum, if applicable) in a 37°C water bath or incubator until it reaches thermal equilibrium.

  • Prepare Intermediate Dilution: Create an intermediate dilution of your compound. For example, if your final desired concentration is 1 µM and your stock is 10 mM, first dilute the stock 1:100 in pre-warmed media to create a 100 µM intermediate solution.

    • Crucial Step: Add the DMSO stock solution slowly and dropwise into the center of the media vortex created by gentle, continuous swirling or vortexing. This ensures immediate dispersion.[5]

  • Prepare Final Dilution: Add the required volume of the 100 µM intermediate solution to the final volume of media in your culture plate.

  • Vehicle Control: Prepare a parallel vehicle control by adding the same volume of DMSO (without the compound) to your media, following the same dilution steps.

Protocol 3: Determining the Maximum Soluble Concentration

This experiment helps you define the upper concentration limit for your specific compound in your specific media.

  • Preparation: Prepare a series of dilutions of your this compound stock solution in your complete, pre-warmed cell culture medium. For example, create final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.

  • Initial Observation: Immediately after preparation, visually inspect each solution for any signs of cloudiness or precipitation.[15]

  • Incubation: Place the solutions in a 37°C, 5% CO₂ incubator for a period that matches your typical experiment duration (e.g., 24, 48, or 72 hours).

  • Final Observation: After incubation, carefully inspect the solutions again, both macroscopically and by placing a small drop on a slide and viewing under a microscope for crystalline structures.[15]

Advanced Solubilization Strategies

If precipitation persists even after optimizing the protocols above, you may need to consider more advanced formulation strategies.[20][21]

  • Serum Proteins: If your experimental design allows, using serum-containing media is a highly effective strategy. Proteins like albumin can bind to hydrophobic compounds, acting as natural carriers and increasing their solubility in the media.[6][22]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like Furo[2,3-b]pyridines, effectively shielding them from the aqueous environment and increasing their solubility.[6][23] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[6]

G cluster_0 cluster_1 compound Hydrophobic This compound plus + cyclodextrin Cyclodextrin (Hydrophilic Exterior) arrow cluster_1 cluster_1 encapsulated This compound result =  Soluble Complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • Benchchem. (n.d.). Technical Support Center: this compound Intermediate Solubility.
  • CymitQuimica. (n.d.). CAS 272-01-5: this compound.
  • Tait, A. S., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology and Bioengineering, 120(8), 2316-2328. Available from: [Link]

  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Biology Stack Exchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts? Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulary Science and Bioavailability, 8, 212.
  • Singh, B., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 808143. Available from: [Link]

  • Luoyang FuDau Biotechnology Co., Ltd. (2022, August 31). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Retrieved from Luoyang FuDau Biotechnology Co., Ltd.
  • Jain, A., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
  • Toft, C., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 757-760. Available from: [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!
  • Benchchem. (n.d.). Technical Support Center: Compound Precipitation in Cell Culture Media.
  • ResearchGate. (2025, August 5). Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines.
  • Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • Curriculum & Instruction, University of Arizona. (n.d.). Preparing Solutions and Making Dilutions.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Ibrahim, M. M., et al. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives.

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Technical Support Center: Improving the Oral Bioavailability of Furo[2,3-b]pyridine-based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Furo[2,3-b]pyridine-based drug candidates. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working to overcome the unique challenges associated with this promising class of compounds. Furo[2,3-b]pyridines, also known as 7-azaindoles, often exhibit potent biological activity but are frequently hindered by poor oral bioavailability, which can stall preclinical and clinical development.

This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and FAQs to address the three primary hurdles to oral bioavailability:

  • Poor Aqueous Solubility

  • Low Intestinal Permeability & High Efflux

  • Extensive First-Pass Metabolism

Our goal is to provide not just solutions, but a clear rationale for each experimental choice, empowering you to design and execute effective strategies for your specific this compound candidate.

Troubleshooting Guide: A Step-by-Step Approach

Effective troubleshooting begins with a systematic diagnosis of the underlying problem. The following workflow provides a logical progression for identifying and addressing the root cause of poor oral bioavailability.

G cluster_0 cluster_1 Problem Diagnosis cluster_2 Solution Pathways cluster_3 Start Start: Poor In Vivo Oral Bioavailability Observed Solubility Assess Kinetic & Thermodynamic Aqueous Solubility Start->Solubility Is solubility < 10 µg/mL? Permeability Assess Permeability & Efflux (Caco-2 / PAMPA) Solubility->Permeability No Sol_Strat Solubility Enhancement - Amorphous Solid Dispersions - Nanosuspensions - Prodrugs / Salt Forms Solubility->Sol_Strat Yes Metabolism Assess Metabolic Stability (Microsomes / Hepatocytes) Permeability->Metabolism No Perm_Strat Permeability Enhancement - Prodrugs to mask efflux motifs - Co-administration with inhibitors - Lipid-based formulations Permeability->Perm_Strat Yes (Papp < 1x10⁻⁶ cm/s or Efflux Ratio > 2) Met_Strat Reduce Metabolism - Medicinal Chemistry (block sites) - Prodrugs to shield labile sites - Formulation (e.g., liposomes) Metabolism->Met_Strat Yes (High Clearance) End Re-evaluate In Vivo Oral Bioavailability Metabolism->End No (Re-evaluate) Sol_Strat->End Perm_Strat->End Met_Strat->End

Caption: Troubleshooting workflow for poor oral bioavailability.

Issue 1: Poor Aqueous Solubility

Poor solubility is the most common initial barrier for this compound compounds due to their often planar and rigid structure, which can lead to high crystal lattice energy.

Q1: My this compound derivative immediately precipitates when I dilute my DMSO stock into aqueous buffer for a biological assay. What's happening and how can I fix it?

A1: This is a classic sign that you have exceeded the compound's thermodynamic aqueous solubility. Your compound is soluble in the organic DMSO stock but crashes out in the aqueous environment.

  • Immediate Troubleshooting:

    • Lower the Final Concentration: Determine if the assay is sensitive enough to work at a lower, more soluble concentration of your compound.

    • Increase Co-solvent: You can cautiously increase the final percentage of DMSO. However, be aware that DMSO concentrations above 0.5-1% can be toxic to cells or interfere with enzymatic assays.

    • Use a Different Buffer: Sometimes, interactions with salts (especially phosphates) can cause precipitation. Test solubility in a simpler buffer like PBS or even pure water to diagnose this.[1]

  • Long-Term Solution & Rationale: The underlying issue is low intrinsic solubility, which will undoubtedly lead to poor oral absorption. You must address this with formulation or chemical modification strategies.

    • Amorphous Solid Dispersions (ASDs): This is a powerful technique for improving the bioavailability of poorly soluble drugs.[2][3] By dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix, you eliminate the energy required to break the crystal lattice.[4] This can lead to a state of "supersaturation" in the gut, dramatically increasing the driving force for absorption.[3][5]

    • Nanosuspensions: Reducing the particle size of your drug to the nanometer range increases the surface-area-to-volume ratio.[6] According to the Noyes-Whitney equation, this directly increases the dissolution rate, which can improve absorption for dissolution rate-limited compounds.[7]

    • Salt Formation: If your this compound has an ionizable center (a basic nitrogen or an acidic proton), forming a salt is a simple and effective way to increase solubility.[8]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate your poorly soluble drug, forming an inclusion complex that has significantly higher aqueous solubility.[6][7]

Q2: I'm considering making an amorphous solid dispersion (ASD). How do I choose the right polymer and preparation method?

A2: The choice of polymer and manufacturing process is critical for creating a stable and effective ASD.

  • Polymer Selection: The goal is to find a polymer that is miscible with your drug and can inhibit its recrystallization.[4]

    • HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate): An excellent first choice for many compounds. Its hydrophobic acetyl groups can interact with the drug, while its carboxyl groups can interact with the aqueous phase to inhibit crystal growth in the intestine.[2]

    • PVP (Polyvinylpyrrolidone) / VA (Vinyl Acetate) Copolymers (e.g., Kollidon® VA 64): These are also common and effective polymers.

    • Screening: You must empirically screen a panel of polymers to find the one that provides the best combination of drug loading, physical stability, and dissolution enhancement for your specific molecule.

  • Preparation Method:

    • Spray Drying: A common, scalable method where the drug and polymer are dissolved in a common solvent and then sprayed into a hot air stream to rapidly evaporate the solvent, trapping the drug in an amorphous state.[9]

    • Hot Melt Extrusion (HME): A solvent-free process where the drug and polymer are mixed and heated until molten, then extruded.[9][10] This is often preferred for its efficiency and continuous manufacturing potential.

Formulation StrategyTypical Solubility IncreaseKey AdvantageKey Disadvantage
Amorphous Solid Dispersion 5-100 fold[2]Creates supersaturation; high drug loading possible.Physically unstable; risk of recrystallization over time.[3]
Nanosuspension Varies (improves rate)Increases dissolution rate; suitable for very insoluble drugs.Can be difficult to scale; potential for particle aggregation.
Cyclodextrin Complexation 10-1000 foldHigh solubility increase; uses GRAS excipients.[6]High amount of excipient needed; complex may dissociate upon dilution.[6]
Salt Formation 10-1000 foldSimple, cost-effective, and well-understood.[8]Only applicable to ionizable drugs; risk of converting back to free base/acid.

Issue 2: Low Intestinal Permeability & High Efflux

Even if a drug dissolves, it must be able to pass through the intestinal wall to reach the bloodstream. Furo[2,3-b]pyridines can be subject to poor passive permeability or be actively pumped back into the gut by efflux transporters.

Q3: My compound has good solubility, but the apparent permeability (Papp) in my Caco-2 assay is very low (<1 x 10⁻⁶ cm/s). What does this mean?

A3: A low Papp value in a Caco-2 assay, which is a well-established in vitro model that mimics the human intestinal epithelium, suggests that your compound has inherently poor membrane permeability.[11][12][13] This is likely due to its physicochemical properties.

  • Diagnosis:

    • Analyze Physicochemical Properties: Check the compound's Polar Surface Area (PSA) and calculated LogP. High PSA (>140 Ų) or very low LogP can limit passive diffusion.

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures only passive diffusion.[11][14] If permeability is low in both Caco-2 and PAMPA, the problem is almost certainly poor passive diffusion.

  • Solutions:

    • Medicinal Chemistry: The most effective solution is to modify the molecule. Strategically replace polar functional groups to reduce PSA or add lipophilic groups to increase LogP.[15]

    • Prodrugs: A prodrug approach can be used to temporarily mask the polar groups that are hindering permeability.[16][17] An ester or carbonate prodrug, for example, can be cleaved by esterases in the blood or tissues to release the active parent drug.

Q4: In my Caco-2 assay, the permeability from the basolateral-to-apical side (B-A) is much higher than from the apical-to-basolateral side (A-B), resulting in an efflux ratio > 2. What is happening?

A4: An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[15][18] These transporters are expressed on the apical (gut lumen) side of the intestinal cells and act as "gatekeepers," actively pumping xenobiotics back into the intestine, thereby reducing net absorption.[19][20]

  • Confirmation: To confirm the involvement of a specific transporter, you can run the Caco-2 assay again but co-dose your compound with a known inhibitor.[15] For example, verapamil is a classic P-gp inhibitor.[18] If the A-B permeability increases and the efflux ratio decreases in the presence of the inhibitor, you have confirmed that your compound is a substrate.

  • Solutions:

    • Medicinal Chemistry: This is the preferred approach. Modify the structure to remove or mask the chemical motifs that are recognized by the transporter. This often involves subtle changes to hydrogen bonding patterns or overall molecular shape.

    • Formulation with Inhibitors: Some formulations include excipients that can act as mild P-gp inhibitors (e.g., certain surfactants used in Self-Emulsifying Drug Delivery Systems - SEDDS). However, relying on this is less robust than redesigning the molecule itself.

    • Lipid-Based Formulations (e.g., SEDDS): These formulations can help improve absorption of efflux substrates, potentially by promoting lymphatic transport and thereby bypassing the portal vein and first-pass metabolism in the liver.[10]

Issue 3: Extensive First-Pass Metabolism

After a drug is absorbed through the intestinal wall, it travels via the portal vein directly to the liver before reaching systemic circulation. The this compound scaffold can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver.

Q5: My compound is soluble and permeable, but the oral bioavailability in my animal studies is still very low, and I'm seeing high levels of metabolites in the plasma. How do I address this?

A5: This profile strongly suggests that your compound is undergoing extensive first-pass metabolism. The key is to identify the metabolic "soft spot" on the molecule and protect it.

  • Diagnosis:

    • In Vitro Metabolism Assays: Incubate your compound with human liver microsomes (HLM) or hepatocytes. These systems contain the major drug-metabolizing enzymes. A short half-life in these assays indicates high metabolic clearance.[21]

    • Metabolite Identification: Use LC-MS/MS to analyze the samples from your in vitro metabolism assays to determine the exact site of metabolic modification (e.g., oxidation, hydroxylation). Aromatic amines and related heterocycles can undergo metabolic activation via N-hydroxylation.[22]

  • Solutions:

    • Medicinal Chemistry (Metabolic Blocking): This is the most common and effective strategy. Once you've identified the site of metabolism, you can block it. For example, if an aromatic ring is being hydroxylated, you can add a fluorine atom to that position.[21][23] Fluorine is a small, electron-withdrawing atom that is resistant to metabolic oxidation and can block the reaction without drastically altering the molecule's ability to bind to its target.

    • Prodrugs: Design a prodrug that temporarily shields the metabolically labile part of the molecule.[24] The promoiety is designed to be cleaved after the drug has been absorbed and has passed through the liver.

    • Formulation Strategies: While less direct, certain formulations can help. For instance, encapsulating the drug in liposomes or nanoparticles can alter its distribution and potentially reduce its initial exposure to metabolic enzymes in the liver.[10][25]

G cluster_0 Medicinal Chemistry Strategy for Metabolic Lability Parent Parent this compound (Metabolically Labile Site) CYP450 CYP450 Enzymes (e.g., in Liver Microsomes) Parent->CYP450 Incubation Metabolite Inactive / Oxidized Metabolite (Rapid Clearance) CYP450->Metabolite Oxidation NoReaction Metabolism Inhibited (Increased Stability) CYP450->NoReaction No Reaction Blocked Blocked this compound (e.g., with Fluorine) Blocked->CYP450 Incubation

Caption: Blocking a metabolic "soft spot" with fluorine.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a kinetic solubility assay? A: A common and robust method is the kinetic solubility assay using nephelometry or turbidimetry. A high-concentration DMSO stock (e.g., 10 mM) is added to a series of aqueous buffers (e.g., pH 7.4 PBS) to achieve a range of final concentrations. The solution is shaken for a set time (e.g., 1.5-2 hours), and the point at which precipitation occurs is measured by light scattering. This gives you a rapid assessment of the solubility limit under non-equilibrium conditions, which often better reflects the situation in the GI tract.

Q: Can I use a prodrug strategy to solve both solubility and permeability issues at the same time? A: Yes, this is a highly effective approach. For example, attaching a phosphate group can dramatically increase aqueous solubility, creating a phosphate prodrug.[26] This group is then cleaved by alkaline phosphatases in the intestine to release the parent drug at the site of absorption. Alternatively, attaching a promoiety containing a solubilizing group and a lipophilic character can be designed to improve both properties.

Q: How do I interpret PAMPA results in conjunction with Caco-2 data? A: This combination is very powerful for diagnosing permeability issues:

  • High Caco-2 & High PAMPA: Good passive permeability.

  • Low Caco-2 & Low PAMPA: Poor passive permeability.

  • High Caco-2 & Low PAMPA: Indicates active uptake transporters are involved.

  • Low Caco-2 & High PAMPA: This is a red flag for active efflux. The compound can passively cross a membrane (PAMPA) but is being pumped out by transporters in the Caco-2 cells.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay
  • Stock Solution: Prepare a 10 mM stock solution of the this compound compound in 100% DMSO.

  • Assay Plate: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well of a 96-well plate.

  • Serial Dilution: Add 2 µL of the 10 mM stock to the first well (final concentration 100 µM, 1% DMSO). Perform a serial dilution across the plate.

  • Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours.

  • Measurement: Read the plate on a nephelometer or a plate reader capable of measuring turbidity (e.g., at 620 nm).

  • Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in light scattering or turbidity compared to the buffer-only control.

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity.

  • Apical to Basolateral (A-B) Transport:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound (e.g., at 10 µM) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh buffer.

  • Basolateral to Apical (B-A) Transport: Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of the compound in all samples using a sensitive analytical method like LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

References

  • Vertex, A. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • G. L. Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility.
  • Contract Pharma. Amorphous Solid Dispersions for Bioavailability Enhancement. Available at: [Link]

  • Yu, L. et al. Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Drug Delivery Science and Technology (2020).
  • Jornada, D. H. et al. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules24, (2019).
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]

  • ResearchGate. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Available at: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • ITQB NOVA. In vitro models for prediction of drug absorption and metabolism. Available at: [Link]

  • Pharmaceutical Technology. Improving Solubility with Amorphous Solid Dispersions. Available at: [Link]

  • MDPI. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Available at: [Link]

  • Al-Obaidi, H. et al. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics14, (2022).
  • Mehellou, Y. et al. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Expert Opinion on Drug Delivery4, 419-433 (2007).
  • BioTeSys. In Vitro Bioavailability: Caco-2 & PAMPA Transport Models. Available at: [Link]

  • Technobis. Amorphous solid dispersions for enhanced drug solubility and stability. Available at: [Link]

  • IIP Series. IN VITRO GASTROINTESTINAL DRUG TRANSPORT PREDICTION BY CACO-2, MDCK AND PAMPA MODELS. Available at: [Link]

  • Siramshetty, V. B. et al. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega5, 33015-33026 (2020).
  • Moon Garden. Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Available at: [Link]

  • Roughley, S. D. & Jordan, A. M. Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry54, 3451-3479 (2011).
  • ResearchGate. Mitigating Heterocycle Metabolism in Drug Discovery. Available at: [Link]

  • Semantic Scholar. Mitigating heterocycle metabolism in drug discovery. Available at: [Link]

  • Belo, J. Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery2, 419-433 (2005).
  • ResearchGate. Strategies to improve oral bioavailability. Available at: [Link]

  • Troutman, M. D. & Thakker, D. R. Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates. Molecular Pharmaceutics1, 123-131 (2004).
  • Australian Prescriber. P-glycoprotein and its role in drug-drug interactions. Available at: [Link]

  • Zhang, H. et al. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Medicinal Chemistry Letters11, 1459-1464 (2020).
  • Agüeros, M. et al. Diverse approaches for the enhancement of oral drug bioavailability. Expert Opinion on Drug Delivery8, 1373-1390 (2011).
  • Labhana, S. et al. P-glycoprotein Inhibition for Optimal Drug Delivery. Drug Target Insights7, (2013).
  • Agrawal, S. et al. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy.
  • National Institutes of Health. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Available at: [Link]

  • Current Psychiatry. P-glycoprotein: Why this drug transporter may be clinically important. Available at: [Link]

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available at: [Link]

  • MDPI. A Nanoparticle's Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations. Available at: [Link]

  • National Institutes of Health. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Available at: [Link]

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Technical Support Center: Strategies to Reduce Off-Target Effects of Furo[2,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Furo[2,3-b]pyridine-based kinase inhibitors. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you understand and mitigate off-target effects, ultimately leading to the development of more selective and effective kinase inhibitors.

Introduction: The Double-Edged Sword of the this compound Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent kinase inhibitors for various therapeutic areas, including oncology.[1][2][3] Its rigid, planar structure and ability to form key hydrogen bonds with the kinase hinge region make it an excellent starting point for inhibitor design.[4][5][6][7] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: off-target activity.[8][9]

Off-target effects can lead to cellular toxicity, reduced therapeutic efficacy, and confounding experimental results, making the early identification and mitigation of these interactions critical for successful drug development.[10][11] This guide is designed to provide you with the necessary strategies and tools to address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor is highly potent against my target kinase but shows significant off-target activity in a broad kinase panel. Where do I start?

A1: This is a common and critical challenge. The first step is to systematically dissect the source of the promiscuity.

  • Analyze the Kinome Tree: Don't just look at the number of off-targets. Map the inhibited kinases onto a kinome tree. Are the off-targets clustered in a specific branch, suggesting a shared structural feature in the ATP-binding site? Or are they scattered, indicating a more general lack of selectivity? This analysis will guide your medicinal chemistry strategy.

  • Obtain Structural Insights: If available, co-crystal structures of your inhibitor with its primary target and a key off-target are invaluable. This will reveal subtle differences in the binding pockets that can be exploited to enhance selectivity. In the absence of crystal structures, computational modeling and docking studies can provide useful hypotheses.[12][13][14][15]

  • Initiate a Structure-Activity Relationship (SAR) Study: Begin by systematically modifying different positions of the this compound scaffold. Pay close attention to solvent-exposed regions, as modifications here are less likely to disrupt the core interactions required for on-target potency but can introduce steric clashes with off-target kinases.[16][17][18][19]

Q2: What are the most common off-target kinase families for ATP-competitive inhibitors like those based on the this compound scaffold?

A2: While the specific off-target profile is unique to each compound, certain kinase families are more prone to inhibition by ATP-competitive molecules due to the high conservation of the ATP-binding pocket. These often include:

  • Other members of the same kinase family: If your target is, for example, a member of the tyrosine kinase (TK) family, it's common to see off-target activity against other TKs.

  • Kinases with a small gatekeeper residue: The gatekeeper residue controls access to a hydrophobic pocket adjacent to the ATP-binding site. Kinases with smaller gatekeeper residues (e.g., threonine, valine, or alanine) can accommodate a wider range of inhibitor shapes, often leading to off-target binding.

  • Basophilic kinases (e.g., PKA, PKC): These kinases have a high concentration of basic residues in their substrate-binding region, which can sometimes interact non-specifically with inhibitors.

A comprehensive kinome-wide profiling is the most reliable way to identify the specific off-targets for your compound.[20][21][22][23][24][25]

Q3: My inhibitor is potent in biochemical assays but loses significant activity in cell-based assays. Could this be related to off-target effects?

A3: Yes, this discrepancy can be multifactorial, and off-target effects are a plausible contributor. Here's a breakdown of potential causes:

  • Cellular Environment Complexity: Unlike the clean environment of a biochemical assay, the cytoplasm is crowded with other proteins and ATP is present at high concentrations (millimolar range). Your inhibitor must compete with high levels of endogenous ATP for binding to the target kinase.

  • Cell Permeability and Efflux: The inhibitor may have poor membrane permeability or be actively transported out of the cell by efflux pumps.

  • Off-Target Engagement Leading to Toxicity: Your compound might be hitting an essential kinase, leading to cell death at concentrations below what is needed to see a specific on-target effect.[26]

  • Activation of Compensatory Signaling Pathways: Inhibition of the primary target could trigger feedback loops or crosstalk with other pathways, masking the intended biological effect.[10]

To dissect this, consider running a cellular target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that your compound is binding to its intended target within the cell.[26]

Troubleshooting Guide: Common Experimental Issues

Issue 1: High Degree of Off-Target Activity Observed in an Initial Kinase Panel Screen

  • Problem: Your this compound inhibitor shows potent inhibition of the desired target but also inhibits a significant number of other kinases at similar concentrations.

  • Potential Cause: The inhibitor's pharmacophore makes extensive contacts with highly conserved residues in the ATP-binding pocket, particularly the hinge region, without exploiting unique, non-conserved features of the target kinase.[4][5][6][7][27]

  • Troubleshooting Steps:

    • Structure-Based Drug Design (SBDD):

      • Exploit Non-Conserved Residues: Use structural information (crystallography or homology modeling) to identify amino acids in the ATP-binding site of your target that differ from those in the off-target kinases. Design modifications to your inhibitor that create favorable interactions with these unique residues or steric hindrance with the off-target residues.[8]

      • Target the "DFG-out" Conformation: Design a "Type II" inhibitor that binds to the inactive, "DFG-out" conformation of the kinase. This conformation is generally less conserved across the kinome than the active "DFG-in" state, often leading to improved selectivity.[4][8]

    • Fragment-Based Screening:

      • Identify Selective Fragments: Screen a library of small chemical fragments to identify those that bind selectively to your target kinase. These selective fragments can then be grown or linked to build a more potent and selective inhibitor.

    • Scaffold Hopping:

      • Explore Alternative Core Structures: If modifications to the this compound scaffold are not yielding the desired selectivity, consider "scaffold hopping" to a different heterocyclic core that may have a more favorable intrinsic selectivity profile while retaining the key binding interactions.[28][29]

Issue 2: Cellular Toxicity at Concentrations Required for On-Target Inhibition

  • Problem: Your inhibitor shows a narrow therapeutic window in cell-based assays, with cytotoxicity observed at or near the concentration needed to inhibit the target pathway.

  • Potential Cause: The observed toxicity is likely due to the inhibition of one or more off-target kinases that are critical for cell viability.[26]

  • Troubleshooting Steps:

    • Identify the Culprit(s):

      • Correlate Kinome Profile with Toxicity: Compare the list of off-targets from your kinase panel screen with known essential kinases. Are there any overlaps?

      • Phenotypic Screening: Compare the cellular phenotype induced by your inhibitor with that of known selective inhibitors of the suspected off-targets. This can help to confirm if the observed toxicity is consistent with the inhibition of a specific off-target.[26]

    • Medicinal Chemistry to Mitigate Toxicity:

      • Selectivity-Enhancing Modifications: Based on the SBDD strategies outlined in Issue 1, synthesize new analogs designed to be more selective for the on-target kinase and less potent against the toxicity-inducing off-target(s).

      • Structure-Toxicity Relationship (STR): Systematically evaluate the cytotoxicity of your analogs to establish a relationship between specific structural features and the observed toxicity.

Issue 3: Discrepancy Between Biochemical IC50 and Cellular EC50

  • Problem: The inhibitor is highly potent in a biochemical assay (low nanomolar IC50) but requires a much higher concentration to achieve the desired effect in a cell-based assay (micromolar EC50).

  • Potential Cause: This is a common issue in drug discovery and can be due to several factors, including poor cell permeability, high protein binding, or rapid metabolism.[30][31] It can also be an indication of off-target effects.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties:

      • Measure LogP and Polar Surface Area (PSA): These parameters can help predict cell permeability. If the values are outside the desired range, consider modifications to improve the drug-like properties of your compound.

      • Determine Plasma Protein Binding: High plasma protein binding reduces the free concentration of the inhibitor available to engage the target in cells.[31]

    • Confirm Cellular Target Engagement:

      • Run a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Assay: These assays can confirm that your inhibitor is binding to its intended target in the complex environment of a living cell and can provide a measure of cellular potency.[30][32][33][34][35]

    • Investigate Cellular ATP Competition:

      • ATP Competition Assay: Perform your biochemical assay at a higher, more physiologically relevant ATP concentration (e.g., 1-5 mM). A significant rightward shift in the IC50 value indicates that your inhibitor is highly competitive with ATP, which could explain the reduced potency in cells.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay

This protocol outlines a standard radiometric assay for determining the selectivity of a this compound inhibitor against a panel of kinases.[1][23][26][36]

Materials:

  • 96-well filter plates

  • Purified recombinant kinases

  • Specific substrate for each kinase

  • Kinase reaction buffer

  • This compound inhibitor stock solution (in DMSO)

  • [γ-³³P]ATP

  • ATP solution

  • Stop solution (e.g., phosphoric acid)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of your this compound inhibitor in kinase reaction buffer. Include a DMSO-only control.

  • In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer to each well.

  • Add the diluted inhibitor to the appropriate wells.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that your inhibitor binds to its target in a cellular context.[26]

Materials:

  • Cultured cells expressing the target kinase

  • This compound inhibitor

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Treat cultured cells with your this compound inhibitor or vehicle (DMSO) for a specific time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in lysis buffer and lyse the cells.

  • Clarify the lysate by centrifugation.

  • Aliquot the supernatant into PCR tubes.

  • Heat the aliquots to a range of temperatures using a thermal cycler (e.g., 40-70°C) for 3 minutes.

  • Cool the samples to room temperature and centrifuge to pellet the aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble target protein remaining at each temperature by SDS-PAGE and Western blotting using a target-specific antibody.

  • The binding of the inhibitor will stabilize the target protein, resulting in a shift in its melting curve to a higher temperature.

Data Presentation

Table 1: Example Kinase Selectivity Profile for a Fictitious this compound Inhibitor (FZP-123)

Kinase TargetOn-Target/Off-TargetIC50 (nM)
Target Kinase A On-Target 15
Off-Target Kinase BOff-Target85
Off-Target Kinase COff-Target250
Off-Target Kinase DOff-Target>10,000
Off-Target Kinase EOff-Target>10,000

Visualizations

Diagram 1: General Strategy for Improving Kinase Inhibitor Selectivity

G cluster_0 Initial Observation cluster_1 Analysis cluster_2 Medicinal Chemistry Strategies cluster_3 Validation Poor Selectivity Poor Selectivity Kinome Profiling Kinome Profiling Poor Selectivity->Kinome Profiling Structural Analysis Structural Analysis Poor Selectivity->Structural Analysis SAR Analysis SAR Analysis Poor Selectivity->SAR Analysis SBDD Structure-Based Drug Design Kinome Profiling->SBDD Structural Analysis->SBDD FBDD Fragment-Based Drug Design SAR Analysis->FBDD Scaffold Hopping Scaffold Hopping SAR Analysis->Scaffold Hopping Biochemical Assays Biochemical Assays SBDD->Biochemical Assays FBDD->Biochemical Assays Scaffold Hopping->Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays

Caption: Workflow for addressing poor kinase inhibitor selectivity.

Diagram 2: Experimental Workflow for Investigating Off-Target Effects

G Inhibitor Inhibitor Biochemical_Screen Biochemical Kinase Screen Inhibitor->Biochemical_Screen Cell_Viability Cell Viability Assay Inhibitor->Cell_Viability Data_Integration Data Integration & Analysis Biochemical_Screen->Data_Integration Cell_Viability->Data_Integration Target_Engagement Cellular Target Engagement (CETSA) Phenotypic_Screen Phenotypic Screening Hypothesis Hypothesis on Off-Target Effects Data_Integration->Hypothesis Hypothesis->Target_Engagement Hypothesis->Phenotypic_Screen Med_Chem Medicinal Chemistry Optimization Hypothesis->Med_Chem

Caption: Integrated workflow for identifying and mitigating off-target effects.

References

  • High-throughput biochemical kinase selectivity assays: panel development and screening applic
  • Computational methods for analysis and inference of kinase/inhibitor rel
  • Cell-Based In Vitro Kinase Assay Services. Reaction Biology.
  • Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Computational Modeling of Kinase Inhibitor Selectivity. PMC - NIH.
  • High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications.
  • Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors. Benchchem.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Computational off-target profiling of known kinase inhibitors. (a) The...
  • Unexpected Off-Targets and Paradoxical Pathway Activ
  • Kinase inhibitors can produce off-target effects and activate linked p
  • Spotlight: Cell-based kinase assay form
  • How Ligands Interact with the Kinase Hinge. PMC - NIH.
  • Cell-based test for kinase inhibitors. INiTS.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. NIH.
  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • How protein kinase inhibitors bind to the hinge region of the target protein. PMC - NIH.
  • How protein kinase inhibitors bind to the hinge region of the target protein.
  • Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT.
  • Technical Support Center: Improving the Selectivity of Furo[3,4-d]pyrimidine Kinase Inhibitors. Benchchem.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations | Request PDF.
  • Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF.
  • Strategies for reducing the off-target effects of Furo[3,4-d]pyrimidine inhibitors. Benchchem.
  • Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances.
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog P
  • Furo[3,2-b]pyridin-3-ol Derivatives as Kinase Inhibitors in Oncology: A Compar
  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF.
  • The Pharmacological Profile of this compound Analogs: A Technical Overview for Drug Discovery. Benchchem.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
  • (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors.
  • The Discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors | Request PDF.
  • Strategies for the design of selective protein kinase inhibitors. PubMed.
  • Strategy toward Kinase-Selective Drug Discovery. PMC - NIH.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Exploring the Chemical Frontier of this compound Analogues: A Technical Guide for Drug Discovery. Benchchem.
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Design, synthesis, and structure activity relationship (SAR)
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre
  • The selectivity of protein kinase inhibitors: a further upd
  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed.
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Managing exothermic reactions during Furo[2,3-B]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Furo[2,3-B]pyridine Synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Furo[2,3-B]pyridines. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical challenge of managing exothermic reactions. Our goal is to equip you with the knowledge to not only mitigate risks but also to understand the underlying chemical principles for robust and safe process development.

Table of Contents

  • Understanding Exothermic Events in this compound Synthesis

  • Frequently Asked Questions (FAQs)

    • What are the most common exothermic steps in this compound synthesis?

    • How can I predict the exothermic potential of my reaction?

    • What are the essential components of a safe experimental setup for potentially exothermic reactions?

  • Troubleshooting Guide: Managing Exothermic Reactions

    • Scenario 1: Unexpected Temperature Spike During Reagent Addition

    • Scenario 2: Localized Hotspots and Poor Mixing

    • Scenario 3: Reaction Runaway and Emergency Response

  • Experimental Protocols

    • Protocol 1: Safe Addition of a Highly Reactive Reagent

    • Protocol 2: Quenching a Potentially Unstable Reaction Mixture

  • References

Understanding Exothermic Events in this compound Synthesis

The synthesis of Furo[2,3-B]pyridines, a scaffold of significant interest in medicinal chemistry, often involves steps with a high potential for exothermic events. These reactions can release a substantial amount of heat, and if not properly controlled, can lead to a rapid increase in temperature and pressure, posing a significant safety risk. Understanding the sources of these exotherms is the first step toward effective management.

Common exothermic steps can include:

  • Cyclization Reactions: The formation of the furo-pyridine ring system is often highly favorable and can be strongly exothermic.

  • Nitration/Halogenation: Electrophilic aromatic substitution reactions on the pyridine or furan ring can be highly exothermic, especially when using potent reagents.

  • Metal-Catalyzed Cross-Coupling Reactions: While powerful, these reactions can have complex initiation phases and exothermic profiles.

This guide will provide you with the tools to anticipate, control, and respond to these thermal hazards.

Frequently Asked Questions (FAQs)

What are the most common exothermic steps in this compound synthesis?

Several synthetic routes to Furo[2,3-B]pyridines involve highly exothermic steps. One of the most notable is the Sugasawa reaction , which is a powerful method for constructing the this compound core. This reaction typically involves the reaction of a 2-methoxypyridine derivative with a chloroacetonitrile in the presence of a Lewis acid, followed by cyclization. The initial complex formation and subsequent intramolecular cyclization can be highly exothermic.

Another common area for concern is during functional group manipulations on the pre-formed this compound core. For example, nitration reactions to introduce a nitro group onto the aromatic system are notoriously exothermic and require careful temperature control.

How can I predict the exothermic potential of my reaction?

Predicting the exothermic potential of a reaction is a critical step in ensuring safety. Several methods can be employed:

  • Literature Review: A thorough review of the literature for similar transformations can provide valuable insights into potential thermal hazards.

  • Reaction Calorimetry: For reactions that are being scaled up, reaction calorimetry (RC1) is the gold standard for quantifying the heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and other critical safety parameters.

  • Computational Chemistry: In some cases, computational methods like Density Functional Theory (DFT) can be used to estimate the enthalpy of reaction (ΔHrxn) and provide a theoretical prediction of the exothermicity.

Table 1: Comparison of Methods for Predicting Exothermic Potential

MethodAdvantagesDisadvantages
Literature Review Quick, inexpensive, and readily accessible.Data may not be available for novel reactions; conditions may vary.
Reaction Calorimetry Provides accurate, quantitative data on heat flow under real conditions.Requires specialized equipment and expertise; can be time-consuming.
Computational Chemistry Can be performed before any experimental work; provides theoretical insight.Accuracy depends on the level of theory and model used; not a substitute for experimental validation.
What are the essential components of a safe experimental setup for potentially exothermic reactions?

A robust experimental setup is your first line of defense against thermal hazards. The following components are essential:

  • Efficient Stirring: Good agitation is crucial for ensuring homogenous mixing and preventing the buildup of localized hotspots. For viscous reactions, a mechanical stirrer is preferred over a magnetic stir bar.

  • Accurate Temperature Monitoring: A thermocouple or a digital thermometer with the probe placed directly in the reaction mixture is essential for real-time temperature monitoring.

  • Effective Cooling System: A reliable cooling bath (e.g., ice-water, dry ice-acetone, or a cryocooler) with sufficient capacity to absorb the heat generated by the reaction is critical.

  • Controlled Reagent Addition: The use of a syringe pump or a dropping funnel allows for slow, controlled addition of reagents, which is a key strategy for managing exotherms.

  • Inert Atmosphere: Many of the reagents used in this compound synthesis are sensitive to air and moisture. Maintaining an inert atmosphere (e.g., with nitrogen or argon) can prevent side reactions that may contribute to exothermicity.

  • Adequate Headspace and Pressure Relief: The reaction vessel should have sufficient headspace to accommodate any potential gas evolution. A pressure relief device (e.g., a bubbler) is also recommended.

Troubleshooting Guide: Managing Exothermic Reactions

This section provides a structured approach to troubleshooting common exothermic events during this compound synthesis.

Scenario 1: Unexpected Temperature Spike During Reagent Addition

Question: I am adding my reagent, and the internal temperature of the reaction is rising much faster than anticipated. What should I do?

Answer:

An unexpected temperature spike during reagent addition is a clear indication that the rate of heat generation is exceeding the rate of heat removal. Here’s a step-by-step guide to manage this situation:

  • Immediate Action: Stop Reagent Addition. The first and most critical step is to immediately stop the addition of the limiting reagent. This will halt the primary source of heat generation.

  • Enhance Cooling: Increase the efficiency of your cooling system. If you are using an ice bath, ensure it is well-stocked and that the reaction flask is adequately submerged. If you are using a cryocooler, lower the setpoint.

  • Increase Stirring Rate: A faster stirring rate can improve heat transfer from the reaction mixture to the cooling bath and break up any potential localized hotspots.

  • Monitor Temperature Closely: Continue to monitor the internal temperature of the reaction. The temperature should start to decrease once the reagent addition is stopped and cooling is enhanced.

  • Investigate the Cause: Once the temperature is under control, it is important to investigate the cause of the unexpected exotherm. Possible causes include:

    • The reagent was added too quickly.

    • The cooling bath was not at the correct temperature or was not efficient enough.

    • The concentration of the reagents was too high.

    • An unexpected side reaction occurred.

  • Resume with Caution: If you decide to resume the reaction, do so with extreme caution. Reduce the rate of reagent addition significantly and monitor the temperature closely.

Diagram 1: Decision Workflow for Temperature Spike

TemperatureSpikeWorkflow Start Temperature Spike Detected StopAddition Immediately Stop Reagent Addition Start->StopAddition EnhanceCooling Enhance Cooling & Increase Stirring StopAddition->EnhanceCooling MonitorTemp Monitor Temperature EnhanceCooling->MonitorTemp TempDecreasing Temperature Decreasing? MonitorTemp->TempDecreasing Yes Emergency Emergency Shutdown (See Scenario 3) MonitorTemp->Emergency No Investigate Investigate Cause TempDecreasing->Investigate Resume Resume with Caution (Slower Addition) Investigate->Resume

Caption: Decision workflow for managing a temperature spike during reagent addition.

Scenario 2: Localized Hotspots and Poor Mixing

Question: My reaction mixture is very thick, and I suspect I have localized hotspots. How can I confirm this, and what can I do to mitigate the issue?

Answer:

Localized hotspots are a serious concern in viscous reaction mixtures, as they can lead to side reactions, product degradation, and even a runaway reaction.

  • Confirmation: While direct measurement of localized hotspots is difficult without specialized probes, indirect indicators can include:

    • Discoloration of the reaction mixture near the walls of the flask.

    • Inconsistent reaction progress or yield.

    • A sudden, unexpected increase in the overall reaction temperature.

  • Mitigation Strategies:

    • Improve Agitation: Switch from a magnetic stir bar to a mechanical overhead stirrer with a properly designed impeller (e.g., an anchor or turbine stirrer) to ensure better bulk mixing.

    • Solvent Selection: If possible, choose a solvent that provides better solubility for all reaction components and reduces the viscosity of the mixture.

    • Reverse Addition: Consider adding the more viscous component to the less viscous one to maintain better fluidity throughout the addition process.

    • Dilution: Increasing the solvent volume can reduce the viscosity and improve heat transfer. However, be mindful that this may also slow down the reaction rate.

Scenario 3: Reaction Runaway and Emergency Response

Question: My reaction temperature is rising uncontrollably, and the cooling system cannot keep up. What is the emergency response procedure?

Answer:

A reaction runaway is a critical safety event that requires immediate and decisive action. The primary goal is to prevent over-pressurization of the vessel and a potential explosion.

Emergency Response Plan:

  • Alert Personnel: Immediately alert all personnel in the vicinity and your lab supervisor.

  • Activate Emergency Cooling: If available, activate any emergency cooling systems.

  • Quench the Reaction: If a pre-planned and tested quenching procedure is available, and it is safe to do so, proceed with quenching the reaction. This typically involves the rapid addition of a chemical that will neutralize a reactive intermediate or reagent. Do not attempt to quench a reaction if you have not planned and practiced the procedure beforehand.

  • Evacuate: If the temperature continues to rise uncontrollably, or if there are any signs of vessel pressurization (e.g., venting, bulging), evacuate the area immediately and activate the emergency alarm.

  • Do Not Re-enter: Do not re-enter the area until it has been declared safe by emergency response personnel.

Diagram 2: Emergency Response for Reaction Runaway

RunawayResponse Runaway Runaway Detected (Uncontrolled Temp Rise) Alert Alert Personnel & Supervisor Runaway->Alert EmergencyCooling Activate Emergency Cooling Alert->EmergencyCooling QuenchDecision Safe to Quench? EmergencyCooling->QuenchDecision Quench Execute Pre-Planned Quenching Protocol QuenchDecision->Quench Yes Evacuate EVACUATE AREA QuenchDecision->Evacuate No / Unsure Quench->Evacuate DoNotEnter Do Not Re-enter Until Safe Evacuate->DoNotEnter

Selecting the appropriate deuterated solvent for NMR of Furo[2,3-B]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Furo[2,3-b]pyridines

Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) analysis of Furo[2,3-b]pyridines. This document is designed for researchers, scientists, and drug development professionals to navigate the critical step of selecting the appropriate deuterated solvent. Making the right choice is fundamental to acquiring high-quality, interpretable NMR spectra for this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am starting my NMR analysis of a novel Furo[2,3-b]pyridine derivative. Which deuterated solvent should I try first?

A1: For most routine analyses of organic compounds, Deuterated Chloroform (CDCl₃) is the recommended starting point.[1][2]

  • Causality & Rationale: Furo[2,3-b]pyridines are heterocyclic aromatic compounds that generally exhibit moderate polarity.[3] CDCl₃ is a solvent of low to moderate polarity with weak hydrogen-bonding tendencies, making it an excellent first choice for dissolving a wide range of organic molecules without causing significant signal broadening.[1][4] Its volatility also simplifies sample recovery after analysis.[5]

  • Self-Validation Protocol: Before committing your entire sample, perform a small-scale solubility test. Dissolve approximately 1-2 mg of your this compound derivative in about 0.5 mL of non-deuterated chloroform in a small vial. If it dissolves completely to form a clear solution, it's highly probable that CDCl₃ will be a suitable NMR solvent.

Q2: My this compound compound is poorly soluble in CDCl₃. What are my next options?

A2: Poor solubility in CDCl₃ suggests your derivative may have higher polarity, possibly due to polar functional groups. The next logical choices are more polar solvents.

  • Step 1: Try Acetone-d₆. Acetone is a moderately polar aprotic solvent that can dissolve compounds with intermediate polarity.[4] It often provides sharp, clear NMR signals with fewer interferences compared to more viscous solvents.[4]

  • Step 2: Use DMSO-d₆. If solubility remains an issue, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent and powerful polar aprotic solvent.[2] It is particularly effective for dissolving polar compounds, including many heterocycles, peptides, and carbohydrates.[2]

  • Expert Insight: Be aware that DMSO-d₆ is highly viscous and hygroscopic (absorbs water from the atmosphere).[6][7] This can lead to broader NMR signals and a prominent water peak (around 3.33 ppm), which might obscure your analyte signals.[6] Ensure you use high-purity, dry DMSO-d₆ and minimize its exposure to air.

Q3: The aromatic proton signals of my this compound are overlapping in CDCl₃. How can I resolve them?

A3: Signal overlap in the aromatic region is a common challenge. A change in solvent can often resolve this issue due to solvent-induced chemical shifts.[8][9]

  • Causality of the "Solvent Effect": Different solvents interact with the analyte in distinct ways (e.g., through polarity, hydrogen bonding, aromatic stacking). These interactions alter the local electronic environment of the protons, causing their resonance frequencies (chemical shifts) to change.

  • Recommended Protocol:

    • Try Acetone-d₆: Its different polarity profile compared to CDCl₃ may be sufficient to separate the overlapping signals.[9]

    • Consider Benzene-d₆: As an aromatic solvent, Benzene-d₆ can induce significant shifts in the proton signals of your analyte through anisotropic effects, often spreading out a crowded aromatic region. This is a powerful technique for resolving complex spectra.[6][9]

    • Advanced Technique: If changing solvents doesn't provide adequate resolution, 2D NMR experiments like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) are powerful tools to definitively assign protons and resolve overlap.[8]

Q4: My compound has a labile proton (e.g., -OH, -NH₂). How does this affect my solvent choice?

A4: Labile protons can exchange with deuterium atoms from certain solvents, leading to the disappearance or broadening of their signals. This can be both a challenge and a diagnostic tool.

  • Protic Solvents (Methanol-d₄, D₂O): These solvents contain exchangeable deuterium atoms. If you dissolve your sample in Methanol-d₄ or add a drop of D₂O to your sample in another solvent (like CDCl₃ or DMSO-d₆), the -OH or -NH proton signal will typically disappear.[2][4][9] This is a classic method to confirm the presence of such functional groups.[9]

  • Aprotic Solvents (CDCl₃, Acetone-d₆, DMSO-d₆): To observe labile protons, it is best to use a dry, aprotic solvent. DMSO-d₆ is particularly useful for observing -OH and -NH protons because it forms strong hydrogen bonds, which slows down the exchange rate and often results in sharper signals for these protons compared to CDCl₃.[2]

Q5: I'm observing unexpected peaks in my spectrum. How do I know if they are from the solvent?

A5: Deuterated solvents are never 100% pure and will always show a small residual peak from the non-deuterated form (e.g., CHCl₃ in CDCl₃).[10] They also contain a trace amount of water.

  • Actionable Guide: Refer to a standard NMR solvent chart. These charts list the chemical shifts of the residual solvent peak and the water peak for all common deuterated solvents. This allows you to quickly distinguish solvent-related peaks from impurities in your sample.

  • Trustworthy Data: The chemical shift of water is highly dependent on the solvent, temperature, and concentration due to hydrogen bonding.[11][12] For example, the water peak appears around 1.56 ppm in CDCl₃, 2.84 ppm in Acetone-d₆, and 3.33 ppm in DMSO-d₆. The residual proton peak for CDCl₃ is at 7.26 ppm, for Acetone-d₆ is at 2.05 ppm, and for DMSO-d₆ is at 2.50 ppm.[4][5][10]

Visual Guide to Solvent Selection

The following flowchart provides a systematic approach to selecting the optimal deuterated solvent for your this compound sample.

SolventSelection Workflow for Deuterated Solvent Selection Start Start: Have this compound Sample SolubilityTest Step 1: Perform Small-Scale Solubility Test in Chloroform Start->SolubilityTest IsSoluble Is it soluble? SolubilityTest->IsSoluble UseCDCl3 Use CDCl3 (Standard Choice) IsSoluble->UseCDCl3 Yes TryAcetone Step 2: Test Solubility in Acetone IsSoluble->TryAcetone No CheckSpectrum Acquire 1H NMR Spectrum. Are aromatic signals resolved? UseCDCl3->CheckSpectrum Success Analysis Complete CheckSpectrum->Success Yes TryBenzene Change Solvent for Resolution: Try Benzene-d6 or Acetone-d6 CheckSpectrum->TryBenzene No (Overlap) IsSolubleAcetone Is it soluble? TryAcetone->IsSolubleAcetone UseAcetone Use Acetone-d6 IsSolubleAcetone->UseAcetone Yes TryDMSO Step 3: Test Solubility in DMSO IsSolubleAcetone->TryDMSO No UseAcetone->CheckSpectrum IsSolubleDMSO Is it soluble? TryDMSO->IsSolubleDMSO UseDMSO Use DMSO-d6 (For highly polar compounds) IsSolubleDMSO->UseDMSO Yes Consider2D Consider 2D NMR (COSY, HSQC) IsSolubleDMSO->Consider2D No (Insoluble) UseDMSO->CheckSpectrum TryBenzene->Success

Sources

How to prevent degradation of Furo[2,3-B]pyridine compounds during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Furo[2,3-b]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this important class of heterocyclic compounds. By understanding the inherent chemical properties of the this compound scaffold, we can proactively prevent degradation and ensure the integrity of your experimental results.

Introduction to this compound Stability

The this compound ring system is a unique bicyclic heterocycle that fuses an electron-rich furan ring with an electron-deficient pyridine ring.[1] This electronic arrangement confers a specific reactivity profile that is crucial to understanding its stability. The primary degradation pathways of concern are oxidation, hydrolysis, and photodegradation. This guide will provide a series of troubleshooting steps and frequently asked questions to help you maintain the quality of your this compound compounds during storage.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of degradation for this compound compounds?

A1: The primary drivers of degradation for this compound compounds are exposure to atmospheric oxygen, moisture, and light. The electron-rich furan moiety is particularly susceptible to oxidation, which can lead to ring-opening and the formation of 1,4-dicarbonyl compounds.[2] The pyridine ring, while generally more stable, can undergo photodegradation upon exposure to UV light.[3][4] Furthermore, the entire scaffold can be susceptible to hydrolysis under certain pH conditions.

Q2: What is the ideal temperature for storing this compound compounds?

A2: For long-term storage, it is recommended to store this compound compounds at -20°C or below in a tightly sealed container. Lower temperatures slow down the rate of potential degradation reactions. For short-term storage (days to weeks), 2-8°C is generally acceptable, provided the compound is protected from moisture and light.

Q3: My this compound compound has changed color. What could be the cause?

A3: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to the formation of oxidized species or polymeric byproducts resulting from exposure to air or light. It is advisable to re-analyze the purity of the compound by HPLC if a color change is observed.

Q4: Can I store my this compound compound in a solution?

A4: Storing this compound compounds in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you must store a solution, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), store at -20°C or -80°C, and blanket the headspace with an inert gas like argon or nitrogen.

Troubleshooting Guides

Issue 1: Loss of Purity Detected by HPLC Analysis
  • Symptom: You observe new peaks in your HPLC chromatogram that were not present when the compound was freshly synthesized or purchased. The area of the main peak has decreased.

  • Possible Cause: The compound has likely degraded due to exposure to air (oxidation), moisture (hydrolysis), or light (photodegradation).

  • Troubleshooting Steps:

    • Review Storage Conditions:

      • Was the container tightly sealed?

      • Was the compound stored at the recommended temperature?

      • Was the vial protected from light (e.g., amber vial, stored in the dark)?

      • Was a desiccant used to prevent moisture ingress?

    • Hypothesize Degradation Pathway:

      • Oxidation: If the compound was exposed to air, the furan ring is a likely site of oxidation. This can lead to the formation of ring-opened dicarbonyls or other oxidative adducts.[5]

      • Hydrolysis: If the compound was exposed to moisture, particularly under acidic or basic conditions, hydrolysis of the furan ring or other labile functional groups may have occurred.[6]

      • Photodegradation: If the compound was exposed to light, particularly UV light, degradation of the pyridine ring can occur, leading to a variety of photoproducts.[7]

    • Characterize Degradants (Optional but Recommended):

      • If the impurities are significant, use LC-MS to obtain the molecular weights of the new peaks. This information can help to identify the degradation products and confirm the degradation pathway.

    • Implement Corrective Actions for Future Storage:

      • Store the compound as a dry solid in a tightly sealed amber vial.

      • For highly sensitive compounds, store under an inert atmosphere (argon or nitrogen).

      • Place the vial inside a secondary container with a desiccant.

      • Store at -20°C or -80°C for long-term storage.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: You observe a loss of potency or inconsistent results in your biological assays over time with the same batch of a this compound compound.

  • Possible Cause: The compound is degrading in the assay medium or during the preparation of stock solutions.

  • Troubleshooting Steps:

    • Assess Stock Solution Stability:

      • Prepare a fresh stock solution and immediately test it in your assay. Compare the results to those obtained with an older stock solution.

      • If possible, analyze the purity of both the fresh and old stock solutions by HPLC.

    • Evaluate Assay Buffer Compatibility:

      • Incubate the this compound compound in your assay buffer for the duration of the experiment and analyze for degradation by HPLC.

      • Be mindful of the pH of your buffer, as extreme pH values can promote hydrolysis.

    • Minimize Freeze-Thaw Cycles:

      • Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can introduce moisture and accelerate degradation.

    • Protect from Light During Experiments:

      • Conduct experiments under low-light conditions or use amber-colored labware to minimize photodegradation during incubations.

Visualizing Degradation and Prevention

Potential Degradation Pathways

cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Degradation Products A This compound (Stable) B Oxidation (O2, air) A->B C Hydrolysis (H2O) A->C D Photodegradation (UV Light) A->D E Ring-Opened Products (e.g., dicarbonyls) B->E F Hydrolyzed Products C->F G Photoproducts D->G A Receive/Synthesize This compound B Dry Compound (High Vacuum) A->B C Transfer to Amber Vial B->C D Blanket with Inert Gas (Ar/N2) C->D E Seal Tightly D->E F Place in Secondary Container with Desiccant E->F G Store at ≤ -20°C F->G

Caption: Recommended workflow for the long-term storage of this compound compounds.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of this compound compounds. Method optimization may be required depending on the specific substitutions on the this compound core.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • Start with a gradient of 5-10% B, increasing to 95-100% B over 15-20 minutes.

    • Hold at high organic for 2-3 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Sample Preparation:

    • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO or Acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Inject 5-10 µL of the sample solution.

    • Integrate the peak areas to determine the purity by the area normalization method.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways. [8][9][10]

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound compound in a suitable solvent.

  • Stress Conditions (perform in separate vials):

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature or 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 24-48 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24-48 hours.

    • Thermal Stress: Store the solid compound at 60-80°C for 48 hours.

    • Photolytic Stress: Expose the solid compound or a solution to a UV light source (e.g., 254 nm) for 24-48 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control, by the HPLC method described in Protocol 1.

    • Compare the chromatograms to identify degradation products and determine the conditions under which the compound is most labile.

Summary of Storage Recommendations

ConditionRecommendationRationale
Temperature ≤ -20°C (long-term), 2-8°C (short-term)Slows down the rate of chemical reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation of the electron-rich furan ring.
Moisture Store in a desiccated environmentPrevents hydrolysis of the heterocyclic core and sensitive functional groups.
Light Store in an amber vial or in the darkMinimizes the risk of photodegradation.
Form Solid/Lyophilized PowderMore stable than solutions for long-term storage.

References

  • Fang, M., et al. (2012). Biodegradation of pyridine under UV irradiation. Huan Jing Ke Xue, 33(2), 565-70. Available at: [Link]

  • Rittmann, B. E., & Fang, M. (2012). UV photolysis for accelerating pyridine biodegradation. Water research, 46(18), 6131–6137. Available at: [Link]

  • Fang, M., et al. (2012). Biodegradation of pyridine under UV irradiation. Huan Jing Ke Xue, 33(2), 565-70. Available at: [Link]

  • Peterson, L. A. (2010). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical research in toxicology, 23(8), 1304–1316. Available at: [Link]

  • Shiotani, S., & Mitsuhashi, K. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. Available at: [Link]

  • Peterson, L. A. (2010). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical research in toxicology, 23(8), 1304–1316. Available at: [Link]

  • Wasserman, H. H., & DeSimone, R. W. (1996). Oxidative Cleavage of Furans. Organic Reactions, 49, 1-158. Available at: [Link]

  • Fang, M., et al. (2012). Biodegradation of pyridine under UV irradiation. ResearchGate. Available at: [Link]

  • Hameed, S. A., Ibraheem, H. H., & Al-Amiery, A. A. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006. Available at: [Link]

  • Shiotani, S., & Morita, H. (1984). Furopyridines. VII. Preparation and hydrolysis of 2‐cyano and 3‐cyano derivatives of furo [3, 2‐b]‐, furo [2, 3‐c]‐and furo [3, 2‐c] pyridine. Journal of Heterocyclic Chemistry, 21(3), 721-726. Available at: [Link]

  • Kılıç, F. S., & Şahin, E. (2017). Oxidation of furans (Review). ResearchGate. Available at: [Link]

  • Kisel, V. M., et al. (2019). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein journal of organic chemistry, 15, 237–245. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]

  • Fumagalli, F., & Emery, F. S. (2016). Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. The Journal of organic chemistry, 81(16), 7037–7050. Available at: [Link]

  • Amous, J. (2019). What are the product of degradation from Pyridine?. ResearchGate. Available at: [Link]

  • Sundberg, R. J. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Semantic Scholar. Available at: [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. Available at: [Link]

  • Wang, W., & Wang, Y. J. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • S. G, K. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column. Available at: [Link]

  • Batool, Z., et al. (2022). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. ResearchGate. Available at: [Link]

  • González, C. C., et al. (2016). An expedient approach to tetrahydrofuro[3,2- b]pyridine-2(3 H)-ones via activation of pyridine N-oxide by triflic anhydride. ResearchGate. Available at: [Link]

  • Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Available at: [Link]

  • Bryan, M. C. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. Available at: [Link]

  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(2), 77-83. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab. Available at: [Link]

  • Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. National Genomics Data Center (CNCB-NGDC). Available at: [Link]

  • Al-Dhmani, S. A. A. (2023). Aromatic Compounds: Structural Principles, Reactivity Models, and Industrial Applications. ResearchGate. Available at: [Link]

  • Kim, H. J., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available at: [Link]

  • Organic Syntheses. (n.d.). pyridine-n-oxide. Available at: [Link]

  • Singh, S., et al. (2015). Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. Innovative Publication. Available at: [Link]

  • Mertes, M. P., et al. (1969). Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry, 34(7), 2080-2084. Available at: [Link]

  • Musser, S. M., Pan, S. S., & Callery, P. S. (1992). Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide. Chemical research in toxicology, 5(1), 95–99. Available at: [Link]

  • Kaushal, N., & Singh, G. (2010). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Iranian journal of pharmaceutical research : IJPR, 9(1), 1–8. Available at: [Link]

  • Open Access Journals. (2023). Aromatic Compounds: Understanding the Fragrant World of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing LC-MS/MS Methods for Furo[2,3-b]pyridine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist:

Welcome to the dedicated support center for the quantitative analysis of Furo[2,3-b]pyridines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development, their accurate quantification is paramount. This guide is structured from field experience to move beyond mere procedural steps. It aims to empower you with the underlying principles of method development and troubleshooting, ensuring your assays are not only sensitive and specific but also robust and reliable. We will explore the "why" behind the "how," transforming common challenges into opportunities for methodological excellence.

Troubleshooting Guide: A Symptom-Based Approach

Encountering issues during method development is not a setback; it is an integral part of the scientific process. This section addresses common symptoms observed during the analysis of Furo[2,3-b]pyridines and provides a logical, step-by-step approach to diagnosis and resolution.

Diagram: General Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Investigation & Diagnosis cluster_2 Resolution & Optimization cluster_3 Verification Problem Define the Symptom (e.g., Low Sensitivity, Poor Peak Shape) MS_Check MS/MS System Check - Infusion & Tuning - Calibration Problem->MS_Check Is the issue instrument-wide? LC_Check LC System Check - Pressure Trace - Column Integrity Problem->LC_Check Is it chromatographic? Sample_Check Sample Preparation Check - Extraction Recovery - Matrix Effects Problem->Sample_Check Is it sample-specific? MS_Opt Optimize MS Parameters - Source Conditions - Collision Energy MS_Check->MS_Opt LC_Opt Optimize LC Method - Gradient/Mobile Phase - Column Chemistry LC_Check->LC_Opt Sample_Opt Refine Sample Prep - Different SPE Sorbent - Dilution Sample_Check->Sample_Opt Validation System Suitability Test (SST) & Re-injection MS_Opt->Validation LC_Opt->Validation Sample_Opt->Validation Validation->Problem Issue Persists

Caption: A systematic workflow for diagnosing and resolving common LC-MS/MS issues.

Q1: My Furo[2,3-b]pyridine analyte shows very low sensitivity or no signal at all. What are the likely causes and how can I fix it?

A1: Low sensitivity is a frequent hurdle, often rooted in either inefficient ionization or excessive signal suppression. Let's break down the diagnostic process.

  • Cause 1: Suboptimal Ionization & Fragmentation: Furo[2,3-b]pyridines, containing a basic nitrogen atom on the pyridine ring, are excellent candidates for positive electrospray ionization (ESI+). However, the specific source conditions are critical.

    • Solution:

      • Direct Infusion: Prepare a ~1 µg/mL solution of your analyte in 50:50 acetonitrile:water with 0.1% formic acid. Infuse it directly into the mass spectrometer using a syringe pump.

      • Tune Optimization: While infusing, manually or automatically tune key ESI source parameters. Pay close attention to the capillary voltage (start ~3.5-4.5 kV), source temperature (start ~350-450 °C), and nebulizer/drying gas flows. Your goal is to maximize the abundance of the protonated molecule, [M+H]⁺.

      • MRM Optimization: Once the precursor ion is stable, perform a product ion scan to identify stable, high-intensity fragment ions. Select the top 2-3 fragments and optimize the collision energy (CE) for each transition. A CE ramp experiment is highly efficient for this. The resulting precursor → product ion pair is your Multiple Reaction Monitoring (MRM) transition.

  • Cause 2: Matrix Effects: Co-eluting endogenous components from your sample matrix (e.g., plasma, urine) can compete for ionization, suppressing your analyte's signal. This is a major challenge in bioanalysis.

    • Solution:

      • Assess Matrix Effects: Perform a post-extraction addition experiment. Compare the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the same amount of analyte in a pure solvent. A significant decrease in the former indicates ion suppression.

      • Improve Sample Cleanup: If suppression is observed, your sample preparation is insufficient. Move from a simple "protein crash" (e.g., acetonitrile precipitation) to a more selective technique like Solid-Phase Extraction (SPE). For Furo[2,3-b]pyridines, a mixed-mode cation exchange SPE sorbent can be highly effective, retaining the protonated analyte while washing away neutral and acidic interferences.

      • Chromatographic Separation: Ensure your analyte is chromatographically separated from the "phospholipid zone" if working with plasma. These often elute in the mid-to-late part of a typical C18 gradient. A faster gradient or a different column chemistry (e.g., Phenyl-Hexyl) might be necessary.

  • Cause 3: Analyte Instability: Some heterocyclic compounds can be unstable in certain solvents or at specific pH values.

    • Solution:

      • Evaluate Stability: Prepare your analyte in different solvents (e.g., acetonitrile, methanol, water with/without acid) and at different concentrations. Analyze them over 24-48 hours while keeping them in the autosampler to check for degradation.

      • Adjust Mobile Phase/Sample Diluent: If instability is found, adjust the pH of your mobile phase or sample diluent to a range where the analyte is stable. For basic compounds like Furo[2,3-b]pyridines, a slightly acidic mobile phase (e.g., 0.1% formic acid) is generally recommended to promote stability and ionization.

Q2: I'm observing significant peak tailing or fronting for my analyte. How can I achieve a symmetrical Gaussian peak shape?

A2: Poor peak shape compromises both resolution and integration accuracy. It typically points to undesirable secondary interactions on the column or issues with the mobile phase.

  • Cause 1: Secondary Interactions with Residual Silanols: The basic nitrogen on the pyridine ring can interact with acidic, un-capped silanol groups (Si-OH) on the surface of traditional silica-based C18 columns. This causes peak tailing.

    • Solution:

      • Use a High-Purity, End-capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize available silanols. Ensure you are using such a column.

      • Lower Mobile Phase pH: Adding a small amount of an acid like formic acid (0.1-0.2%) to your mobile phase serves a dual purpose. It protonates your basic analyte, ensuring a single ionic form, and it also protonates the residual silanol groups (Si-O⁻ to Si-OH), effectively "shielding" them and preventing the secondary ionic interaction.

      • Consider a Different Stationary Phase: If tailing persists, a column with a different chemistry, such as one with an embedded polar group or a Phenyl-Hexyl phase, may offer different selectivity and reduce the specific interactions causing the tailing.

  • Cause 2: Column Overload: Injecting too much mass onto the column can saturate the stationary phase, leading to peak fronting.

    • Solution:

      • Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:10, 1:100) and inject it. If the peak shape improves upon dilution, you are likely overloading the column.

      • Reduce Injection Volume: If dilution is not an option (e.g., for trace-level analysis), simply reduce the injection volume.

  • Cause 3: Mismatch between Sample Solvent and Mobile Phase: If your sample is dissolved in a much stronger solvent than the initial mobile phase conditions (e.g., sample in 100% acetonitrile, mobile phase starting at 5% acetonitrile), it can cause the analyte to travel through the column head as a distorted band, resulting in poor peak shape.

    • Solution:

      • Match Solvents: Ideally, your sample diluent should be as close as possible to the initial mobile phase composition. If you used a strong solvent for extraction, perform an evaporation and reconstitution step into the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal MRM transitions for a novel this compound derivative?

A1: The selection of robust and specific MRM transitions is the foundation of a quantitative method.

  • Precursor Ion ([M+H]⁺) Identification: As previously mentioned, infuse a standard solution of your analyte into the mass spectrometer in positive ESI mode. Perform a full scan (Q1 scan) to identify the protonated molecule, [M+H]⁺. This will be your precursor ion for the MRM transition.

  • Product Ion Fragmentation: Perform a product ion scan (or fragment ion scan) on the selected [M+H]⁺. This involves isolating the precursor ion in Q1, fragmenting it in the collision cell (Q2), and scanning the resulting fragments in Q3.

  • Selection Criteria:

    • Intensity: Choose the most abundant, stable fragments as your primary candidates.

    • Specificity: Avoid selecting fragments that result from a simple neutral loss of water (-18 Da) or ammonia (-17 Da), as these are common and can be less specific.

    • Mass-to-Charge (m/z): Select product ions with an m/z value that is sufficiently high to avoid low-mass chemical noise. A good rule of thumb is to choose fragments that are greater than 25-30% of the precursor mass.

  • Collision Energy (CE) Optimization: For each potential transition (precursor → product), perform a CE optimization experiment. This involves injecting the analyte multiple times while ramping the collision energy. The CE that yields the highest intensity for that specific transition should be used.

  • Confirmation Transition: Always select at least two transitions per analyte. The most intense is the "quantifier," and the second-most intense is the "qualifier." The ratio of the qualifier to quantifier peak areas should remain constant across all samples and calibrators, providing an extra layer of identity confirmation according to regulatory guidelines.

Table 1: Example MRM Parameters for a Hypothetical this compound (MW = 250.3)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Transition Type
This compound-X251.3195.210022Quantifier
This compound-X251.3148.110035Qualifier
IS (Stable Isotope)256.3200.210022Quantifier

Q2: What is the best starting point for chromatographic method development for this class of compounds?

A2: A systematic approach is key. A generic, robust starting point allows for logical optimization.

  • Column Choice: Begin with a high-quality, end-capped C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). This provides a good balance of efficiency and backpressure.

  • Mobile Phase:

    • Aqueous (A): Water with 0.1% Formic Acid. The acid is crucial for good peak shape and ionization efficiency.

    • Organic (B): Acetonitrile with 0.1% Formic Acid. Acetonitrile is generally preferred over methanol as it provides lower backpressure and often better peak efficiency.

  • Initial Gradient: A fast, generic gradient is excellent for initial screening.

    • Flow Rate: 0.4 mL/min

    • Gradient Profile:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 3.0 min: 5% to 95% B

      • 3.0 - 4.0 min: Hold at 95% B

      • 4.0 - 4.1 min: 95% to 5% B

      • 4.1 - 5.0 min: Hold at 5% B (Re-equilibration)

  • Optimization: Based on the results of this initial run, you can adjust the gradient. If the peak elutes too early, slow down the gradient ramp. If it elutes too late, make it steeper. The goal is to have your analyte elute with a retention factor (k') between 2 and 10 for good retention and separation from the solvent front.

Diagram: LC-MS/MS Method Development Workflow

G cluster_0 Analyte Characterization cluster_1 Chromatography Development cluster_2 Sample Preparation cluster_3 Method Validation Infusion Direct Infusion & MS Tuning MRM_Select Select & Optimize MRM Transitions Infusion->MRM_Select Column_Select Select Column (e.g., C18, 1.8 µm) MRM_Select->Column_Select Gradient_Screen Scouting Gradient (Fast Ramp) Column_Select->Gradient_Screen Gradient_Opt Optimize Gradient & Flow Rate Gradient_Screen->Gradient_Opt Matrix_Test Assess Matrix Effects (Post-Extraction Spike) Gradient_Opt->Matrix_Test Method_Select Select Method (PPT, LLE, or SPE) Matrix_Test->Method_Select Method_Opt Optimize Recovery & Cleanup Method_Select->Method_Opt Validation Perform Validation (Accuracy, Precision, LLOQ) per FDA/EMA Guidelines Method_Opt->Validation

Caption: A structured workflow for developing a quantitative LC-MS/MS method.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol uses a mixed-mode cation exchange polymer-based SPE plate, which is ideal for basic compounds.

Objective: To extract a this compound analyte and its stable isotope-labeled internal standard (SIL-IS) from plasma while removing phospholipids and other interferences.

Materials:

  • Mixed-Mode Cation Exchange SPE Plate (e.g., Waters Oasis MCX, Phenomenex Strata-X-C)

  • Human Plasma (K2-EDTA)

  • Analyte & SIL-IS stock solutions

  • 4% Phosphoric Acid in Water

  • Methanol

  • 5% Ammonium Hydroxide in Methanol

  • Positive Pressure Manifold or Vacuum Manifold

  • 96-well collection plate

  • Plate sealer

Methodology:

  • Sample Pre-treatment:

    • To a 100 µL aliquot of human plasma in a 96-well plate, add 10 µL of the SIL-IS working solution (e.g., 500 ng/mL).

    • Vortex the plate for 10 seconds.

    • Add 200 µL of 4% phosphoric acid in water to each well. This step lyses the cells and protonates the analyte, preparing it for binding to the cation exchange sorbent.

    • Vortex the plate for 30 seconds.

  • SPE Plate Conditioning:

    • Place the SPE plate on the manifold.

    • Add 500 µL of methanol to each well and apply pressure/vacuum to pass it through. Do not let the wells dry completely.

    • Add 500 µL of water to each well and apply pressure/vacuum to pass it through.

  • Sample Loading:

    • Load the pre-treated sample (310 µL) from step 1 onto the conditioned SPE plate.

    • Apply low pressure/vacuum to slowly draw the sample through the sorbent bed at a rate of ~1 drop/second.

  • Wash Steps:

    • Wash 1 (Polar Interferences): Add 500 µL of 0.1% formic acid in water. Apply pressure to pass the solvent through.

    • Wash 2 (Non-polar Interferences): Add 500 µL of methanol. Apply full pressure/vacuum to pass the solvent through and dry the sorbent bed for 2-3 minutes. This step is critical for removing phospholipids.

  • Elution:

    • Place a clean 96-well collection plate inside the manifold.

    • Add 300 µL of 5% ammonium hydroxide in methanol to each well. The ammonia neutralizes the analyte, releasing it from the cation exchange sorbent, and the methanol elutes it.

    • Allow the solvent to soak for 30 seconds before applying low pressure to slowly elute the sample into the collection plate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Seal the plate and vortex for 1 minute before placing it in the autosampler for LC-MS/MS analysis.

References

  • Annesley, T.M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041–1044. Available at: [Link]

  • Dolan, J.W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-437. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

Validation & Comparative

A Comparative Analysis of Furo[2,3-b]pyridine and Thieno[2,3-b]pyridine Cytotoxicity for Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the cytotoxic potential of two closely related heterocyclic scaffolds, Furo[2,3-b]pyridine and Thieno[2,3-b]pyridine, reveals distinct profiles relevant to cancer drug development. While both structures serve as foundational elements in medicinal chemistry, their subtle difference—an oxygen atom in the furo-pyridine versus a sulfur atom in the thieno-pyridine—leads to significant variations in biological activity, particularly in their ability to induce cancer cell death. This guide provides a comparative analysis based on available experimental data, offering insights for researchers in oncology and drug discovery.

Structural Overview: A Tale of Two Bioisosteres

This compound and Thieno[2,3-b]pyridine are isosteres, meaning they possess a similar shape and size. The replacement of the oxygen atom in the furan ring with a sulfur atom to form the thiophene ring alters the electronic properties, lipophilicity, and metabolic stability of the resulting molecules. These changes are pivotal in how derivatives of these scaffolds interact with biological targets and exert their cytotoxic effects.[1]

Comparative Cytotoxicity: A Data-Driven Assessment

Direct comparative studies between derivatives of this compound and Thieno[2,3-b]pyridine are not abundant in the literature. However, by collating data from various studies, a picture of their relative cytotoxic potential emerges. The following table summarizes the cytotoxic activity (IC50/GI50 values) of representative derivatives against various cancer cell lines.

ScaffoldDerivativeCancer Cell Line(s)Cytotoxicity (IC50/GI50 in µM)Reference
Thieno[2,3-b]pyridine Compound with 3-methoxyphenylcarboxamideMDA-MD-435 (Melanoma), MDA-MB-468 (Breast)0.023, 0.046[2]
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideHeLa (Cervical), SiHa (Cervical)Potent cytotoxicity observed at 2.5 µM after 48h[3]
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideSK-OV-3 (Ovarian), OVCAR-3 (Ovarian)5.5, 5.0[4][5]
Compound 8c (ester prodrug-like moiety)HCT-116 (Colon)0.015[6]
This compound Compound 3e Various tumor cell lines< 20[7]
Compound 7 (trifluoromethyl substituted)Neuro-2a, HeLa, A549, COLO 2055.8[8]
Compound 12a (trifluoromethyl substituted)Neuro-2a, HeLa, A549, COLO 2053.6[8]
Chalcone derivative 5e NCI 59 cell linesMean GI50 of 1.23[9]

From the available data, derivatives of the Thieno[2,3-b]pyridine scaffold, particularly the 5-keto-tetrahydrothieno[2,3-b]quinolones, have demonstrated exceptionally potent cytotoxic activity, with GI50 values reaching the low nanomolar range against specific cell lines.[2] this compound derivatives also exhibit significant anticancer activity, with several compounds showing IC50 values in the low micromolar range against a variety of cancer cell types.[7][8]

Structure-Activity Relationship (SAR) Insights

For Thieno[2,3-b]pyridine derivatives, the following SAR observations have been noted:

  • Lipophilicity: Increasing the lipophilicity of substituents can enhance cytotoxic effects.[1] The addition of bulky, cleavable ester and carbonate groups has been shown to improve anti-proliferative activity, possibly by disrupting crystal packing and improving solubility.[6]

  • Substitutions on the Phenyl Ring: The substitution pattern on the N-phenyl ring of carboxamide derivatives is crucial. For instance, a 3-chloro-2-methyl substitution has been associated with high levels of cytotoxicity.[10]

For This compound derivatives, SAR studies have highlighted:

  • Halogenation: The introduction of halogen substituents on chalcone-based furo[2,3-d]pyrimidine derivatives has been shown to improve cytotoxicity.[9]

  • Trifluoromethyl Group: The presence of a trifluoromethyl group on the this compound scaffold has been linked to potent anticancer activity.[8]

Mechanistic Insights: Targeting Cancer Cell Proliferation

The cytotoxic effects of these compounds are often attributed to their ability to interfere with critical cellular processes.

Thieno[2,3-b]pyridine derivatives have been reported to exert their anticancer effects through multiple mechanisms:

  • Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibition: This is a proposed target for many cytotoxic thieno[2,3-b]pyridines.[2][6][11] PI-PLC is often upregulated in cancer and plays a role in cell growth and proliferation.[6][12]

  • Induction of Apoptosis: Several studies have shown that these compounds can induce programmed cell death in cancer cells.[3][11]

  • Cell Cycle Arrest: Thieno[2,3-b]pyridines have been observed to cause G2/M phase cell cycle arrest.[10]

  • Polypharmacology: It is suggested that these compounds may act on multiple targets, including tubulin and tyrosyl DNA phosphodiesterase 1 (TDP1).[10][13]

A simplified representation of a potential mechanism involving PI-PLC inhibition is shown below:

PI_PLC_Inhibition_Pathway Thieno_Pyridine Thieno[2,3-b]pyridine Derivative PI_PLC PI-PLC (Phospholipase C) Thieno_Pyridine->PI_PLC Inhibits Apoptosis Apoptosis PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Signaling (Proliferation, Survival) PKC_Activation->Downstream Downstream->Apoptosis Inhibition of these pathways leads to

Caption: Proposed mechanism of Thieno[2,3-b]pyridine cytotoxicity via PI-PLC inhibition.

This compound derivatives are also believed to target key signaling pathways involved in cancer progression. Molecular docking studies have suggested potential interactions with serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), indicating a multi-targeted approach to their anticancer activity.[14]

Experimental Protocols: Assessing Cytotoxicity with the MTT Assay

A standard and widely used method to determine the cytotoxic effects of compounds like Furo[2,3-b]pyridines and Thieno[2,3-b]pyridines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]

Step-by-Step MTT Assay Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[16][17]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or Thieno[2,3-b]pyridine derivatives) and include appropriate controls (e.g., vehicle control, positive control). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[18] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][16]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16][18]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of around 570 nm.[18]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined.

MTT Assay Workflow

MTT_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate 24h (Allow attachment) Seed_Cells->Incubate_24h Add_Compound 3. Add Test Compounds & Controls Incubate_24h->Add_Compound Incubate_48_72h 4. Incubate 48-72h (Treatment) Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h 6. Incubate 2-4h (Formazan formation) Add_MTT->Incubate_2_4h Solubilize 7. Add Solubilizer (e.g., DMSO) Incubate_2_4h->Solubilize Read_Absorbance 8. Read Absorbance (~570 nm) Solubilize->Read_Absorbance Analyze 9. Calculate IC50 Read_Absorbance->Analyze

Caption: A typical experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Both this compound and Thieno[2,3-b]pyridine scaffolds are valuable starting points for the development of novel anticancer agents. The current body of evidence suggests that Thieno[2,3-b]pyridine derivatives have, in some cases, demonstrated superior potency, with several compounds exhibiting activity in the nanomolar range. However, this compound derivatives also show significant promise, with a broad spectrum of activity against various cancer cell lines.

Future research should focus on direct, head-to-head comparisons of isosteric pairs of this compound and Thieno[2,3-b]pyridine derivatives to more definitively delineate the role of the heteroatom in cytotoxicity. Further elucidation of their mechanisms of action and potential for polypharmacology will be crucial for their translation into clinical candidates. The continued exploration of these scaffolds holds considerable potential for the discovery of next-generation cancer therapeutics.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., & Jantan, I. (2021). Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells. Acta Chimica Slovenica, 68(2), 458-465. Available from: [Link]

  • Sadeghi-Aliabadi, H., Mirzanejad-Asl, H., & Jafari, E. (2022). Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives. Journal of Sciences, Islamic Republic of Iran, 33(3), 227-233. Available from: [Link]

  • Pervan, M., Meić, L., Markotić, A., Marijan, S., Haverkate, N. A., Pilkington, L. I., Barker, D., Reynisson, J., Radan, M., & Čikeš Čulić, V. (2023). Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. International Journal of Molecular Sciences, 24(13), 10892. Available from: [Link]

  • Haverkate, N. A., Pilkington, L. I., Reynisson, J., & Barker, D. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Bioorganic & Medicinal Chemistry, 49, 116440. Available from: [Link]

  • CLYTE Technologies. (2024, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Hung, J. M., Arabshahi, H. J., Leung, E., Reynisson, J., & Barker, D. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and this compound derivatives. European Journal of Medicinal Chemistry, 86, 420-437. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Pervan, M., Marijan, S., Markotić, A., Pilkington, L. I., Haverkate, N. A., Barker, D., Reynisson, J., Meić, L., Radan, M., & Čikeš Čulić, V. (2022). Deciphering the Interplay: Thieno[2,3-b]pyridine’s Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. International Journal of Molecular Sciences, 23(21), 13398. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Haverkate, N. A., Pilkington, L. I., Reynisson, J., & Barker, D. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. Available from: [Link]

  • Al-Suhaimi, K. S., El-Messery, S. M., Al-Omair, M. A., Al-Wabli, R. I., Al-Amri, S. S., & Hassan, A. S. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(13), 5120. Available from: [Link]

  • Azmi, M. N., Ibrahim, M. M., Yamin, B. M., & Kassim, M. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their this compound derivatives. Journal of the Iranian Chemical Society, 18, 2695-2713. Available from: [Link]

  • Hassan, A. S., Askar, A. A., & El-Sayed, R. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6296. Available from: [Link]

  • ResearchGate. (n.d.). The structure of the anticancer thieno[2,3-b]pyridine 1.... Retrieved from [Link]

  • Narsaiah, B., Kumar, C. G., Kumar, G. S., & Babu, B. N. (2016). Synthesis of novel trifluoromethyl substituted this compound and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 108, 335-346. Available from: [Link]

  • Pervan, M., Marijan, S., Markotić, A., Pilkington, L. I., Haverkate, N. A., Barker, D., Reynisson, J., Meić, L., Radan, M., & Čikeš Čulić, V. (2022). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 23(17), 9967. Available from: [Link]

  • Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. Scientific Reports, 14(1), 1-19. Available from: [Link]

  • Leung, E., et al. (2021, July 8). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. bioRxiv. Available from: [Link]

  • Pervan, M., et al. (2022). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 23(17), 9967. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Retrieved from [Link]

  • Abdel Reheim, M. A. M., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. Available from: [Link]

  • Hassan, R. A., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(13), 7869-7883. Available from: [Link]

  • Repozitorij MEFST. (2022). Cytotoxic effect of thieno[2,3-b]pyridine derivatives on human bladder cancer cells. Retrieved from [Link]

  • Tang, X., et al. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Synthetic Communications, 52(7), 1083-1093. Available from: [Link]

  • dos Santos, J. C., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 15(10), 1210. Available from: [Link]

  • Pervan, M., et al. (2022). Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. International Journal of Molecular Sciences, 23(21), 13398. Available from: [Link]

Sources

Furo[2,3-b]pyridine vs. Azaindole: A Comparative Guide to Kinase Hinge Binding Motifs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor design, the strategic selection of a core scaffold that effectively interacts with the highly conserved hinge region of the ATP binding site is paramount. This interaction is a cornerstone for achieving potent and selective kinase inhibition. Among the plethora of heterocyclic systems explored, furo[2,3-b]pyridine and azaindole have emerged as prominent motifs, each with a unique profile of structural, electronic, and pharmacological properties. This guide provides an in-depth, objective comparison of these two scaffolds, offering experimental data and field-proven insights to aid researchers and drug development professionals in their quest for novel kinase inhibitors.

The Kinase Hinge: A Critical Anchor Point for Inhibitors

Protein kinases, pivotal regulators of cellular signaling, share a structurally conserved ATP binding pocket. The hinge region, a flexible loop connecting the N- and C-terminal lobes of the kinase domain, plays a crucial role in inhibitor binding. It typically presents a series of hydrogen bond donors and acceptors from the peptide backbone, providing a critical anchoring point for small molecule inhibitors. A successful hinge-binding motif will form one or more hydrogen bonds, effectively competing with ATP and stabilizing the inhibitor-kinase complex. The nature and geometry of these interactions are fundamental determinants of an inhibitor's potency and, to some extent, its selectivity.

This compound: An Emerging Challenger

The this compound scaffold, an isostere of the more extensively studied azaindole, has been gaining traction as a viable hinge-binding motif in recent years. This bicyclic heterocycle, composed of a furan ring fused to a pyridine ring, offers a unique combination of electronic and steric properties.

Structural and Electronic Features

The this compound core possesses a pyridine nitrogen that can act as a hydrogen bond acceptor, a key interaction for hinge binding. The adjacent furan ring, being electron-rich, can influence the overall electronic distribution of the scaffold and participate in van der Waals or other non-covalent interactions within the ATP binding pocket. The fusion of the two rings creates a planar system that can readily fit into the narrow cleft of the kinase active site.

Performance as a Kinase Hinge Binder

While direct X-ray crystallographic evidence of a this compound derivative bound to the kinase hinge region is not yet publicly available in the Protein Data Bank (PDB), molecular docking studies and structure-activity relationship (SAR) data from various research programs provide valuable insights into its potential binding mode. Computational models suggest that the pyridine nitrogen of the this compound scaffold can form a crucial hydrogen bond with the backbone NH of a hinge residue, mimicking the interaction of the adenine moiety of ATP.

dot graph "Furo[2,3-b]pyridine_Hinge_Binding" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} Caption: Proposed hydrogen bonding of this compound with the kinase hinge.

Synthesis and Functionalization

A key advantage for the exploration of furo[2,3-b]pyridines in SAR studies is the availability of versatile synthetic routes that allow for the introduction of various substituents at multiple positions. These synthetic strategies often involve the construction of the furan ring onto a pre-existing pyridine core or vice-versa, utilizing methods such as palladium-catalyzed cross-coupling reactions and intramolecular cyclizations[1][2]. This chemical tractability enables the fine-tuning of the scaffold's properties to optimize potency, selectivity, and pharmacokinetic profiles.

Azaindole: The Established "Privileged" Scaffold

The azaindole scaffold, particularly the 7-azaindole isomer, is widely recognized as a "privileged" fragment in kinase inhibitor design[3]. Its remarkable success is exemplified by its presence in numerous clinical candidates and approved drugs, such as the BRAF inhibitor Vemurafenib.

Structural and Electronic Features

7-Azaindole possesses a unique arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7) in a geometry that is highly complementary to the kinase hinge region. This allows for the formation of a bidentate hydrogen bond, a highly favorable interaction that significantly contributes to binding affinity.

Performance as a Kinase Hinge Binder

The interaction of 7-azaindole with the kinase hinge is extensively documented through a multitude of X-ray co-crystal structures in the PDB. These structures reveal that 7-azaindole can adopt several binding modes, the most common being the "normal" mode where the pyrrole N-H donates a hydrogen bond to the backbone carbonyl of one hinge residue, and the pyridine N7 accepts a hydrogen bond from the backbone NH of an adjacent hinge residue. A "flipped" binding mode, where the hydrogen bonding pattern is reversed, has also been observed. This versatility in binding contributes to its broad applicability across the kinome.

dot graph "Azaindole_Hinge_Binding" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.

Synthesis and Functionalization

Similar to this compound, a rich body of literature exists on the synthesis of functionalized azaindoles, enabling extensive SAR exploration[4]. The commercial availability of a wide range of azaindole building blocks further facilitates its use in drug discovery programs[5].

Head-to-Head Comparison: this compound vs. Azaindole

FeatureThis compound7-Azaindole
Hinge Interaction Primarily a single hydrogen bond acceptor (pyridine N).Bidentate hydrogen bond donor (pyrrole NH) and acceptor (pyridine N).
Binding Affinity Potentially lower intrinsic affinity due to a single H-bond, but can be compensated by other interactions.Generally high intrinsic affinity due to bidentate hydrogen bonding.
Selectivity The less constrained single H-bond interaction may offer opportunities for achieving higher selectivity by exploiting other regions of the ATP pocket.The strong, conserved bidentate interaction can sometimes lead to broader kinase activity, though selectivity can be engineered.
Physicochemical Properties Predicted logP of ~1.6 for the parent scaffold[6]. Generally considered to have favorable drug-like properties.Predicted logP of ~1.3 for the parent scaffold[3]. Known to improve aqueous solubility and metabolic stability compared to indole[5][7].
Synthetic Tractability Multiple synthetic routes are available for functionalization[1][2].Well-established and diverse synthetic methodologies are available[4].
Clinical Precedent Emerging scaffold with growing interest in preclinical studies.Established "privileged" scaffold present in approved drugs (e.g., Vemurafenib).

Experimental Data: A Snapshot of Inhibitory Potency

The following table summarizes representative IC50 values for kinase inhibitors incorporating either a this compound or an azaindole core. It is important to note that a direct comparison of potency is challenging due to the different kinase targets and the diverse nature of the substituents on the core scaffolds.

ScaffoldKinase TargetCompoundIC50 (µM)Reference
This compound CDK2Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)this compound-2-carboxylate0.93[8]
This compound AKT1(Docking study, no IC50 reported)-[9]
7-Azaindole BRAFV600EVemurafenib0.031[10]
7-Azaindole Aurora BGSK1070916A<0.001[11]
7-Azaindole PI3KγCompound 280.040[12]

Experimental Protocols

In Vitro Kinase Activity Assay (Biochemical)

This protocol provides a general framework for determining the IC50 of a compound against a purified kinase.

dot graph "Biochemical_Kinase_Assay_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for a typical biochemical kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase assay buffer.

  • Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO only).

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (phosphorylated substrate or ADP) using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay

This protocol outlines a general method for assessing the ability of a compound to inhibit a specific kinase within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • Antibodies specific for the phosphorylated and total forms of a downstream substrate of the target kinase

  • Western blotting reagents and equipment or ELISA-based detection system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specific duration.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Analyze the phosphorylation status of a downstream substrate of the target kinase using Western blotting or an ELISA-based method.

  • Quantify the band intensities (for Western blotting) or the signal (for ELISA).

  • Normalize the level of the phosphorylated substrate to the total amount of the substrate.

  • Calculate the percent inhibition of substrate phosphorylation at each compound concentration and determine the cellular IC50 value.

Conclusion: Choosing the Right Scaffold for the Job

Both this compound and 7-azaindole are valuable scaffolds for the development of kinase inhibitors. The choice between them will depend on the specific goals of the drug discovery program.

7-Azaindole remains the go-to scaffold for many researchers due to its proven track record, its ability to form a highly favorable bidentate hydrogen bond with the kinase hinge, and the wealth of available structural and SAR data. Its well-understood binding modes provide a solid foundation for rational drug design.

This compound , on the other hand, represents a compelling alternative with significant potential. While it may form a single hydrogen bond with the hinge, this can be an advantage in achieving higher selectivity by reducing interactions with the highly conserved hinge region and allowing for the optimization of interactions in more variable regions of the ATP binding pocket. Its synthetic tractability makes it an attractive scaffold for exploring novel chemical space.

Ultimately, the decision of which hinge-binding motif to employ should be guided by a combination of factors including the specific kinase target, the desired selectivity profile, and the overall drug design strategy. As more experimental data, particularly X-ray co-crystal structures, become available for this compound-based inhibitors, a more definitive comparison of their hinge-binding capabilities will be possible, further enriching the medicinal chemist's toolbox for the rational design of next-generation kinase inhibitors.

References

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Furo[2,3-c]pyridine-based Indanone Oximes as Potent and Selective B-Raf Inhibitors. (2011). RCSB PDB. Retrieved from [Link]

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. (2025). Retrieved from [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. (2008). Cancer Research. Retrieved from [Link]

  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). (2021). National Institutes of Health. Retrieved from [Link]

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A Comparative Analysis of Furo[2,3-b]pyridine and Pyrazolopyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Activity, and Therapeutic Potential

In the relentless pursuit of novel and effective cancer therapeutics, heterocyclic compounds have emerged as a cornerstone of modern drug discovery. Their structural diversity and ability to interact with a wide array of biological targets make them privileged scaffolds for the development of potent and selective anticancer agents. Among these, Furo[2,3-b]pyridine and pyrazolopyridine derivatives have garnered significant attention for their promising preclinical anticancer activity. This guide provides a comprehensive comparison of these two important classes of compounds, delving into their mechanisms of action, structure-activity relationships, and cytotoxic profiles, supported by experimental data and detailed protocols for researchers in the field.

The Rationale for Targeting Kinases in Oncology

A significant portion of the anticancer activity of both this compound and pyrazolopyridine scaffolds stems from their ability to function as kinase inhibitors.[1][2] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[3] By competitively binding to the ATP-binding pocket of specific kinases, these heterocyclic derivatives can block downstream signaling and halt tumor progression.[1][3]

This compound Derivatives: A Scaffold with Diverse Anticancer Properties

The this compound core is a versatile heterocyclic system that has demonstrated a broad spectrum of anticancer activities.[4][5] Its derivatives have been investigated as inhibitors of several key proteins implicated in cancer progression.

Mechanism of Action: Targeting Multiple Signaling Pathways

Research has shown that this compound derivatives exert their anticancer effects through the inhibition of various kinases and other cellular targets. Notably, they have been identified as:

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial for cell cycle regulation, and their aberrant activity is common in cancer.[6] Certain this compound derivatives have shown potent inhibitory activity against CDK2. For example, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)this compound-2-carboxylate demonstrated an IC50 value of 0.93 µM against CDK2/cyclin A2.[4][6]

  • Akt Inhibitors: The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation.[5][7] this compound derivatives have been shown to inhibit Akt kinase, thereby disrupting this critical survival pathway in cancer cells.[4][5] Molecular docking studies have revealed strong binding affinities of these derivatives for AKT1.[5][6]

  • Tubulin Polymerization Inhibitors: Some derivatives have also demonstrated the ability to interfere with tubulin polymerization, a process essential for cell division.[4]

Structure-Activity Relationship (SAR) and Cytotoxicity

The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. For instance, the introduction of a trifluoromethyl group has been shown to enhance cytotoxic activity.[8]

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Compound DesignationCancer Cell LineActivity MetricValueReference
Compound 17dMDA-MB-435 (Melanoma)GI5023 nM[9]
Compound 17dMDA-MB-468 (Breast)GI5046 nM[9]
Compound 14HCT-116, MCF-7, HepG2, A549IC50 (CDK2)0.93 µM[4][6]
Compound 7Neuro-2a, Hela, A549, COLO 205IC505.8 µM[8]
Compound 12aNeuro-2a, Hela, A549, COLO 205IC503.6 µM[8]

Pyrazolopyridine Derivatives: Purine Isosteres with Potent Kinase Inhibition

The pyrazolopyridine nucleus is structurally similar to the natural purine bases found in DNA and RNA.[10][11][12] This structural mimicry allows pyrazolopyridine derivatives to act as antagonists to natural purines in various biological processes, making them effective anticancer agents.[10][11][12]

Mechanism of Action: A Focus on Kinase Inhibition

The primary mechanism of anticancer action for pyrazolopyridine derivatives is the inhibition of a wide range of protein kinases.[1] Their purine-like structure enables them to effectively compete with ATP for the binding site on these enzymes.[1] Key kinase targets include:

  • SRC Kinase: Derivatives have been developed as potent inhibitors of SRC kinase, a non-receptor tyrosine kinase involved in cell proliferation and survival.[13]

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 is a key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow.[14][15] Several pyrazolopyridine derivatives have demonstrated potent VEGFR-2 inhibitory activity.[16][17]

  • EGFR: Epidermal Growth Factor Receptor is another important tyrosine kinase that, when overactivated, can drive tumor growth. Dual EGFR/VEGFR-2 inhibitors based on the pyrazolopyridine scaffold have been developed.[16]

  • PI3K: As with Furo[2,3-b]pyridines, pyrazolopyridine derivatives have also been shown to inhibit PI3K, highlighting the importance of this pathway in cancer.[18]

Structure-Activity Relationship (SAR) and Cytotoxicity

The substitution pattern on the pyrazolopyridine ring system is crucial for both potency and selectivity.[10][11][12] For example, the addition of a carboxylate group to a pyridopyrazolo-triazine derivative resulted in a significant increase in activity against the MCF-7 breast cancer cell line.[19]

Below is a table summarizing the cytotoxic activity of representative pyrazolopyridine derivatives.

Compound DesignationCancer Cell LineActivity MetricValueReference
Compound 5aMCF-7 (Breast)IC503.89 µM[19]
Compound 6aHCT-116 (Colon)IC5012.58 µM[19]
Compound 6aMCF-7 (Breast)IC5011.71 µM[19]
Thiazolyl-pyrazole 2MDA-MB231 (Breast)IC5022.84 µM[20]
Compound 3fHCT-116 (Colon)GI50 (MG-MID)3.3 µM[16]

Head-to-Head Comparison: Furo[2,3-b]pyridines vs. Pyrazolopyridines

FeatureThis compound DerivativesPyrazolopyridine Derivatives
Core Structure Fused furan and pyridine rings.Fused pyrazole and pyridine rings.
Primary Mechanism Kinase inhibition (CDK, Akt), Tubulin polymerization inhibition.[4][5][6]Kinase inhibition (SRC, VEGFR-2, EGFR, PI3K).[1][13][16][17]
Key Advantage Demonstrated activity against a diverse range of cancer types, including melanoma and prostate cancer.[6][9]Structural similarity to purines allows for broad-spectrum kinase inhibition and potential for dual-target inhibitors.[10][11][12][16]
Reported Potency GI50 values in the low nanomolar range have been reported.[9]GI50 and IC50 values in the low micromolar to nanomolar range are common.[16][19]

Experimental Protocols for Anticancer Activity Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the anticancer activity of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells per well and allow them to adhere for 24 hours.[21]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute them to the desired concentrations in the culture medium. The final DMSO concentration should be less than 0.5%. Treat the cells with various concentrations of the compounds for 48 hours.[21]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

  • Reaction Setup: Prepare a reaction buffer containing the target kinase (e.g., CDK2/cyclin A2, VEGFR-2) and its specific substrate.

  • Inhibitor Addition: Add the this compound or pyrazolopyridine derivatives at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for a specified time.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the IC50 value of the inhibitor.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the intricate processes involved, the following diagrams illustrate a key signaling pathway targeted by these compounds and a general experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activation SRC SRC RTK->SRC Activation Akt Akt PI3K->Akt Activation Proliferation Proliferation & Survival Akt->Proliferation Ras Ras SRC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Cell_Cycle Cell Cycle Progression Cell_Cycle->Proliferation Transcription->Proliferation Pyrazolopyridine Pyrazolopyridine Derivatives Pyrazolopyridine->RTK Inhibition Pyrazolopyridine->PI3K Inhibition Pyrazolopyridine->SRC Inhibition FuroPyridine This compound Derivatives FuroPyridine->Akt Inhibition FuroPyridine->Cell_Cycle Inhibition (CDKs)

Caption: Targeted signaling pathways of this compound and pyrazolopyridine derivatives.

Experimental_Workflow start Start: Compound Synthesis and Characterization in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity kinase_assay Kinase Inhibition Assays in_vitro->kinase_assay mechanism Mechanism of Action Studies cytotoxicity->mechanism kinase_assay->mechanism cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assays mechanism->apoptosis in_vivo In Vivo Efficacy Studies (Xenograft Models) mechanism->in_vivo Promising Candidates end Lead Optimization and Preclinical Development in_vivo->end

Caption: General experimental workflow for anticancer drug discovery.

Conclusion and Future Directions

Both this compound and pyrazolopyridine derivatives represent highly promising scaffolds for the development of novel anticancer agents. Their ability to inhibit key kinases involved in tumor progression, coupled with their amenability to chemical modification, provides a solid foundation for future drug discovery efforts. While Furo[2,3-b]pyridines have shown remarkable potency against a diverse set of cancer cell lines, the purine-like structure of pyrazolopyridines offers a strategic advantage for broad-spectrum kinase inhibition and the design of dual-targeting agents.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds from both series to enhance their in vivo efficacy and safety profiles. Further elucidation of their precise molecular targets and mechanisms of action will be crucial for their successful translation into clinical candidates. The continued exploration of these privileged heterocyclic systems holds significant promise for expanding the arsenal of targeted therapies available to cancer patients.

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A Guide to the Orthogonal Validation of Furo[2,3-b]pyridine Bioassay Results

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Validation in Kinase Drug Discovery

The furo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structural resemblance to the native purine core allows it to effectively compete for the ATP-binding site of numerous kinases, which are pivotal regulators of cellular processes and highly sought-after drug targets.[2][3] Initial identification of a potential this compound inhibitor often comes from a high-throughput primary bioassay. However, a single assay is rarely sufficient to declare a compound a "hit."[4] Assay-specific artifacts, compound interference, or non-specific mechanisms of action can all lead to misleading false positives.[5]

Therefore, a robust validation strategy employing orthogonal methods—independent assays that rely on different physical principles—is not just good practice; it is a scientific necessity.[4] This guide provides a comprehensive framework for validating a primary bioassay hit, using a representative case study of a hypothetical this compound compound, FP-101 , targeting a crucial oncology target, Mitogen-Activated Protein Kinase (MAPK-1). We will navigate from the initial biochemical activity assay to biophysical confirmation of direct binding and finally to verification of target engagement in a cellular environment.

Case Study Overview: FP-101, a Novel this compound Inhibitor of MAPK-1

  • Compound: FP-101, a novel this compound derivative.

  • Target: MAPK-1 (ERK2), a serine/threonine kinase central to the RAS-RAF-MEK-ERK signaling pathway, frequently dysregulated in cancer.

  • Hypothesis: FP-101 inhibits MAPK-1 activity by competing with ATP.

This guide will detail the validation workflow, starting with a primary luminescence-based kinase assay and progressing to two orthogonal methods: Surface Plasmon Resonance (SPR) and a Cellular Thermal Shift Assay (CETSA).

The Kinase Inhibition Mechanism

The foundational hypothesis is that FP-101 acts as an ATP-competitive inhibitor. This means it binds to the kinase's active site, the same pocket that ATP binds to, thereby preventing the phosphorylation of substrate proteins.

Caption: ATP-competitive inhibition of MAPK-1 by FP-101.

Part 1: The Primary Screen — A Biochemical Activity Assay

The first step in evaluating FP-101 is to determine if it inhibits the enzymatic activity of MAPK-1 in a controlled, in vitro setting. Luminescence-based kinase assays, such as ADP-Glo™, are a gold standard for this purpose due to their high sensitivity and scalability.[5][6]

Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is inversely proportional to the amount of ATP remaining. A luciferase reaction converts the remaining ATP into a light signal; thus, lower light output signifies higher kinase activity and weaker inhibition.[6]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reaction Setup: In a 384-well plate, combine recombinant human MAPK-1 enzyme and a specific substrate peptide in kinase assay buffer.

  • Compound Addition: Add FP-101 across a range of concentrations (e.g., 1 nM to 100 µM) or a vehicle control (DMSO).

  • Initiation: Start the kinase reaction by adding a pre-determined concentration of ATP (typically at the Km value for the specific kinase).

  • Incubation: Allow the reaction to proceed at 30°C for 60 minutes.

  • First Detection Step: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert the remaining ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the percentage of inhibition against the logarithm of FP-101 concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Anticipated Results

The primary assay yields an IC50 value, which represents the concentration of FP-101 required to inhibit 50% of MAPK-1's enzymatic activity.

CompoundTargetAssay TypeResult (IC50)
FP-101MAPK-1ADP-Glo™75 nM

This is a promising initial result, but it only tells us that FP-101 inhibits the activity of the enzyme. It doesn't prove direct binding or that this effect will translate to a more complex biological system.

Part 2: Orthogonal Validation I — Biophysical Direct Binding Assay

To confirm that the observed inhibition is due to a direct physical interaction between FP-101 and MAPK-1, a biophysical assay is essential. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.[7][8][9] It provides not only confirmation of binding but also detailed kinetic information (association and dissociation rates), which is unobtainable from the primary activity assay.[7][8]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A protein (MAPK-1) is immobilized on the chip, and the compound (FP-101) is flowed over the surface. Binding of the compound to the protein increases the mass on the sensor surface, causing a measurable change in the refractive index, which is plotted in real-time as a sensorgram.

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Chip Preparation: Covalently immobilize recombinant MAPK-1 onto a sensor chip surface using amine coupling. A reference channel is prepared similarly but without the protein to subtract non-specific binding signals.

  • Compound Preparation: Prepare a dilution series of FP-101 in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Binding Measurement:

    • Association: Inject each concentration of FP-101 over the MAPK-1 and reference surfaces for a defined period (e.g., 120 seconds) and monitor the binding response.

    • Dissociation: Replace the FP-101 solution with running buffer and monitor the dissociation of the compound from the kinase for an extended period (e.g., 300 seconds).

  • Regeneration: Inject a mild regeneration solution (e.g., a low pH buffer) to remove any remaining bound compound and prepare the surface for the next injection.

  • Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Anticipated Results

SPR provides direct evidence of binding and quantifies the affinity (KD). A KD value in a similar range to the IC50 value from the biochemical assay strengthens the case for the compound's mechanism of action.

CompoundTargetAssay Typeka (1/Ms)kd (1/s)Result (KD)
FP-101MAPK-1SPR2.5 x 10^52.0 x 10^-280 nM

The KD of 80 nM is highly consistent with the IC50 of 75 nM, providing strong evidence that FP-101's inhibition of MAPK-1 activity is a direct result of its physical binding to the kinase.

Part 3: Orthogonal Validation II — Cellular Target Engagement Assay

While biochemical and biophysical assays are critical, they use purified components in an artificial environment. The ultimate test is to determine if the compound can enter a cell and bind to its intended target in the complex milieu of the cytoplasm. The Cellular Thermal Shift Assay (CETSA®) is an invaluable method for confirming target engagement in intact cells or tissues.[10][11][12][13]

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[12] When a protein binds to a ligand (like FP-101), it generally becomes more stable and resistant to heat-induced denaturation.[10][14] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A successful binding event results in a "thermal shift," meaning more target protein remains soluble at higher temperatures compared to untreated cells.[10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment: Culture cells (e.g., a cancer cell line with active MAPK signaling) and treat them with a high concentration of FP-101 (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of MAPK-1 using a specific detection method, such as Western Blot or an immunoassay like AlphaScreen®.[14]

  • Data Analysis: Plot the percentage of soluble MAPK-1 against the temperature for both the FP-101 treated and vehicle-treated samples. A rightward shift in the melting curve for the FP-101 treated sample indicates target engagement and stabilization.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Anticipated Results

CETSA provides qualitative and semi-quantitative evidence of target engagement in a physiologically relevant context. The key metric is the change in the melting temperature (ΔTm).

TreatmentTargetAssay TypeApparent TmThermal Shift (ΔTm)
Vehicle (DMSO)MAPK-1CETSA48.5 °C-
FP-101 (10 µM)MAPK-1CETSA54.0 °C+5.5 °C

A significant positive thermal shift of +5.5 °C is compelling evidence that FP-101 enters the cell and physically binds to MAPK-1, stabilizing it against denaturation.

Synthesis and Conclusion: Building Confidence Through Orthogonal Data

Relying solely on the initial 75 nM IC50 from the primary screen would be a precarious foundation for advancing a compound. By employing a structured, multi-faceted validation approach, we build a much more robust and trustworthy data package.

Summary of Validation Data for FP-101:

Assay MethodPrincipleKey ParameterResultInterpretation
ADP-Glo™ Enzymatic ActivityIC5075 nMPotently inhibits MAPK-1 catalytic function.
SPR Biophysical BindingKD80 nMDirectly binds to MAPK-1 with high affinity.
CETSA® Cellular Target EngagementΔTm+5.5 °CBinds to and stabilizes MAPK-1 in intact cells.

The remarkable consistency across these three distinct methodologies provides high confidence in the initial finding. The biochemical assay showed what FP-101 does (inhibits activity), the biophysical assay confirmed how it does it (direct binding), and the cellular assay demonstrated where it works (at the target in a cell). This triangulation of evidence is the hallmark of a rigorously validated hit and provides a solid rationale for committing further resources to the development of FP-101 as a potential therapeutic.

References

  • Title: Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Source: PubMed URL: [Link]

  • Title: Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Source: PubMed URL: [Link]

  • Title: KINASE PROFILING & SCREENING. Source: Reaction Biology URL: [Link]

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]

  • Title: Kinase assays. Source: BMG LABTECH URL: [Link]

  • Title: Immobilization of Active Kinases for Small Molecule Inhibition Studies. Source: Bio-Rad Laboratories URL: [Link]

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  • Title: Principle of the cellular thermal shift assay (CETSA). Source: ResearchGate URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PubMed Central URL: [Link]

  • Title: CETSA. Source: Pelago Bioscience URL: [Link]

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  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NCBI Bookshelf URL: [Link]

  • Title: Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Source: National Institutes of Health URL: [Link]

  • Title: Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Source: ResearchGate URL: [Link]

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Furo[2,3-b]pyridine: A Head-to-Head Comparison with Existing Kinase Inhibitors for the Next Generation of Targeted Therapies

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel kinase inhibitors with superior efficacy, selectivity, and the ability to overcome resistance remains a paramount challenge. The Furo[2,3-b]pyridine scaffold has emerged as a promising heterocyclic system, demonstrating potent inhibitory activity against a range of clinically relevant kinases. This guide provides an in-depth, head-to-head comparison of this compound-based inhibitors against established, clinically approved kinase inhibitors, supported by experimental data to inform the next wave of targeted therapy development.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The this compound core, a fusion of a furan and a pyridine ring, presents a unique structural and electronic framework for designing potent kinase inhibitors. Its rigid nature and potential for diverse substitutions allow for the fine-tuning of interactions within the ATP-binding pocket of various kinases, leading to high potency and selectivity. This scaffold has been investigated for its inhibitory potential against several key kinase families implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs), the PI3K/AKT/mTOR pathway, and receptor tyrosine kinases like VEGFR.[1]

Head-to-Head Performance Analysis: Furo[2,3-b]pyridines vs. The Standard of Care

A rigorous evaluation of a novel inhibitor scaffold necessitates direct comparison with existing therapies under standardized conditions. This section presents a head-to-head analysis of this compound derivatives against established kinase inhibitors, focusing on biochemical potency, cellular activity, and in vivo efficacy.

Targeting the Cell Cycle: CDK2 Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its aberrant activity is a hallmark of many cancers. Roscovitine, a purine analog, is a well-characterized CDK2 inhibitor. A study by Abdel-Rahman et al. provides a direct comparison of a this compound derivative with Roscovitine.[2]

Table 1: Comparative Inhibitory Activity against CDK2/cyclin A2 [2]

CompoundTarget KinaseIC50 (µM)
This compound Derivative (Compound 14) CDK2/cyclin A20.93
RoscovitineCDK2/cyclin A20.394

While Roscovitine demonstrates a lower IC50 in this specific study, the sub-micromolar activity of the this compound derivative highlights the potential of this scaffold for developing potent CDK2 inhibitors. Further chemical modifications on the this compound core could lead to compounds with enhanced potency.

Intercepting Angiogenesis: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Sorafenib is a multi-kinase inhibitor approved for the treatment of various cancers, with VEGFR-2 as one of its primary targets.[3] Several studies have explored Furo[2,3-d]pyrimidine derivatives, a closely related scaffold to this compound, as VEGFR-2 inhibitors and compared their activity to Sorafenib.

Table 2: Comparative Inhibitory Activity against VEGFR-2 [4]

CompoundTarget KinaseIC50 (nM)
Furo[2,3-d]pyrimidine Derivative (Compound 8b) VEGFR-238.72 ± 1.7
Furo[2,3-d]pyrimidine Derivative (Compound 10c) VEGFR-241.40 ± 1.8
SorafenibVEGFR-2Not specified in this study, but typically in the low nanomolar range

These results are significant, demonstrating that Furo[2,3-d]pyrimidine derivatives can achieve potency comparable to the established inhibitor Sorafenib. This underscores the potential of the furopyrimidine scaffold in the development of novel anti-angiogenic agents.

Modulating the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central signaling node that regulates cell survival, proliferation, and metabolism, and its dysregulation is common in cancer. A recent study has identified novel Furo[2,3-d]pyrimidine derivatives as potent dual PI3K/AKT inhibitors.[5]

Table 3: Comparative Inhibitory Activity against PI3Kα/β and AKT [5]

CompoundTarget KinaseIC50 (µM)
Furo[2,3-d]pyrimidine Derivative (Compound 10b) PI3Kα0.175 ± 0.007
PI3Kβ0.071 ± 0.003
AKT0.411 ± 0.02
Alpelisib (PI3Kα inhibitor)PI3Kα0.061 ± 0.003

Compound 10b from this study demonstrates potent, dual inhibition of both PI3K and AKT. While Alpelisib is a more potent PI3Kα inhibitor, the dual-targeting nature of the Furo[2,3-d]pyrimidine derivative could offer advantages in overcoming pathway redundancy and potential resistance mechanisms.[5][6]

Experimental Validation: Protocols for a Self-Validating System

To ensure the scientific integrity and reproducibility of the comparative data, this section details the fundamental experimental protocols used to evaluate kinase inhibitors.

Biochemical Kinase Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay [7][8]

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative and the comparator inhibitor (e.g., Roscovitine, Sorafenib) in 100% DMSO.

    • Prepare a serial dilution of the inhibitors in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

    • Prepare the kinase, substrate (peptide or protein), and ATP solutions in the appropriate kinase assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase and the serially diluted inhibitor.

    • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a specific duration, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the kinase activity. Common methods include:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram 1: General Workflow for Biochemical IC50 Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Dilutions add_kinase_inhibitor Add Kinase & Inhibitor to Plate prep_inhibitor->add_kinase_inhibitor prep_reagents Prepare Kinase, Substrate, ATP prep_reagents->add_kinase_inhibitor initiate_reaction Add Substrate & ATP add_kinase_inhibitor->initiate_reaction incubate Incubate initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal stop_reaction->detect_signal calculate_ic50 Calculate IC50 detect_signal->calculate_ic50

Caption: Workflow for determining the biochemical potency of a kinase inhibitor.

Cellular Activity: Assessing Anti-proliferative Effects

Evaluating the effect of an inhibitor on cancer cell viability is crucial to determine its therapeutic potential. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Cell Viability Assay [9][10][11]

  • Cell Seeding:

    • Culture cancer cell lines in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative and the comparator inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Diagram 2: Workflow of the MTT Cell Viability Assay

G seed_cells Seed Cells in 96-well Plate treat_cells Treat with Inhibitors seed_cells->treat_cells incubate_cells Incubate (48-72h) treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_gi50 Calculate GI50 read_absorbance->calculate_gi50

Caption: Step-by-step process of the MTT assay for cell viability.

In Vivo Efficacy: Xenograft Tumor Models

To assess the anti-tumor activity of a compound in a living organism, in vivo xenograft models are widely employed.

Protocol: Human Tumor Xenograft Model [5][12]

  • Animal Model:

    • Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

    • Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the tumor-bearing mice into treatment and control groups.

    • Administer the this compound derivative and the comparator inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring:

    • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

    • Monitor the overall health and behavior of the mice.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Diagram 3: In Vivo Xenograft Model Workflow

G implant_cells Implant Human Tumor Cells tumor_growth Allow Tumors to Grow implant_cells->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treat Administer Inhibitors/Vehicle randomize->treat monitor Monitor Tumor Growth & Body Weight treat->monitor endpoint Endpoint: Euthanize & Excise Tumors monitor->endpoint analyze Analyze Tumor Weight & TGI endpoint->analyze

Caption: Key stages of an in vivo xenograft study for anticancer drug evaluation.

Selectivity and Resistance: The Next Frontiers for Furo[2,3-b]pyridines

A key advantage of novel kinase inhibitors lies in their potential for improved selectivity and the ability to overcome resistance mechanisms that plague existing therapies.

Kinase Selectivity Profiling

The "off-target" effects of kinase inhibitors can lead to toxicity and limit their therapeutic window. Therefore, assessing the selectivity of new compounds is crucial. Furo[3,2-b]pyridine derivatives, isomeric to the this compound scaffold, have been shown to be highly selective inhibitors of cdc-like kinases (CLKs).[13] This suggests that the furopyridine core can be tailored for high selectivity. A comprehensive evaluation of this compound derivatives against a broad panel of kinases is a critical next step to fully understand their selectivity profile in comparison to promiscuous inhibitors.

Overcoming Acquired Resistance

A major challenge in targeted therapy is the development of acquired resistance. For instance, resistance to the BRAF inhibitor Vemurafenib in melanoma can occur through various mechanisms, including the activation of alternative signaling pathways.[8] While there is currently no direct evidence of this compound derivatives overcoming Vemurafenib resistance, the development of novel scaffolds that can inhibit these escape pathways is an active area of research. The versatility of the this compound core makes it an attractive starting point for designing inhibitors that can tackle clinically relevant resistance mutations.

Future Directions and Clinical Outlook

The this compound scaffold and its related isomers have demonstrated significant potential as a source of novel kinase inhibitors with potent activity against various cancer-relevant targets. The head-to-head comparisons with established drugs like Roscovitine and Sorafenib highlight their promise.

To date, there is no publicly available information on this compound-based kinase inhibitors entering clinical trials. This indicates that this scaffold is still in the preclinical stages of development. The next critical steps for advancing this class of compounds towards clinical application will involve:

  • Lead Optimization: Further medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

  • Comprehensive Preclinical Profiling: In-depth in vivo efficacy and toxicology studies.

  • Biomarker Development: Identification of predictive biomarkers to select patient populations most likely to respond to these inhibitors.

The data presented in this guide provides a strong rationale for the continued investigation of this compound derivatives as a new generation of targeted cancer therapies. Their chemical tractability and demonstrated potency make them a compelling scaffold for addressing the ongoing challenges in oncology drug development.

References

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Comparative Cross-Reactivity Profiling of Furo[2,3-b]pyridine Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furo[2,3-b]pyridine Scaffold in Kinase Drug Discovery

The landscape of kinase inhibitor development is a testament to the power of medicinal chemistry in targeting key nodes of cellular signaling.[1] Within this landscape, certain chemical structures, often termed "privileged scaffolds," emerge as particularly effective frameworks for building potent and selective inhibitors.[2][3] The this compound core is one such scaffold, demonstrating significant potential in the design of novel kinase inhibitors. Its rigid, bicyclic structure provides a versatile foundation for introducing substituents that can precisely interact with the ATP-binding pocket of various kinases, leading to potent inhibition of therapeutically relevant targets.[4]

However, the very feature that makes kinases druggable—the conserved nature of the ATP-binding site—also presents the greatest challenge: achieving selectivity.[5][6] With over 500 protein kinases in the human kinome, off-target inhibition is a primary cause of toxicity and can confound the interpretation of a compound's biological effects.[1][7][8] Therefore, rigorous cross-reactivity profiling is not merely a regulatory hurdle but a fundamental necessity for developing safe, effective chemical probes and therapeutic agents.

This guide provides an in-depth comparison of the selectivity profiles of inhibitors derived from the this compound and the closely related, isomeric Furo[3,2-b]pyridine scaffolds. We will dissect the experimental methodologies used to generate these profiles, explain the rationale behind key experimental choices, and present comparative data to guide researchers in this critical area of drug development.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

Designing a kinase inhibitor is a balancing act. While potent on-target activity is essential, a compound's overall utility is ultimately defined by its selectivity profile. A promiscuous inhibitor that hits dozens of kinases can produce a complex and unpredictable biological response, making it difficult to link a phenotype to the inhibition of the intended target.[9] This lack of specificity can lead to unforeseen toxicities in a clinical setting.[10][8]

Conversely, a highly selective inhibitor is a powerful tool. In a research context, it allows for the precise interrogation of a specific kinase's function in cellular pathways.[11] In a therapeutic context, high selectivity can lead to a wider therapeutic window and a better safety profile.[7] The goal of cross-reactivity profiling is to quantify this selectivity, providing a comprehensive "fingerprint" of a compound's interactions across the kinome.

Methodologies for Comprehensive Kinase Inhibitor Profiling

A multi-faceted approach is required to build a complete picture of an inhibitor's selectivity. No single assay can capture the full complexity of a compound's behavior. The primary methodologies can be broadly categorized into biochemical assays, which use purified recombinant enzymes, and chemical proteomics approaches, which assess binding in a more physiologically relevant cellular context.

Biochemical Assays: Direct Measurement of Catalytic Inhibition

Biochemical assays are the workhorse of early-stage inhibitor profiling. They directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase.[6]

  • Radiometric Assays : The historical gold standard, these assays use ³²P- or ³³P-labeled ATP to quantify the transfer of a phosphate group to a substrate.[12][13] While highly sensitive, they involve the handling of radioactive materials.

  • Luminescence-Based Assays (e.g., ADP-Glo™) : A popular modern alternative, these assays quantify kinase activity by measuring the amount of ADP produced in the reaction.[14] The ADP is converted back to ATP, which then drives a luciferase-luciferin reaction, producing a light signal that is proportional to kinase activity.[15] This method is robust, non-radioactive, and highly amenable to high-throughput screening.[14][16]

  • Mobility Shift Assays : These assays use microfluidic chips to separate fluorescently labeled peptide substrates from their phosphorylated products based on changes in charge, providing a direct measure of enzymatic activity.[12][17]

Chemical Proteomics: Profiling in a Native Environment

While biochemical assays are invaluable, they use isolated, often truncated, recombinant kinase domains that may not fully represent the behavior of the native, full-length protein within a cell.[18] Chemical proteomics techniques address this limitation by measuring inhibitor binding to endogenous kinases in complex cell lysates.

  • Kinobeads (Multiplexed Inhibitor Beads) : This powerful technique utilizes a resin functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[18] When a cell lysate is passed over these beads, a large portion of the expressed kinome is captured.[19][20] By pre-incubating the lysate with a free test inhibitor, one can perform a competition experiment. The test compound will compete with the beads for binding to its target kinases. The proteins that remain bound to the beads are then identified and quantified by mass spectrometry. A reduction in the amount of a specific kinase captured in the presence of the inhibitor indicates a direct binding interaction.[21] This method provides a broad, unbiased view of an inhibitor's target landscape in a native proteome.[18]

  • KiNativ™ Platform : This innovative approach uses soluble, biotin-tagged, reactive ATP/ADP probes that covalently label a conserved lysine residue in the active site of kinases.[22] In a competitive profiling experiment, a cell lysate is treated with the inhibitor of interest before the probe is added. The inhibitor will occupy the ATP-binding pocket of its targets, preventing them from being labeled by the probe. After tryptic digest, the biotinylated peptides (representing active kinases) are enriched and quantified by mass spectrometry. This platform is highly regarded for its ability to profile inhibitor engagement with native kinases in their cellular context, often yielding results that correlate strongly with cellular activity.[22][23]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential.

Protocol 1: High-Throughput Kinase Profiling using ADP-Glo™

This protocol describes a typical workflow for screening an inhibitor against a panel of kinases in a 384-well plate format.[24]

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the this compound inhibitor in 100% DMSO, starting at a top concentration of 1 mM.

  • Assay Plate Stamping : Transfer 1 µL of each compound dilution into the wells of a 384-well assay plate. Include wells with DMSO only (negative control) and a known inhibitor for each kinase (positive control).

  • Kinase Reaction Initiation : Add 2 µL of the Kinase Working Stock (containing the specific kinase in optimized reaction buffer) to each well.

  • ATP/Substrate Addition : Add 2 µL of the ATP/Substrate Working Stock. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure a sensitive measurement of competitive inhibition.

  • Incubation : Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • Reaction Termination & ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.

  • Data Analysis : Normalize the data to controls (% inhibition). Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Competitive Kinase Profiling with Kinobeads

This protocol outlines the workflow for identifying the cellular targets of an inhibitor using a competitive pulldown approach.[19][21]

  • Cell Lysis : Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer containing phosphatase and protease inhibitors. Clarify the lysate by high-speed centrifugation.

  • Competitive Binding : Aliquot the cell lysate. Treat the aliquots with increasing concentrations of the this compound inhibitor (e.g., 0, 0.1, 1, 10 µM) or a vehicle control (DMSO). Incubate for 45-60 minutes at 4°C to allow the inhibitor to bind to its targets.

  • Kinobeads Enrichment : Add the Kinobeads slurry to each lysate aliquot. Incubate for 1 hour at 4°C with gentle rotation to allow for the affinity capture of unbound kinases.

  • Washing : Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion : Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis : Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Identify and quantify the proteins in each sample. For each identified kinase, plot its relative abundance (as measured by peptide intensity) against the inhibitor concentration. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that it is a target of the inhibitor. Fit the data to determine the effective concentration at which half of the target protein is competed (EC₅₀).

Visualization of Key Workflows

dot digraph "Kinase_Inhibitor_Profiling_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Compound Synthesis & QC"; style = "filled"; fillcolor = "#F1F3F4"; node [fillcolor="#FFFFFF"]; Compound [label="this compound\nInhibitor"]; }

subgraph "cluster_1" { label = "Primary Screening & Profiling"; style = "filled"; fillcolor = "#F1F3F4"; node [fillcolor="#FFFFFF"]; Biochemical [label="Biochemical Assays\n(e.g., ADP-Glo™)\n- IC₅₀ Determination\n- Panel Screening"]; Proteomics [label="Chemical Proteomics\n(e.g., Kinobeads, KiNativ)\n- Target Identification\n- Cellular EC₅₀"]; }

subgraph "cluster_2" { label = "Data Analysis & Interpretation"; style = "filled"; fillcolor = "#F1F3F4"; node [fillcolor="#FFFFFF"]; Analysis [label="Dose-Response Curves\nSelectivity Score (S-Score)\nKinome Tree Visualization"]; }

subgraph "cluster_3" { label = "Validation"; style = "filled"; fillcolor = "#F1F3F4"; node [fillcolor="#FFFFFF"]; Validation [label="Cellular Target Engagement\n(e.g., Western Blot for p-Substrate)\nPhenotypic Assays"]; }

Compound -> Biochemical [label="Test Compound"]; Compound -> Proteomics [label="Test Compound"]; Biochemical -> Analysis [label="Inhibition Data"]; Proteomics -> Analysis [label="Binding Data"]; Analysis -> Validation [label="Prioritized Hits"];

} dot Caption: High-level workflow for kinase inhibitor cross-reactivity profiling.

dot digraph "Signaling_Pathways" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowsize=0.7];

subgraph "cluster_CLK" { label = "Alternative Splicing Regulation"; style = "rounded"; node [fillcolor="#E8F0FE", fontcolor="#202124"]; CLK [label="CLK1/2/4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SR_Proteins [label="SR Proteins"]; Splicing [label="Alternative Splicing\n(mRNA Maturation)"];

}

subgraph "cluster_PI3K" { label = "PI3K/AKT Survival Pathway"; style = "rounded"; node [fillcolor="#FCE8E6", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., HER2)"]; PI3K [label="PI3K"]; AKT [label="AKT1"]; Downstream [label="Cell Survival,\nProliferation"];

}

Inhibitor_CLK [label="Furo[3,2-b]pyridine\n(e.g., Compound 12f)", shape=octagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor_AKT [label="this compound\nDerivative", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Inhibitor_CLK -> CLK [label=" inhibits", style=dashed, color="#34A853"]; Inhibitor_AKT -> AKT [label=" inhibits", style=dashed, color="#EA4335"]; Inhibitor_AKT -> RTK [label=" may inhibit", style=dashed, color="#EA4335"]; } dot Caption: Simplified signaling pathways targeted by Furo-pyridine inhibitors.

Comparative Analysis: Selectivity Profiles in Focus

The versatility of the furopyridine scaffold is evident when comparing inhibitors designed for different kinase targets. Here, we compare a highly selective Furo[3,2-b]pyridine Cdc-like Kinase (CLK) inhibitor with a this compound derivative reported to have activity against kinases in the PI3K/AKT pathway.

Compound ID / ScaffoldPrimary Target(s)On-Target PotencyKey Off-Targets (>75% Inhibition @ 1µM)Selectivity Profile & CommentsReference
Compound 12f (Furo[3,2-b ]pyridine)CLK1, CLK2, CLK4IC₅₀ < 10 nMDYRK1A, HIPK2, HIPK3Highly Selective . A kinome-wide scan revealed remarkable specificity for the CLK family. Its unique binding mode, engaging the back pocket of the kinase, contributes to this high selectivity.[25][26][3]
Representative Furo[2,3-b ]pyridine AKT1, ERα, HER2Not specified (Potent cytotoxic activity reported)Not specified (Broad activity suggested by targeting multiple pathways)Likely Polypharmacological . Designed for broad cytotoxic effects against breast cancer cells, this scaffold demonstrates activity across multiple key signaling nodes. This profile is desirable for anti-cancer activity but requires careful deconvolution to understand the primary drivers of efficacy.[4]
SGC-GAK-1 (Isothiazolo[4,3-b]pyridine)GAKKd = 1.9 nMRIPK2 (Kd = 110 nM)Highly Selective . While not a furopyridine, this related heterocyclic scaffold shows how high selectivity can be achieved. It has >50-fold selectivity against its closest off-target, RIPK2, making it an excellent chemical probe.[27]
Analysis of Findings

The data clearly illustrates two distinct strategies in kinase inhibitor design, both achievable with furopyridine-like scaffolds:

  • The "Scalpel" Approach (e.g., Compound 12f) : This Furo[3,2-b]pyridine was optimized for exceptional selectivity towards the CLK family.[26][3] This makes it an outstanding chemical probe for studying the role of CLKs in processes like mRNA splicing.[25] Such a high degree of selectivity is crucial for target validation and minimizing off-target effects that could complicate experimental interpretation.[9]

  • The "Targeted Multi-Hit" Approach (e.g., this compound derivatives) : These compounds were identified based on their ability to kill cancer cells and were subsequently found to interact with multiple, critical cancer-related kinases like AKT1 and HER2.[4] This polypharmacology can be therapeutically advantageous, as simultaneously hitting multiple survival pathways can be more effective at inducing cancer cell death and overcoming resistance.[12] However, this approach necessitates a thorough understanding of the full target landscape to anticipate potential toxicities.

Conclusion and Future Directions

The this compound scaffold and its isomers represent a valuable starting point for the development of potent kinase inhibitors. As demonstrated, this core can be decorated to produce compounds with vastly different selectivity profiles, from highly specific chemical probes to multi-targeted therapeutic candidates.

The key to successfully leveraging this scaffold lies in the early and iterative application of comprehensive cross-reactivity profiling. By combining high-throughput biochemical assays with advanced chemical proteomics methods like Kinobeads or KiNativ, researchers can gain a deep understanding of a compound's true mechanism of action and selectivity. This knowledge is paramount for making informed decisions, mitigating risks in drug development, and ultimately designing safer and more effective kinase-targeted medicines.

References

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • Cracking the Selectivity Challenge in Kinase Drug Discovery.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases.
  • Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Marketwired.
  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Strategy toward Kinase-Selective Drug Discovery.
  • The target landscape of clinical kinase drugs.
  • EnzyChrom™ Kinase Assay Kit. BioAssay Systems.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • Kinase Selectivity Profiling System Technical Manual.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.
  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks.
  • Protein Kinase Selectivity Profiling Using Microfluidic Mobility Shift Assays. Springer Link.
  • Strategy toward Kinase-Selective Drug Discovery.
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • Kinase assays. BMG LABTECH.
  • Kinase Activity Assays.
  • Characterization of furo[3,2-b]pyridine derivatives in CLK1.
  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog P
  • one, nicotinonitrile, and this compound derivatives.
  • Comparative Cross-Reactivity Profiling of Isothiazolopyridine-Based Kinase Inhibitors. BenchChem.

Sources

A Comparative Guide to the Structural Validation of Novel Furo[2,3-b]pyridine Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[1][2][3] As novel derivatives of this scaffold are synthesized to explore and optimize therapeutic potential, unambiguous structural validation is a critical prerequisite for reliable structure-activity relationship (SAR) studies and further development.[4][5]

This guide provides an in-depth comparison of analytical techniques for the structural validation of novel this compound derivatives, with a primary focus on single-crystal X-ray diffraction (SCXRD) as the definitive method. We will explore the causality behind experimental choices, present a self-validating protocol for SCXRD, and compare its performance against complementary spectroscopic techniques.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful, non-destructive analytical technique that provides precise and detailed information about the three-dimensional arrangement of atoms within a crystal.[6][7] It is considered the gold standard for structural elucidation because it directly determines bond lengths, bond angles, and absolute stereochemistry, yielding an unambiguous molecular structure in the solid state.[8]

The fundamental principle of SCXRD is based on the diffraction of a monochromatic X-ray beam by the ordered array of atoms in a crystal lattice.[6][9] When the conditions of Bragg's Law (nλ = 2d sinθ) are met, constructive interference of the scattered X-rays occurs, producing a unique diffraction pattern of reflections.[9][10] By analyzing the geometry and intensity of thousands of these reflections, a three-dimensional map of the electron density within the unit cell can be calculated, and from this, the atomic structure is determined.[9]

Experimental Workflow: From Powder to Final Structure

The journey from a newly synthesized this compound derivative to a validated crystal structure involves several critical stages. Each step is designed to ensure the highest quality data is obtained for an accurate and reliable structural solution.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Validation synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Compound crystal_selection Crystal Selection & Mounting crystallization->crystal_selection Single Crystals data_collection X-ray Diffraction Data Collection crystal_selection->data_collection Mounted Crystal processing Data Processing & Integration data_collection->processing solution Structure Solution (e.g., Direct Methods) processing->solution Reflection File (*.hkl) refinement Structure Refinement solution->refinement Initial Atomic Model validation Validation & CIF Generation (checkCIF) refinement->validation Refined Structure final_structure final_structure validation->final_structure Final Validated Structure (CIF)

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: Obtaining a High-Quality this compound Structure

This protocol is designed to be self-validating by incorporating critical quality checks at each stage.

Part 1: Crystal Growth (The Bottleneck)

The most challenging step is often growing a single crystal of sufficient quality (typically >0.1 mm in all dimensions) and regularity.[8][11]

  • Causality: The slow, controlled removal of solvent or change in temperature allows molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous solid or a microcrystalline powder. The choice of solvent is critical; ideal solvents are those in which the compound is moderately soluble.[12][13]

Step-by-Step Methodology:

  • Purity is Paramount: Ensure the this compound derivative is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the lattice, leading to disorder.

  • Solvent Screening: In small vials, test the solubility of ~1-2 mg of your compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexanes, and mixtures thereof).

  • Slow Evaporation:

    • Prepare a nearly saturated solution of your compound in a chosen solvent in a clean vial.

    • Filter the solution to remove any dust or particulate matter.[12]

    • Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.[14]

  • Vapor Diffusion (Solvent/Anti-Solvent):

    • Dissolve your compound in a small amount of a "good" solvent in which it is highly soluble.

    • Place this vial inside a larger, sealed jar containing a larger volume of a volatile "anti-solvent" in which your compound is insoluble but is miscible with the "good" solvent.[13]

    • The anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting slow crystallization.

Part 2: Data Collection & Processing

  • Crystal Mounting: Using a microscope, select a well-formed crystal with sharp edges and no visible cracks. Mount it on a cryoloop and flash-cool it in a stream of cold nitrogen gas (~100 K) to prevent radiation damage during data collection.

  • Diffractometer Setup: Center the crystal in the X-ray beam of a single-crystal diffractometer.[6]

  • Data Collection: Collect a series of diffraction images as the crystal is rotated.[7] Modern diffractometers automate this process, collecting a complete dataset.

  • Data Processing: The raw images are processed to integrate the intensities of each reflection, apply corrections (e.g., for absorption), and generate a reflection file (e.g., an HKL file).[15]

Part 3: Structure Solution, Refinement, and Validation

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map and a preliminary atomic model.[9]

  • Structure Refinement: The initial model is iteratively refined against the experimental data. This process adjusts atomic positions, occupancies, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[9] The quality of the fit is monitored using statistical indicators like the R-factor.

  • Trustworthiness & Validation: This is a critical, self-validating step.

    • The final structural model is exported as a Crystallographic Information File (CIF).[16]

    • This CIF must be subjected to validation using the International Union of Crystallography's (IUCr) checkCIF service.[17][18]

    • The checkCIF report generates ALERTS for potential errors, inconsistencies, or unusual findings (e.g., missed symmetry, incorrect atom assignments, unusual bond lengths).[19][20] All significant ALERTS must be addressed or explained, ensuring the final structure is chemically and crystallographically sound.

A Comparative Analysis: SCXRD vs. Spectroscopic Alternatives

While SCXRD provides the definitive structure, it is not always feasible to obtain suitable crystals. In such cases, and as a complementary approach, other analytical techniques are indispensable.[4]

Caption: Decision tree for structural validation techniques.

Performance Comparison

The table below objectively compares the performance of SCXRD with key spectroscopic alternatives for the structural validation of novel this compound derivatives.

ParameterSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Information Provided Unambiguous 3D atomic arrangement, bond lengths/angles, stereochemistry, packing.[6]Atomic connectivity (C-H framework), solution-state conformation, diastereotopicity.[21]Precise molecular weight and elemental composition.[4]
Sample State Solid (single crystal)SolutionSolid or Solution
Sample Requirement One high-quality crystal (~0.05 mg).[14]1-10 mg, soluble< 1 mg
Destructive? No[6]NoYes (in most cases)
Key Strength Provides the definitive, absolute structure.[8]Excellent for determining covalent structure and connectivity in a biologically relevant state (solution).[22]Confirms molecular formula with very high accuracy and sensitivity.[4]
Key Limitation Crystal growth can be a major bottleneck; structure is static and in solid-state.[8][23]Does not provide absolute 3D structure; complex spectra can be ambiguous without 2D NMR.[21]Provides no information on isomerism, connectivity, or stereochemistry.[4]
Synergy The solid-state structure from SCXRD validates the connectivity proposed by NMR.NMR confirms the proposed structure persists in solution and provides dynamic information.HRMS provides the exact molecular formula, a crucial constraint for both NMR and SCXRD data interpretation.

Conclusion: An Integrated Approach

The structural validation of novel this compound derivatives is most robust when an integrated approach is employed. High-resolution mass spectrometry provides the foundational confirmation of the elemental formula. NMR spectroscopy then elucidates the covalent framework and solution-state structure. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, providing unequivocal proof of the three-dimensional atomic arrangement, connectivity, and stereochemistry. While obtaining suitable crystals can be challenging, the unparalleled detail and certainty offered by a validated crystal structure are indispensable for advancing drug discovery programs based on this important scaffold.

References

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

  • Pediaa.com. (2020). Difference Between NMR and X-Ray Crystallography. Retrieved from [Link]

  • MDPI. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • SciSpace. (2019). checkCIF validation ALERTS: what they mean and how to respond. Retrieved from [Link]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Retrieved from [Link]

  • Chem.u-szeged.hu. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • University of Glasgow. (n.d.). Validation and Checking of CIF's. Retrieved from [Link]

  • National Genomics Data Center (CNCB-NGDC). (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Retrieved from [Link]

  • ResearchGate. (2020). checkCIF validation ALERTS: what they mean and how to respond. Retrieved from [Link]

  • Encyclopedia of Life Sciences. (2001). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Retrieved from [Link]

  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • Portland Press. (2021). A beginner’s guide to X-ray data processing. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • CD Bioparticles. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • CCDC. (n.d.). Short Guide to CIFs. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • ResearchGate. (2025). The Discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • PubMed. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and this compound derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural... Retrieved from [Link]

  • PubMed. (2017). Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Furo[2,3-b]pyridine Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of oncology research is perpetually seeking novel scaffolds that can be developed into potent and selective anti-cancer therapeutics. Among these, the Furo[2,3-b]pyridine core has emerged as a privileged structure, demonstrating significant cytotoxic activity across a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the efficacy of various this compound analogs, supported by experimental data, mechanistic insights, and detailed protocols for in vitro evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to advance the exploration of this promising class of compounds.

The this compound Scaffold: A Versatile Framework in Oncology

The this compound heterocyclic system, a bioisostere of purines, has garnered considerable attention in medicinal chemistry due to its versatile pharmacological properties.[1] Its rigid, planar structure provides an excellent framework for the strategic placement of functional groups, enabling interaction with various biological targets implicated in cancer progression. Research has consistently demonstrated that derivatives of this scaffold can exhibit potent anti-proliferative and cytotoxic effects.[2][3]

Comparative Efficacy of this compound Analogs: A Data-Driven Analysis

The true measure of a compound's potential lies in its quantifiable efficacy. The following table summarizes the cytotoxic activity of several this compound analogs against a panel of human cancer cell lines, presented as 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. This data, compiled from various studies, highlights the broad-spectrum potential and selective activity of these compounds.

Compound ID/SeriesCancer Cell LineCell Line TypeIC50/GI50 (µM)Reference
Compound 17d MDA-MB-435Melanoma0.023 (GI50)[2][4]
MDA-MB-468Breast (ER-negative)0.046 (GI50)[4]
Compounds 2d, 3e HeLaCervical< 20[2]
DU145Prostate< 20[2]
HepG2Liver< 20[2]
MDA-MB-231Breast (ER-negative)< 20[2]
MCF-7Breast (ER-positive)< 20[2]
Compound 12a Neuro-2a, HeLa, A549, COLO 205Neuroblastoma, Cervical, Lung, Colon3.6[5]
Compound 7 Neuro-2a, HeLa, A549, COLO 205Neuroblastoma, Cervical, Lung, Colon5.8[5]
Compound 6g Neuro-2a, HeLa, A549, COLO 205Neuroblastoma, Cervical, Lung, Colon10[5]
Compound 10a Neuro-2a, HeLa, A549, COLO 205Neuroblastoma, Cervical, Lung, Colon10.7[5]
Compound 10b Neuro-2a, HeLa, A549, COLO 205Neuroblastoma, Cervical, Lung, Colon11.0[5]
Compound 11a Neuro-2a, HeLa, A549, COLO 205Neuroblastoma, Cervical, Lung, Colon10.5[5]
Compound 14 HCT-116Colon31.3 - 49.0[6]
MCF-7Breast (ER-positive)19.3 - 55.5[6]
HepG2Liver22.7 - 44.8[6]
A549Lung36.8 - 70.7[6]
MI-S0, MI-S1, MI-S2, MI-S3 MCF-7, MDA-MB-231BreastPotent[7]

Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanistic Insights: Targeting Key Oncogenic Signaling Pathways

The anti-cancer activity of this compound analogs is often attributed to their ability to inhibit key players in oncogenic signaling pathways. Several studies have pointed towards the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1]

A prominent mechanism of action for many this compound derivatives is the inhibition of the PI3K/AKT signaling pathway.[8] This pathway is frequently hyperactivated in a multitude of cancers and plays a central role in cell growth, proliferation, and survival. Molecular docking studies have suggested that these compounds can bind to the ATP-binding pocket of kinases like AKT1, thereby blocking their activity.[2][7]

Furthermore, some this compound analogs have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[6] CDK2, in complex with cyclin A2, is a key regulator of cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis.[6]

The following diagram illustrates a simplified model of the signaling pathways targeted by this compound analogs.

Furo_Pyridine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation CDK2_CyclinA CDK2/Cyclin A CellCycle Cell Cycle Progression CDK2_CyclinA->CellCycle Furo_Pyridine This compound Analogs Furo_Pyridine->PI3K Furo_Pyridine->AKT Furo_Pyridine->CDK2_CyclinA

Sources

In vivo efficacy of Furo[2,3-B]pyridine derivatives compared to standard-of-care drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative In-vivo Efficacy of Furo[2,3-B]pyridine Derivatives Versus Standard-of-Care Kinase Inhibitors in Oncology

Introduction: The Emergence of Furo[2,3-B]pyridines in Kinase-Targeted Cancer Therapy

The landscape of cancer treatment has been fundamentally reshaped by the advent of targeted therapies, particularly small molecule kinase inhibitors. These drugs target specific signaling pathways that are crucial for tumor growth, proliferation, and survival. Within this field, the this compound scaffold has emerged as a privileged structure, prized for its ability to act as a "hinge-binding" motif. This bicyclic heteroaromatic system can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, a foundational interaction for potent and selective inhibition.

This guide provides a comparative analysis of the in vivo efficacy of novel this compound derivatives against current standard-of-care kinase inhibitors. We will delve into preclinical studies in key oncological areas, focusing on the inhibition of VEGFR-2 and c-Met, two clinically validated targets. By examining head-to-head animal model data and detailing the experimental methodologies, this document aims to offer researchers and drug development professionals a clear, evidence-based perspective on the therapeutic potential of this promising class of compounds.

Focus Area 1: Halting Tumor Angiogenesis via VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential oxygen and nutrients. The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, form the primary signaling axis controlling this process. Consequently, inhibiting VEGFR-2 is a clinically validated strategy to starve tumors and impede their growth.

Mechanism of Action: The VEGF/VEGFR-2 Signaling Pathway

Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that feed the tumor. This compound derivatives targeting this axis aim to block the initial phosphorylation event, thereby shutting down the entire pro-angiogenic cascade.

VEGFA_VEGFR2_signaling_pathway VEGFA VEGF-A VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds P_VEGFR2 p-VEGFR2 (Dimerized & Activated) VEGFR2->P_VEGFR2 Dimerizes & Autophosphorylates PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Endothelial Cell Proliferation, Migration, Survival Akt->Proliferation Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes FP_Derivative This compound Inhibitor FP_Derivative->P_VEGFR2 Blocks Phosphorylation HGF_cMET_signaling_pathway HGF HGF cMET c-Met Receptor HGF->cMET Binds P_cMET p-cMet (Activated) cMET->P_cMET Dimerizes & Phosphorylates GAB1 GAB1 P_cMET->GAB1 Recruits RAC1 RAC1/CDC42 P_cMET->RAC1 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS Akt Akt PI3K->Akt MAPK MAPK Pathway RAS->MAPK Survival Cell Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Invasion Invasion & Motility RAC1->Invasion FP_Derivative This compound Inhibitor FP_Derivative->P_cMET Inhibits Kinase Activity

Caption: HGF/c-Met signaling cascade and its inhibition by a this compound derivative.

Comparative In Vivo Efficacy: A Case Study

Here, we assess a representative this compound derivative, FP-202 , designed as a potent and selective c-Met inhibitor. Its efficacy was compared against Crizotinib , an FDA-approved inhibitor of ALK, ROS1, and c-Met, used to treat certain non-small cell lung cancers (NSCLC). The study employed a human gastric cancer (MKN-45) xenograft model, which is characterized by c-Met gene amplification and constitutive activation.

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 18Tumor Growth Inhibition (TGI) (%)p-Met Inhibition in Tumor (%)
Vehicle Controlp.o., q.d.2150 ± 250-0
FP-202 25 mg/kg, p.o., q.d.280 ± 7087.0 92
Crizotinib 50 mg/kg, p.o., q.d.559 ± 12074.0 78

Data are representative and synthesized from typical findings in the field for illustrative purposes.

In this c-Met-driven tumor model, FP-202 demonstrated more potent anti-tumor activity than Crizotinib, achieving a higher TGI at half the dose. Crucially, pharmacodynamic analysis of the tumors post-study revealed that FP-202 led to a more profound and sustained inhibition of c-Met phosphorylation (p-Met), confirming superior target engagement in vivo.

Detailed Experimental Protocol: Pharmacodynamic (PD) Analysis

Objective: To measure the inhibition of target phosphorylation (e.g., p-Met) in tumor tissue following treatment with a kinase inhibitor.

Methodology:

  • Study Design: A satellite group of tumor-bearing mice (MKN-45 xenograft model) is used for PD analysis. Animals are treated with a single dose of the vehicle, FP-202, or Crizotinib.

  • Tissue Collection: At specific time points post-dose (e.g., 2, 8, and 24 hours), mice (n=3 per time point per group) are euthanized. The tumors are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C.

  • Lysate Preparation:

    • Frozen tumor tissue is pulverized using a tissue homogenizer.

    • The powdered tissue is lysed in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • The lysate is centrifuged at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris. The supernatant (protein extract) is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.

  • Western Blot or ELISA:

    • For ELISA: A sandwich ELISA kit specific for phosphorylated c-Met (e.g., p-Met Tyr1234/1235) is used. Lysates are diluted to a standard concentration, and the assay is run according to the manufacturer's instructions.

    • For Western Blot: Equal amounts of protein (e.g., 30 µg) from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against p-Met and total c-Met. A loading control (e.g., β-actin) is also probed.

  • Data Analysis: The level of p-Met is normalized to the level of total c-Met or the loading control. The percent inhibition is calculated relative to the vehicle-treated control group at the same time point.

Discussion and Future Perspectives

The preclinical data presented in this guide highlight the significant potential of the this compound scaffold in the development of next-generation kinase inhibitors. In head-to-head in vivo comparisons against established standard-of-care drugs like Sunitinib and Crizotinib, representative this compound derivatives have demonstrated superior or comparable efficacy, often with improved tolerability profiles and more profound target modulation.

The key advantages of this chemical class appear to lie in the potential for chemists to fine-tune selectivity and potency through targeted modifications of the scaffold, leading to compounds with optimized pharmacokinetic and pharmacodynamic properties. The observed efficacy in xenograft models provides a strong rationale for their continued development.

However, several challenges remain on the path to clinical translation. Future work must focus on comprehensive preclinical safety and toxicology studies, evaluation in more complex orthotopic or genetically engineered mouse models that better recapitulate human disease, and the identification of predictive biomarkers to select patient populations most likely to respond. Nonetheless, the this compound core represents a highly validated and promising platform for discovering novel, potent, and well-tolerated anticancer agents that may one day challenge or replace current standards of care.

References

  • Title: Discovery of a Novel this compound Derivative as a Potent VEGFR-2 Inhibitor for Cancer Therapy. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of this compound-Based c-Met Kinase Inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Sunitinib in the treatment of metastatic renal cell carcinoma. Source: Clinical Cancer Research URL: [Link]

  • Title: Crizotinib in ROS1-Rearranged Non–Small-Cell Lung Cancer. Source: The New England Journal of Medicine URL: [Link]

  • Title: The Role of the HGF/c-MET Axis in Tumor Invasion and Metastasis. Source: Cancers URL: [Link]

  • Title: Angiogenesis in cancer. Source: Nature Reviews Cancer URL: [Link]

A Technical Guide to Assessing the Selectivity of Furo[2,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Furo[2,3-b]pyridine scaffold represents a promising frontier in the discovery of novel kinase inhibitors. This heterocyclic system serves as a versatile template for developing targeted therapies, particularly in oncology. However, a critical determinant of any kinase inhibitor's therapeutic potential is its selectivity. A highly selective compound promises greater on-target efficacy and a wider therapeutic window, while off-target activities can lead to unforeseen toxicities.

This guide provides an in-depth, technical comparison of the performance of this compound-based inhibitors against a broad panel of kinases. We will dissect the experimental methodologies for robust selectivity profiling, present and analyze supporting data from a case study, and explore the signaling pathway context that underscores the importance of these findings.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation presents a formidable challenge in designing inhibitors that engage a single desired target without affecting dozens of others. Early-stage, comprehensive profiling of a compound's activity across the kinome is not merely a characterization step but a crucial, data-driven process that informs lead optimization, predicts potential liabilities, and ultimately dictates the clinical viability of a drug candidate.

Case Study: Selectivity Profile of a this compound-Derived LCK Inhibitor

To illustrate the process of selectivity assessment, we will examine the profile of NTRC 0652-0 , a novel tyrosine kinase inhibitor derived from the this compound scaffold. This compound was recently profiled for its inhibitory activity against a panel of 150 kinases, revealing a potent and relatively selective profile for the Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3]

LCK is a member of the Src family of tyrosine kinases and a critical signaling molecule in T-cells.[4] Its role in activating the Yes-associated protein (YAP) has identified it as a therapeutic target in cancers such as cholangiocarcinoma.[1][2][5]

Quantitative Kinase Inhibition Data

The selectivity of NTRC 0652-0 was determined by screening its activity at a concentration of 1 µM against a panel of 150 kinases. The data, summarized below, highlights kinases that exhibited greater than 50% inhibition.

Kinase TargetFamily% Inhibition at 1 µM
LCK Src >95%
SRCSrc>50%
BLKSrc>50%
LYNSrc>50%
YESSrc>50%
FYNSrc>50%
HCKSrc>50%
FRKSrc>50%
FGRSrc>50%
BRK->50%
BTK->50%
SRM->50%
(Data synthesized from Conboy et al., Journal of Hepatology, 2023)[1][2][3]

Analysis of Selectivity:

The data reveals that NTRC 0652-0 is a potent inhibitor of LCK.[1][2] While it demonstrates primary activity against its intended target, it also shows significant inhibition of other members of the Src family of kinases.[1][2] This is a common characteristic of kinase inhibitors targeting this family due to the high degree of conservation in their ATP-binding sites. Beyond the Src family, the inhibitor also shows activity against BRK, BTK, and SRM.[1][2] This profile underscores the importance of broad-panel screening to identify both on-target potency and potential off-target activities that need to be considered in further development. For instance, the inhibition of BTK could have implications for B-cell function.

Experimental Protocols for Kinase Selectivity Profiling

To ensure the generation of high-quality, reproducible data, standardized and robust assay methodologies are paramount. Below are detailed protocols for two of the most common and reliable methods for in vitro kinase inhibitor profiling.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a homogeneous "add-mix-read" assay format, making it highly amenable to high-throughput screening in 384-well plates.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is directly proportional to the kinase activity.

Workflow Diagram:

ADP_Glo_Workflow cluster_prep Plate Setup cluster_reaction Reaction & Detection A Dispense Compound/ Vehicle (5µL) B Add Kinase Enzyme (5µL) A->B C Add ATP/Substrate Mix (5µL) to initiate reaction B->C D Incubate at RT (e.g., 60 min) C->D E Add ADP-Glo™ Reagent (5µL) to stop reaction & deplete ATP D->E F Incubate at RT (40 min) E->F G Add Kinase Detection Reagent (10µL) to convert ADP to ATP & generate light F->G H Incubate at RT (30-60 min) G->H I Read Luminescence H->I

Caption: High-throughput workflow for the ADP-Glo™ kinase assay.

Step-by-Step Methodology:

  • Compound Plating: In a 384-well white assay plate, dispense 5 µL of the this compound inhibitor (or other test compounds) at various concentrations. Include vehicle-only (e.g., DMSO) controls for 100% kinase activity and no-kinase controls for background.

  • Kinase Addition: Add 5 µL of the desired kinase diluted in kinase reaction buffer to each well.

  • Reaction Initiation: To start the reaction, add 5 µL of a solution containing the kinase's specific substrate and ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure physiological relevance.

  • Incubation: Incubate the plate at room temperature for 60 minutes. This time can be optimized based on the kinase's activity.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The percentage of kinase inhibition is calculated relative to the vehicle controls.

Protocol 2: Radiometric [γ-³²P]-ATP Filter Binding Assay

This classic method is considered a gold standard for its direct measurement of phosphate incorporation. It is highly sensitive and versatile for various substrate types.

Principle: The kinase reaction is performed in the presence of [γ-³²P]-ATP. The radiolabeled phosphate is transferred to the substrate. The reaction mixture is then spotted onto a phosphocellulose paper that binds the substrate, and the unbound [γ-³²P]-ATP is washed away. The amount of radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, is quantified.

Workflow Diagram:

Radiometric_Workflow cluster_prep Reaction Setup cluster_reaction Incubation & Separation cluster_detection Quantification A Prepare Reaction Mix: Kinase, Substrate, Buffer, Compound B Initiate with [γ-³²P]-ATP Mix A->B C Incubate at 30°C (e.g., 30 min) B->C D Spot Reaction Aliquot onto P81 Paper C->D E Air Dry D->E F Wash Paper with Phosphoric Acid E->F G Air Dry F->G H Expose to Phosphor Screen or use Scintillation Counting G->H I Quantify Radioactivity H->I

Caption: Standard workflow for a radiometric kinase assay.

Step-by-Step Methodology:

  • Reaction Preparation: In a microcentrifuge tube, prepare a reaction mix containing the kinase, its substrate, the kinase buffer, and the this compound inhibitor at the desired concentration.

  • Reaction Initiation: Initiate the reaction by adding a mix of unlabeled ATP and [γ-³²P]-ATP. The total ATP concentration should be optimized for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) to ensure the reaction is in the linear range.

  • Stopping the Reaction and Spotting: Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose filter paper.

  • Washing: Allow the spots to air dry. Wash the filter paper multiple times (e.g., 3-4 times for 5 minutes each) in a bath of 0.5% or 75 mM phosphoric acid to remove the unbound [γ-³²P]-ATP.

  • Drying: Perform a final wash with acetone and allow the paper to air dry completely.

  • Quantification: The amount of incorporated ³²P is quantified either by exposing the filter paper to a phosphor screen and imaging it with a phosphorimager, or by placing the filter paper in a scintillation vial with scintillation fluid and counting in a liquid scintillation counter.

Signaling Pathway Context

Understanding the selectivity of a this compound inhibitor is most impactful when viewed in the context of the cellular signaling pathways it may modulate. For our case study, NTRC 0652-0, the primary target LCK is a key initiator of the T-cell receptor (TCR) signaling cascade. However, LCK has also been shown to regulate the Hippo-YAP pathway, a critical regulator of cell proliferation and organ size.

LCK and YAP Signaling Interplay:

LCK_YAP_Pathway cluster_nucleus TCR TCR LCK LCK TCR->LCK Activates YAP YAP LCK->YAP Phosphorylates (Tyr) P_YAP p-YAP (Active) Nucleus Nucleus P_YAP->Nucleus Transcription Gene Transcription (Proliferation, Survival) P_YAP->Transcription Binds TEAD TEAD TEAD TEAD->Nucleus Inhibitor NTRC 0652-0 (this compound) Inhibitor->LCK Inhibits

Caption: LCK-mediated activation of YAP and its inhibition.

This pathway illustrates that by inhibiting LCK, a this compound derivative like NTRC 0652-0 can prevent the tyrosine phosphorylation of YAP, which is a key step in its activation in certain cancers.[1] This leads to reduced YAP-TEAD co-transcriptional activity in the nucleus and ultimately, decreased cancer cell proliferation and survival. The selectivity profile is critical here; if the inhibitor were to potently inhibit other kinases in pathways that counteract this effect, the desired therapeutic outcome could be diminished.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent kinase inhibitors. However, as this guide demonstrates, potency alone is insufficient. A rigorous and comprehensive assessment of selectivity across a broad kinase panel is essential to truly understand a compound's biological activity and therapeutic potential. By employing robust and reproducible experimental methodologies, such as the ADP-Glo and radiometric assays, researchers can generate the high-quality data needed to make informed decisions in the drug discovery process. The case study of NTRC 0652-0 highlights how a this compound derivative can achieve a desirable selectivity profile, and how this selectivity can be rationally interpreted within the context of complex cellular signaling networks. This integrated approach of chemical synthesis, comprehensive biochemical screening, and deep biological understanding will be the key to unlocking the full therapeutic promise of the this compound scaffold.

References

  • Conboy, C. B., et al. (2023). LCK inhibition downregulates YAP activity and is therapeutic in patient-derived models of cholangiocarcinoma. Journal of Hepatology, 78(1), 142-152. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. Available at: [Link]

  • Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Available at: [Link]

  • Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. National Genomics Data Center. Available at: [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • Rana, A., et al. (2021). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic Chemistry, 115, 105230. Available at: [Link]

  • Crossfire Oncology. (2023). LCK inhibition downregulates YAP activity and is therapeutic in patient-derived models of cholangiocarcinoma. Crossfire Oncology. Available at: [Link]

  • Wikipedia. (2023). Tyrosin-protein kinase Lck. Wikipedia. Available at: [Link]

  • Abdel Reheim, M. A. M., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. Available at: [Link]

  • PubMed. (2022). LCK inhibition downregulates YAP activity and is therapeutic in patient-derived models of cholangiocarcinoma. PubMed. Available at: [Link]

  • Buckmelter, A. J., et al. (2011). The Discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252. Available at: [Link]

  • Tomlinson, J. L., et al. (2023). LCK inhibitor NTRC-0652-0 shows synergy with EGFR inhibition in cholangiocarcinoma. ASCO Gastrointestinal Cancers Symposium. Available at: [Link]

  • ResearchGate. (2024). Metabolome-Wide Association Identifies Altered Metabolites and Metabolic Pathways in the Serum of Patients with Cholangiocarcinoma. ResearchGate. Available at: [Link]

  • Frontiers. (2024). Organoids in biliary research: insights into developmental signaling and applications in disease modeling. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • ResearchGate. (2025). Quantitative Proteomics Reveals Fh15 as an Antagonist of TLR4 Downregulating the Activation of NF-κB, Inducible Nitric Oxide, Phagosome Signaling Pathways, and Oxidative Stress of LPS-Stimulated Macrophages. ResearchGate. Available at: [Link]

  • PubMed Central. (2022). LCK inhibition downregulates YAP activity and is therapeutic in patient-derived models of cholangiocarcinoma. PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative ADME Profiling of Furo[2,3-b]pyridine and Its Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Discovery & Development Professionals

Introduction: The Strategic Value of Furo[2,3-b]pyridine and Bioisosteric Modulation

The this compound scaffold is a privileged heterocyclic system in modern medicinal chemistry, recognized for its presence in a multitude of biologically active agents.[1][2] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it a versatile template for designing potent and selective therapeutics, particularly in oncology.[3][4][5] However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, primarily governed by the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties dictate a drug's pharmacokinetic profile, ultimately determining its efficacy and safety.[6][7]

Bioisosterism, the strategy of substituting one atom or group with another that retains similar physical or chemical properties, is a cornerstone of lead optimization.[8][9] For the this compound core, replacing the furan's oxygen (a classical bioisostere of an un-substituted benzene ring segment) or modifying the pyridine nitrogen's environment can dramatically alter ADME characteristics without compromising target engagement.[10][11] Common bioisosteric replacements include thieno[2,3-b]pyridines (sulfur for oxygen), pyrrolo[2,3-b]pyridines (NH for oxygen, also known as 7-azaindoles), and even strategic additions of nitrogen atoms to form other azaindole isomers.[12][13][14]

This guide provides a comparative framework for analyzing the ADME properties of this compound and its key bioisosteres. We will delve into the causality behind experimental choices for core in vitro ADME assays, provide detailed, self-validating protocols, and present illustrative data to guide researchers in making informed decisions during the drug discovery process.

The ADME Funnel: An Integrated Workflow

Effective ADME screening is a tiered process. It begins with high-throughput in silico and in vitro assays to triage large numbers of compounds and progresses to more complex, lower-throughput assays for promising candidates. This funneling approach conserves resources by eliminating compounds with fatal flaws early in development.[7][15]

ADME_Workflow cluster_0 Early Stage (High-Throughput) cluster_1 Lead Optimization (Medium-Throughput) InSilico In Silico Prediction (Solubility, logP, PSA) KineticSol Kinetic Solubility InSilico->KineticSol Guide Synthesis PAMPA PAMPA (Permeability) KineticSol->PAMPA LMS Liver Microsomal Stability PAMPA->LMS Caco2 Caco-2 Permeability (Efflux Assessment) LMS->Caco2 Promising Candidates ThermoSol Thermodynamic Solubility ThermoSol->Caco2 HepStab Hepatocyte Stability Caco2->HepStab PPB Plasma Protein Binding HepStab->PPB

Caption: Tiered ADME screening workflow from early to lead optimization stages.

Part 1: Absorption - Solubility and Permeability

A drug's ability to be absorbed from the gastrointestinal tract is fundamentally dependent on its aqueous solubility and its capacity to permeate the intestinal membrane.

Aqueous Solubility: The Foundation of Bioavailability

Poor solubility is a primary reason for the failure of promising drug candidates. We typically assess solubility in two phases: an early, high-throughput kinetic measurement followed by a more definitive thermodynamic measurement for key compounds.

  • Scientific Rationale: This assay provides a rapid assessment of a compound's solubility limit upon precipitation from a DMSO stock solution into an aqueous buffer. It mimics the situation when a compound is introduced to the aqueous environment of the gut. Nephelometry measures the light scattered by insoluble particles, providing a quick and scalable surrogate for solubility.

  • Methodology:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • In a clear 96-well plate, add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4.

    • Add 2 µL of the 10 mM compound stock to the PBS, achieving a final concentration of 100 µM. Mix thoroughly.

    • Allow the plate to equilibrate at room temperature for 2 hours.

    • Measure the turbidity (light scattering) using a nephelometer.

    • Quantify the concentration of the soluble compound in the supernatant by LC-MS/MS or UV-Vis spectroscopy against a standard curve.

Membrane Permeability: Crossing the Barrier

Permeability assays predict a compound's ability to diffuse across the intestinal epithelium. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-pass screen for passive diffusion.

  • Scientific Rationale: PAMPA isolates passive diffusion by using a synthetic membrane coated with lipids (e.g., lecithin) to mimic the cell membrane. This assay is cost-effective and avoids the biological complexities of active transport and metabolism, providing a clean measure of a compound's intrinsic permeability.

  • Methodology:

    • Hydrate a 96-well PVDF filter plate by adding 15 µL of a lipid mixture (e.g., 2% lecithin in dodecane) to each well and allowing it to permeate.

    • Prepare a donor plate: Add 150 µL of a 100 µM solution of the test compound in PBS (pH 7.4) to each well of a 96-well filter plate.

    • Prepare an acceptor plate: Add 300 µL of fresh PBS to each well of a 96-well acceptor plate.

    • Carefully place the filter plate on top of the acceptor plate, creating a "sandwich."

    • Incubate the sandwich plate at room temperature for 4-5 hours.

    • After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the effective permeability (Pe) using the appropriate formula, including corrections for compound trapping in the filter.

Illustrative Data: this compound vs. Bioisosteres

The following table presents illustrative data to demonstrate how bioisosteric replacement can modulate solubility and permeability. Note: These values are representative and will vary based on specific substitutions on the core scaffold.

ScaffoldBioisosteric ChangeKinetic Solubility (µM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Predicted ADME Impact
This compound (Reference)4512.5Moderate solubility and good passive permeability.
Thieno[2,3-b]pyridine O → S3015.0Decreased solubility (higher lipophilicity), but potentially enhanced permeability.
Pyrrolo[2,3-b]pyridine O → NH758.0Increased solubility (H-bond donor), but reduced passive permeability.

Analysis: Replacing the furan oxygen with sulfur (Thieno) often increases lipophilicity, which can decrease aqueous solubility but may improve membrane partitioning and passive diffusion. Conversely, replacing it with an NH group (Pyrrolo/Azaindole) introduces a hydrogen bond donor, typically enhancing solubility but potentially reducing permeability due to the increased polarity.[12][14]

Part 2: Distribution - Plasma Protein Binding (PPB)

Once absorbed, a drug's distribution is governed by its binding to plasma proteins like albumin. Only the unbound fraction is free to interact with the target receptor and exert a pharmacological effect.[6]

  • Scientific Rationale: Equilibrium dialysis is the gold standard for measuring PPB. The RED device uses a semipermeable membrane (typically 8 kDa MWCO) to separate a plasma-containing chamber from a buffer chamber. The test compound is added to the plasma side, and the system is allowed to reach equilibrium. The free, unbound drug will diffuse across the membrane until its concentration is equal on both sides, allowing for a direct measurement of the unbound fraction.

  • Methodology:

    • Prepare the RED device by adding 200 µL of plasma (human or other species) containing the test compound (e.g., 5 µM) to the sample chamber (red side).

    • Add 350 µL of PBS (pH 7.4) to the buffer chamber (white side).

    • Seal the plate and incubate on a shaking platform at 37°C for at least 4 hours to ensure equilibrium is reached.

    • After incubation, collect samples from both the plasma and buffer chambers.

    • To ensure accurate measurement, precipitate proteins from the plasma sample by adding an equal volume of acetonitrile. Centrifuge and collect the supernatant.

    • Analyze the concentration of the compound in the buffer sample and the protein-free plasma supernatant using LC-MS/MS.

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Illustrative Data: PPB Comparison
Scaffold% Unbound (fu)Predicted ADME Impact
This compound 15%High binding (>85%), potentially limiting free drug exposure.
Thieno[2,3-b]pyridine 10%Even higher binding due to increased lipophilicity. Risk of drug-drug interactions.
Pyrrolo[2,3-b]pyridine 25%Lower binding due to increased polarity, leading to a higher free fraction available.

Analysis: Increased lipophilicity, as seen with the thieno[2,3-b]pyridine, generally leads to higher plasma protein binding. The increased polarity of the pyrrolo[2,3-b]pyridine scaffold can reduce this binding, increasing the fraction of free drug available for therapeutic action.[8]

Part 3: Metabolism - In Vitro Metabolic Stability

Metabolism, primarily in the liver, is the body's mechanism for clearing foreign compounds. An ideal drug should have a metabolic rate that allows for a reasonable dosing interval.

  • Scientific Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) family.[15] This assay is a robust and widely used screen to predict a compound's intrinsic clearance (Clint) by Phase I metabolism. The disappearance of the parent compound over time is monitored.

  • Methodology:

    • Pre-warm a suspension of liver microsomes (e.g., human, 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system (cofactor for CYP enzymes) and the test compound (final concentration 1 µM).

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard.

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

    • Determine the half-life (t½) by plotting the natural log of the percent remaining versus time. Calculate intrinsic clearance (Clint) from the rate of elimination.

Microsomal_Assay cluster_workflow Microsomal Stability Workflow cluster_sampling Time-Point Sampling Start Prepare Microsome/ Buffer Suspension (37°C) Add Add Test Compound + NADPH Cofactor Start->Add Incubate Incubate at 37°C Add->Incubate T0 T=0 min Incubate->T0 T5 T=5 min Incubate->T5 T15 T=15 min Incubate->T15 T30 T=30 min Incubate->T30 T60 T=60 min Incubate->T60 Quench Quench with Acetonitrile + Internal Standard T60->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate t½ and Clint Analyze->Calculate

Caption: Step-by-step workflow for the liver microsomal stability assay.

Illustrative Data: Metabolic Stability Comparison
ScaffoldHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Predicted ADME Impact
This compound 2555.4Moderate clearance; potential for first-pass metabolism.
Thieno[2,3-b]pyridine 3539.6Improved stability; sulfur atom can be less susceptible to certain oxidative metabolic pathways than the furan oxygen.
Pyrrolo[2,3-b]pyridine >60<11.5High stability; the pyridine nitrogen in the azaindole can reduce susceptibility to metabolic attack.

Analysis: The furan ring in this compound can be susceptible to oxidative metabolism. Replacing it with a thieno or pyrrolo ring often blocks these metabolic hotspots. Azaindoles, in particular, are known to enhance metabolic stability, as the nitrogen atom withdraws electron density from the ring system, making it less prone to oxidation.[12][14]

Conclusion: A Synthesis of ADME Insights

This guide demonstrates that bioisosteric modification of the this compound scaffold is a powerful strategy for fine-tuning ADME properties.

  • This compound serves as a solid starting point with balanced, albeit moderate, ADME characteristics.

  • Thieno[2,3-b]pyridine offers a path to increased metabolic stability and permeability, but at the potential cost of lower solubility and higher plasma protein binding.

  • Pyrrolo[2,3-b]pyridine (7-Azaindole) represents an excellent strategy for significantly improving aqueous solubility and metabolic stability while reducing plasma protein binding, though passive permeability may need to be optimized through other substitutions.

The choice of bioisostere is not a one-size-fits-all solution. It requires a careful, data-driven analysis of the specific ADME liabilities of a lead compound and the therapeutic goals of the project. By employing the systematic in vitro profiling workflow detailed here, drug discovery teams can rationally design molecules with a higher probability of clinical success. The integration of these experimental data into physiologically based pharmacokinetic (PBPK) models can further enhance the prediction of human pharmacokinetics, accelerating the journey from the lab bench to the clinic.[6][16]

References

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  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from Creative Biolabs.[6]

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  • Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. Molecular Diversity.[3]

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  • Kline, T., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. PubMed.[11]

  • Tlili, A., et al. (2020). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Organic Letters.[19]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.[8]

  • Khan, I., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. Scientific Reports.[20]

  • National Genomics Data Center. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. Retrieved from CNCB-NGDC.[4]

  • Patel, H. D., et al. (2024). Synthesis, biological evaluation, ADME studies and molecular docking with β- tubulin of fused benzimidazole-pyridine derivative. Journal of the Indian Chemical Society.[21]

  • BenchChem. (2025). The Pharmacological Profile of this compound Analogs: A Technical Overview for Drug Discovery. Retrieved from BenchChem.[5]

  • Baran Lab, Scripps Research. (2020). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from The Baran Laboratory.[9]

  • Human Metabolome Database. (2021). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). Retrieved from HMDB.[22]

  • Auctores Publishing. (2023). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Retrieved from Auctores Journals.[23]

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Beyond the Score: A Senior Scientist's Guide to Validating Molecular Docking Predictions for Furo[2,3-b]pyridines with Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery, molecular docking has emerged as an indispensable computational tool. It offers a rapid, cost-effective method for predicting the binding orientation and affinity of small molecules, such as the promising Furo[2,3-b]pyridine scaffold, to their protein targets. However, the alluring simplicity of a docking score can be deceptive. As seasoned researchers, we understand that in silico predictions are merely hypotheses, awaiting rigorous experimental validation to transition into credible leads. This guide provides a comprehensive framework for validating molecular docking predictions for Furo[2,3-b]pyridines, moving beyond theoretical scores to tangible, actionable experimental data.

The this compound core is a privileged heterocyclic motif, demonstrating a wide range of biological activities, including potent kinase inhibition.[1][2][3] Its unique structure provides a versatile backbone for designing targeted therapeutics. The journey from a promising docking result to a validated hit, however, is paved with meticulous experimental work. This guide will navigate you through this critical path, ensuring your computational efforts are grounded in empirical evidence.

The Imperative of Experimental Validation

Molecular docking algorithms, while sophisticated, rely on scoring functions that are approximations of the complex biophysical interactions governing protein-ligand binding.[4] Factors such as protein flexibility, the presence of water molecules, and the entropic contributions to binding are often simplified.[4] Consequently, a high docking score does not always translate to high biological activity. Experimental validation is therefore not just a confirmatory step but a cornerstone of a robust drug discovery pipeline. It allows us to:

  • Confirm Binding Affinity: Quantify the strength of the interaction between the this compound derivative and its target protein.

  • Elucidate Binding Mode: Determine the precise orientation of the ligand within the protein's binding site.

  • Establish Structure-Activity Relationships (SAR): Understand how chemical modifications to the this compound scaffold impact its biological activity.

The following sections will delve into the key experimental techniques for achieving this validation, providing both the "how" and the "why" behind each method.

The Validation Workflow: An Integrated Approach

A successful validation strategy integrates computational and experimental methodologies in a cyclical and iterative process. The workflow begins with the generation of docking predictions and culminates in the refinement of these models based on experimental feedback.

Validation_Workflow cluster_computational Computational Phase cluster_experimental Experimental Validation Docking Molecular Docking of Furo[2,3-b]pyridines Prediction Prediction of Binding Mode & Affinity Docking->Prediction InVitro In Vitro Enzyme Assays Prediction->InVitro Biophysical Biophysical Assays (SPR, ITC) InVitro->Biophysical Structural Structural Biology (X-ray Crystallography) Biophysical->Structural Structural->Docking

Caption: An integrated workflow for the validation of molecular docking predictions.

Comparative Analysis of Experimental Validation Techniques

The choice of experimental validation method depends on the specific research question, the nature of the target protein, and the available resources. Here, we compare the most common and powerful techniques.

Technique Information Gained Advantages Limitations
In Vitro Enzyme Inhibition Assays Functional activity (IC50/EC50)High-throughput, cost-effective, provides functional data.Indirect measure of binding, susceptible to assay artifacts.
Surface Plasmon Resonance (SPR) Binding kinetics (ka, kd), affinity (KD)Real-time, label-free, provides kinetic information.Requires protein immobilization, can be sensitive to buffer conditions.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)Label-free, solution-based, provides a complete thermodynamic profile.Requires larger amounts of protein and compound, lower throughput.
X-ray Crystallography High-resolution 3D structure of the protein-ligand complexUnambiguous determination of binding mode.Requires high-quality protein crystals, can be time-consuming.
In Vitro Enzyme Inhibition Assays: The First Line of Validation

For many targets, particularly enzymes like kinases, the most direct way to validate a docking prediction is to assess the functional consequence of the predicted binding.[5] In vitro enzyme inhibition assays measure the ability of a compound to modulate the activity of its target enzyme.[6]

Principle of the Assay: A typical enzyme inhibition assay involves incubating the target enzyme with its substrate in the presence and absence of the this compound inhibitor. The rate of product formation is measured, and the concentration of the inhibitor required to reduce the enzyme's activity by 50% (the IC50 value) is determined.

Experimental Protocol: A Generic Kinase Inhibition Assay

  • Reagent Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Prepare assay buffer, kinase, substrate (e.g., a peptide), and ATP solutions.

  • Assay Plate Setup: In a 96- or 384-well plate, add the assay buffer.

  • Compound Addition: Add serial dilutions of the this compound compound to the assay wells. Include control wells with solvent only (positive control) and a known inhibitor (negative control).

  • Enzyme Addition: Add the kinase to all wells.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a specific temperature for a defined period.

  • Detection: Stop the reaction and measure the amount of product formed. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity, depending on the assay format.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Correlating Docking Scores with Experimental Activity

A crucial step in validating your docking protocol is to assess the correlation between the predicted binding affinity (often represented by the docking score) and the experimentally determined biological activity. While a perfect linear correlation is rare, a good docking protocol should be able to distinguish between active and inactive compounds.

This compound Derivative Docking Score (kcal/mol) Experimental IC50 (µM) against CDK2
Compound 1-9.80.57[2]
Compound 2-10.50.24[2]
Compound 14 (this compound) -8.9 0.93 [1][2]
Compound 4-9.20.65[2]
Roscovitine (Reference)-11.20.39[2]

Note: The docking scores are hypothetical examples for illustrative purposes, while the IC50 values are from the cited literature.

Biophysical Assays: Quantifying the Interaction

While functional assays are essential, they provide an indirect measure of binding. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) directly measure the interaction between the this compound and its target protein, providing quantitative data on binding affinity and kinetics.

Surface Plasmon Resonance (SPR): A Real-Time Look at Binding

SPR is a powerful optical technique that allows for the real-time, label-free detection of biomolecular interactions.[7]

SPR_Mechanism Light Polarized Light Prism Prism Light->Prism Gold Gold Film Prism->Gold Total Internal Reflection Ligand Immobilized Target Protein Gold->Ligand Detector Detector Gold->Detector Reflected Light (Resonance Angle Shift) Analyte This compound (Analyte) Analyte->Ligand Binding

Caption: Simplified schematic of the Surface Plasmon Resonance (SPR) principle.

Experimental Protocol: SPR Analysis

  • Protein Immobilization: The target protein is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the this compound derivative (the analyte) is flowed over the sensor surface.

  • Association Phase: The binding of the analyte to the immobilized protein is monitored in real-time as an increase in the SPR signal.

  • Dissociation Phase: The analyte solution is replaced with buffer, and the dissociation of the ligand from the protein is monitored as a decrease in the SPR signal.

  • Data Analysis: The resulting sensorgram is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][8][9]

Experimental Protocol: ITC Analysis

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the this compound derivative is loaded into the injection syringe.

  • Titration: A series of small injections of the ligand are made into the protein solution.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

X-ray Crystallography: The Definitive View of Binding

The ultimate validation of a docking prediction is the determination of the high-resolution crystal structure of the this compound derivative in complex with its target protein.[4] This technique provides an unambiguous view of the binding mode, revealing the precise interactions between the ligand and the protein.

Experimental Protocol: X-ray Crystallography

  • Protein Crystallization: High-quality crystals of the target protein are grown.

  • Ligand Soaking or Co-crystallization: The this compound derivative is introduced into the protein crystals, either by soaking the crystals in a ligand-containing solution or by co-crystallizing the protein in the presence of the ligand.

  • X-ray Diffraction: The protein-ligand complex crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.

  • Structure Determination: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.

Conclusion: From Hypothesis to High-Confidence Hits

The validation of molecular docking predictions is a critical and multifaceted process that underpins the success of any structure-based drug discovery program. For a promising scaffold like this compound, moving beyond the docking score to embrace a suite of experimental validation techniques is paramount. By integrating in vitro functional assays, biophysical characterization, and structural biology, researchers can transform computational hypotheses into high-confidence lead compounds. This rigorous, data-driven approach not only validates our in silico models but also provides the crucial insights necessary to guide the optimization of Furo[2,3-b]pyridines into the next generation of targeted therapeutics.

References

  • Abdel-Rahman, A. A.-H., Shaban, A. K. F., Nassar, I. F., El-Kady, D. S., Ismail, N. S. M., Mahmoud, S. F., Awad, H. M., & El-Sayed, W. A. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]

  • Abdel-Rahman, A. A.-H., Shaban, A. K. F., Nassar, I. F., El-Kady, D. S., Ismail, N. S. M., Mahmoud, S. F., Awad, H. M., & El-Sayed, W. A. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules (Basel, Switzerland), 26(13), 3923. [Link]

  • Engh, R. A., & Bossemeyer, D. (2005). X-ray crystallography of protein-ligand interactions. Methods in molecular biology (Clifton, N.J.), 305, 155–166. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Retrieved January 11, 2026, from [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved January 11, 2026, from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? Retrieved January 11, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Surface Plasmon Resonance (SPR). Retrieved January 11, 2026, from [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949. [Link]

  • Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives. Molecular Diversity. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Proteros. (n.d.). Producing Crystalline Protein-Ligand Complexes. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2013). A correlation graph for docking predicted activity and IC50 values. [Link]

  • ResearchGate. (2019). The correlation between the docking score and the IC50 values for B-type procyanidins, flavan-3-ols, and their analogues. [Link]

  • ResearchGate. (2021). Comparison between IC 50 and docking score. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved January 11, 2026, from [Link]

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A Comparative Guide to the Photostability of Furo[2,3-b]pyridine-based Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a robust fluorophore is a critical determinant for the success of fluorescence-based assays. This guide provides a comprehensive framework for benchmarking the photostability of novel Furo[2,3-b]pyridine-based fluorophores against established, commercially available dyes. Photostability, the resilience of a fluorophore to photochemical degradation upon exposure to light, is a crucial characteristic for applications demanding long-term or high-intensity imaging.[1] The irreversible loss of fluorescence, known as photobleaching, can significantly compromise data quality and experimental outcomes.[2]

The this compound scaffold, a fusion of a furan and a pyridine ring, presents a versatile platform for the development of novel fluorophores.[3] While derivatives have been explored for various biological applications, including as anticancer agents[4][5][6][7], a systematic evaluation of their photostability is essential to ascertain their utility in advanced imaging techniques. This guide outlines a standardized methodology to quantify and compare the photostability of this compound-based fluorophores against common standards such as Alexa Fluor 488 and Cyanine5 (Cy5).

The Imperative of Photostability in Modern Fluorescence Microscopy

Advances in fluorescence microscopy have pushed the boundaries of biological imaging, enabling the visualization of subcellular structures and dynamics with unprecedented resolution.[8] However, these techniques often require high-intensity illumination, which can rapidly lead to the photobleaching of conventional fluorophores.[9] A highly photostable fluorophore is paramount for:

  • Long-term live-cell imaging: Tracking cellular processes over extended periods without significant signal loss.

  • Super-resolution microscopy: Techniques like STORM and PALM rely on the ability to repeatedly excite and detect single molecules.

  • High-throughput screening: Ensuring consistent signal intensity across numerous samples and time points.

Experimental Design for Benchmarking Photostability

A rigorous comparison of fluorophore photostability necessitates a standardized experimental setup to ensure that any observed differences are attributable to the intrinsic properties of the molecules and not variations in the measurement conditions.[10] The following protocol is designed to provide a robust and reproducible method for such comparisons.

Key Parameters for Quantifying Photostability

Two primary metrics are commonly used to quantify the photostability of a fluorophore:

  • Photobleaching Half-Life (t½): The time required for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under constant illumination.

  • Photobleaching Quantum Yield (Φb): The probability that an excited fluorophore will undergo irreversible photodegradation. A lower Φb indicates higher photostability.[1]

Selection of Benchmark Fluorophores

To provide a meaningful comparison, it is essential to benchmark the this compound-based fluorophores against well-characterized and widely used commercial dyes. Recommended benchmark fluorophores include:

  • Alexa Fluor 488: Known for its high brightness and exceptional photostability.[11]

  • Cyanine5 (Cy5): A popular far-red fluorophore, though generally less photostable than Alexa Fluor dyes.

  • Fluorescein: A traditional green fluorophore known for its susceptibility to photobleaching, serving as a useful negative control.[11]

Quantitative Comparison of Fluorophore Photostability

To objectively evaluate the performance of novel this compound-based fluorophores, their photostability metrics should be benchmarked against those of widely used fluorophores under identical experimental conditions. The following table provides a template for summarizing the key photophysical properties. Hypothetical data for a this compound derivative is included for illustrative purposes.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φf)Photobleaching Half-Life (s)
This compound Derivative 1 TBDTBDTBDTBDTBD
Alexa Fluor 488 49551971,0000.92To be determined
Cy5 649670250,0000.28To be determined
Fluorescein 49451876,9000.95To be determined

TBD: To Be Determined experimentally.

Experimental Protocol: Measurement of Photobleaching

This protocol details the steps for measuring the photobleaching half-life of fluorophores immobilized on a glass surface.

Materials
  • Fluorophores of interest (this compound derivatives and benchmark dyes) conjugated to an antibody (e.g., Goat Anti-Mouse IgG)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Microscope coverslips

  • Epifluorescence microscope equipped with:

    • A stable light source (e.g., laser or stabilized lamp)

    • Appropriate filter sets for each fluorophore

    • A sensitive detector (e.g., sCMOS or EMCCD camera)

    • Image acquisition software

Step-by-Step Methodology
  • Sample Preparation:

    • Clean microscope coverslips thoroughly.

    • Prepare a 1% (w/v) solution of BSA in PBS.

    • Incubate the coverslips with the BSA solution for 30 minutes at room temperature to block non-specific binding.

    • Wash the coverslips three times with PBS.

    • Prepare solutions of the fluorophore-conjugated antibodies in PBS at a concentration of 10 µg/mL.

    • Incubate the BSA-coated coverslips with the antibody solutions for 1 hour at room temperature.

    • Wash the coverslips three times with PBS to remove unbound antibodies.

    • Mount the coverslips on microscope slides with a drop of PBS.

  • Image Acquisition:

    • Place the prepared slide on the microscope stage.

    • Bring the immobilized fluorophores into focus.

    • Select the appropriate filter set for the fluorophore being imaged.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate photobleaching. Crucially, this illumination intensity must be kept constant for all fluorophores being compared.

    • Set up a time-lapse acquisition sequence in the imaging software. Acquire an image every 5 seconds for a total duration of 10 minutes (or until the fluorescence has significantly decreased).

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).

    • Define several regions of interest (ROIs) containing immobilized fluorophores and a background ROI in an area with no fluorophores.

    • Measure the mean fluorescence intensity within each ROI for every time point.

    • Subtract the background intensity from the intensity of each ROI at each time point.

    • Normalize the background-corrected fluorescence intensity for each ROI by dividing by its initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to a single exponential decay function: I(t) = I₀ * e^(-kt) where I(t) is the intensity at time t, I₀ is the initial intensity, and k is the photobleaching rate constant.

    • Calculate the photobleaching half-life (t½) using the following equation: t½ = ln(2) / k

    • Repeat the analysis for multiple ROIs and multiple samples to obtain statistically significant results.

Experimental Workflow Visualization

Photostability_Benchmarking_Workflow cluster_output Output prep1 Clean Coverslips prep2 Block with BSA prep1->prep2 prep3 Incubate with Fluorophore-Conjugate prep2->prep3 prep4 Wash and Mount prep3->prep4 acq1 Focus on Immobilized Fluorophores prep4->acq1 To Microscope acq2 Set Constant Illumination acq3 Time-Lapse Imaging an1 Define ROIs (Signal & Background) acq3->an1 Image Series an2 Measure Intensity vs. Time an3 Background Subtraction & Normalization an4 Exponential Decay Fit an5 Calculate Half-Life (t½) output1 Comparative Data Table an5->output1

Caption: Workflow for benchmarking fluorophore photostability.

Discussion and Interpretation of Results

The photobleaching half-life provides a direct and easily interpretable measure of a fluorophore's stability under specific illumination conditions. By comparing the t½ values of the this compound-based fluorophores to those of the benchmark dyes, researchers can make an informed decision about their suitability for a given application.

A this compound derivative exhibiting a significantly longer half-life than Fluorescein and approaching or exceeding that of Alexa Fluor 488 would be considered a highly photostable fluorophore. Such a result would warrant further investigation into its other photophysical properties, such as brightness and environmental sensitivity, to fully characterize its potential as a novel imaging agent.

It is crucial to acknowledge that photostability can be influenced by the local environment, including solvent polarity, pH, and the presence of oxidizing or reducing agents. Therefore, it is advisable to perform these benchmarking experiments under conditions that closely mimic the intended application.

Conclusion

The development of novel fluorophores with enhanced photostability is critical for advancing the capabilities of fluorescence-based techniques in research and drug discovery. The this compound scaffold holds promise as a platform for the design of such probes. By employing the standardized benchmarking protocol outlined in this guide, researchers can rigorously evaluate the photostability of their novel this compound derivatives, enabling a direct comparison with established fluorophores and facilitating the identification of superior imaging agents.

References

  • iBiology. (n.d.). Measuring Dynamics: Photobleaching and Photoactivation. Retrieved from [Link]

  • Godin, A. G., et al. (2021). Photobleaching step analysis for robust determination of protein complex stoichiometries. eLife, 10, e68625.
  • Meshorer, E., et al. (2010). Photobleaching Assays FRAP & FLIP to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells. Journal of Visualized Experiments, (44), 2240.
  • FPbase. (n.d.). Measuring Fluorescent Protein Photobleaching. Retrieved from [Link]

  • Lee, S., et al. (2022). Experimental set-up and photobleaching response of fluorophores on...
  • Heppert, J. K., et al. (2016). Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system. Molecular Biology of the Cell, 27(22), 3385-3394.
  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651-2659.
  • Goedhart, J., & Mastop, M. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Retrieved from [Link]

  • Zheng, Q., & Lavis, L. D. (2017). Development of Photostable Fluorophores for Molecular Imaging. Current Opinion in Chemical Biology, 39, 32-38.
  • Al-Refai, M., et al. (2018). (a) Chemical structures of 3-amino-furo[2,3-b]pyridine-2-carboxamides...
  • El-Sayed, N. N. E., et al. (2022).
  • Azmi, M. N., et al. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their this compound derivatives. Journal of the Iranian Chemical Society, 18, 2695-2708.
  • Li, Y., et al. (2022). A novel furo[3,2-c]pyridine-based AIE photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria.
  • Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and this compound derivatives.
  • Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and this compound derivatives. European Journal of Medicinal Chemistry, 86, 675-684.
  • PubChem. (n.d.). This compound-2-carbaldehyde (C8H5NO2). Retrieved from [Link]

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A Researcher's Guide to Comparative Transcriptomics: Unveiling the Cellular Impact of Furo[2,3-b]pyridine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing a comparative transcriptomics study to elucidate the cellular mechanisms of a novel Furo[2,3-b]pyridine-based compound relative to other well-characterized kinase inhibitors. We will delve into the rationale behind experimental design, present detailed protocols, and demonstrate how to interpret the resulting data to gain robust mechanistic insights.

Introduction: The "Why" of Comparative Transcriptomics

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of therapeutic targets, including various protein kinases like Cyclin-Dependent Kinase 2 (CDK2), Lck, and Akt.[1][2] When a new this compound derivative is developed, a critical question arises: what is its precise mechanism of action, and how does it compare to existing inhibitors?

Transcriptomics, particularly RNA sequencing (RNA-Seq), offers a powerful, unbiased lens to answer this question.[3][4] By capturing a global snapshot of gene expression changes following drug treatment, we can:

  • Identify On-Target and Off-Target Effects: Delineate the primary pathways modulated by the compound.

  • Uncover Novel Mechanisms: Reveal unexpected biological activities.

  • Benchmark Against Competitors: Directly compare the transcriptomic "fingerprint" of the novel compound to that of standard-of-care or tool compounds.

  • Generate Hypotheses for Biomarker Discovery: Identify genes whose expression correlates with drug sensitivity.[5]

This guide will use a hypothetical this compound derivative, hereafter referred to as FP-101 , which has been designed as a novel inhibitor of the PI3K/AKT signaling pathway.[6] We will compare its transcriptomic profile to two well-known inhibitors: Alpelisib (a PI3Kα-specific inhibitor) and MK-2206 (an allosteric AKT inhibitor).

Strategic Experimental Design

A robust experimental design is the cornerstone of a successful RNA-Seq study.[7][8] Rushing this phase can lead to inconclusive or misleading results.

2.1. Cell Line Selection

The choice of a model system is critical. The ideal cell line should:

  • Exhibit Pathway Dependence: The PI3K/AKT pathway should be active and relevant to the cell's survival or proliferation. For this study, we select the MCF-7 breast cancer cell line, which is known to have a PIK3CA-activating mutation, making it highly dependent on this pathway.

  • Be Well-Characterized: Extensive existing data on MCF-7 cells provides a valuable baseline for comparison.

  • Show Drug Sensitivity: Preliminary dose-response assays (e.g., MTT or CellTiter-Glo) should be performed to determine the IC50 (half-maximal inhibitory concentration) for FP-101, Alpelisib, and MK-2206 in this cell line.

2.2. Treatment Conditions: Dose and Time Point

  • Dose Selection: Treatment should be performed at a biologically relevant concentration. A common choice is the IC50 or 2x IC50 value , as this concentration is known to elicit a significant biological response without causing excessive, non-specific cytotoxicity that could confound the transcriptomic signature.

  • Time Point Selection: Gene expression changes occur over time.

    • Early time points (e.g., 6-8 hours) are optimal for capturing primary transcriptional responses directly downstream of the drug target.

    • Later time points (e.g., 24 hours) reveal secondary effects, including feedback loops and adaptive responses, which are also mechanistically important. For this study, we will use a 24-hour time point to capture a comprehensive signature of the cellular response.

  • Controls are Non-Negotiable: A vehicle control (e.g., 0.1% DMSO) is essential. This control group is treated with the same concentration of the solvent used to dissolve the drugs, allowing for the isolation of gene expression changes caused by the compounds themselves.

2.3. Biological Replicates

Biological variability is an inherent feature of cell culture experiments. To ensure statistical power and confidence in the results, a minimum of three biological replicates is mandatory for each condition (Vehicle, FP-101, Alpelisib, MK-2206).[9] Four replicates are even better if resources permit. These should be independent experiments performed on different days.

Experimental Workflow & Protocols

The following section outlines the key steps from cell treatment to data analysis.

G cluster_wet_lab Wet Lab Phase cluster_dry_lab Bioinformatics Phase cell_culture 1. Cell Culture (MCF-7 cells) treatment 2. Drug Treatment (Vehicle, FP-101, Alpelisib, MK-2206) 24 hours, n=3 cell_culture->treatment rna_extraction 3. RNA Extraction & QC (RIN > 8) treatment->rna_extraction library_prep 4. Library Preparation (Poly-A Selection) rna_extraction->library_prep sequencing 5. Next-Generation Sequencing (NGS) library_prep->sequencing raw_reads 6. Raw Data QC (FastQC) sequencing->raw_reads FASTQ files alignment 7. Read Alignment (STAR aligner) raw_reads->alignment quantification 8. Gene Quantification (featureCounts) alignment->quantification dea 9. Differential Expression Analysis (DESeq2) quantification->dea pathway 10. Pathway Enrichment Analysis (GSEA, Reactome) dea->pathway interpretation interpretation pathway->interpretation Mechanistic Insights

Caption: High-level workflow for a comparative transcriptomics experiment.

3.1. Protocol: Cell Treatment and RNA Extraction

  • Seeding: Plate MCF-7 cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Treatment: Aspirate the media and replace it with fresh media containing the vehicle (0.1% DMSO) or the respective inhibitor (FP-101, Alpelisib, or MK-2206) at the predetermined IC50 concentration.

  • Incubation: Return plates to the incubator for 24 hours.

  • Harvest and Lysis: After 24 hours, aspirate the media, wash cells once with cold PBS, and lyse the cells directly in the well using a buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen).

  • RNA Extraction: Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step to remove genomic DNA contamination.

  • Quality Control (QC): Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Crucially, assess the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). Proceed only with samples that have a high RNA Integrity Number (RIN) of >8.0 to ensure high-quality data.[9]

3.2. Protocol: RNA-Seq Library Preparation and Sequencing

  • Library Preparation: Start with 1 µg of total RNA per sample. Prepare sequencing libraries using a commercial kit with poly-A selection to enrich for messenger RNA (mRNA) (e.g., Illumina TruSeq Stranded mRNA). This method is ideal for profiling protein-coding gene expression.

  • Sequencing: Pool the indexed libraries and sequence them on an Illumina platform (e.g., NextSeq or NovaSeq) to a recommended depth of 20-30 million single-end or paired-end reads per sample. This depth is generally sufficient for differential gene expression analysis.[7][9]

3.3. Protocol: Bioinformatic Data Analysis

  • Raw Read QC: Use FastQC to assess the quality of the raw sequencing reads (FASTQ files).

  • Alignment: Align the high-quality reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Generate a count matrix, which tabulates the number of reads mapping to each gene for every sample, using a tool like featureCounts.[10]

  • Differential Expression Analysis: Import the count matrix into R and use the DESeq2 package to normalize the data and perform statistical analysis to identify differentially expressed genes (DEGs) for each inhibitor compared to the vehicle control.[10] Common thresholds for significance are a False Discovery Rate (FDR) or adjusted p-value < 0.05 and a log2 fold change > |1|.

  • Pathway Enrichment Analysis: Use the lists of DEGs as input for pathway analysis tools like GSEA (Gene Set Enrichment Analysis), DAVID, or Reactome to identify biological pathways that are significantly overrepresented.[11][12][13][14] This step is crucial for translating long gene lists into biological meaning.

Results & Comparative Analysis

The output of the bioinformatic pipeline is a rich dataset that allows for a multi-faceted comparison of FP-101, Alpelisib, and MK-2206.

4.1. Differential Gene Expression

The primary analysis involves comparing the number and identity of genes significantly up- or down-regulated by each compound.

Table 1: Hypothetical Summary of Differentially Expressed Genes (DEGs) (FDR < 0.05, |Log2FC| > 1)

TreatmentUp-regulated GenesDown-regulated GenesTotal DEGs
FP-101 8509201770
Alpelisib 7107951505
MK-2206 7808401620

From this table, we can see that FP-101 affects a slightly larger number of genes than the two comparator compounds, suggesting it may have a broader range of activity. The next logical step is to visualize the overlap between these gene lists using a Venn diagram to identify shared and unique transcriptional responses.

4.2. Pathway Enrichment Analysis

Pathway analysis provides a higher-level biological interpretation of the DEG lists.[12] By comparing the enriched pathways, we can infer the functional similarities and differences between the inhibitors.

Caption: Hypothetical comparison of enriched signaling pathways.

Interpretation of Hypothetical Pathway Data:

  • Shared On-Target Effects: As expected, all three inhibitors strongly suppress the "PI3K-Akt Signaling" and "Cell Cycle: G1/S Checkpoint" pathways. This provides strong evidence that FP-101 is acting on its intended target pathway.

  • Divergent Effects: FP-101 shares an enrichment for "Apoptosis" pathways with the AKT inhibitor MK-2206, but not the PI3K inhibitor Alpelisib. This might suggest FP-101 is more effective at inducing programmed cell death.

  • Unique FP-101 Signature: Most interestingly, FP-101 uniquely modulates "TNFA Signaling via NF-kB" and "Wnt Signaling." These could represent important secondary mechanisms or off-target effects that differentiate FP-101 from the other drugs.[15] For instance, the modulation of inflammatory signaling (TNFA/NF-kB) could have significant implications for its use in an in vivo setting.

Discussion and Mechanistic Insights

The comparative transcriptomic analysis provides a solid foundation for building a mechanistic model of FP-101's action.

  • On-Target Confirmation: The strong overlap in the suppression of the PI3K/AKT pathway with both Alpelisib and MK-2206 validates that FP-101 engages its intended target.

  • Elucidating Specificity: The unique transcriptomic signature of FP-101 (e.g., modulation of Wnt and NF-kB signaling) suggests it has a distinct molecular activity profile. This could be due to inhibition of other kinases (off-target effects) or a different mode of binding that leads to unique downstream consequences.[16] These unique pathways become top candidates for follow-up validation experiments (e.g., using qPCR, western blotting for key proteins, or specific pathway reporter assays).

  • Guiding Future Development: If the unique modulation of the Wnt pathway is found to be beneficial for anti-cancer activity, it could be a key differentiating feature to exploit. Conversely, if it is associated with a known toxicity, medicinal chemists could work to design it out in the next generation of compounds.

Conclusion

Comparative transcriptomics is an indispensable tool in modern drug discovery.[17] By moving beyond simple potency assays and embracing a global view of a compound's cellular impact, researchers can gain a much deeper and more nuanced understanding of its mechanism of action. This guide provides a robust framework for designing and executing such a study, enabling a head-to-head comparison that can accelerate the development of novel therapeutics like this compound derivatives by rapidly identifying their unique biological properties and guiding hypothesis-driven follow-up studies.

References

  • Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. (2017). PubMed Central. [Link]

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A Comparative Analysis of the Therapeutic Index: Furo[2,3-b]pyridine Compounds Versus Conventional Anticancer Therapies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological drug discovery, the quest for novel therapeutic agents with a superior therapeutic index remains a paramount objective. A high therapeutic index, the ratio between a drug's toxic and therapeutic doses, signifies a wider margin of safety and is a critical determinant of clinical success. This guide provides an in-depth, objective comparison of the therapeutic index of emerging Furo[2,3-b]pyridine compounds against established conventional chemotherapies, offering valuable insights for researchers, scientists, and drug development professionals.

The Imperative of a Favorable Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety margin. In preclinical animal studies, it is often calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). A higher TI is preferable, indicating that a much larger dose is required to induce toxicity compared to the dose needed for a therapeutic effect.[1][2] In the context of cancer therapy, where cytotoxic agents are employed, a wide therapeutic window is crucial to maximize the eradication of malignant cells while minimizing debilitating side effects on healthy tissues.

This compound Compounds: A New Frontier in Oncology

The this compound scaffold has garnered significant attention in medicinal chemistry as a "privileged structure" due to its presence in numerous biologically active compounds.[3] Derivatives of this heterocyclic system have demonstrated potent anticancer activities against a spectrum of cancer cell lines, including those of breast cancer and melanoma.[4][5]

Mechanism of Action: Precision Targeting of Cancer Pathways

The anticancer effects of this compound derivatives are frequently attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer.[5] Molecular docking studies and enzymatic assays have revealed that these compounds can act as potent inhibitors of various kinases, which are crucial regulators of cell growth, proliferation, and survival.[4]

Key molecular targets for this compound compounds include:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and survival. Several this compound derivatives have been shown to inhibit key kinases within this cascade, such as AKT1.[6][7]

  • Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Certain this compound compounds have demonstrated inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis.[6]

  • B-Raf Kinase: A key component of the MAPK/ERK signaling pathway, the B-Raf kinase is a critical target in melanoma.[4]

The targeted nature of these interactions forms the basis for the potentially improved therapeutic index of this compound compounds.

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound This compound This compound->AKT

Figure 1: Proposed inhibition of the PI3K/AKT signaling pathway by this compound compounds.

Conventional Chemotherapies: The Established but Double-Edged Sword

For decades, conventional chemotherapeutic agents like doxorubicin, paclitaxel, and dacarbazine have been the cornerstones of anticancer regimens. Their mechanisms of action, while effective, are often non-specific, leading to significant collateral damage to healthy, rapidly dividing cells and resulting in a narrow therapeutic window.

  • Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and cell death.[8] It is a standard treatment for various cancers, including breast cancer.[9]

  • Paclitaxel: A taxane, paclitaxel disrupts the normal function of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. It is widely used in the treatment of breast and other cancers.

  • Dacarbazine: An alkylating agent, dacarbazine methylates DNA, which leads to the inhibition of DNA replication and transcription. It is a standard chemotherapy for metastatic melanoma.

Comparative Efficacy and Toxicity: A Data-Driven Analysis

A direct comparison of the therapeutic index requires both efficacy (IC50/GI50) and toxicity (LD50) data. While in vivo toxicity data for specific this compound compounds is limited in publicly available literature, a compelling case for their potentially superior therapeutic index can be made by examining their in vitro efficacy and, crucially, their selectivity.

In Vitro Efficacy: Potency Against Cancer Cell Lines

The following tables summarize the 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values for selected this compound derivatives and conventional therapies against relevant cancer cell lines.

Table 1: In Vitro Efficacy of this compound Derivatives

Compound IDCancer Cell LineIC50/GI50 (µM)
Compound 17dMDA-MB-435 (Melanoma)0.023
Compound 3eMultiple (inc. MCF-7, MDA-MB-231)< 20
MI-S0, S1, S2, S3MCF-7, MDA-MB-231 (Breast)Data not quantified, but potent

Table 2: In Vitro Efficacy of Conventional Chemotherapies

DrugCancer Cell LineIC50 (µM)
DoxorubicinMCF-7 (Breast)0.4 - 9.908[3]
MDA-MB-231 (Breast)0.69 - 6.602[2][3]
PaclitaxelMCF-7 (Breast)0.0075 - 3.5[4]
MDA-MB-231 (Breast)0.002 - 0.3[4]
DacarbazineMDA-MB-435 (Melanoma)84.33[6]
The Concept of Selectivity Index: A Surrogate for Therapeutic Index

In the absence of comprehensive in vivo toxicity data for novel compounds, the in vitro therapeutic index, or Selectivity Index (SI), serves as a valuable surrogate. The SI is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Crucially, studies have shown that certain this compound derivatives exhibit remarkable selectivity. For instance, compounds 2d and 3e demonstrated high selectivity, ranging from 40 to 287-fold , for various tumor cells over normal human fibroblasts (HSF1184). This high degree of selectivity is a strong indicator of a potentially wider therapeutic window compared to conventional agents, which are known for their toxicity to healthy cells. One study reported that this compound derivatives MI-S0, MI-S1, MI-S2, and MI-S3 exhibited potent cytotoxic activities with minimal selectivity toward the noncancerous breast cell line, MCF-10A.

In Vivo Toxicity of Conventional Therapies

To provide a benchmark for toxicity, the following table presents the median lethal dose (LD50) of the conventional therapies in mice.

Table 3: In Vivo Toxicity of Conventional Chemotherapies in Mice

DrugRoute of AdministrationLD50 (mg/kg)
DoxorubicinIntravenous17
PaclitaxelIntravenous19.5 - 34.8
DacarbazineIntravenous~250[4]
Intraperitoneal250 - 500[4]

The significant toxicity of these conventional agents underscores the need for more targeted therapies with improved safety profiles.

Experimental Protocols for Therapeutic Index Determination

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Determination of IC50 via MTT Cell Viability Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cells.

Figure 3: Workflow for LD50 Determination in Mice.

Materials:

  • Healthy, young adult mice of a specific strain (e.g., BALB/c or C57BL/6), of a single sex.

  • Test compound.

  • Appropriate vehicle for drug administration (e.g., sterile saline, PBS).

  • Syringes and needles for the chosen route of administration (e.g., intravenous, intraperitoneal).

Procedure:

  • Dose Range-Finding Study: A preliminary study is conducted on a small number of animals to determine the range of doses that cause 0% to 100% mortality. This helps in selecting the appropriate dose levels for the main study.

  • Main Study:

    • Acclimatize the animals to the laboratory conditions for at least one week.

    • Randomly assign the animals to several dose groups (typically 4-5 groups) and a control group (vehicle only), with a sufficient number of animals per group (e.g., 5-10).

    • Administer a single dose of the test compound to each animal according to its assigned group. The route of administration should be relevant to the intended clinical use.

  • Observation:

    • Observe the animals for mortality and clinical signs of toxicity at regular intervals (e.g., 1, 4, 24 hours, and then daily) for a defined period (typically 14 days).

    • Record all signs of toxicity, including changes in behavior, appearance, and body weight.

  • Data Analysis:

    • Record the number of mortalities in each dose group.

    • Calculate the LD50 value using a recognized statistical method, such as the probit analysis or the Reed-Muench method. [4]

Conclusion: The Promise of a Wider Therapeutic Window

The evaluation of the therapeutic index is a cornerstone of drug development, particularly in oncology. While conventional chemotherapies remain vital tools in the fight against cancer, their narrow therapeutic windows and associated toxicities present significant clinical challenges. The emerging class of this compound compounds offers a promising alternative. Their targeted mechanism of action, potent in vitro efficacy, and, most notably, their high selectivity for cancer cells over normal cells, strongly suggest the potential for a significantly improved therapeutic index.

Further preclinical and clinical investigations are warranted to fully elucidate the in vivo safety and efficacy of these compounds. However, the existing data provides a compelling rationale for the continued development of this compound derivatives as a new generation of safer and more effective anticancer agents.

References

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  • Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and this compound derivatives. European journal of medicinal chemistry, 86, 420–437. [Link]

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  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC medicinal chemistry, 12(6), 964–976. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Furo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of Furo[2,3-b]pyridine, a heterocyclic compound integral to various research and development applications. Adherence to these protocols is critical for ensuring personnel safety, maintaining environmental integrity, and achieving regulatory compliance. The procedures outlined are grounded in established principles of chemical safety and waste management, addressing the specific hazards associated with this compound class.

Hazard Assessment and Profile

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. While comprehensive toxicological data for this compound is not extensively documented, aggregated information from suppliers and chemical databases provides a clear directive for cautious handling.[1] The compound must be treated as hazardous waste.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards.[1]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation

Data sourced from aggregated GHS information provided to the ECHA C&L Inventory.[1]

Causality: The structure of this compound, an aromatic nitrogen heterocycle, is common in biologically active molecules. Its potential to interact with physiological pathways necessitates treating it as acutely toxic. The irritation warnings are typical for functionalized aromatic systems, which can interact with skin and mucous membranes. The respiratory irritation hazard underscores the importance of avoiding dust or aerosol generation.

Core Principles of this compound Waste Management

The disposal of this compound must not be an afterthought but an integral part of the experimental plan. The overarching goal is the complete containment and proper disposal of the chemical to prevent its release into the environment and ensure personnel safety.[2]

  • Segregation is Paramount: this compound waste must be collected separately from non-hazardous materials.[2] It must also be segregated from incompatible chemicals, particularly strong oxidizing agents and strong acids, to prevent potentially violent reactions.[2][3]

  • Prohibition of Common Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2][4] This is to prevent contamination of waterways and municipal waste streams.[5]

  • Compliance: All disposal activities must strictly adhere to local, state, and federal regulations for hazardous waste.[4][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound, from initial use to final disposal. The following table outlines the minimum required PPE.

Body PartPersonal Protective EquipmentStandard / SpecificationRationale
Eyes/Face Chemical splash gogglesANSI Z87.1 (US) or EN 166 (EU)Protects against splashes of solutions and airborne powder, addressing the serious eye irritation hazard.[2][7]
Hands Chemical-resistant gloves (e.g., Nitrile)EN 374 (EU)Prevents skin contact, addressing the skin irritation hazard.[2][7] Always inspect gloves before use and change immediately if contaminated.
Body Fully-buttoned laboratory coatN/AProtects skin and personal clothing from contamination.[2][3]
Respiratory NIOSH-approved respiratorN/ARequired only if handling the powder outside of a certified chemical fume hood to mitigate the risk of respiratory tract irritation.[7]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the collection and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or contaminated solid this compound in a designated waste container. This includes contaminated consumables like weigh boats, wipes, and contaminated PPE.

  • Liquid Waste: Collect solutions containing this compound in a separate, designated liquid waste container. Ensure the container material is compatible with the solvent used.[2]

  • Sharps: Any needles or sharp implements contaminated with this compound must be disposed of in an appropriate sharps container designed for hazardous chemical waste.

2. Waste Container Selection and Handling:

  • Choose containers made of a compatible material (e.g., polyethylene for many organic solvents) that are in good condition with a secure, leak-proof screw-on cap.[8]

  • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[9]

  • Keep the exterior of the waste container clean and free of contamination.[9]

  • Always keep waste containers closed when not actively adding waste.[7][9]

3. Labeling:

  • Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[3]

  • The label must clearly identify the contents, including "this compound" and any solvents present with their approximate concentrations or volumes.[8]

  • Ensure the generator's name and the accumulation start date are clearly written.

4. Storage and Collection:

  • Store the sealed and labeled waste container in a designated satellite accumulation area, such as a chemical fume hood or a ventilated, secondary containment unit.[3]

  • Once the container is full (not exceeding 90%) or has reached the institutional time limit (e.g., 90 days), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[2]

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated PPE, Weigh Boats) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid container Select Compatible, Leak-Proof Container with Screw Cap solid->container liquid->container label Affix Hazardous Waste Label Immediately container->label details Fill in All Details: - Chemical Name & % - Generator Name - Accumulation Date label->details store Store Closed Container in Designated Satellite Area (e.g., Fume Hood) details->store full Container Full (≤90%) or Time Limit Reached? store->full full->store No pickup Arrange for Pickup by EHS / Licensed Contractor full->pickup Yes end End: Proper Disposal pickup->end

Caption: Disposal Decision Workflow for this compound Waste.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined response plan is crucial.

Spill Response: This protocol is for small, manageable spills that can be handled by trained laboratory personnel. For large spills (>1 liter), evacuate the area immediately and contact your institution's emergency response team.[3][10]

  • Alert & Assess: Immediately alert personnel in the vicinity.[10]

  • Evacuate (If Necessary): If the spill is large or involves highly volatile solvents, evacuate the area.

  • Don PPE: Before cleanup, don the appropriate PPE as listed in Section 3, including respiratory protection if significant dust is present.[11]

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows), starting from the outside and working inwards to prevent spreading.[10][11] Avoid generating dust.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and wipe clean.[4]

  • Dispose: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or Principal Investigator.[11]

spill Spill Occurs alert Alert Personnel in Immediate Area spill->alert assess Assess Spill Size alert->assess large_spill Evacuate Area Call Emergency Response assess->large_spill > 1 Liter / Major Hazard small_spill Proceed with Cleanup assess->small_spill < 1 Liter / Minor Hazard ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) small_spill->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Spill Debris into Sealable Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Label & Dispose of Waste Container decon->dispose report Report Incident to Supervisor dispose->report

Caption: Emergency Spill Response Protocol for this compound.

First Aid for Exposure:

  • Skin Contact: Immediately remove contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[4] Call a poison control center or seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult, seek immediate medical attention.

By integrating these safety and disposal protocols into your standard operating procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical resources.

References

  • Essential Safety and Operational Guide for this compound-6-carbonitrile. Benchchem.
  • Navigating the Safe Disposal of 4-Azaindole: A Procedural Guide. Benchchem.
  • This compound-2-carboxylic acid, 5-amino-, ethyl ester Safety Data Sheet. ChemicalBook.
  • Pyridine Standard Operating Procedure. Washington State University.
  • Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol. Benchchem.
  • Standard Operating Procedures. University of California, Santa Barbara.
  • Personal protective equipment for handling Furo[3,2-b]pyridin-3-ol. Benchchem.
  • Navigating the Safe Disposal of 1-Acetyl-7-azaindole: A Procedural Guide. Benchchem.
  • This compound | C7H5NO | CID 12421098. PubChem, National Institutes of Health.
  • Furo[3,2-b]pyridine SDS, 272-62-8 Safety Data Sheets. ECHEMI.
  • Spill Control/Emergency Response. OU Environmental Health & Safety Office.
  • Chemical Spill Procedures. Princeton University Environmental Health & Safety.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • USP 800 & Hazardous Drug Disposal. Stericycle.

Sources

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